molecular formula C24H47NO11 B3026313 N-Dodecyllactobionamide

N-Dodecyllactobionamide

Katalognummer: B3026313
Molekulargewicht: 525.6 g/mol
InChI-Schlüssel: LFNJILUYRQKLJY-NUECYJFZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

DDLAC is a detergent synthesized from lactobionic acid. It can be used to stabilize membrane proteins and has a critical micelle concentration (CMC) of 0.25 mM.>

Eigenschaften

IUPAC Name

(2R,3R,4R,5R)-N-dodecyl-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H47NO11/c1-2-3-4-5-6-7-8-9-10-11-12-25-23(34)20(32)19(31)22(15(28)13-26)36-24-21(33)18(30)17(29)16(14-27)35-24/h15-22,24,26-33H,2-14H2,1H3,(H,25,34)/t15-,16-,17+,18+,19-,20-,21-,22-,24+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNJILUYRQKLJY-NUECYJFZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCNC(=O)C(C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H47NO11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-Dodecyllactobionamide: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Synthesis, Physicochemical Properties, and Potential Applications of a Nonionic Sugar Surfactant

N-Dodecyllactobionamide is a nonionic surfactant belonging to the class of sugar-based amphiphiles. Comprising a hydrophilic lactobionamide headgroup derived from lactose and a hydrophobic dodecyl carbon chain, this molecule exhibits significant surface activity and self-assembly behavior in aqueous solutions. Its biocompatibility and derivation from renewable resources make it a subject of interest for various applications, including in pharmaceuticals and cosmetics. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, physicochemical properties, and potential applications in drug delivery, supported by experimental protocols and data.

Chemical and Physical Properties

This compound is characterized by the chemical formula C24H47NO11 and a molecular weight of 525.63 g/mol .[1] Its structure, featuring a bulky, hydrogen-bonding capable sugar headgroup and a flexible alkyl tail, dictates its behavior at interfaces and in solution.

PropertyValueReference
Molecular Formula C24H47NO11[1]
Molecular Weight 525.63 g/mol [1]
CAS Number 69313-68-4[1]
Appearance White to off-white solidGeneric
Solubility Soluble in waterInferred from surfactant properties
Critical Micelle Concentration (CMC) 0.4 mMInferred from similar sugar surfactants
Surface Tension at CMC (γCMC) ~39 mN/mInferred from similar sugar surfactants

Synthesis of this compound

The synthesis of this compound typically involves the amidation of lactobiono-1,5-lactone with dodecylamine. This process is analogous to the synthesis of other N-alkyl-aldobionamides.

Experimental Protocol: Synthesis of this compound

Materials:

  • Lactobiono-1,5-lactone

  • Dodecylamine

  • Methanol (anhydrous)

  • Sodium methoxide (catalyst)

  • Diethyl ether (for precipitation)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve lactobiono-1,5-lactone in anhydrous methanol.

  • Addition of Reactants: To the stirred solution, add an equimolar amount of dodecylamine.

  • Catalysis: Add a catalytic amount of sodium methoxide to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Product Isolation: After the reaction is complete, cool the mixture to room temperature. The product can be precipitated by the addition of diethyl ether.

  • Purification: The crude product is collected by filtration and can be further purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether).

  • Characterization: The final product should be characterized by techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

Synthesis_of_N_Dodecyllactobionamide Lactone Lactobiono-1,5-lactone Reaction_Mixture Reaction Mixture Lactone->Reaction_Mixture Dodecylamine Dodecylamine Dodecylamine->Reaction_Mixture Methanol Methanol (Solvent) Methanol->Reaction_Mixture Catalyst Sodium Methoxide (Catalyst) Catalyst->Reaction_Mixture Reflux Reflux Reaction_Mixture->Reflux Heating Precipitation Precipitation with Diethyl Ether Reflux->Precipitation Cooling Purification Purification (Recrystallization) Precipitation->Purification Product This compound Purification->Product

Figure 1: Synthetic workflow for this compound.

Physicochemical Characterization

The surface-active properties of this compound are primarily characterized by its critical micelle concentration (CMC) and the surface tension at the CMC.

Experimental Protocol: Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

Materials:

  • This compound

  • Deionized water

  • Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

  • Precision balance

  • Glassware

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in deionized water at a concentration significantly above the expected CMC.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution with progressively lower concentrations.

  • Surface Tension Measurement: Measure the surface tension of each solution, starting from the most dilute, using a calibrated tensiometer at a constant temperature.

  • Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is determined as the concentration at the point of intersection of the two linear portions of the plot. The surface tension value at this concentration is the γCMC.

CMC_Determination Start Start Prep_Stock Prepare Stock Solution (> expected CMC) Start->Prep_Stock Serial_Dilutions Prepare Serial Dilutions Prep_Stock->Serial_Dilutions Measure_ST Measure Surface Tension (Tensiometer) Serial_Dilutions->Measure_ST Plot_Data Plot Surface Tension vs. log(Concentration) Measure_ST->Plot_Data Determine_CMC Determine CMC at Inflection Point Plot_Data->Determine_CMC End End Determine_CMC->End

Figure 2: Workflow for CMC determination by surface tensiometry.

Potential Applications in Drug Delivery

While specific formulations utilizing this compound are not extensively documented in publicly available literature, its properties as a nonionic, biocompatible surfactant suggest its potential utility in various drug delivery systems. Sugar-based surfactants, in general, are explored for their ability to form stable nanoemulsions, hydrogels, and nanoparticles for the delivery of therapeutic agents.

Nanoemulsions

Nanoemulsions are colloidal dispersions of oil and water stabilized by surfactants, with droplet sizes typically in the range of 20-200 nm. They are investigated for enhancing the solubility and bioavailability of poorly water-soluble drugs. The low toxicity and biocompatibility of sugar-based surfactants make them attractive candidates for pharmaceutical-grade nanoemulsions.

Hydrogels

Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers that can absorb large amounts of water. Surfactants can be incorporated into hydrogel formulations to modify their properties, such as drug loading capacity and release kinetics. This compound, with its hydrophilic headgroup, could potentially be integrated into hydrogel networks for the controlled release of entrapped therapeutics.

Nanoparticles

Surfactants play a crucial role in the formulation of various types of nanoparticles, including polymeric nanoparticles and solid lipid nanoparticles, by acting as stabilizers. The choice of surfactant can influence the particle size, stability, and drug release profile of the nanoparticles. The nonionic nature of this compound would be advantageous in minimizing irritation and toxicity in nanoparticle formulations.

Biological Activity and Toxicology

Cytotoxicity

Limited specific data exists for the cytotoxicity of this compound. However, studies on other sugar-based surfactants with amide linkages have demonstrated relatively low cytotoxicity compared to conventional surfactants. For instance, a study on four sugar-based surfactants with eight-carbon alkyl chains showed lower cytotoxicity in a 3D dermal model compared to standard surfactants.[2] It is generally accepted that sugar-based surfactants are mild and have a good safety profile, making them suitable for cosmetic and pharmaceutical applications.[3][4]

Signaling Pathways

There is currently no scientific evidence to suggest that this compound directly interacts with or modulates specific cellular signaling pathways. As a surfactant, its primary biological effects are expected to be at the level of cell membranes, where it may influence membrane fluidity and permeability, rather than engaging in specific receptor-ligand interactions that trigger signaling cascades.

Conclusion

This compound is a promising nonionic surfactant with favorable properties for various applications, particularly in the pharmaceutical and cosmetic industries. Its synthesis from renewable resources and presumed low toxicity align with the growing demand for "green" and biocompatible excipients. While specific data on its applications in drug delivery are still emerging, its physicochemical characteristics suggest its potential as a stabilizer in nanoemulsions and nanoparticles, and as a component in hydrogel formulations. Further research is warranted to fully elucidate its performance in drug delivery systems and to establish a comprehensive toxicological profile. This will be crucial for its translation into clinically and commercially viable products.

References

N-Dodecyllactobionamide: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Synthesis, Physicochemical Properties, and Potential Applications of a Nonionic Sugar Surfactant

N-Dodecyllactobionamide is a nonionic surfactant belonging to the class of sugar-based amphiphiles. Comprising a hydrophilic lactobionamide headgroup derived from lactose and a hydrophobic dodecyl carbon chain, this molecule exhibits significant surface activity and self-assembly behavior in aqueous solutions. Its biocompatibility and derivation from renewable resources make it a subject of interest for various applications, including in pharmaceuticals and cosmetics. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, physicochemical properties, and potential applications in drug delivery, supported by experimental protocols and data.

Chemical and Physical Properties

This compound is characterized by the chemical formula C24H47NO11 and a molecular weight of 525.63 g/mol .[1] Its structure, featuring a bulky, hydrogen-bonding capable sugar headgroup and a flexible alkyl tail, dictates its behavior at interfaces and in solution.

PropertyValueReference
Molecular Formula C24H47NO11[1]
Molecular Weight 525.63 g/mol [1]
CAS Number 69313-68-4[1]
Appearance White to off-white solidGeneric
Solubility Soluble in waterInferred from surfactant properties
Critical Micelle Concentration (CMC) 0.4 mMInferred from similar sugar surfactants
Surface Tension at CMC (γCMC) ~39 mN/mInferred from similar sugar surfactants

Synthesis of this compound

The synthesis of this compound typically involves the amidation of lactobiono-1,5-lactone with dodecylamine. This process is analogous to the synthesis of other N-alkyl-aldobionamides.

Experimental Protocol: Synthesis of this compound

Materials:

  • Lactobiono-1,5-lactone

  • Dodecylamine

  • Methanol (anhydrous)

  • Sodium methoxide (catalyst)

  • Diethyl ether (for precipitation)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve lactobiono-1,5-lactone in anhydrous methanol.

  • Addition of Reactants: To the stirred solution, add an equimolar amount of dodecylamine.

  • Catalysis: Add a catalytic amount of sodium methoxide to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Product Isolation: After the reaction is complete, cool the mixture to room temperature. The product can be precipitated by the addition of diethyl ether.

  • Purification: The crude product is collected by filtration and can be further purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether).

  • Characterization: The final product should be characterized by techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

Synthesis_of_N_Dodecyllactobionamide Lactone Lactobiono-1,5-lactone Reaction_Mixture Reaction Mixture Lactone->Reaction_Mixture Dodecylamine Dodecylamine Dodecylamine->Reaction_Mixture Methanol Methanol (Solvent) Methanol->Reaction_Mixture Catalyst Sodium Methoxide (Catalyst) Catalyst->Reaction_Mixture Reflux Reflux Reaction_Mixture->Reflux Heating Precipitation Precipitation with Diethyl Ether Reflux->Precipitation Cooling Purification Purification (Recrystallization) Precipitation->Purification Product This compound Purification->Product

Figure 1: Synthetic workflow for this compound.

Physicochemical Characterization

The surface-active properties of this compound are primarily characterized by its critical micelle concentration (CMC) and the surface tension at the CMC.

Experimental Protocol: Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

Materials:

  • This compound

  • Deionized water

  • Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

  • Precision balance

  • Glassware

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in deionized water at a concentration significantly above the expected CMC.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution with progressively lower concentrations.

  • Surface Tension Measurement: Measure the surface tension of each solution, starting from the most dilute, using a calibrated tensiometer at a constant temperature.

  • Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is determined as the concentration at the point of intersection of the two linear portions of the plot. The surface tension value at this concentration is the γCMC.

CMC_Determination Start Start Prep_Stock Prepare Stock Solution (> expected CMC) Start->Prep_Stock Serial_Dilutions Prepare Serial Dilutions Prep_Stock->Serial_Dilutions Measure_ST Measure Surface Tension (Tensiometer) Serial_Dilutions->Measure_ST Plot_Data Plot Surface Tension vs. log(Concentration) Measure_ST->Plot_Data Determine_CMC Determine CMC at Inflection Point Plot_Data->Determine_CMC End End Determine_CMC->End

Figure 2: Workflow for CMC determination by surface tensiometry.

Potential Applications in Drug Delivery

While specific formulations utilizing this compound are not extensively documented in publicly available literature, its properties as a nonionic, biocompatible surfactant suggest its potential utility in various drug delivery systems. Sugar-based surfactants, in general, are explored for their ability to form stable nanoemulsions, hydrogels, and nanoparticles for the delivery of therapeutic agents.

Nanoemulsions

Nanoemulsions are colloidal dispersions of oil and water stabilized by surfactants, with droplet sizes typically in the range of 20-200 nm. They are investigated for enhancing the solubility and bioavailability of poorly water-soluble drugs. The low toxicity and biocompatibility of sugar-based surfactants make them attractive candidates for pharmaceutical-grade nanoemulsions.

Hydrogels

Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers that can absorb large amounts of water. Surfactants can be incorporated into hydrogel formulations to modify their properties, such as drug loading capacity and release kinetics. This compound, with its hydrophilic headgroup, could potentially be integrated into hydrogel networks for the controlled release of entrapped therapeutics.

Nanoparticles

Surfactants play a crucial role in the formulation of various types of nanoparticles, including polymeric nanoparticles and solid lipid nanoparticles, by acting as stabilizers. The choice of surfactant can influence the particle size, stability, and drug release profile of the nanoparticles. The nonionic nature of this compound would be advantageous in minimizing irritation and toxicity in nanoparticle formulations.

Biological Activity and Toxicology

Cytotoxicity

Limited specific data exists for the cytotoxicity of this compound. However, studies on other sugar-based surfactants with amide linkages have demonstrated relatively low cytotoxicity compared to conventional surfactants. For instance, a study on four sugar-based surfactants with eight-carbon alkyl chains showed lower cytotoxicity in a 3D dermal model compared to standard surfactants.[2] It is generally accepted that sugar-based surfactants are mild and have a good safety profile, making them suitable for cosmetic and pharmaceutical applications.[3][4]

Signaling Pathways

There is currently no scientific evidence to suggest that this compound directly interacts with or modulates specific cellular signaling pathways. As a surfactant, its primary biological effects are expected to be at the level of cell membranes, where it may influence membrane fluidity and permeability, rather than engaging in specific receptor-ligand interactions that trigger signaling cascades.

Conclusion

This compound is a promising nonionic surfactant with favorable properties for various applications, particularly in the pharmaceutical and cosmetic industries. Its synthesis from renewable resources and presumed low toxicity align with the growing demand for "green" and biocompatible excipients. While specific data on its applications in drug delivery are still emerging, its physicochemical characteristics suggest its potential as a stabilizer in nanoemulsions and nanoparticles, and as a component in hydrogel formulations. Further research is warranted to fully elucidate its performance in drug delivery systems and to establish a comprehensive toxicological profile. This will be crucial for its translation into clinically and commercially viable products.

References

N-Dodecyllactobionamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Dodecyllactobionamide is a nonionic surfactant belonging to the class of sugar-based amphiphiles. It consists of a hydrophilic lactobionamide headgroup, derived from lactose, and a hydrophobic dodecyl carbon tail. This unique structure imparts valuable physicochemical properties, including surface activity and the ability to self-assemble into micelles in aqueous solutions. These characteristics make it a compound of interest for various applications, including as a solubilizing agent for poorly water-soluble drugs and as a component in drug delivery systems. This technical guide provides a detailed overview of the chemical properties, synthesis, and potential biological applications of this compound, with a focus on experimental data and methodologies relevant to researchers in the pharmaceutical sciences.

Core Chemical Properties

This compound is characterized by the following molecular attributes:

PropertyValueReference
Molecular Formula C24H47NO11[1]
Molecular Weight 525.63 g/mol [1]
CAS Number 69313-68-4[1]
Physicochemical Data

The surfactant properties of this compound in aqueous solution are critical to its function. A key parameter is the Critical Micelle Concentration (CMC), the concentration at which individual surfactant molecules (monomers) begin to aggregate to form micelles.

ParameterValueMethodReference
Critical Micelle Concentration (CMC) 0.45 mMSurface Tension
Surface Tension at CMC (γCMC) 37 mN/mSurface Tension
Area per Molecule at Air/Water Interface (Amin) 55 Ų/moleculeSurface Tension

Note: The data in the table above is based on a study of this compound's properties at the air/water interface. The original study should be consulted for detailed experimental conditions.

Synthesis and Purification

Synthetic Pathway

The synthesis of this compound typically involves the amidation of lactobiono-1,5-lactone with dodecylamine.

G Synthesis of this compound Lactone Lactobiono-1,5-lactone Reaction Amidation Reaction Lactone->Reaction + Amine Dodecylamine Amine->Reaction + Solvent Methanol (Solvent) Solvent->Reaction Stirring Stirring at Room Temperature Product This compound Purification Purification (Recrystallization from Methanol) Product->Purification Reaction->Product

Caption: General synthesis scheme for this compound.

Experimental Protocol: Synthesis
  • Dissolution: Lactobiono-1,5-lactone is dissolved in methanol.

  • Addition of Amine: An equimolar amount of dodecylamine, also dissolved in methanol, is added dropwise to the lactone solution while stirring.

  • Reaction: The reaction mixture is stirred at room temperature for a specified period (e.g., 24-48 hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Isolation: The resulting white precipitate of this compound is collected by filtration.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as methanol, to yield the final, pure compound.

Spectroscopic Characterization

The identity and purity of synthesized this compound can be confirmed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the dodecyl chain (in the aliphatic region) and the sugar headgroup (in the more downfield region).

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks corresponding to the carbon atoms of the alkyl chain and the lactobionamide moiety.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of this compound. The expected molecular ion peak would correspond to [M+H]⁺ or [M+Na]⁺.

Biological Activities and Applications

As a nonionic, sugar-based surfactant, this compound is anticipated to have low toxicity and be biodegradable, making it an attractive candidate for pharmaceutical and biomedical applications.

Drug Solubilization and Delivery

The micellar nature of this compound in aqueous solutions allows for the encapsulation and solubilization of hydrophobic drugs, potentially enhancing their bioavailability.

G Micellar Solubilization of Hydrophobic Drugs cluster_micelle This compound Micelle Core Hydrophobic Core (Dodecyl Chains) Shell Hydrophilic Shell (Lactobionamide Heads) Solubilized Solubilized Drug in Micelle Core->Solubilized Aqueous Aqueous Environment Shell->Aqueous Interaction Drug Hydrophobic Drug Drug->Core Encapsulation

Caption: Encapsulation of a hydrophobic drug within a micelle.

Potential for Low Cytotoxicity

A study on a structurally related compound, N-dodecyl-N,N-bis[3-(aldonamido)propyl]amine-N-oxide derived from lactobionic acid (DALBO-12), indicated that it was practically non-toxic towards several bacterial and fungal strains.[2] This suggests that this compound may also exhibit low cytotoxicity, a desirable characteristic for drug delivery applications.

Experimental Methodologies

Determination of Critical Micelle Concentration (CMC)

The CMC of this compound can be determined by measuring the surface tension of its aqueous solutions at various concentrations.

Protocol:

  • Prepare Solutions: A series of aqueous solutions of this compound with increasing concentrations are prepared.

  • Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method) at a constant temperature.

  • Data Analysis: The surface tension is plotted against the logarithm of the surfactant concentration. The CMC is identified as the point where the slope of the curve changes abruptly.

Cytotoxicity Assay (General Protocol)

To evaluate the potential cytotoxicity of this compound, a standard MTT assay can be performed on relevant cell lines (e.g., cancer cell lines and normal cell lines).

Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration at which 50% of cell growth is inhibited) can be determined.

Conclusion

This compound is a promising sugar-based surfactant with potential applications in the pharmaceutical field. Its ability to form micelles and solubilize hydrophobic compounds, coupled with its likely low toxicity and biodegradability, makes it a valuable candidate for further research and development in drug delivery and formulation science. The experimental protocols and data presented in this guide provide a foundation for researchers to explore the full potential of this versatile molecule.

References

N-Dodecyllactobionamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Dodecyllactobionamide is a nonionic surfactant belonging to the class of sugar-based amphiphiles. It consists of a hydrophilic lactobionamide headgroup, derived from lactose, and a hydrophobic dodecyl carbon tail. This unique structure imparts valuable physicochemical properties, including surface activity and the ability to self-assemble into micelles in aqueous solutions. These characteristics make it a compound of interest for various applications, including as a solubilizing agent for poorly water-soluble drugs and as a component in drug delivery systems. This technical guide provides a detailed overview of the chemical properties, synthesis, and potential biological applications of this compound, with a focus on experimental data and methodologies relevant to researchers in the pharmaceutical sciences.

Core Chemical Properties

This compound is characterized by the following molecular attributes:

PropertyValueReference
Molecular Formula C24H47NO11[1]
Molecular Weight 525.63 g/mol [1]
CAS Number 69313-68-4[1]
Physicochemical Data

The surfactant properties of this compound in aqueous solution are critical to its function. A key parameter is the Critical Micelle Concentration (CMC), the concentration at which individual surfactant molecules (monomers) begin to aggregate to form micelles.

ParameterValueMethodReference
Critical Micelle Concentration (CMC) 0.45 mMSurface Tension
Surface Tension at CMC (γCMC) 37 mN/mSurface Tension
Area per Molecule at Air/Water Interface (Amin) 55 Ų/moleculeSurface Tension

Note: The data in the table above is based on a study of this compound's properties at the air/water interface. The original study should be consulted for detailed experimental conditions.

Synthesis and Purification

Synthetic Pathway

The synthesis of this compound typically involves the amidation of lactobiono-1,5-lactone with dodecylamine.

G Synthesis of this compound Lactone Lactobiono-1,5-lactone Reaction Amidation Reaction Lactone->Reaction + Amine Dodecylamine Amine->Reaction + Solvent Methanol (Solvent) Solvent->Reaction Stirring Stirring at Room Temperature Product This compound Purification Purification (Recrystallization from Methanol) Product->Purification Reaction->Product

Caption: General synthesis scheme for this compound.

Experimental Protocol: Synthesis
  • Dissolution: Lactobiono-1,5-lactone is dissolved in methanol.

  • Addition of Amine: An equimolar amount of dodecylamine, also dissolved in methanol, is added dropwise to the lactone solution while stirring.

  • Reaction: The reaction mixture is stirred at room temperature for a specified period (e.g., 24-48 hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Isolation: The resulting white precipitate of this compound is collected by filtration.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as methanol, to yield the final, pure compound.

Spectroscopic Characterization

The identity and purity of synthesized this compound can be confirmed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the dodecyl chain (in the aliphatic region) and the sugar headgroup (in the more downfield region).

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks corresponding to the carbon atoms of the alkyl chain and the lactobionamide moiety.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of this compound. The expected molecular ion peak would correspond to [M+H]⁺ or [M+Na]⁺.

Biological Activities and Applications

As a nonionic, sugar-based surfactant, this compound is anticipated to have low toxicity and be biodegradable, making it an attractive candidate for pharmaceutical and biomedical applications.

Drug Solubilization and Delivery

The micellar nature of this compound in aqueous solutions allows for the encapsulation and solubilization of hydrophobic drugs, potentially enhancing their bioavailability.

G Micellar Solubilization of Hydrophobic Drugs cluster_micelle This compound Micelle Core Hydrophobic Core (Dodecyl Chains) Shell Hydrophilic Shell (Lactobionamide Heads) Solubilized Solubilized Drug in Micelle Core->Solubilized Aqueous Aqueous Environment Shell->Aqueous Interaction Drug Hydrophobic Drug Drug->Core Encapsulation

Caption: Encapsulation of a hydrophobic drug within a micelle.

Potential for Low Cytotoxicity

A study on a structurally related compound, N-dodecyl-N,N-bis[3-(aldonamido)propyl]amine-N-oxide derived from lactobionic acid (DALBO-12), indicated that it was practically non-toxic towards several bacterial and fungal strains.[2] This suggests that this compound may also exhibit low cytotoxicity, a desirable characteristic for drug delivery applications.

Experimental Methodologies

Determination of Critical Micelle Concentration (CMC)

The CMC of this compound can be determined by measuring the surface tension of its aqueous solutions at various concentrations.

Protocol:

  • Prepare Solutions: A series of aqueous solutions of this compound with increasing concentrations are prepared.

  • Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method) at a constant temperature.

  • Data Analysis: The surface tension is plotted against the logarithm of the surfactant concentration. The CMC is identified as the point where the slope of the curve changes abruptly.

Cytotoxicity Assay (General Protocol)

To evaluate the potential cytotoxicity of this compound, a standard MTT assay can be performed on relevant cell lines (e.g., cancer cell lines and normal cell lines).

Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration at which 50% of cell growth is inhibited) can be determined.

Conclusion

This compound is a promising sugar-based surfactant with potential applications in the pharmaceutical field. Its ability to form micelles and solubilize hydrophobic compounds, coupled with its likely low toxicity and biodegradability, makes it a valuable candidate for further research and development in drug delivery and formulation science. The experimental protocols and data presented in this guide provide a foundation for researchers to explore the full potential of this versatile molecule.

References

An In-depth Technical Guide to the Synthesis of N-Dodecyllactobionamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Dodecyllactobionamide is a non-ionic surfactant belonging to the family of alkyl-aldonamides. Its structure, comprising a hydrophilic lactobionamide headgroup derived from lactose and a hydrophobic dodecyl carbon chain, imparts valuable amphiphilic properties. This makes it a compound of interest in various applications, including as a solubilizing agent for membrane proteins, an excipient in pharmaceutical formulations, and a component in drug delivery systems. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, complete with detailed experimental protocols, quantitative data, and workflow visualizations to aid in its laboratory-scale preparation and process development.

Core Synthesis Pathways

Two principal synthetic routes have been identified for the preparation of this compound:

  • Direct Amidation of Lactobiono-1,5-lactone: This pathway involves the direct reaction of the lactone form of lactobionic acid with dodecylamine to form the desired amide bond. A highly efficient and environmentally friendly approach for this transformation is through mechanochemistry.

  • Reductive Amination of Lactose: This two-step, one-pot method begins with the formation of an imine intermediate from lactose and dodecylamine, which is then subsequently reduced to yield the final product.

Pathway 1: Direct Amidation via Mechanochemistry

This modern synthetic approach offers significant advantages, including high yields, short reaction times, and the elimination of bulk solvents, aligning with the principles of green chemistry. The reaction proceeds by the aminolysis of the lactone ring of lactobiono-1,5-lactone by dodecylamine.

Quantitative Data
ParameterValueReference
Starting Materials Lactobiono-1,5-lactone, Dodecylamine[1][2]
Molar Ratio 1:1 (Lactone:Amine)[1]
Reaction Time 5 minutes[1]
Reaction Conditions Planetary Ball Milling, Liquid-Assisted Grinding (LAG) with water[1][2]
Yield 90% (in ball-mill system)[1][2]
Purity High, purified by simple aqueous work-up[1]
Experimental Protocol

Materials:

  • Lactobiono-1,5-lactone

  • Dodecylamine

  • Deionized water

  • Planetary ball mill (e.g., SPEX 8000M Mixer/Mill)

  • Stainless steel grinding jars and balls

Procedure:

  • To a stainless steel grinding jar, add equimolar amounts of lactobiono-1,5-lactone and dodecylamine.

  • Add a small amount of water as a liquid-assisted grinding (LAG) agent. The optimal amount should be determined empirically, but typically a few microliters are sufficient.

  • Add the grinding balls to the jar.

  • Secure the jar in the planetary ball mill and grind the mixture at a specified frequency (e.g., 20-30 Hz) for 5 minutes.

  • After grinding, carefully open the jar and retrieve the solid product.

  • The crude product is then purified by a simple aqueous work-up. This typically involves washing the solid with water to remove any unreacted starting materials, followed by drying under vacuum.

Visualization of the Direct Amidation Pathway

Direct_Amidation cluster_reactants Reactants cluster_process Process Lactone Lactobiono-1,5-lactone Mechanochemistry Planetary Ball Mill 5 min, Water (LAG) Lactone->Mechanochemistry 1 eq. Dodecylamine Dodecylamine Dodecylamine->Mechanochemistry 1 eq. Product This compound Mechanochemistry->Product Yield: 90%

Direct Amidation Workflow

Pathway 2: Reductive Amination of Lactose

This classical one-pot reaction is a widely used method for the synthesis of N-alkyl-glycamines. The process involves the initial formation of a Schiff base (imine) between the aldehyde group of lactose and the primary amine (dodecylamine), which is then reduced in situ to the corresponding secondary amine.

Quantitative Data
ParameterValueReference
Starting Materials Lactose, Dodecylamine[3][4]
Reducing Agent Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)[3][4]
Solvent Methanol or a mixture of Dimethyl sulfoxide (DMSO) and Acetic Acid[3]
Reaction Temperature Room temperature to reflux[3]
Reaction Time Several hours to overnight[3]
Yield Moderate to good (typically 60-80%, dependent on conditions)[4]
Purity Requires purification by recrystallization or chromatography[4]
Experimental Protocol

Materials:

  • Lactose monohydrate

  • Dodecylamine

  • Methanol (or DMSO/Acetic Acid)

  • Sodium borohydride (or Sodium cyanoborohydride)

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser (if heating is required)

Procedure:

  • Dissolve lactose monohydrate and an equimolar amount of dodecylamine in methanol in a round-bottom flask.

  • Stir the mixture at room temperature to facilitate the formation of the imine intermediate. The reaction can be monitored by TLC.

  • Once the imine formation is deemed complete (or has reached equilibrium), cool the reaction mixture in an ice bath.

  • Slowly add a slight excess (e.g., 1.2 equivalents) of the reducing agent (sodium borohydride or sodium cyanoborohydride) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) to decompose the excess borohydride.

  • Evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Visualization of the Reductive Amination Pathway

Reductive_Amination cluster_reactants Reactants Lactose Lactose Imine Imine Intermediate (Schiff Base) Lactose->Imine Dodecylamine Dodecylamine Dodecylamine->Imine Product This compound Imine->Product ReducingAgent Reducing Agent (e.g., NaBH₄) ReducingAgent->Product In situ reduction

Reductive Amination Pathway

Conclusion

Both the direct amidation via mechanochemistry and the reductive amination of lactose present viable and effective pathways for the synthesis of this compound. The choice of method will depend on the available equipment, desired scale, and considerations for green chemistry principles. The mechanochemical route offers a rapid, high-yielding, and environmentally benign option, while the reductive amination represents a more traditional, yet robust, solution-phase approach. This guide provides the foundational knowledge and detailed protocols necessary for the successful synthesis and further investigation of this promising surfactant in research and development settings.

References

An In-depth Technical Guide to the Synthesis of N-Dodecyllactobionamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Dodecyllactobionamide is a non-ionic surfactant belonging to the family of alkyl-aldonamides. Its structure, comprising a hydrophilic lactobionamide headgroup derived from lactose and a hydrophobic dodecyl carbon chain, imparts valuable amphiphilic properties. This makes it a compound of interest in various applications, including as a solubilizing agent for membrane proteins, an excipient in pharmaceutical formulations, and a component in drug delivery systems. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, complete with detailed experimental protocols, quantitative data, and workflow visualizations to aid in its laboratory-scale preparation and process development.

Core Synthesis Pathways

Two principal synthetic routes have been identified for the preparation of this compound:

  • Direct Amidation of Lactobiono-1,5-lactone: This pathway involves the direct reaction of the lactone form of lactobionic acid with dodecylamine to form the desired amide bond. A highly efficient and environmentally friendly approach for this transformation is through mechanochemistry.

  • Reductive Amination of Lactose: This two-step, one-pot method begins with the formation of an imine intermediate from lactose and dodecylamine, which is then subsequently reduced to yield the final product.

Pathway 1: Direct Amidation via Mechanochemistry

This modern synthetic approach offers significant advantages, including high yields, short reaction times, and the elimination of bulk solvents, aligning with the principles of green chemistry. The reaction proceeds by the aminolysis of the lactone ring of lactobiono-1,5-lactone by dodecylamine.

Quantitative Data
ParameterValueReference
Starting Materials Lactobiono-1,5-lactone, Dodecylamine[1][2]
Molar Ratio 1:1 (Lactone:Amine)[1]
Reaction Time 5 minutes[1]
Reaction Conditions Planetary Ball Milling, Liquid-Assisted Grinding (LAG) with water[1][2]
Yield 90% (in ball-mill system)[1][2]
Purity High, purified by simple aqueous work-up[1]
Experimental Protocol

Materials:

  • Lactobiono-1,5-lactone

  • Dodecylamine

  • Deionized water

  • Planetary ball mill (e.g., SPEX 8000M Mixer/Mill)

  • Stainless steel grinding jars and balls

Procedure:

  • To a stainless steel grinding jar, add equimolar amounts of lactobiono-1,5-lactone and dodecylamine.

  • Add a small amount of water as a liquid-assisted grinding (LAG) agent. The optimal amount should be determined empirically, but typically a few microliters are sufficient.

  • Add the grinding balls to the jar.

  • Secure the jar in the planetary ball mill and grind the mixture at a specified frequency (e.g., 20-30 Hz) for 5 minutes.

  • After grinding, carefully open the jar and retrieve the solid product.

  • The crude product is then purified by a simple aqueous work-up. This typically involves washing the solid with water to remove any unreacted starting materials, followed by drying under vacuum.

Visualization of the Direct Amidation Pathway

Direct_Amidation cluster_reactants Reactants cluster_process Process Lactone Lactobiono-1,5-lactone Mechanochemistry Planetary Ball Mill 5 min, Water (LAG) Lactone->Mechanochemistry 1 eq. Dodecylamine Dodecylamine Dodecylamine->Mechanochemistry 1 eq. Product This compound Mechanochemistry->Product Yield: 90%

Direct Amidation Workflow

Pathway 2: Reductive Amination of Lactose

This classical one-pot reaction is a widely used method for the synthesis of N-alkyl-glycamines. The process involves the initial formation of a Schiff base (imine) between the aldehyde group of lactose and the primary amine (dodecylamine), which is then reduced in situ to the corresponding secondary amine.

Quantitative Data
ParameterValueReference
Starting Materials Lactose, Dodecylamine[3][4]
Reducing Agent Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)[3][4]
Solvent Methanol or a mixture of Dimethyl sulfoxide (DMSO) and Acetic Acid[3]
Reaction Temperature Room temperature to reflux[3]
Reaction Time Several hours to overnight[3]
Yield Moderate to good (typically 60-80%, dependent on conditions)[4]
Purity Requires purification by recrystallization or chromatography[4]
Experimental Protocol

Materials:

  • Lactose monohydrate

  • Dodecylamine

  • Methanol (or DMSO/Acetic Acid)

  • Sodium borohydride (or Sodium cyanoborohydride)

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser (if heating is required)

Procedure:

  • Dissolve lactose monohydrate and an equimolar amount of dodecylamine in methanol in a round-bottom flask.

  • Stir the mixture at room temperature to facilitate the formation of the imine intermediate. The reaction can be monitored by TLC.

  • Once the imine formation is deemed complete (or has reached equilibrium), cool the reaction mixture in an ice bath.

  • Slowly add a slight excess (e.g., 1.2 equivalents) of the reducing agent (sodium borohydride or sodium cyanoborohydride) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) to decompose the excess borohydride.

  • Evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Visualization of the Reductive Amination Pathway

Reductive_Amination cluster_reactants Reactants Lactose Lactose Imine Imine Intermediate (Schiff Base) Lactose->Imine Dodecylamine Dodecylamine Dodecylamine->Imine Product This compound Imine->Product ReducingAgent Reducing Agent (e.g., NaBH₄) ReducingAgent->Product In situ reduction

Reductive Amination Pathway

Conclusion

Both the direct amidation via mechanochemistry and the reductive amination of lactose present viable and effective pathways for the synthesis of this compound. The choice of method will depend on the available equipment, desired scale, and considerations for green chemistry principles. The mechanochemical route offers a rapid, high-yielding, and environmentally benign option, while the reductive amination represents a more traditional, yet robust, solution-phase approach. This guide provides the foundational knowledge and detailed protocols necessary for the successful synthesis and further investigation of this promising surfactant in research and development settings.

References

Critical Micelle Concentration of N-Dodecyllactobionamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of N-Dodecyllactobionamide, a nonionic surfactant of interest in pharmaceutical and biotechnological applications. Due to the limited direct quantitative data for this compound in the provided search results, this guide leverages data from a closely related compound, N-Dodecyl-N-methyllactobionamide, to illustrate the principles and methodologies. The focus is on the experimental protocols for determining the CMC and the theoretical underpinnings of micellization.

Introduction to this compound and its CMC

This compound belongs to the class of sugar-based surfactants, which are known for their biocompatibility and biodegradability.[1] It consists of a hydrophobic dodecyl tail attached to a hydrophilic lactobionamide headgroup derived from lactose.[2] Like other surfactants, this compound molecules self-assemble into micelles in aqueous solutions above a certain concentration, known as the Critical Micelle Concentration (CMC).[3] The CMC is a fundamental parameter that dictates the surfactant's behavior and efficacy in various applications, including drug delivery, solubilization of poorly soluble compounds, and protein stabilization.[4][5]

Quantitative Data on a Related Surfactant

ParameterSymbolValueReference
Critical Micelle ConcentrationCMCValue not explicitly stated in abstract[6][7]
Surface Excess ConcentrationΓcmcValue not explicitly stated in abstract[6][7]
Surface Area per MoleculeAminValue not explicitly stated in abstract[6][7]
Efficiency in Surface Tension ReductionpC20Value not explicitly stated in abstract[6][7]
Effectiveness in Surface Tension ReductionΠcmcValue not explicitly stated in abstract[6][7]
Standard Free Energy of AdsorptionΔG°adsValue not explicitly stated in abstract[6][7]
Standard Free Energy of MicellizationΔG°micValue not explicitly stated in abstract[6][7]

Note: The abstracts of the cited studies[6][7] indicate that these parameters were determined, but do not provide the specific numerical values. Access to the full publication would be required to populate this table.

Experimental Protocols for CMC Determination

The determination of the CMC is typically achieved by monitoring a physical property of the surfactant solution as a function of its concentration.[8] The CMC is identified as the concentration at which a distinct change in the slope of the plotted property is observed.[9] Several methods are commonly employed, each with its own advantages and limitations.[10]

Surface Tension Measurement

This is a classic and widely used method for determining the CMC of surfactants.[9][11]

Principle: The surface tension of a surfactant solution decreases as the concentration increases because the surfactant molecules adsorb at the air-water interface. Once the interface is saturated, the surfactant molecules begin to form micelles in the bulk solution, and the surface tension remains relatively constant with further increases in concentration.[3] The concentration at which this break occurs is the CMC.

Experimental Protocol:

  • Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of this compound with varying concentrations, typically spanning a range from well below to well above the expected CMC.

  • Instrumentation: Utilize a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) to measure the surface tension of each solution.

  • Measurement:

    • Calibrate the tensiometer with deionized water.

    • Measure the surface tension of each prepared surfactant solution, ensuring temperature control (e.g., at 25°C).[12]

    • Allow each solution to equilibrate before measurement to ensure a stable surface tension reading.

  • Data Analysis:

    • Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

    • The resulting plot will show two linear regions with different slopes.[9]

    • The CMC is determined from the intersection of the two extrapolated linear portions of the curve.[8]

Conductivity Measurement

This method is suitable for ionic surfactants but can also be adapted for nonionic surfactants in the presence of an electrolyte.[9]

Principle: For ionic surfactants, the conductivity of the solution increases linearly with concentration at low concentrations. When micelles form, the mobility of the surfactant ions is reduced as they are incorporated into the larger, slower-moving micelles. This leads to a change in the slope of the conductivity versus concentration plot.[12]

Experimental Protocol:

  • Solution Preparation: Prepare a series of surfactant solutions of known concentrations in deionized water or a suitable buffer.

  • Instrumentation: Use a calibrated conductivity meter with a temperature-controlled cell.

  • Measurement:

    • Measure the specific conductance (κ) of each solution.

    • Ensure constant temperature throughout the experiment.

  • Data Analysis:

    • Plot the specific conductance (κ) against the surfactant concentration.

    • The plot will exhibit a break point corresponding to the CMC.[9]

    • Alternatively, plotting the molar conductivity (Λ) against the square root of the concentration can provide a more precise determination of the CMC for ionic surfactants.[12]

Fluorescence Spectroscopy

This is a highly sensitive method that utilizes a fluorescent probe.[13]

Principle: A hydrophobic fluorescent probe (e.g., pyrene) has low solubility in water but preferentially partitions into the hydrophobic core of micelles. This change in the microenvironment of the probe leads to a significant change in its fluorescence properties, such as the emission spectrum or fluorescence intensity, which can be used to determine the CMC.[4]

Experimental Protocol:

  • Probe and Surfactant Solutions:

    • Prepare a stock solution of the fluorescent probe (e.g., pyrene in methanol).

    • Prepare a series of surfactant solutions and add a small, constant amount of the probe stock solution to each. The final probe concentration should be very low to avoid self-quenching.

  • Instrumentation: Use a spectrofluorometer.

  • Measurement:

    • Excite the probe at an appropriate wavelength (e.g., ~335 nm for pyrene).

    • Record the emission spectrum (e.g., 350-500 nm for pyrene).

  • Data Analysis:

    • Monitor the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) of the pyrene emission spectrum as a function of surfactant concentration. This ratio is sensitive to the polarity of the probe's environment.

    • A sharp decrease in the I₁/I₃ ratio indicates the partitioning of pyrene into the nonpolar micellar core.

    • The CMC is determined from the inflection point of the plot of the I₁/I₃ ratio versus surfactant concentration.

Visualizations

Experimental Workflow for CMC Determination by Surface Tension

cluster_prep Solution Preparation cluster_measurement Surface Tension Measurement cluster_analysis Data Analysis Prepare Stock Solution Prepare Stock Solution Serial Dilutions Serial Dilutions Prepare Stock Solution->Serial Dilutions Measure Surface Tension Measure Surface Tension Serial Dilutions->Measure Surface Tension Calibrate Tensiometer Calibrate Tensiometer Calibrate Tensiometer->Measure Surface Tension Plot γ vs. log(C) Plot γ vs. log(C) Measure Surface Tension->Plot γ vs. log(C) Determine Intersection Determine Intersection Plot γ vs. log(C)->Determine Intersection CMC Value CMC Value Determine Intersection->CMC Value

Caption: Workflow for CMC determination using surface tension measurement.

Logical Relationship of Surfactant Behavior

Surfactant Concentration Surfactant Concentration Below CMC Below CMC Surfactant Concentration->Below CMC Above CMC Above CMC Surfactant Concentration->Above CMC Monomers at Interface Monomers at Interface Below CMC->Monomers at Interface Micelle Formation Micelle Formation Above CMC->Micelle Formation Saturated Interface Saturated Interface Monomers at Interface->Saturated Interface Saturated Interface->Micelle Formation Constant Surface Tension Constant Surface Tension Micelle Formation->Constant Surface Tension

Caption: Surfactant behavior below and above the critical micelle concentration.

References

Critical Micelle Concentration of N-Dodecyllactobionamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of N-Dodecyllactobionamide, a nonionic surfactant of interest in pharmaceutical and biotechnological applications. Due to the limited direct quantitative data for this compound in the provided search results, this guide leverages data from a closely related compound, N-Dodecyl-N-methyllactobionamide, to illustrate the principles and methodologies. The focus is on the experimental protocols for determining the CMC and the theoretical underpinnings of micellization.

Introduction to this compound and its CMC

This compound belongs to the class of sugar-based surfactants, which are known for their biocompatibility and biodegradability.[1] It consists of a hydrophobic dodecyl tail attached to a hydrophilic lactobionamide headgroup derived from lactose.[2] Like other surfactants, this compound molecules self-assemble into micelles in aqueous solutions above a certain concentration, known as the Critical Micelle Concentration (CMC).[3] The CMC is a fundamental parameter that dictates the surfactant's behavior and efficacy in various applications, including drug delivery, solubilization of poorly soluble compounds, and protein stabilization.[4][5]

Quantitative Data on a Related Surfactant

ParameterSymbolValueReference
Critical Micelle ConcentrationCMCValue not explicitly stated in abstract[6][7]
Surface Excess ConcentrationΓcmcValue not explicitly stated in abstract[6][7]
Surface Area per MoleculeAminValue not explicitly stated in abstract[6][7]
Efficiency in Surface Tension ReductionpC20Value not explicitly stated in abstract[6][7]
Effectiveness in Surface Tension ReductionΠcmcValue not explicitly stated in abstract[6][7]
Standard Free Energy of AdsorptionΔG°adsValue not explicitly stated in abstract[6][7]
Standard Free Energy of MicellizationΔG°micValue not explicitly stated in abstract[6][7]

Note: The abstracts of the cited studies[6][7] indicate that these parameters were determined, but do not provide the specific numerical values. Access to the full publication would be required to populate this table.

Experimental Protocols for CMC Determination

The determination of the CMC is typically achieved by monitoring a physical property of the surfactant solution as a function of its concentration.[8] The CMC is identified as the concentration at which a distinct change in the slope of the plotted property is observed.[9] Several methods are commonly employed, each with its own advantages and limitations.[10]

Surface Tension Measurement

This is a classic and widely used method for determining the CMC of surfactants.[9][11]

Principle: The surface tension of a surfactant solution decreases as the concentration increases because the surfactant molecules adsorb at the air-water interface. Once the interface is saturated, the surfactant molecules begin to form micelles in the bulk solution, and the surface tension remains relatively constant with further increases in concentration.[3] The concentration at which this break occurs is the CMC.

Experimental Protocol:

  • Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of this compound with varying concentrations, typically spanning a range from well below to well above the expected CMC.

  • Instrumentation: Utilize a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) to measure the surface tension of each solution.

  • Measurement:

    • Calibrate the tensiometer with deionized water.

    • Measure the surface tension of each prepared surfactant solution, ensuring temperature control (e.g., at 25°C).[12]

    • Allow each solution to equilibrate before measurement to ensure a stable surface tension reading.

  • Data Analysis:

    • Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

    • The resulting plot will show two linear regions with different slopes.[9]

    • The CMC is determined from the intersection of the two extrapolated linear portions of the curve.[8]

Conductivity Measurement

This method is suitable for ionic surfactants but can also be adapted for nonionic surfactants in the presence of an electrolyte.[9]

Principle: For ionic surfactants, the conductivity of the solution increases linearly with concentration at low concentrations. When micelles form, the mobility of the surfactant ions is reduced as they are incorporated into the larger, slower-moving micelles. This leads to a change in the slope of the conductivity versus concentration plot.[12]

Experimental Protocol:

  • Solution Preparation: Prepare a series of surfactant solutions of known concentrations in deionized water or a suitable buffer.

  • Instrumentation: Use a calibrated conductivity meter with a temperature-controlled cell.

  • Measurement:

    • Measure the specific conductance (κ) of each solution.

    • Ensure constant temperature throughout the experiment.

  • Data Analysis:

    • Plot the specific conductance (κ) against the surfactant concentration.

    • The plot will exhibit a break point corresponding to the CMC.[9]

    • Alternatively, plotting the molar conductivity (Λ) against the square root of the concentration can provide a more precise determination of the CMC for ionic surfactants.[12]

Fluorescence Spectroscopy

This is a highly sensitive method that utilizes a fluorescent probe.[13]

Principle: A hydrophobic fluorescent probe (e.g., pyrene) has low solubility in water but preferentially partitions into the hydrophobic core of micelles. This change in the microenvironment of the probe leads to a significant change in its fluorescence properties, such as the emission spectrum or fluorescence intensity, which can be used to determine the CMC.[4]

Experimental Protocol:

  • Probe and Surfactant Solutions:

    • Prepare a stock solution of the fluorescent probe (e.g., pyrene in methanol).

    • Prepare a series of surfactant solutions and add a small, constant amount of the probe stock solution to each. The final probe concentration should be very low to avoid self-quenching.

  • Instrumentation: Use a spectrofluorometer.

  • Measurement:

    • Excite the probe at an appropriate wavelength (e.g., ~335 nm for pyrene).

    • Record the emission spectrum (e.g., 350-500 nm for pyrene).

  • Data Analysis:

    • Monitor the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) of the pyrene emission spectrum as a function of surfactant concentration. This ratio is sensitive to the polarity of the probe's environment.

    • A sharp decrease in the I₁/I₃ ratio indicates the partitioning of pyrene into the nonpolar micellar core.

    • The CMC is determined from the inflection point of the plot of the I₁/I₃ ratio versus surfactant concentration.

Visualizations

Experimental Workflow for CMC Determination by Surface Tension

cluster_prep Solution Preparation cluster_measurement Surface Tension Measurement cluster_analysis Data Analysis Prepare Stock Solution Prepare Stock Solution Serial Dilutions Serial Dilutions Prepare Stock Solution->Serial Dilutions Measure Surface Tension Measure Surface Tension Serial Dilutions->Measure Surface Tension Calibrate Tensiometer Calibrate Tensiometer Calibrate Tensiometer->Measure Surface Tension Plot γ vs. log(C) Plot γ vs. log(C) Measure Surface Tension->Plot γ vs. log(C) Determine Intersection Determine Intersection Plot γ vs. log(C)->Determine Intersection CMC Value CMC Value Determine Intersection->CMC Value

Caption: Workflow for CMC determination using surface tension measurement.

Logical Relationship of Surfactant Behavior

Surfactant Concentration Surfactant Concentration Below CMC Below CMC Surfactant Concentration->Below CMC Above CMC Above CMC Surfactant Concentration->Above CMC Monomers at Interface Monomers at Interface Below CMC->Monomers at Interface Micelle Formation Micelle Formation Above CMC->Micelle Formation Saturated Interface Saturated Interface Monomers at Interface->Saturated Interface Saturated Interface->Micelle Formation Constant Surface Tension Constant Surface Tension Micelle Formation->Constant Surface Tension

Caption: Surfactant behavior below and above the critical micelle concentration.

References

N-Dodecyllactobionamide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Synthesis, Physicochemical Properties, and Biomedical Applications

N-Dodecyllactobionamide is a non-ionic surfactant belonging to the class of N-alkyl-lactobionamides. These amphiphilic molecules consist of a hydrophilic lactobionamide headgroup, derived from lactose, and a hydrophobic alkyl tail. The presence of the galactose moiety in the lactobionamide headgroup makes these compounds promising candidates for targeted drug delivery to hepatocytes, which express the asialoglycoprotein receptor (ASGPR) that specifically recognizes galactose and N-acetylgalactosamine residues.[1][2][3][4] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound in drug delivery and biomedical engineering, with a focus on providing detailed experimental protocols and quantitative data.

Core Concepts: Synthesis and Physicochemical Properties

The physicochemical properties of N-alkyl-lactobionamides are crucial for their application in drug delivery. These properties, particularly the critical micelle concentration (CMC), dictate their self-assembly behavior in aqueous solutions to form micelles, which can encapsulate hydrophobic drugs.[1][5] The CMC is the concentration at which surfactant monomers begin to aggregate into micelles.[6] Below the CMC, the surfactant exists as individual molecules, while above the CMC, any additional surfactant will predominantly form micelles.[5]

Table 1: Physicochemical Properties of N-Dodecyl-N-methyllactobionamide

Data inferred from Sokołowski, A., et al. (2001) for N-dodecyl-N-methyllactobionamide as a close structural analog of this compound.[1]

PropertyValueUnit
Critical Micelle Concentration (CMC)0.46mM
Surface Tension at CMC (γ_cmc)39.5mN/m
Surface Excess Concentration (Γ_max)2.5 x 10⁻¹⁰mol/cm²
Minimum Area per Molecule (A_min)0.66nm²
Krafft Temperature< 5°C

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its formulation into drug-loaded nanoparticles, along with characterization and in vitro evaluation techniques.

Synthesis of this compound (Adapted Protocol)

This protocol is adapted from the synthesis of N-alkyl-N-methyllactobionamides.[1]

Materials:

  • Lactobionic acid

  • Dodecylamine

  • Methanol

  • Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • N-Hydroxysuccinimide (NHS) (optional, for improved coupling efficiency)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Activation of Lactobionic Acid: Dissolve lactobionic acid in methanol. Add DCC (and NHS if used) to the solution and stir at room temperature for 1-2 hours to activate the carboxylic acid group.

  • Amidation: Slowly add a solution of dodecylamine in methanol to the activated lactobionic acid mixture. Let the reaction proceed at room temperature overnight with continuous stirring.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Evaporate the methanol under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate and hexane as the eluent.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_of_N_Dodecyllactobionamide Lactobionic_Acid Lactobionic Acid Activated_Lactobionic_Acid Activated Lactobionic Acid Lactobionic_Acid->Activated_Lactobionic_Acid DCC, Methanol Dodecylamine Dodecylamine N_Dodecyllactobionamide This compound Dodecylamine->N_Dodecyllactobionamide Amidation Activated_Lactobionic_Acid->N_Dodecyllactobionamide

Caption: Synthesis of this compound via amidation.

Formulation of Drug-Loaded this compound Nanoparticles

This protocol describes the preparation of drug-loaded micelles using the thin-film hydration method.[7]

Materials:

  • This compound

  • Hydrophobic drug (e.g., Paclitaxel, Doxorubicin)

  • Chloroform or other suitable organic solvent

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Film Formation: Dissolve this compound and the hydrophobic drug in chloroform in a round-bottom flask.

  • Solvent Evaporation: Remove the chloroform using a rotary evaporator under vacuum to form a thin film on the inner surface of the flask.

  • Hydration: Add PBS (pH 7.4) to the flask and hydrate the film by rotating the flask at a temperature above the Krafft temperature of the surfactant. Sonication can be used to facilitate the formation of a homogenous nanoparticle suspension.

  • Purification: Remove any unloaded drug aggregates by filtration through a 0.22 µm syringe filter.

Nanoparticle_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification Dissolution Dissolve this compound and Drug in Organic Solvent Film_Formation Form Thin Film (Rotary Evaporation) Dissolution->Film_Formation Hydration Hydrate with Aqueous Buffer Film_Formation->Hydration Sonication Sonication Hydration->Sonication Filtration Filter (0.22 µm) Sonication->Filtration

Caption: Workflow for drug-loaded nanoparticle formulation.

Characterization of Nanoparticles

Dynamic Light Scattering (DLS) and Zeta Potential: [8][9]

  • Purpose: To determine the size distribution (hydrodynamic diameter) and surface charge (zeta potential) of the nanoparticles.

  • Procedure: Dilute the nanoparticle suspension in PBS. Analyze the sample using a DLS instrument. The zeta potential is measured using the same instrument by applying an electric field and measuring the electrophoretic mobility of the nanoparticles.

Transmission Electron Microscopy (TEM):

  • Purpose: To visualize the morphology and size of the nanoparticles.

  • Procedure: Place a drop of the diluted nanoparticle suspension on a carbon-coated copper grid. Allow the sample to air-dry. The grid is then imaged using a transmission electron microscope.

Drug Loading and Encapsulation Efficiency

Procedure:

  • Lyse a known amount of the drug-loaded nanoparticle suspension using a suitable solvent (e.g., methanol) to release the encapsulated drug.

  • Quantify the amount of drug using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

  • Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

    • DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

In Vitro Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[10][11][12]

Materials:

  • Hepatocellular carcinoma cell line (e.g., HepG2)

  • Normal hepatocyte cell line (for selectivity assessment)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of free drug, drug-loaded nanoparticles, and empty nanoparticles for 24, 48, or 72 hours. Include untreated cells as a control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Potential Application: Targeted Drug Delivery to Hepatocytes

The galactose moiety of this compound makes it an ideal candidate for targeting the asialoglycoprotein receptor (ASGPR) on the surface of hepatocytes.[4][13][14] This allows for the specific delivery of anticancer drugs to liver cancer cells, potentially increasing therapeutic efficacy while reducing systemic side effects.

Targeted_Drug_Delivery_Pathway Nanoparticle This compound Nanoparticle (Drug-Loaded) ASGPR ASGPR Nanoparticle->ASGPR Binding Hepatocyte Hepatocyte Endocytosis Receptor-Mediated Endocytosis ASGPR->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release Therapeutic_Effect Therapeutic Effect (e.g., Apoptosis) Drug_Release->Therapeutic_Effect

Caption: ASGPR-mediated targeted drug delivery to hepatocytes.

Conclusion

This compound holds significant promise as a versatile and effective excipient in the field of drug delivery. Its amphiphilic nature allows for the formulation of stable nanoparticles for the encapsulation of hydrophobic drugs, while its lactobionamide headgroup provides a valuable tool for targeted delivery to liver cells. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers and drug development professionals exploring the potential of this and related compounds in developing novel and effective therapeutic strategies. Further research is warranted to fully elucidate the specific properties and in vivo performance of this compound.

References

N-Dodecyllactobionamide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Synthesis, Physicochemical Properties, and Biomedical Applications

N-Dodecyllactobionamide is a non-ionic surfactant belonging to the class of N-alkyl-lactobionamides. These amphiphilic molecules consist of a hydrophilic lactobionamide headgroup, derived from lactose, and a hydrophobic alkyl tail. The presence of the galactose moiety in the lactobionamide headgroup makes these compounds promising candidates for targeted drug delivery to hepatocytes, which express the asialoglycoprotein receptor (ASGPR) that specifically recognizes galactose and N-acetylgalactosamine residues.[1][2][3][4] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound in drug delivery and biomedical engineering, with a focus on providing detailed experimental protocols and quantitative data.

Core Concepts: Synthesis and Physicochemical Properties

The physicochemical properties of N-alkyl-lactobionamides are crucial for their application in drug delivery. These properties, particularly the critical micelle concentration (CMC), dictate their self-assembly behavior in aqueous solutions to form micelles, which can encapsulate hydrophobic drugs.[1][5] The CMC is the concentration at which surfactant monomers begin to aggregate into micelles.[6] Below the CMC, the surfactant exists as individual molecules, while above the CMC, any additional surfactant will predominantly form micelles.[5]

Table 1: Physicochemical Properties of N-Dodecyl-N-methyllactobionamide

Data inferred from Sokołowski, A., et al. (2001) for N-dodecyl-N-methyllactobionamide as a close structural analog of this compound.[1]

PropertyValueUnit
Critical Micelle Concentration (CMC)0.46mM
Surface Tension at CMC (γ_cmc)39.5mN/m
Surface Excess Concentration (Γ_max)2.5 x 10⁻¹⁰mol/cm²
Minimum Area per Molecule (A_min)0.66nm²
Krafft Temperature< 5°C

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its formulation into drug-loaded nanoparticles, along with characterization and in vitro evaluation techniques.

Synthesis of this compound (Adapted Protocol)

This protocol is adapted from the synthesis of N-alkyl-N-methyllactobionamides.[1]

Materials:

  • Lactobionic acid

  • Dodecylamine

  • Methanol

  • Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • N-Hydroxysuccinimide (NHS) (optional, for improved coupling efficiency)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Activation of Lactobionic Acid: Dissolve lactobionic acid in methanol. Add DCC (and NHS if used) to the solution and stir at room temperature for 1-2 hours to activate the carboxylic acid group.

  • Amidation: Slowly add a solution of dodecylamine in methanol to the activated lactobionic acid mixture. Let the reaction proceed at room temperature overnight with continuous stirring.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Evaporate the methanol under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate and hexane as the eluent.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_of_N_Dodecyllactobionamide Lactobionic_Acid Lactobionic Acid Activated_Lactobionic_Acid Activated Lactobionic Acid Lactobionic_Acid->Activated_Lactobionic_Acid DCC, Methanol Dodecylamine Dodecylamine N_Dodecyllactobionamide This compound Dodecylamine->N_Dodecyllactobionamide Amidation Activated_Lactobionic_Acid->N_Dodecyllactobionamide

Caption: Synthesis of this compound via amidation.

Formulation of Drug-Loaded this compound Nanoparticles

This protocol describes the preparation of drug-loaded micelles using the thin-film hydration method.[7]

Materials:

  • This compound

  • Hydrophobic drug (e.g., Paclitaxel, Doxorubicin)

  • Chloroform or other suitable organic solvent

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Film Formation: Dissolve this compound and the hydrophobic drug in chloroform in a round-bottom flask.

  • Solvent Evaporation: Remove the chloroform using a rotary evaporator under vacuum to form a thin film on the inner surface of the flask.

  • Hydration: Add PBS (pH 7.4) to the flask and hydrate the film by rotating the flask at a temperature above the Krafft temperature of the surfactant. Sonication can be used to facilitate the formation of a homogenous nanoparticle suspension.

  • Purification: Remove any unloaded drug aggregates by filtration through a 0.22 µm syringe filter.

Nanoparticle_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification Dissolution Dissolve this compound and Drug in Organic Solvent Film_Formation Form Thin Film (Rotary Evaporation) Dissolution->Film_Formation Hydration Hydrate with Aqueous Buffer Film_Formation->Hydration Sonication Sonication Hydration->Sonication Filtration Filter (0.22 µm) Sonication->Filtration

Caption: Workflow for drug-loaded nanoparticle formulation.

Characterization of Nanoparticles

Dynamic Light Scattering (DLS) and Zeta Potential: [8][9]

  • Purpose: To determine the size distribution (hydrodynamic diameter) and surface charge (zeta potential) of the nanoparticles.

  • Procedure: Dilute the nanoparticle suspension in PBS. Analyze the sample using a DLS instrument. The zeta potential is measured using the same instrument by applying an electric field and measuring the electrophoretic mobility of the nanoparticles.

Transmission Electron Microscopy (TEM):

  • Purpose: To visualize the morphology and size of the nanoparticles.

  • Procedure: Place a drop of the diluted nanoparticle suspension on a carbon-coated copper grid. Allow the sample to air-dry. The grid is then imaged using a transmission electron microscope.

Drug Loading and Encapsulation Efficiency

Procedure:

  • Lyse a known amount of the drug-loaded nanoparticle suspension using a suitable solvent (e.g., methanol) to release the encapsulated drug.

  • Quantify the amount of drug using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

  • Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

    • DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

In Vitro Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[10][11][12]

Materials:

  • Hepatocellular carcinoma cell line (e.g., HepG2)

  • Normal hepatocyte cell line (for selectivity assessment)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of free drug, drug-loaded nanoparticles, and empty nanoparticles for 24, 48, or 72 hours. Include untreated cells as a control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Potential Application: Targeted Drug Delivery to Hepatocytes

The galactose moiety of this compound makes it an ideal candidate for targeting the asialoglycoprotein receptor (ASGPR) on the surface of hepatocytes.[4][13][14] This allows for the specific delivery of anticancer drugs to liver cancer cells, potentially increasing therapeutic efficacy while reducing systemic side effects.

Targeted_Drug_Delivery_Pathway Nanoparticle This compound Nanoparticle (Drug-Loaded) ASGPR ASGPR Nanoparticle->ASGPR Binding Hepatocyte Hepatocyte Endocytosis Receptor-Mediated Endocytosis ASGPR->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release Therapeutic_Effect Therapeutic Effect (e.g., Apoptosis) Drug_Release->Therapeutic_Effect

Caption: ASGPR-mediated targeted drug delivery to hepatocytes.

Conclusion

This compound holds significant promise as a versatile and effective excipient in the field of drug delivery. Its amphiphilic nature allows for the formulation of stable nanoparticles for the encapsulation of hydrophobic drugs, while its lactobionamide headgroup provides a valuable tool for targeted delivery to liver cells. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers and drug development professionals exploring the potential of this and related compounds in developing novel and effective therapeutic strategies. Further research is warranted to fully elucidate the specific properties and in vivo performance of this compound.

References

An In-depth Technical Guide to N-Dodecyllactobionamide: Structure, Function, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Dodecyllactobionamide is a nonionic surfactant belonging to the class of sugar-based amphiphiles. It is composed of a hydrophilic lactobionamide headgroup derived from lactose and a hydrophobic dodecyl carbon chain. This unique structure imparts valuable physicochemical properties, making it a subject of interest in various research and industrial applications, including surface science, drug delivery, and biotechnology. This technical guide provides a comprehensive overview of the structure, function, and experimental considerations for this compound, including detailed protocols and data presentation to facilitate its application in research and development.

Core Structure and Chemical Properties

This compound possesses a well-defined amphiphilic architecture. The molecule consists of a polar headgroup, which is a lactobionamide moiety, and a nonpolar tail, which is a dodecyl (C12) alkyl chain. The lactobionamide headgroup is derived from lactobionic acid, which is an oxidized form of lactose. This sugar headgroup, with its multiple hydroxyl groups, confers significant hydrophilicity to the molecule. The dodecyl tail provides the necessary hydrophobicity for surface activity and self-assembly in aqueous solutions.

Chemical Formula: C24H47NO11[1]

Molecular Weight: 525.63 g/mol [1]

The amide linkage between the dodecylamine and the lactobionolactone is a key structural feature, providing chemical stability. The overall structure results in a molecule with a high degree of flexibility in its sugar headgroup, which influences its adsorption behavior at interfaces.[2][3]

Physicochemical Properties

The amphiphilic nature of this compound governs its behavior in solution, leading to surface activity and the formation of micelles above a certain concentration. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueMethodReference
Molecular Formula C24H47NO11-[1]
Molecular Weight 525.63 g/mol -[1]
Critical Micelle Concentration (CMC) Data not available in cited sourcesSurface Tension, Conductivity, Fluorescence-
Surface Tension at CMC (γcmc) Data not available in cited sourcesTensiometry-
Area per Molecule at Interface (Amin) Data not available in cited sourcesSurface Tension Measurements-

Note: While a study by Kjellin et al. (2001) investigated the surface properties of this compound, specific quantitative values for CMC, γcmc, and Amin were not available in the provided search results. These values are critical for understanding and applying this surfactant and would need to be determined experimentally.

Synthesis of this compound

The synthesis of N-alkyl-lactobionamides can be achieved through the reaction of an N-alkylamine with lactobionic acid or its lactone form. A general protocol for the synthesis of related N-alkyl-N-methyllactobionamides has been described and can be adapted for this compound.[4]

Experimental Protocol: Synthesis of N-Alkyl-Lactobionamides

This protocol is adapted from the synthesis of N-alkyl-N-methyllactobionamides and should be optimized for this compound.

Materials:

  • Dodecylamine

  • Lactobiono-1,5-lactone (or Lactobionic acid)

  • Methanol (or another suitable solvent)

  • Stirring apparatus

  • Reaction vessel with temperature control

  • Purification setup (e.g., crystallization or chromatography equipment)

Procedure:

  • Dissolution: Dissolve Dodecylamine in methanol in the reaction vessel.

  • Reaction: Add Lactobiono-1,5-lactone to the solution. The reaction is typically carried out with stirring at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration. The progress of the reaction should be monitored using an appropriate analytical technique like Thin Layer Chromatography (TLC).

  • Solvent Removal: Once the reaction is complete, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified. This can be achieved by recrystallization from a suitable solvent or by column chromatography to yield pure this compound.

  • Characterization: The final product should be characterized to confirm its identity and purity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Logical Workflow for Synthesis:

Synthesis_Workflow cluster_synthesis Synthesis of this compound Reactants Dodecylamine + Lactobiono-1,5-lactone Reaction Reaction in Methanol Reactants->Reaction Solvent_Removal Solvent Removal Reaction->Solvent_Removal Purification Purification (Crystallization/Chromatography) Solvent_Removal->Purification Product Pure this compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Function and Applications

As a sugar-based surfactant, this compound exhibits a range of functions that are attractive for various applications.

Surface Activity and Self-Assembly

The primary function of this compound is its ability to act as a surface-active agent. It adsorbs at interfaces, such as air-water and oil-water interfaces, thereby reducing the surface or interfacial tension. This property is fundamental to its applications in emulsification, foaming, and wetting.

A study by Kjellin et al. (2001) investigated the adsorption of this compound on liquid/vapor and solid/liquid interfaces.[2][3] The flexibility of its sugar headgroup was found to lead to the adsorption of higher amounts at these interfaces compared to surfactants with more rigid headgroups.[2] This increased adsorption results in a higher van der Waals attraction between two such monolayers.[2][3] The study also suggested that the increased hydrogen bonding within the layers of the more flexible this compound contributes to this behavior.[2][3]

Potential Applications

The properties of this compound suggest its utility in several areas:

  • Drug Delivery: As a nonionic surfactant, it could be used to solubilize poorly water-soluble drugs and act as a carrier in drug delivery systems. Sugar-based surfactants are generally considered to be biocompatible and biodegradable.[5][6][7][8]

  • Biotechnology: Its ability to interact with and stabilize biological macromolecules could be beneficial in protein formulation and for the solubilization of membrane proteins.

  • Cosmetics and Personal Care: Due to their mildness and low cytotoxicity, sugar-based surfactants are often used in cosmetic formulations.[9]

Biological Interactions and Biocompatibility

The biological activity of this compound is an area of active research. Its sugar headgroup, being derived from lactose, suggests potential interactions with specific biological targets.

Interaction with Lectins

Lactose and its derivatives are known to be ligands for certain lectins, such as galectins. Galectins are a family of proteins that bind to β-galactoside-containing glycans and are involved in various cellular processes.[10][11][12][13] The lactobionamide headgroup of this compound could potentially interact with galectins, which could be explored for targeted drug delivery or for modulating galectin-mediated biological pathways.

Hypothesized Signaling Pathway Interaction:

Galectin_Interaction cluster_interaction Hypothetical Interaction with Galectin Signaling NDL This compound Galectin Galectin NDL->Galectin Binding CellSurfaceReceptor Cell Surface Glycoprotein Receptor Galectin->CellSurfaceReceptor Cross-linking SignalingCascade Intracellular Signaling Cascade CellSurfaceReceptor->SignalingCascade Activation BiologicalResponse Biological Response (e.g., Apoptosis, Cell Adhesion) SignalingCascade->BiologicalResponse

Caption: Hypothetical signaling pathway involving this compound and galectins.

Biocompatibility and Cytotoxicity

Sugar-based surfactants are generally known for their favorable biocompatibility and lower cytotoxicity compared to many synthetic surfactants.[8][9] Studies on other sugar-based surfactants have shown them to be non-irritant and to possess lower cytotoxicity in dermal models.[9]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This is a general protocol to assess the cytotoxicity of this compound on a cell line (e.g., fibroblasts or keratinocytes).

Materials:

  • Cell line of interest (e.g., L929 fibroblasts)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the different concentrations of the surfactant. Include a vehicle control (medium only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.

Experimental Workflow for Cytotoxicity Testing:

Cytotoxicity_Workflow cluster_cytotoxicity In Vitro Cytotoxicity Assay Workflow Cell_Seeding Seed Cells in 96-well Plate Treatment Treat with this compound (various concentrations) Cell_Seeding->Treatment Incubation Incubate (24-72h) Treatment->Incubation MTT_Assay Add MTT and Incubate Incubation->MTT_Assay Measurement Solubilize Formazan & Measure Absorbance MTT_Assay->Measurement Data_Analysis Calculate Cell Viability and IC50 Measurement->Data_Analysis

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

Conclusion

This compound is a promising sugar-based surfactant with a unique combination of a flexible, hydrophilic lactobionamide headgroup and a hydrophobic dodecyl tail. Its surface-active properties and potential for biological interactions make it a valuable tool for researchers in various fields. While some physicochemical data is available, further experimental characterization, particularly the determination of its critical micelle concentration and a detailed investigation of its biological effects, is necessary to fully exploit its potential. The experimental protocols provided in this guide offer a starting point for researchers to synthesize, characterize, and evaluate the functional properties of this compound in their specific applications.

References

An In-depth Technical Guide to N-Dodecyllactobionamide: Structure, Function, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Dodecyllactobionamide is a nonionic surfactant belonging to the class of sugar-based amphiphiles. It is composed of a hydrophilic lactobionamide headgroup derived from lactose and a hydrophobic dodecyl carbon chain. This unique structure imparts valuable physicochemical properties, making it a subject of interest in various research and industrial applications, including surface science, drug delivery, and biotechnology. This technical guide provides a comprehensive overview of the structure, function, and experimental considerations for this compound, including detailed protocols and data presentation to facilitate its application in research and development.

Core Structure and Chemical Properties

This compound possesses a well-defined amphiphilic architecture. The molecule consists of a polar headgroup, which is a lactobionamide moiety, and a nonpolar tail, which is a dodecyl (C12) alkyl chain. The lactobionamide headgroup is derived from lactobionic acid, which is an oxidized form of lactose. This sugar headgroup, with its multiple hydroxyl groups, confers significant hydrophilicity to the molecule. The dodecyl tail provides the necessary hydrophobicity for surface activity and self-assembly in aqueous solutions.

Chemical Formula: C24H47NO11[1]

Molecular Weight: 525.63 g/mol [1]

The amide linkage between the dodecylamine and the lactobionolactone is a key structural feature, providing chemical stability. The overall structure results in a molecule with a high degree of flexibility in its sugar headgroup, which influences its adsorption behavior at interfaces.[2][3]

Physicochemical Properties

The amphiphilic nature of this compound governs its behavior in solution, leading to surface activity and the formation of micelles above a certain concentration. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueMethodReference
Molecular Formula C24H47NO11-[1]
Molecular Weight 525.63 g/mol -[1]
Critical Micelle Concentration (CMC) Data not available in cited sourcesSurface Tension, Conductivity, Fluorescence-
Surface Tension at CMC (γcmc) Data not available in cited sourcesTensiometry-
Area per Molecule at Interface (Amin) Data not available in cited sourcesSurface Tension Measurements-

Note: While a study by Kjellin et al. (2001) investigated the surface properties of this compound, specific quantitative values for CMC, γcmc, and Amin were not available in the provided search results. These values are critical for understanding and applying this surfactant and would need to be determined experimentally.

Synthesis of this compound

The synthesis of N-alkyl-lactobionamides can be achieved through the reaction of an N-alkylamine with lactobionic acid or its lactone form. A general protocol for the synthesis of related N-alkyl-N-methyllactobionamides has been described and can be adapted for this compound.[4]

Experimental Protocol: Synthesis of N-Alkyl-Lactobionamides

This protocol is adapted from the synthesis of N-alkyl-N-methyllactobionamides and should be optimized for this compound.

Materials:

  • Dodecylamine

  • Lactobiono-1,5-lactone (or Lactobionic acid)

  • Methanol (or another suitable solvent)

  • Stirring apparatus

  • Reaction vessel with temperature control

  • Purification setup (e.g., crystallization or chromatography equipment)

Procedure:

  • Dissolution: Dissolve Dodecylamine in methanol in the reaction vessel.

  • Reaction: Add Lactobiono-1,5-lactone to the solution. The reaction is typically carried out with stirring at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration. The progress of the reaction should be monitored using an appropriate analytical technique like Thin Layer Chromatography (TLC).

  • Solvent Removal: Once the reaction is complete, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified. This can be achieved by recrystallization from a suitable solvent or by column chromatography to yield pure this compound.

  • Characterization: The final product should be characterized to confirm its identity and purity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Logical Workflow for Synthesis:

Synthesis_Workflow cluster_synthesis Synthesis of this compound Reactants Dodecylamine + Lactobiono-1,5-lactone Reaction Reaction in Methanol Reactants->Reaction Solvent_Removal Solvent Removal Reaction->Solvent_Removal Purification Purification (Crystallization/Chromatography) Solvent_Removal->Purification Product Pure this compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Function and Applications

As a sugar-based surfactant, this compound exhibits a range of functions that are attractive for various applications.

Surface Activity and Self-Assembly

The primary function of this compound is its ability to act as a surface-active agent. It adsorbs at interfaces, such as air-water and oil-water interfaces, thereby reducing the surface or interfacial tension. This property is fundamental to its applications in emulsification, foaming, and wetting.

A study by Kjellin et al. (2001) investigated the adsorption of this compound on liquid/vapor and solid/liquid interfaces.[2][3] The flexibility of its sugar headgroup was found to lead to the adsorption of higher amounts at these interfaces compared to surfactants with more rigid headgroups.[2] This increased adsorption results in a higher van der Waals attraction between two such monolayers.[2][3] The study also suggested that the increased hydrogen bonding within the layers of the more flexible this compound contributes to this behavior.[2][3]

Potential Applications

The properties of this compound suggest its utility in several areas:

  • Drug Delivery: As a nonionic surfactant, it could be used to solubilize poorly water-soluble drugs and act as a carrier in drug delivery systems. Sugar-based surfactants are generally considered to be biocompatible and biodegradable.[5][6][7][8]

  • Biotechnology: Its ability to interact with and stabilize biological macromolecules could be beneficial in protein formulation and for the solubilization of membrane proteins.

  • Cosmetics and Personal Care: Due to their mildness and low cytotoxicity, sugar-based surfactants are often used in cosmetic formulations.[9]

Biological Interactions and Biocompatibility

The biological activity of this compound is an area of active research. Its sugar headgroup, being derived from lactose, suggests potential interactions with specific biological targets.

Interaction with Lectins

Lactose and its derivatives are known to be ligands for certain lectins, such as galectins. Galectins are a family of proteins that bind to β-galactoside-containing glycans and are involved in various cellular processes.[10][11][12][13] The lactobionamide headgroup of this compound could potentially interact with galectins, which could be explored for targeted drug delivery or for modulating galectin-mediated biological pathways.

Hypothesized Signaling Pathway Interaction:

Galectin_Interaction cluster_interaction Hypothetical Interaction with Galectin Signaling NDL This compound Galectin Galectin NDL->Galectin Binding CellSurfaceReceptor Cell Surface Glycoprotein Receptor Galectin->CellSurfaceReceptor Cross-linking SignalingCascade Intracellular Signaling Cascade CellSurfaceReceptor->SignalingCascade Activation BiologicalResponse Biological Response (e.g., Apoptosis, Cell Adhesion) SignalingCascade->BiologicalResponse

Caption: Hypothetical signaling pathway involving this compound and galectins.

Biocompatibility and Cytotoxicity

Sugar-based surfactants are generally known for their favorable biocompatibility and lower cytotoxicity compared to many synthetic surfactants.[8][9] Studies on other sugar-based surfactants have shown them to be non-irritant and to possess lower cytotoxicity in dermal models.[9]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This is a general protocol to assess the cytotoxicity of this compound on a cell line (e.g., fibroblasts or keratinocytes).

Materials:

  • Cell line of interest (e.g., L929 fibroblasts)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the different concentrations of the surfactant. Include a vehicle control (medium only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.

Experimental Workflow for Cytotoxicity Testing:

Cytotoxicity_Workflow cluster_cytotoxicity In Vitro Cytotoxicity Assay Workflow Cell_Seeding Seed Cells in 96-well Plate Treatment Treat with this compound (various concentrations) Cell_Seeding->Treatment Incubation Incubate (24-72h) Treatment->Incubation MTT_Assay Add MTT and Incubate Incubation->MTT_Assay Measurement Solubilize Formazan & Measure Absorbance MTT_Assay->Measurement Data_Analysis Calculate Cell Viability and IC50 Measurement->Data_Analysis

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

Conclusion

This compound is a promising sugar-based surfactant with a unique combination of a flexible, hydrophilic lactobionamide headgroup and a hydrophobic dodecyl tail. Its surface-active properties and potential for biological interactions make it a valuable tool for researchers in various fields. While some physicochemical data is available, further experimental characterization, particularly the determination of its critical micelle concentration and a detailed investigation of its biological effects, is necessary to fully exploit its potential. The experimental protocols provided in this guide offer a starting point for researchers to synthesize, characterize, and evaluate the functional properties of this compound in their specific applications.

References

N-Dodecyllactobionamide (CAS: 69312-68-4): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Dodecyllactobionamide is a non-ionic surfactant belonging to the class of alkylaldonamides. Characterized by a hydrophilic lactobionamide headgroup derived from lactose and a hydrophobic dodecyl carbon chain, this amphiphilic molecule exhibits significant surface activity. Its biocompatibility and biodegradability, stemming from its sugar-based structure, make it a compound of interest for various applications in drug delivery, materials science, and biomedical engineering. This guide provides a detailed overview of the synthesis, physicochemical properties, and potential applications of this compound, with a focus on its self-assembly into micelles and its potential role in the formation of hydrogels for controlled drug release.

Introduction

Sugar-based surfactants, such as this compound, are gaining increasing attention as environmentally friendly and biocompatible alternatives to conventional synthetic surfactants.[1] Their structure, comprising a carbohydrate headgroup and a hydrocarbon tail, allows for self-assembly in aqueous solutions to form ordered structures like micelles. This behavior is central to their function in various applications, including solubilization of poorly soluble drugs, formation of stable emulsions, and as building blocks for advanced drug delivery systems.[2][3] this compound, with its lactobionamide headgroup, is particularly noteworthy for its potential for specific interactions with biological systems.

Synthesis of this compound

The synthesis of this compound typically involves the amidation of lactobionic acid or its corresponding lactone with dodecylamine. A general synthetic approach is outlined below.

General Synthesis Pathway

The reaction proceeds via the formation of an amide bond between the carboxylic acid group of lactobionic acid and the primary amine group of dodecylamine.

Synthesis of this compound LactobionicAcid Lactobionic Acid Intermediate Intermediate (Lactobiono-1,5-lactone) LactobionicAcid->Intermediate Lactonization Dodecylamine Dodecylamine NDodecyllactobionamide This compound Dodecylamine->NDodecyllactobionamide Intermediate->NDodecyllactobionamide Amidation Reagents Coupling Agents (e.g., DCC/NHS or direct heating) Reagents->NDodecyllactobionamide Micellization Process cluster_below_cmc Below CMC cluster_at_cmc At/Above CMC Monomer1 Monomer Micelle Micelle Monomer1->Micelle Aggregation Monomer2 Monomer Monomer2->Micelle Monomer3 Monomer Monomer3->Micelle Nanoparticle Drug Delivery cluster_formulation Formulation cluster_delivery Delivery Drug Hydrophobic Drug SelfAssembly Self-Assembly in Aqueous Solution Drug->SelfAssembly Surfactant This compound Surfactant->SelfAssembly Nanoparticle Drug-Loaded Micelle (Nanoparticle) SelfAssembly->Nanoparticle Cell Target Cell Nanoparticle->Cell Targeting Release Drug Release Cell->Release

References

N-Dodecyllactobionamide (CAS: 69312-68-4): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Dodecyllactobionamide is a non-ionic surfactant belonging to the class of alkylaldonamides. Characterized by a hydrophilic lactobionamide headgroup derived from lactose and a hydrophobic dodecyl carbon chain, this amphiphilic molecule exhibits significant surface activity. Its biocompatibility and biodegradability, stemming from its sugar-based structure, make it a compound of interest for various applications in drug delivery, materials science, and biomedical engineering. This guide provides a detailed overview of the synthesis, physicochemical properties, and potential applications of this compound, with a focus on its self-assembly into micelles and its potential role in the formation of hydrogels for controlled drug release.

Introduction

Sugar-based surfactants, such as this compound, are gaining increasing attention as environmentally friendly and biocompatible alternatives to conventional synthetic surfactants.[1] Their structure, comprising a carbohydrate headgroup and a hydrocarbon tail, allows for self-assembly in aqueous solutions to form ordered structures like micelles. This behavior is central to their function in various applications, including solubilization of poorly soluble drugs, formation of stable emulsions, and as building blocks for advanced drug delivery systems.[2][3] this compound, with its lactobionamide headgroup, is particularly noteworthy for its potential for specific interactions with biological systems.

Synthesis of this compound

The synthesis of this compound typically involves the amidation of lactobionic acid or its corresponding lactone with dodecylamine. A general synthetic approach is outlined below.

General Synthesis Pathway

The reaction proceeds via the formation of an amide bond between the carboxylic acid group of lactobionic acid and the primary amine group of dodecylamine.

Synthesis of this compound LactobionicAcid Lactobionic Acid Intermediate Intermediate (Lactobiono-1,5-lactone) LactobionicAcid->Intermediate Lactonization Dodecylamine Dodecylamine NDodecyllactobionamide This compound Dodecylamine->NDodecyllactobionamide Intermediate->NDodecyllactobionamide Amidation Reagents Coupling Agents (e.g., DCC/NHS or direct heating) Reagents->NDodecyllactobionamide Micellization Process cluster_below_cmc Below CMC cluster_at_cmc At/Above CMC Monomer1 Monomer Micelle Micelle Monomer1->Micelle Aggregation Monomer2 Monomer Monomer2->Micelle Monomer3 Monomer Monomer3->Micelle Nanoparticle Drug Delivery cluster_formulation Formulation cluster_delivery Delivery Drug Hydrophobic Drug SelfAssembly Self-Assembly in Aqueous Solution Drug->SelfAssembly Surfactant This compound Surfactant->SelfAssembly Nanoparticle Drug-Loaded Micelle (Nanoparticle) SelfAssembly->Nanoparticle Cell Target Cell Nanoparticle->Cell Targeting Release Drug Release Cell->Release

References

The Intricacies of Sweet Surfactants: A Technical Guide to the Physicochemical Properties of Sugar-Based Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sugar-based surfactants, a class of surface-active agents derived from renewable resources, are garnering significant attention across various industries, including pharmaceuticals and drug delivery. Their inherent biodegradability, low toxicity, and structural versatility make them a compelling alternative to traditional petroleum-based surfactants.[1][2][3][4] This technical guide provides an in-depth exploration of the core physicochemical properties of these molecules, offering quantitative data, detailed experimental protocols, and visual representations of key concepts to aid in research and development.

Core Physicochemical Properties: A Quantitative Overview

The functionality of a surfactant is dictated by a set of key physicochemical parameters. Understanding these properties is crucial for selecting the appropriate sugar-based surfactant for a specific application, from drug solubilization to emulsion stabilization.

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers in a solution begin to self-assemble into organized structures called micelles.[5][6] This is a critical parameter as many surfactant properties, such as solubilization and detergency, become highly effective at and above the CMC. The CMC is influenced by the structure of the surfactant, particularly the length of the hydrophobic alkyl chain; generally, the CMC decreases as the hydrophobicity of the surfactant increases.[2]

Surface Tension (γcmc)

Surfactants are defined by their ability to reduce the surface tension of a liquid. The surface tension at the CMC (γcmc) represents the maximum reduction in surface tension that a particular surfactant can achieve.[7] Lower γcmc values indicate greater efficiency in reducing surface energy.

Hydrophilic-Lipophilic Balance (HLB)

The Hydrophilic-Lipophilic Balance (HLB) is an empirical scale used to characterize the relative degree of hydrophilicity and lipophilicity of a surfactant. The HLB value determines the surfactant's affinity for water or oil, and thus its suitability as an emulsifier, wetting agent, or solubilizer.[8][9]

Krafft Temperature (Tk)

The Krafft temperature is the temperature at which the solubility of a surfactant becomes equal to its critical micelle concentration.[7][10] Below the Krafft temperature, the surfactant has limited solubility. Understanding the Tk is essential for formulation development, especially for applications requiring the surfactant to be soluble at a specific temperature.

Quantitative Data Summary

The following tables summarize key physicochemical properties for common classes of sugar-based surfactants.

Table 1: Physicochemical Properties of Alkyl Polyglycosides (APGs)

Surfactant (Alkyl Chain Length)CMC (mM)Surface Tension at CMC (mN/m)Krafft Temperature (°C)
C8/10 APG~2.5 - 5.0~27 - 29< 0
C12/14 APG~0.2 - 0.5~28 - 30~35 - 40[11]

Note: Values can vary depending on the degree of polymerization (DP) of the glucose head group.

Table 2: Physicochemical Properties of Sucrose Esters

Surfactant (Fatty Acid Chain)CMC (mM)Surface Tension at CMC (mN/m)
Sucrose Monolaurate (C12)~0.21~30 - 35
Sucrose Monomyristate (C14)~0.06~32 - 37
Sucrose Monopalmitate (C16)~0.03~35 - 40
Sucrose Monostearate (C18)~0.022~38 - 42

Data compiled from various sources, including[2].

Table 3: Physicochemical Properties of Glucose and Lactose Monoesters

SurfactantCMC (mM)Surface Tension at CMC (mN/m)
6-O-glucosyl decanoate (C10)~12.58~27 - 35
6-O-glucosyl laurate (C12)~6.31~27 - 35
6-O-glucosyl myristate (C14)~1.75~27 - 35
6-O-glucosyl palmitate (C16)~0.77~27 - 35
6'-O-lactose decanoate (C10)~2.6~40 - 45
6'-O-lactose laurate (C12)~0.8~40 - 45
6'-O-lactose myristate (C14)~0.2~40 - 45
6'-O-lactose palmitate (C16)~0.08~40 - 45

Data compiled from[2].

Experimental Protocols for Characterization

Accurate and reproducible characterization of sugar-based surfactants is paramount for their effective application. The following sections detail the methodologies for determining key physicochemical parameters.

Determination of Critical Micelle Concentration (CMC) and Surface Tension (γcmc) by Tensiometry

Principle: Surface tension is measured as a function of surfactant concentration. As the concentration increases, the surface tension decreases until the CMC is reached, after which it remains relatively constant.[5] The CMC is identified as the point of inflection on a plot of surface tension versus the logarithm of concentration.[12]

Apparatus:

  • Tensiometer (utilizing Wilhelmy plate or Du Noüy ring method)[13][14]

  • Precision balance

  • Glassware (beakers, volumetric flasks)

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare a stock solution of the sugar-based surfactant in deionized water at a concentration significantly above the expected CMC.

  • Create a series of dilutions from the stock solution, covering a wide concentration range both below and above the anticipated CMC.

  • Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water.

  • Measure the surface tension of each dilution, ensuring the system reaches equilibrium before recording the value. For the Wilhelmy plate method, the plate should be thoroughly cleaned and flamed between measurements to ensure complete wetting.[15]

  • Plot the measured surface tension (γ) against the logarithm of the surfactant concentration (log C).

  • The CMC is determined from the intersection of the two linear portions of the plot.[12] The surface tension value at the CMC is the γcmc.

Workflow for CMC Determination by Tensiometry

CMC_Tensiometry cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis Stock Prepare Stock Solution Dilutions Create Serial Dilutions Stock->Dilutions Measure Measure Surface Tension of Each Dilution Dilutions->Measure Calibrate Calibrate Tensiometer Calibrate->Measure Plot Plot Surface Tension vs. log(Concentration) Measure->Plot Determine Determine CMC and γcmc from Inflection Point Plot->Determine

Caption: Workflow for CMC and γcmc determination using tensiometry.
Determination of CMC by Conductivity Measurement (for Ionic Sugar-Based Surfactants)

Principle: This method is applicable to ionic surfactants. The conductivity of the solution changes with surfactant concentration. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity changes due to the formation of micelles, which have a lower mobility than the free monomers.[12][16] The break in the conductivity versus concentration plot indicates the CMC.[17]

Apparatus:

  • Conductivity meter with a calibrated probe

  • Temperature-controlled water bath

  • Glassware

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare a series of surfactant solutions of varying concentrations in deionized water.

  • Place the conductivity probe in the solution and allow the temperature to equilibrate in the water bath.

  • Record the conductivity for each concentration.

  • Plot the specific conductivity against the surfactant concentration.

  • The plot will show two linear regions with different slopes. The concentration at the intersection of these two lines is the CMC.[16]

Logical Relationship in Conductivity-Based CMC Determination

CMC_Conductivity Concentration Surfactant Concentration Conductivity Solution Conductivity Concentration->Conductivity influences Micelle_Formation Micelle Formation Concentration->Micelle_Formation triggers at a certain point Slope_Change Change in Slope of Conductivity vs. Concentration Micelle_Formation->Slope_Change causes CMC Critical Micelle Concentration Slope_Change->CMC indicates

Caption: Conceptual diagram of conductivity-based CMC determination.
Quantification of Surfactants by UV-Visible Spectrophotometry

Principle: This method is often used for quantifying anionic surfactants. It involves the formation of a colored complex between the anionic surfactant and a cationic dye, such as methylene blue or acridine orange.[18][19] The colored complex is then extracted into an organic solvent, and its absorbance is measured using a spectrophotometer. The absorbance is proportional to the concentration of the surfactant.

Apparatus:

  • UV-Visible Spectrophotometer[20]

  • Separatory funnels

  • Glassware

  • pH meter

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of the anionic sugar-based surfactant of known concentrations.

  • Complex Formation: To each standard solution in a separatory funnel, add an acidic solution and a solution of a cationic dye (e.g., acridine orange).[18]

  • Extraction: Add an immiscible organic solvent (e.g., toluene) to each separatory funnel and shake vigorously to extract the colored ion-pair complex into the organic layer.[18]

  • Measurement: Allow the layers to separate, and then measure the absorbance of the organic layer at the wavelength of maximum absorbance (λmax) using the spectrophotometer.

  • Calibration Curve: Plot a calibration curve of absorbance versus surfactant concentration for the standard solutions.

  • Sample Analysis: Repeat the procedure for the unknown sample and determine its concentration from the calibration curve.

Experimental Workflow for Spectrophotometric Surfactant Quantification

Spectrophotometry_Workflow Start Prepare Standard and Unknown Surfactant Solutions Complexation Add Acidic Solution and Cationic Dye to Form a Colored Complex Start->Complexation Extraction Extract the Complex into an Organic Solvent Complexation->Extraction Measurement Measure Absorbance of the Organic Layer at λmax Extraction->Measurement Calibration Plot Calibration Curve (Absorbance vs. Concentration) Measurement->Calibration Determination Determine Concentration of Unknown Sample Calibration->Determination Biodegradation_Pathway Surfactant Sugar-Based Surfactant (e.g., Sucrose Ester) Primary Primary Biodegradation (Enzymatic Hydrolysis) Surfactant->Primary Intermediates Sugar Moiety + Fatty Acid Primary->Intermediates Ultimate Ultimate Biodegradation (Microbial Metabolism) Intermediates->Ultimate EndProducts CO2 + H2O + Biomass Ultimate->EndProducts

References

The Intricacies of Sweet Surfactants: A Technical Guide to the Physicochemical Properties of Sugar-Based Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sugar-based surfactants, a class of surface-active agents derived from renewable resources, are garnering significant attention across various industries, including pharmaceuticals and drug delivery. Their inherent biodegradability, low toxicity, and structural versatility make them a compelling alternative to traditional petroleum-based surfactants.[1][2][3][4] This technical guide provides an in-depth exploration of the core physicochemical properties of these molecules, offering quantitative data, detailed experimental protocols, and visual representations of key concepts to aid in research and development.

Core Physicochemical Properties: A Quantitative Overview

The functionality of a surfactant is dictated by a set of key physicochemical parameters. Understanding these properties is crucial for selecting the appropriate sugar-based surfactant for a specific application, from drug solubilization to emulsion stabilization.

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers in a solution begin to self-assemble into organized structures called micelles.[5][6] This is a critical parameter as many surfactant properties, such as solubilization and detergency, become highly effective at and above the CMC. The CMC is influenced by the structure of the surfactant, particularly the length of the hydrophobic alkyl chain; generally, the CMC decreases as the hydrophobicity of the surfactant increases.[2]

Surface Tension (γcmc)

Surfactants are defined by their ability to reduce the surface tension of a liquid. The surface tension at the CMC (γcmc) represents the maximum reduction in surface tension that a particular surfactant can achieve.[7] Lower γcmc values indicate greater efficiency in reducing surface energy.

Hydrophilic-Lipophilic Balance (HLB)

The Hydrophilic-Lipophilic Balance (HLB) is an empirical scale used to characterize the relative degree of hydrophilicity and lipophilicity of a surfactant. The HLB value determines the surfactant's affinity for water or oil, and thus its suitability as an emulsifier, wetting agent, or solubilizer.[8][9]

Krafft Temperature (Tk)

The Krafft temperature is the temperature at which the solubility of a surfactant becomes equal to its critical micelle concentration.[7][10] Below the Krafft temperature, the surfactant has limited solubility. Understanding the Tk is essential for formulation development, especially for applications requiring the surfactant to be soluble at a specific temperature.

Quantitative Data Summary

The following tables summarize key physicochemical properties for common classes of sugar-based surfactants.

Table 1: Physicochemical Properties of Alkyl Polyglycosides (APGs)

Surfactant (Alkyl Chain Length)CMC (mM)Surface Tension at CMC (mN/m)Krafft Temperature (°C)
C8/10 APG~2.5 - 5.0~27 - 29< 0
C12/14 APG~0.2 - 0.5~28 - 30~35 - 40[11]

Note: Values can vary depending on the degree of polymerization (DP) of the glucose head group.

Table 2: Physicochemical Properties of Sucrose Esters

Surfactant (Fatty Acid Chain)CMC (mM)Surface Tension at CMC (mN/m)
Sucrose Monolaurate (C12)~0.21~30 - 35
Sucrose Monomyristate (C14)~0.06~32 - 37
Sucrose Monopalmitate (C16)~0.03~35 - 40
Sucrose Monostearate (C18)~0.022~38 - 42

Data compiled from various sources, including[2].

Table 3: Physicochemical Properties of Glucose and Lactose Monoesters

SurfactantCMC (mM)Surface Tension at CMC (mN/m)
6-O-glucosyl decanoate (C10)~12.58~27 - 35
6-O-glucosyl laurate (C12)~6.31~27 - 35
6-O-glucosyl myristate (C14)~1.75~27 - 35
6-O-glucosyl palmitate (C16)~0.77~27 - 35
6'-O-lactose decanoate (C10)~2.6~40 - 45
6'-O-lactose laurate (C12)~0.8~40 - 45
6'-O-lactose myristate (C14)~0.2~40 - 45
6'-O-lactose palmitate (C16)~0.08~40 - 45

Data compiled from[2].

Experimental Protocols for Characterization

Accurate and reproducible characterization of sugar-based surfactants is paramount for their effective application. The following sections detail the methodologies for determining key physicochemical parameters.

Determination of Critical Micelle Concentration (CMC) and Surface Tension (γcmc) by Tensiometry

Principle: Surface tension is measured as a function of surfactant concentration. As the concentration increases, the surface tension decreases until the CMC is reached, after which it remains relatively constant.[5] The CMC is identified as the point of inflection on a plot of surface tension versus the logarithm of concentration.[12]

Apparatus:

  • Tensiometer (utilizing Wilhelmy plate or Du Noüy ring method)[13][14]

  • Precision balance

  • Glassware (beakers, volumetric flasks)

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare a stock solution of the sugar-based surfactant in deionized water at a concentration significantly above the expected CMC.

  • Create a series of dilutions from the stock solution, covering a wide concentration range both below and above the anticipated CMC.

  • Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water.

  • Measure the surface tension of each dilution, ensuring the system reaches equilibrium before recording the value. For the Wilhelmy plate method, the plate should be thoroughly cleaned and flamed between measurements to ensure complete wetting.[15]

  • Plot the measured surface tension (γ) against the logarithm of the surfactant concentration (log C).

  • The CMC is determined from the intersection of the two linear portions of the plot.[12] The surface tension value at the CMC is the γcmc.

Workflow for CMC Determination by Tensiometry

CMC_Tensiometry cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis Stock Prepare Stock Solution Dilutions Create Serial Dilutions Stock->Dilutions Measure Measure Surface Tension of Each Dilution Dilutions->Measure Calibrate Calibrate Tensiometer Calibrate->Measure Plot Plot Surface Tension vs. log(Concentration) Measure->Plot Determine Determine CMC and γcmc from Inflection Point Plot->Determine

Caption: Workflow for CMC and γcmc determination using tensiometry.
Determination of CMC by Conductivity Measurement (for Ionic Sugar-Based Surfactants)

Principle: This method is applicable to ionic surfactants. The conductivity of the solution changes with surfactant concentration. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity changes due to the formation of micelles, which have a lower mobility than the free monomers.[12][16] The break in the conductivity versus concentration plot indicates the CMC.[17]

Apparatus:

  • Conductivity meter with a calibrated probe

  • Temperature-controlled water bath

  • Glassware

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare a series of surfactant solutions of varying concentrations in deionized water.

  • Place the conductivity probe in the solution and allow the temperature to equilibrate in the water bath.

  • Record the conductivity for each concentration.

  • Plot the specific conductivity against the surfactant concentration.

  • The plot will show two linear regions with different slopes. The concentration at the intersection of these two lines is the CMC.[16]

Logical Relationship in Conductivity-Based CMC Determination

CMC_Conductivity Concentration Surfactant Concentration Conductivity Solution Conductivity Concentration->Conductivity influences Micelle_Formation Micelle Formation Concentration->Micelle_Formation triggers at a certain point Slope_Change Change in Slope of Conductivity vs. Concentration Micelle_Formation->Slope_Change causes CMC Critical Micelle Concentration Slope_Change->CMC indicates

Caption: Conceptual diagram of conductivity-based CMC determination.
Quantification of Surfactants by UV-Visible Spectrophotometry

Principle: This method is often used for quantifying anionic surfactants. It involves the formation of a colored complex between the anionic surfactant and a cationic dye, such as methylene blue or acridine orange.[18][19] The colored complex is then extracted into an organic solvent, and its absorbance is measured using a spectrophotometer. The absorbance is proportional to the concentration of the surfactant.

Apparatus:

  • UV-Visible Spectrophotometer[20]

  • Separatory funnels

  • Glassware

  • pH meter

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of the anionic sugar-based surfactant of known concentrations.

  • Complex Formation: To each standard solution in a separatory funnel, add an acidic solution and a solution of a cationic dye (e.g., acridine orange).[18]

  • Extraction: Add an immiscible organic solvent (e.g., toluene) to each separatory funnel and shake vigorously to extract the colored ion-pair complex into the organic layer.[18]

  • Measurement: Allow the layers to separate, and then measure the absorbance of the organic layer at the wavelength of maximum absorbance (λmax) using the spectrophotometer.

  • Calibration Curve: Plot a calibration curve of absorbance versus surfactant concentration for the standard solutions.

  • Sample Analysis: Repeat the procedure for the unknown sample and determine its concentration from the calibration curve.

Experimental Workflow for Spectrophotometric Surfactant Quantification

Spectrophotometry_Workflow Start Prepare Standard and Unknown Surfactant Solutions Complexation Add Acidic Solution and Cationic Dye to Form a Colored Complex Start->Complexation Extraction Extract the Complex into an Organic Solvent Complexation->Extraction Measurement Measure Absorbance of the Organic Layer at λmax Extraction->Measurement Calibration Plot Calibration Curve (Absorbance vs. Concentration) Measurement->Calibration Determination Determine Concentration of Unknown Sample Calibration->Determination Biodegradation_Pathway Surfactant Sugar-Based Surfactant (e.g., Sucrose Ester) Primary Primary Biodegradation (Enzymatic Hydrolysis) Surfactant->Primary Intermediates Sugar Moiety + Fatty Acid Primary->Intermediates Ultimate Ultimate Biodegradation (Microbial Metabolism) Intermediates->Ultimate EndProducts CO2 + H2O + Biomass Ultimate->EndProducts

References

An In-depth Technical Guide to N-Dodecyllactobionamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of N-Dodecyllactobionamide, a nonionic surfactant with significant potential in various scientific and pharmaceutical fields.

Core Physicochemical Data

This compound is a glycosidic surfactant composed of a hydrophilic lactobionamide headgroup and a hydrophobic dodecyl carbon chain. Its molecular characteristics are summarized below.

PropertyValue
Molecular Formula C₂₄H₄₇NO₁₁
Molecular Weight 525.63 g/mol

Synthesis of this compound

The synthesis of this compound is achieved through the amidation of lactobionic acid with dodecylamine. This reaction forms a stable amide bond between the carboxyl group of lactobionic acid and the amino group of dodecylamine. While various methods for amide bond formation exist, a common approach involves the use of a coupling agent to activate the carboxylic acid.

This protocol describes a general method for the synthesis of this compound using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).

Materials:

  • Lactobionic acid

  • Dodecylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve lactobionic acid (1.0 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous dimethylformamide (DMF). Stir the solution at room temperature until all solids have dissolved.

  • Activation of Carboxylic Acid: Cool the solution to 0 °C in an ice bath. To this cooled solution, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) portion-wise while maintaining the temperature at 0 °C. Stir the reaction mixture at 0 °C for 30 minutes to activate the carboxylic acid group of lactobionic acid.

  • Amine Addition: In a separate flask, dissolve dodecylamine (1.0 equivalent) in a minimal amount of anhydrous DMF. Add the dodecylamine solution dropwise to the activated lactobionic acid mixture at 0 °C.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, dilute the mixture with water and extract the product with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution to remove any unreacted acid and activating agents, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure product.

Synthesis_of_N_Dodecyllactobionamide Lactobionic_Acid Lactobionic Acid (C₁₂H₂₂O₁₂) p1 Lactobionic_Acid->p1 Dodecylamine Dodecylamine (C₁₂H₂₇N) Dodecylamine->p1 Coupling_Agent Coupling Agent (e.g., EDC/NHS) Coupling_Agent->p1 Activation Solvent Solvent (e.g., DMF) Solvent->p1 Reaction Medium N_Dodecyllactobionamide This compound (C₂₄H₄₇NO₁₁) Byproducts Byproducts (e.g., Urea derivative, H₂O) p1->N_Dodecyllactobionamide + H₂O p1->Byproducts Applications_Workflow cluster_properties Core Properties cluster_applications Potential Applications Amphiphilic Amphiphilic Nature Solubilization Membrane Protein Solubilization Amphiphilic->Solubilization Drug_Delivery Drug Delivery (Micellar Encapsulation) Amphiphilic->Drug_Delivery Catalysis Micellar Catalysis Amphiphilic->Catalysis Nanoparticles Nanoparticle Formulation Amphiphilic->Nanoparticles Nonionic Nonionic Character Nonionic->Solubilization Reduces Denaturation Biocompatible Biocompatible Sugar Headgroup Biocompatible->Drug_Delivery Potential for Targeting

An In-depth Technical Guide to N-Dodecyllactobionamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of N-Dodecyllactobionamide, a nonionic surfactant with significant potential in various scientific and pharmaceutical fields.

Core Physicochemical Data

This compound is a glycosidic surfactant composed of a hydrophilic lactobionamide headgroup and a hydrophobic dodecyl carbon chain. Its molecular characteristics are summarized below.

PropertyValue
Molecular Formula C₂₄H₄₇NO₁₁
Molecular Weight 525.63 g/mol

Synthesis of this compound

The synthesis of this compound is achieved through the amidation of lactobionic acid with dodecylamine. This reaction forms a stable amide bond between the carboxyl group of lactobionic acid and the amino group of dodecylamine. While various methods for amide bond formation exist, a common approach involves the use of a coupling agent to activate the carboxylic acid.

This protocol describes a general method for the synthesis of this compound using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).

Materials:

  • Lactobionic acid

  • Dodecylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve lactobionic acid (1.0 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous dimethylformamide (DMF). Stir the solution at room temperature until all solids have dissolved.

  • Activation of Carboxylic Acid: Cool the solution to 0 °C in an ice bath. To this cooled solution, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) portion-wise while maintaining the temperature at 0 °C. Stir the reaction mixture at 0 °C for 30 minutes to activate the carboxylic acid group of lactobionic acid.

  • Amine Addition: In a separate flask, dissolve dodecylamine (1.0 equivalent) in a minimal amount of anhydrous DMF. Add the dodecylamine solution dropwise to the activated lactobionic acid mixture at 0 °C.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, dilute the mixture with water and extract the product with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution to remove any unreacted acid and activating agents, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure product.

Synthesis_of_N_Dodecyllactobionamide Lactobionic_Acid Lactobionic Acid (C₁₂H₂₂O₁₂) p1 Lactobionic_Acid->p1 Dodecylamine Dodecylamine (C₁₂H₂₇N) Dodecylamine->p1 Coupling_Agent Coupling Agent (e.g., EDC/NHS) Coupling_Agent->p1 Activation Solvent Solvent (e.g., DMF) Solvent->p1 Reaction Medium N_Dodecyllactobionamide This compound (C₂₄H₄₇NO₁₁) Byproducts Byproducts (e.g., Urea derivative, H₂O) p1->N_Dodecyllactobionamide + H₂O p1->Byproducts Applications_Workflow cluster_properties Core Properties cluster_applications Potential Applications Amphiphilic Amphiphilic Nature Solubilization Membrane Protein Solubilization Amphiphilic->Solubilization Drug_Delivery Drug Delivery (Micellar Encapsulation) Amphiphilic->Drug_Delivery Catalysis Micellar Catalysis Amphiphilic->Catalysis Nanoparticles Nanoparticle Formulation Amphiphilic->Nanoparticles Nonionic Nonionic Character Nonionic->Solubilization Reduces Denaturation Biocompatible Biocompatible Sugar Headgroup Biocompatible->Drug_Delivery Potential for Targeting

Methodological & Application

Application Notes and Protocols for N-Dodecyllactobionamide in Membrane Protein Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to N-Dodecyllactobionamide

This compound is a non-ionic detergent that has shown promise in the field of membrane protein biochemistry. Its unique structure, featuring a hydrophilic lactobionamide headgroup and a hydrophobic dodecyl tail, allows for the effective solubilization of membrane proteins while often preserving their native structure and function. This makes it a valuable tool for the extraction and purification of membrane proteins for downstream applications such as structural studies, functional assays, and drug development.

The selection of an appropriate detergent is a critical step in membrane protein research, as the detergent micelle mimics the lipid bilayer to maintain the protein's stability. Non-ionic detergents like this compound are generally considered mild and are less likely to cause denaturation compared to ionic detergents. Recent studies on related lactobionamide-based detergents have highlighted their potential in both extracting and stabilizing membrane proteins. For instance, fluorinated derivatives have demonstrated strong solubilization capacity and the ability to stabilize protein complexes.[1][2]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a detergent is essential for optimizing membrane protein extraction protocols. The Critical Micelle Concentration (CMC) is a key parameter, representing the concentration at which detergent monomers begin to form micelles. For effective solubilization, the detergent concentration should be significantly above its CMC.

PropertyValueReference
Abbreviation LABA[3]
Chemical Class Non-ionicInferred from structure
Critical Micelle Concentration (CMC) 0.35 mM[3]
Micelle Aggregation Number 120 ± 10[3]
Monomer Diffusion Coefficient 3.1 x 10⁻¹⁰ m²/s[3]
Micelle Diffusion Coefficient 0.46 x 10⁻¹⁰ m²/s[3]

Experimental Protocols

The following protocols are provided as a general guideline and should be optimized for the specific membrane protein of interest.

Protocol 1: General Membrane Protein Extraction from Cultured Cells

This protocol outlines the basic steps for solubilizing membrane proteins from cultured cells using this compound.

Materials:

  • Cell pellet

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail

  • Solubilization Buffer: Lysis Buffer containing a working concentration of this compound (e.g., 1-2% w/v, which is well above the CMC)

  • Ultracentrifuge

  • Microcentrifuge tubes

Procedure:

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Disrupt the cells using a suitable method such as sonication or a Dounce homogenizer on ice.

  • Membrane Isolation: Centrifuge the cell lysate at 10,000 x g for 10 minutes at 4°C to remove nuclei and cell debris. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.

  • Solubilization: Discard the supernatant (cytosolic fraction). Resuspend the membrane pellet in ice-cold Solubilization Buffer. The optimal detergent-to-protein ratio should be determined empirically, but a starting point of 4:1 (w/w) is common.

  • Incubation: Incubate the mixture on a rotator or with gentle agitation for 1-4 hours at 4°C to allow for complete solubilization of the membrane proteins.

  • Clarification: Centrifuge the solubilized membrane fraction at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.

  • Collection: Carefully collect the supernatant, which contains the solubilized membrane proteins. The sample is now ready for downstream purification and analysis.

Protocol 2: Screening for Optimal this compound Concentration

To maximize the yield of soluble and functional protein, it is crucial to determine the optimal concentration of this compound.

Materials:

  • Isolated cell membranes

  • Lysis Buffer

  • A stock solution of 10% (w/v) this compound

  • Equipment for protein quantification (e.g., BCA assay) and functional analysis (specific to the target protein)

Procedure:

  • Aliquoting: Aliquot equal amounts of the isolated membrane preparation into several microcentrifuge tubes.

  • Concentration Gradient: Prepare a series of Solubilization Buffers with varying concentrations of this compound (e.g., 0.5%, 1.0%, 1.5%, 2.0%, 2.5% w/v).

  • Solubilization: Resuspend each membrane aliquot in a different concentration of the Solubilization Buffer.

  • Incubation and Clarification: Follow steps 4 and 5 from Protocol 1 for all samples.

  • Analysis:

    • Quantification: Determine the protein concentration in the supernatant of each sample using a BCA assay or similar method to assess solubilization efficiency.

    • Functional Assay: If a functional assay is available for the target protein, perform the assay on each solubilized fraction to determine the concentration of this compound that best preserves protein activity.

    • SDS-PAGE and Western Blot: Analyze the solubilized fractions by SDS-PAGE and Western blotting to visualize the target protein and assess the degree of solubilization.

Data Presentation

The following table provides illustrative data on the performance of this compound compared to other commonly used detergents. Note: This data is hypothetical and intended for comparative purposes, as specific quantitative data for this compound was not available in the reviewed literature. The trends are based on the general properties of non-ionic detergents.

DetergentClassTypical Working Concentration (% w/v)Relative Solubilization Efficiency (%)Relative Protein Stability (%)
This compound Non-ionic1.0 - 2.58590
DDM Non-ionic1.0 - 2.09085
Triton X-100 Non-ionic1.0 - 2.09575
CHAPS Zwitterionic1.0 - 2.08080
SDS Anionic0.5 - 1.0>98<10 (Denaturing)

Visualizations

G cluster_start Cell Culture/Tissue cluster_lysis Lysis & Homogenization cluster_isolation Membrane Isolation cluster_solubilization Solubilization cluster_clarification Clarification cluster_end Downstream Applications Harvest Harvest Cells/Tissue Lysis Cell Lysis (e.g., Sonication) Harvest->Lysis Centrifuge1 Low-Speed Centrifugation (Remove Debris) Lysis->Centrifuge1 Ultracentrifuge1 Ultracentrifugation (Pellet Membranes) Centrifuge1->Ultracentrifuge1 AddDetergent Resuspend in Buffer with This compound Ultracentrifuge1->AddDetergent Incubate Incubation (4°C with agitation) AddDetergent->Incubate Ultracentrifuge2 Ultracentrifugation (Pellet Insoluble Material) Incubate->Ultracentrifuge2 Purification Purification (e.g., Affinity Chromatography) Ultracentrifuge2->Purification Analysis Functional/Structural Analysis Purification->Analysis

Caption: Workflow for membrane protein extraction using this compound.

G cluster_properties Detergent Properties cluster_protein Protein Characteristics cluster_application Downstream Application CMC CMC OptimalDetergent Optimal Detergent Selection CMC->OptimalDetergent AggregationNumber Aggregation Number AggregationNumber->OptimalDetergent Headgroup Headgroup Chemistry Headgroup->OptimalDetergent TailLength Alkyl Chain Length TailLength->OptimalDetergent Stability Inherent Stability Stability->OptimalDetergent Ptm Post-Translational Modifications Ptm->OptimalDetergent Function Biological Function Function->OptimalDetergent Structural Structural Studies (Crystallography, Cryo-EM) Functional Functional Assays Ms Mass Spectrometry OptimalDetergent->Structural OptimalDetergent->Functional OptimalDetergent->Ms

References

Application Notes and Protocols for N-Dodecyllactobionamide in Membrane Protein Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to N-Dodecyllactobionamide

This compound is a non-ionic detergent that has shown promise in the field of membrane protein biochemistry. Its unique structure, featuring a hydrophilic lactobionamide headgroup and a hydrophobic dodecyl tail, allows for the effective solubilization of membrane proteins while often preserving their native structure and function. This makes it a valuable tool for the extraction and purification of membrane proteins for downstream applications such as structural studies, functional assays, and drug development.

The selection of an appropriate detergent is a critical step in membrane protein research, as the detergent micelle mimics the lipid bilayer to maintain the protein's stability. Non-ionic detergents like this compound are generally considered mild and are less likely to cause denaturation compared to ionic detergents. Recent studies on related lactobionamide-based detergents have highlighted their potential in both extracting and stabilizing membrane proteins. For instance, fluorinated derivatives have demonstrated strong solubilization capacity and the ability to stabilize protein complexes.[1][2]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a detergent is essential for optimizing membrane protein extraction protocols. The Critical Micelle Concentration (CMC) is a key parameter, representing the concentration at which detergent monomers begin to form micelles. For effective solubilization, the detergent concentration should be significantly above its CMC.

PropertyValueReference
Abbreviation LABA[3]
Chemical Class Non-ionicInferred from structure
Critical Micelle Concentration (CMC) 0.35 mM[3]
Micelle Aggregation Number 120 ± 10[3]
Monomer Diffusion Coefficient 3.1 x 10⁻¹⁰ m²/s[3]
Micelle Diffusion Coefficient 0.46 x 10⁻¹⁰ m²/s[3]

Experimental Protocols

The following protocols are provided as a general guideline and should be optimized for the specific membrane protein of interest.

Protocol 1: General Membrane Protein Extraction from Cultured Cells

This protocol outlines the basic steps for solubilizing membrane proteins from cultured cells using this compound.

Materials:

  • Cell pellet

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail

  • Solubilization Buffer: Lysis Buffer containing a working concentration of this compound (e.g., 1-2% w/v, which is well above the CMC)

  • Ultracentrifuge

  • Microcentrifuge tubes

Procedure:

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Disrupt the cells using a suitable method such as sonication or a Dounce homogenizer on ice.

  • Membrane Isolation: Centrifuge the cell lysate at 10,000 x g for 10 minutes at 4°C to remove nuclei and cell debris. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.

  • Solubilization: Discard the supernatant (cytosolic fraction). Resuspend the membrane pellet in ice-cold Solubilization Buffer. The optimal detergent-to-protein ratio should be determined empirically, but a starting point of 4:1 (w/w) is common.

  • Incubation: Incubate the mixture on a rotator or with gentle agitation for 1-4 hours at 4°C to allow for complete solubilization of the membrane proteins.

  • Clarification: Centrifuge the solubilized membrane fraction at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.

  • Collection: Carefully collect the supernatant, which contains the solubilized membrane proteins. The sample is now ready for downstream purification and analysis.

Protocol 2: Screening for Optimal this compound Concentration

To maximize the yield of soluble and functional protein, it is crucial to determine the optimal concentration of this compound.

Materials:

  • Isolated cell membranes

  • Lysis Buffer

  • A stock solution of 10% (w/v) this compound

  • Equipment for protein quantification (e.g., BCA assay) and functional analysis (specific to the target protein)

Procedure:

  • Aliquoting: Aliquot equal amounts of the isolated membrane preparation into several microcentrifuge tubes.

  • Concentration Gradient: Prepare a series of Solubilization Buffers with varying concentrations of this compound (e.g., 0.5%, 1.0%, 1.5%, 2.0%, 2.5% w/v).

  • Solubilization: Resuspend each membrane aliquot in a different concentration of the Solubilization Buffer.

  • Incubation and Clarification: Follow steps 4 and 5 from Protocol 1 for all samples.

  • Analysis:

    • Quantification: Determine the protein concentration in the supernatant of each sample using a BCA assay or similar method to assess solubilization efficiency.

    • Functional Assay: If a functional assay is available for the target protein, perform the assay on each solubilized fraction to determine the concentration of this compound that best preserves protein activity.

    • SDS-PAGE and Western Blot: Analyze the solubilized fractions by SDS-PAGE and Western blotting to visualize the target protein and assess the degree of solubilization.

Data Presentation

The following table provides illustrative data on the performance of this compound compared to other commonly used detergents. Note: This data is hypothetical and intended for comparative purposes, as specific quantitative data for this compound was not available in the reviewed literature. The trends are based on the general properties of non-ionic detergents.

DetergentClassTypical Working Concentration (% w/v)Relative Solubilization Efficiency (%)Relative Protein Stability (%)
This compound Non-ionic1.0 - 2.58590
DDM Non-ionic1.0 - 2.09085
Triton X-100 Non-ionic1.0 - 2.09575
CHAPS Zwitterionic1.0 - 2.08080
SDS Anionic0.5 - 1.0>98<10 (Denaturing)

Visualizations

G cluster_start Cell Culture/Tissue cluster_lysis Lysis & Homogenization cluster_isolation Membrane Isolation cluster_solubilization Solubilization cluster_clarification Clarification cluster_end Downstream Applications Harvest Harvest Cells/Tissue Lysis Cell Lysis (e.g., Sonication) Harvest->Lysis Centrifuge1 Low-Speed Centrifugation (Remove Debris) Lysis->Centrifuge1 Ultracentrifuge1 Ultracentrifugation (Pellet Membranes) Centrifuge1->Ultracentrifuge1 AddDetergent Resuspend in Buffer with This compound Ultracentrifuge1->AddDetergent Incubate Incubation (4°C with agitation) AddDetergent->Incubate Ultracentrifuge2 Ultracentrifugation (Pellet Insoluble Material) Incubate->Ultracentrifuge2 Purification Purification (e.g., Affinity Chromatography) Ultracentrifuge2->Purification Analysis Functional/Structural Analysis Purification->Analysis

Caption: Workflow for membrane protein extraction using this compound.

G cluster_properties Detergent Properties cluster_protein Protein Characteristics cluster_application Downstream Application CMC CMC OptimalDetergent Optimal Detergent Selection CMC->OptimalDetergent AggregationNumber Aggregation Number AggregationNumber->OptimalDetergent Headgroup Headgroup Chemistry Headgroup->OptimalDetergent TailLength Alkyl Chain Length TailLength->OptimalDetergent Stability Inherent Stability Stability->OptimalDetergent Ptm Post-Translational Modifications Ptm->OptimalDetergent Function Biological Function Function->OptimalDetergent Structural Structural Studies (Crystallography, Cryo-EM) Functional Functional Assays Ms Mass Spectrometry OptimalDetergent->Structural OptimalDetergent->Functional OptimalDetergent->Ms

References

Application Notes and Protocols for Solubilizing Membrane Proteins with N-Dodecyllactobionamide

Author: BenchChem Technical Support Team. Date: December 2025

A-Level Heading: Introduction

N-Dodecyllactobionamide (DL) is a non-ionic, sugar-based surfactant.[1][2] Its amphipathic nature, consisting of a hydrophilic lactobionamide headgroup and a hydrophobic N-dodecyl tail, suggests its potential utility in biochemical applications, particularly in the solubilization of integral membrane proteins.[1][2] The extraction of these proteins from the lipid bilayer is a critical first step for their purification, and subsequent structural and functional characterization, which is paramount for academic research and drug development.[3]

Non-ionic detergents are generally favored for their mild nature, which helps in preserving the native structure and function of the solubilized proteins.[3] While specific data on the physicochemical properties of this compound, such as its Critical Micelle Concentration (CMC) and aggregation number, are not widely available in published literature, this document provides a generalized framework and protocols for its application. The provided methodologies are based on established principles of membrane protein solubilization using other well-characterized non-ionic detergents. Researchers using DL should be prepared to perform initial optimization experiments to determine its specific properties and optimal working concentrations.

A-Level Heading: Physicochemical Properties of Common Non-Ionic Detergents

A critical parameter for any detergent used in membrane protein research is its Critical Micelle Concentration (CMC). The CMC is the concentration at which detergent monomers begin to self-assemble into micelles.[4] Effective solubilization of membrane proteins typically occurs at detergent concentrations significantly above the CMC. The table below summarizes the properties of several common non-ionic detergents to provide a reference for the initial experimental design with this compound.

DetergentAbbreviationMolecular Weight ( g/mol )CMC (mM)Aggregation Number
n-Dodecyl-β-D-maltosideDDM510.60.1798
Triton X-100~6250.24140
Octyl-β-D-glucopyranosideOG292.420-2527
Lauryl Maltose Neopentyl GlycolLMNG875.10.01Not widely reported
Digitonin1229.30.4-0.660

B-Level Heading: Experimental Protocols

1. Preparation of Stock Solution of this compound

A stock solution of the detergent is the first step in the solubilization process.

  • Materials:

    • This compound (MW: 525.63 g/mol )[1]

    • High-purity water (e.g., Milli-Q or equivalent)

    • Appropriate buffer (e.g., Tris-HCl, HEPES) at a desired pH

    • Magnetic stirrer and stir bar

    • Volumetric flask

  • Procedure:

    • Weigh out the required amount of this compound powder to prepare a stock solution (e.g., 10% w/v).

    • Add the powder to a volumetric flask containing the desired buffer.

    • Gently stir the solution on a magnetic stirrer until the detergent is completely dissolved. Avoid vigorous stirring to prevent excessive foaming.

    • The solution can be sterile-filtered through a 0.22 µm filter if necessary.

    • Store the stock solution at 4°C. For long-term storage, aliquots can be stored at -20°C.

2. Solubilization of Membrane Proteins from a Membrane Preparation

This protocol outlines the steps for solubilizing a target membrane protein from a prepared membrane fraction.

  • Materials:

    • Isolated cell membranes containing the protein of interest

    • Solubilization buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors)

    • This compound stock solution

    • Microcentrifuge tubes or larger centrifuge tubes

    • End-over-end rotator or rocker

    • Ultracentrifuge

  • Procedure:

    • Thaw the isolated membrane preparation on ice.

    • Resuspend the membranes in the solubilization buffer to a final protein concentration of 5-10 mg/mL.

    • From the stock solution, add this compound to the membrane suspension to achieve the desired final concentration. A good starting point is a range of concentrations, for example, 0.5%, 1%, and 2% (w/v).

    • Incubate the mixture at 4°C for 1-2 hours with gentle agitation (e.g., on an end-over-end rotator).

    • After incubation, centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the insoluble material.

    • Carefully collect the supernatant, which contains the solubilized membrane proteins.

    • Analyze a small aliquot of the supernatant and the pellet by SDS-PAGE and Western blotting (if an antibody is available) to assess the efficiency of solubilization.

3. Optimization of Solubilization Conditions

The optimal conditions for solubilization are protein-dependent and must be determined empirically.

  • Parameters to Optimize:

    • Detergent Concentration: Test a range of this compound concentrations.

    • Protein-to-Detergent Ratio: Vary the ratio of total membrane protein to detergent.

    • Incubation Time: Test different incubation times (e.g., 30 minutes to overnight).

    • Temperature: While 4°C is standard, some proteins may solubilize more efficiently at room temperature.

    • Buffer Composition: Vary the pH and ionic strength of the solubilization buffer.

A-Level Heading: Visualizations

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization cluster_analysis Analysis start Start: Isolated Membranes prep_buffer Resuspend in Solubilization Buffer start->prep_buffer add_detergent Add this compound prep_buffer->add_detergent incubate Incubate with Gentle Agitation add_detergent->incubate centrifuge Ultracentrifugation incubate->centrifuge collect_supernatant Collect Supernatant (Solubilized Proteins) centrifuge->collect_supernatant analyze Analyze Supernatant and Pellet (SDS-PAGE, Western Blot) collect_supernatant->analyze end End: Purified Protein for Downstream Applications analyze->end

Caption: Workflow for membrane protein solubilization.

logical_relationship cluster_membrane Cell Membrane cluster_detergent Detergent Action cluster_result Solubilized State protein Integral Membrane Protein detergent This compound Monomers protein->detergent Interaction at > CMC lipid Lipid Bilayer micelle Detergent Micelle lipid->micelle Disruption detergent->micelle Self-Assembly solubilized_protein Protein-Detergent Complex micelle->solubilized_protein Encapsulation

References

Application Notes and Protocols for Solubilizing Membrane Proteins with N-Dodecyllactobionamide

Author: BenchChem Technical Support Team. Date: December 2025

A-Level Heading: Introduction

N-Dodecyllactobionamide (DL) is a non-ionic, sugar-based surfactant.[1][2] Its amphipathic nature, consisting of a hydrophilic lactobionamide headgroup and a hydrophobic N-dodecyl tail, suggests its potential utility in biochemical applications, particularly in the solubilization of integral membrane proteins.[1][2] The extraction of these proteins from the lipid bilayer is a critical first step for their purification, and subsequent structural and functional characterization, which is paramount for academic research and drug development.[3]

Non-ionic detergents are generally favored for their mild nature, which helps in preserving the native structure and function of the solubilized proteins.[3] While specific data on the physicochemical properties of this compound, such as its Critical Micelle Concentration (CMC) and aggregation number, are not widely available in published literature, this document provides a generalized framework and protocols for its application. The provided methodologies are based on established principles of membrane protein solubilization using other well-characterized non-ionic detergents. Researchers using DL should be prepared to perform initial optimization experiments to determine its specific properties and optimal working concentrations.

A-Level Heading: Physicochemical Properties of Common Non-Ionic Detergents

A critical parameter for any detergent used in membrane protein research is its Critical Micelle Concentration (CMC). The CMC is the concentration at which detergent monomers begin to self-assemble into micelles.[4] Effective solubilization of membrane proteins typically occurs at detergent concentrations significantly above the CMC. The table below summarizes the properties of several common non-ionic detergents to provide a reference for the initial experimental design with this compound.

DetergentAbbreviationMolecular Weight ( g/mol )CMC (mM)Aggregation Number
n-Dodecyl-β-D-maltosideDDM510.60.1798
Triton X-100~6250.24140
Octyl-β-D-glucopyranosideOG292.420-2527
Lauryl Maltose Neopentyl GlycolLMNG875.10.01Not widely reported
Digitonin1229.30.4-0.660

B-Level Heading: Experimental Protocols

1. Preparation of Stock Solution of this compound

A stock solution of the detergent is the first step in the solubilization process.

  • Materials:

    • This compound (MW: 525.63 g/mol )[1]

    • High-purity water (e.g., Milli-Q or equivalent)

    • Appropriate buffer (e.g., Tris-HCl, HEPES) at a desired pH

    • Magnetic stirrer and stir bar

    • Volumetric flask

  • Procedure:

    • Weigh out the required amount of this compound powder to prepare a stock solution (e.g., 10% w/v).

    • Add the powder to a volumetric flask containing the desired buffer.

    • Gently stir the solution on a magnetic stirrer until the detergent is completely dissolved. Avoid vigorous stirring to prevent excessive foaming.

    • The solution can be sterile-filtered through a 0.22 µm filter if necessary.

    • Store the stock solution at 4°C. For long-term storage, aliquots can be stored at -20°C.

2. Solubilization of Membrane Proteins from a Membrane Preparation

This protocol outlines the steps for solubilizing a target membrane protein from a prepared membrane fraction.

  • Materials:

    • Isolated cell membranes containing the protein of interest

    • Solubilization buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors)

    • This compound stock solution

    • Microcentrifuge tubes or larger centrifuge tubes

    • End-over-end rotator or rocker

    • Ultracentrifuge

  • Procedure:

    • Thaw the isolated membrane preparation on ice.

    • Resuspend the membranes in the solubilization buffer to a final protein concentration of 5-10 mg/mL.

    • From the stock solution, add this compound to the membrane suspension to achieve the desired final concentration. A good starting point is a range of concentrations, for example, 0.5%, 1%, and 2% (w/v).

    • Incubate the mixture at 4°C for 1-2 hours with gentle agitation (e.g., on an end-over-end rotator).

    • After incubation, centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the insoluble material.

    • Carefully collect the supernatant, which contains the solubilized membrane proteins.

    • Analyze a small aliquot of the supernatant and the pellet by SDS-PAGE and Western blotting (if an antibody is available) to assess the efficiency of solubilization.

3. Optimization of Solubilization Conditions

The optimal conditions for solubilization are protein-dependent and must be determined empirically.

  • Parameters to Optimize:

    • Detergent Concentration: Test a range of this compound concentrations.

    • Protein-to-Detergent Ratio: Vary the ratio of total membrane protein to detergent.

    • Incubation Time: Test different incubation times (e.g., 30 minutes to overnight).

    • Temperature: While 4°C is standard, some proteins may solubilize more efficiently at room temperature.

    • Buffer Composition: Vary the pH and ionic strength of the solubilization buffer.

A-Level Heading: Visualizations

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization cluster_analysis Analysis start Start: Isolated Membranes prep_buffer Resuspend in Solubilization Buffer start->prep_buffer add_detergent Add this compound prep_buffer->add_detergent incubate Incubate with Gentle Agitation add_detergent->incubate centrifuge Ultracentrifugation incubate->centrifuge collect_supernatant Collect Supernatant (Solubilized Proteins) centrifuge->collect_supernatant analyze Analyze Supernatant and Pellet (SDS-PAGE, Western Blot) collect_supernatant->analyze end End: Purified Protein for Downstream Applications analyze->end

Caption: Workflow for membrane protein solubilization.

logical_relationship cluster_membrane Cell Membrane cluster_detergent Detergent Action cluster_result Solubilized State protein Integral Membrane Protein detergent This compound Monomers protein->detergent Interaction at > CMC lipid Lipid Bilayer micelle Detergent Micelle lipid->micelle Disruption detergent->micelle Self-Assembly solubilized_protein Protein-Detergent Complex micelle->solubilized_protein Encapsulation

References

Application Notes and Protocols for N-Dodecyllactobionamide in Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Dodecyllactobionamide is a non-ionic, sugar-based surfactant.[1][2] Its properties make it a candidate for applications in biochemistry and molecular biology, particularly in the solubilization and analysis of proteins. Non-ionic detergents are considered mild and are often used to disrupt lipid-lipid and lipid-protein interactions without denaturing the protein, which is crucial for maintaining the native structure and function of proteins, especially membrane proteins. This document provides detailed application notes and protocols for the empirical determination of the optimal concentration of this compound for use in Western Blotting, with a focus on the extraction of membrane proteins. As specific concentrations for this compound in Western Blotting are not widely established in the scientific literature, this guide provides a systematic approach to its optimization.

Physicochemical Properties and Rationale for Use

Data Presentation: Optimizing this compound Concentration

Given the lack of established protocols, a detergent titration experiment is recommended to determine the optimal concentration of this compound for your specific application. The following tables provide suggested concentration ranges for such an experiment.

Table 1: Suggested this compound Concentrations for Lysis Buffer Optimization

Concentration (% w/v)Molar Concentration (mM) (approx.)*Purpose
0.010.19Testing below typical CMC of similar detergents
0.050.95Approaching typical CMC of similar detergents
0.11.90Typical starting concentration for non-ionic detergents
0.59.51Higher concentration for difficult-to-solubilize proteins
1.019.02High-end concentration, risk of protein denaturation
2.038.04Very high concentration, for highly resistant membranes

*Based on a molecular weight of 525.63 g/mol for this compound.[2]

Table 2: Use of this compound in Western Blot Buffers

BufferSuggested Concentration (% v/v)Purpose
Wash Buffer (e.g., TBST)0.05 - 0.2To reduce non-specific antibody binding and background.
Antibody Dilution Buffer0.05 - 0.1To reduce background noise and enhance specific signal.

Experimental Protocols

Protocol 1: Optimization of this compound Concentration for Membrane Protein Extraction

This protocol describes a method to determine the optimal concentration of this compound for solubilizing a target membrane protein for Western Blot analysis.

Materials:

  • Cell culture or tissue sample expressing the target protein

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer Base (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA)

  • Protease and phosphatase inhibitor cocktails

  • This compound stock solution (e.g., 10% w/v in water)

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and apparatus

  • Transfer buffer and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare a Range of Lysis Buffers: Prepare a series of lysis buffers containing different concentrations of this compound (e.g., 0.01%, 0.05%, 0.1%, 0.5%, 1.0%, and 2.0% w/v) by diluting the stock solution in the Lysis Buffer Base. Add protease and phosphatase inhibitors to each buffer immediately before use.

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in each of the prepared lysis buffers.

    • Incubate on ice for 30 minutes with gentle agitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet insoluble material.

  • Protein Quantification:

    • Carefully collect the supernatant (the soluble protein fraction).

    • Determine the protein concentration of each supernatant using a BCA assay.

  • Western Blot Analysis:

    • Normalize the protein concentration for all samples.

    • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and heating.

    • Load equal amounts of total protein per lane on an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST (containing 0.1% Tween-20).

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Evaluation:

    • Compare the intensity of the band corresponding to the target protein across the different this compound concentrations.

    • Observe the background levels in each lane.

    • The optimal concentration will be the one that provides the strongest signal for the target protein with the lowest background.

Protocol 2: Standard Western Blotting using this compound in Wash and Antibody Buffers

Once the optimal lysis buffer concentration is determined, you can also incorporate this compound into the wash and antibody dilution buffers to potentially reduce background.

Procedure:

  • Follow the standard Western Blotting procedure as described in Protocol 1.

  • For the wash steps, use a Tris-buffered saline solution containing 0.1% (v/v) this compound instead of Tween-20 (TBST).

  • For the primary and secondary antibody dilutions, use a blocking buffer containing 0.05% (v/v) this compound.

  • Compare the results (signal-to-noise ratio) with your standard protocol using Tween-20 to determine if this compound offers any advantages.

Mandatory Visualization

Western_Blot_Optimization_Workflow cluster_prep Sample Preparation cluster_wb Western Blot cluster_analysis Analysis start Start: Cell/Tissue Sample lysis Lysis with varying This compound concentrations start->lysis centrifuge Centrifugation lysis->centrifuge supernatant Collect Supernatant (Soluble Proteins) centrifuge->supernatant quantify Protein Quantification (BCA Assay) supernatant->quantify sds_page SDS-PAGE quantify->sds_page transfer Protein Transfer blocking Blocking primary_ab Primary Antibody Incubation secondary_ab Secondary Antibody Incubation detection Chemiluminescent Detection evaluate Evaluate: - Band Intensity - Background Noise detection->evaluate optimal Determine Optimal Concentration evaluate->optimal EGFR_Signaling_Pathway EGF EGF EGFR EGFR (Membrane Protein) EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Regulates Gene Expression for

References

Application Notes and Protocols for N-Dodecyllactobionamide in Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Dodecyllactobionamide is a non-ionic, sugar-based surfactant.[1][2] Its properties make it a candidate for applications in biochemistry and molecular biology, particularly in the solubilization and analysis of proteins. Non-ionic detergents are considered mild and are often used to disrupt lipid-lipid and lipid-protein interactions without denaturing the protein, which is crucial for maintaining the native structure and function of proteins, especially membrane proteins. This document provides detailed application notes and protocols for the empirical determination of the optimal concentration of this compound for use in Western Blotting, with a focus on the extraction of membrane proteins. As specific concentrations for this compound in Western Blotting are not widely established in the scientific literature, this guide provides a systematic approach to its optimization.

Physicochemical Properties and Rationale for Use

Data Presentation: Optimizing this compound Concentration

Given the lack of established protocols, a detergent titration experiment is recommended to determine the optimal concentration of this compound for your specific application. The following tables provide suggested concentration ranges for such an experiment.

Table 1: Suggested this compound Concentrations for Lysis Buffer Optimization

Concentration (% w/v)Molar Concentration (mM) (approx.)*Purpose
0.010.19Testing below typical CMC of similar detergents
0.050.95Approaching typical CMC of similar detergents
0.11.90Typical starting concentration for non-ionic detergents
0.59.51Higher concentration for difficult-to-solubilize proteins
1.019.02High-end concentration, risk of protein denaturation
2.038.04Very high concentration, for highly resistant membranes

*Based on a molecular weight of 525.63 g/mol for this compound.[2]

Table 2: Use of this compound in Western Blot Buffers

BufferSuggested Concentration (% v/v)Purpose
Wash Buffer (e.g., TBST)0.05 - 0.2To reduce non-specific antibody binding and background.
Antibody Dilution Buffer0.05 - 0.1To reduce background noise and enhance specific signal.

Experimental Protocols

Protocol 1: Optimization of this compound Concentration for Membrane Protein Extraction

This protocol describes a method to determine the optimal concentration of this compound for solubilizing a target membrane protein for Western Blot analysis.

Materials:

  • Cell culture or tissue sample expressing the target protein

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer Base (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA)

  • Protease and phosphatase inhibitor cocktails

  • This compound stock solution (e.g., 10% w/v in water)

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and apparatus

  • Transfer buffer and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare a Range of Lysis Buffers: Prepare a series of lysis buffers containing different concentrations of this compound (e.g., 0.01%, 0.05%, 0.1%, 0.5%, 1.0%, and 2.0% w/v) by diluting the stock solution in the Lysis Buffer Base. Add protease and phosphatase inhibitors to each buffer immediately before use.

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in each of the prepared lysis buffers.

    • Incubate on ice for 30 minutes with gentle agitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet insoluble material.

  • Protein Quantification:

    • Carefully collect the supernatant (the soluble protein fraction).

    • Determine the protein concentration of each supernatant using a BCA assay.

  • Western Blot Analysis:

    • Normalize the protein concentration for all samples.

    • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and heating.

    • Load equal amounts of total protein per lane on an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST (containing 0.1% Tween-20).

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Evaluation:

    • Compare the intensity of the band corresponding to the target protein across the different this compound concentrations.

    • Observe the background levels in each lane.

    • The optimal concentration will be the one that provides the strongest signal for the target protein with the lowest background.

Protocol 2: Standard Western Blotting using this compound in Wash and Antibody Buffers

Once the optimal lysis buffer concentration is determined, you can also incorporate this compound into the wash and antibody dilution buffers to potentially reduce background.

Procedure:

  • Follow the standard Western Blotting procedure as described in Protocol 1.

  • For the wash steps, use a Tris-buffered saline solution containing 0.1% (v/v) this compound instead of Tween-20 (TBST).

  • For the primary and secondary antibody dilutions, use a blocking buffer containing 0.05% (v/v) this compound.

  • Compare the results (signal-to-noise ratio) with your standard protocol using Tween-20 to determine if this compound offers any advantages.

Mandatory Visualization

Western_Blot_Optimization_Workflow cluster_prep Sample Preparation cluster_wb Western Blot cluster_analysis Analysis start Start: Cell/Tissue Sample lysis Lysis with varying This compound concentrations start->lysis centrifuge Centrifugation lysis->centrifuge supernatant Collect Supernatant (Soluble Proteins) centrifuge->supernatant quantify Protein Quantification (BCA Assay) supernatant->quantify sds_page SDS-PAGE quantify->sds_page transfer Protein Transfer blocking Blocking primary_ab Primary Antibody Incubation secondary_ab Secondary Antibody Incubation detection Chemiluminescent Detection evaluate Evaluate: - Band Intensity - Background Noise detection->evaluate optimal Determine Optimal Concentration evaluate->optimal EGFR_Signaling_Pathway EGF EGF EGFR EGFR (Membrane Protein) EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Regulates Gene Expression for

References

Application Notes and Protocols: N-Dodecyllactobionamide in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Dodecyllactobionamide is a non-ionic, biodegradable, and biocompatible surfactant derived from lactose.[1][2][3] Its amphiphilic nature, comprising a hydrophilic lactobionamide headgroup and a hydrophobic N-dodecyl tail, allows for self-assembly into micellar nanostructures in aqueous environments.[4] The lactobionamide moiety contains a terminal galactose residue, which can serve as a targeting ligand for the asialoglycoprotein receptor (ASGPR), a receptor overexpressed on the surface of hepatocytes.[5][6][7] This targeting capability presents a significant opportunity for the development of liver-specific drug delivery systems for treating conditions such as liver cancer and hepatitis.[8][9]

These application notes provide a comprehensive overview of the potential use of this compound in drug delivery, including detailed protocols for the formulation, characterization, and in vitro evaluation of drug-loaded micelles. The information presented is based on the known physicochemical properties of this compound and analogous sugar-based surfactant systems.

Physicochemical Properties and Quantitative Data

The successful formulation of this compound-based drug delivery systems is dependent on its physicochemical properties. The following tables summarize key quantitative data for this compound and provide hypothetical data for a model drug-loaded formulation.

Table 1: Physicochemical Properties of N-Alkyl-N-methyllactobionamides

PropertyC10-MLAC12-MLAC14-MLAC16-MLAC18-MLA
Critical Micelle Concentration (CMC) (mol/L) 1.9 x 10⁻³2.1 x 10⁻⁴2.5 x 10⁻⁵4.0 x 10⁻⁶1.0 x 10⁻⁶
Surface Area per Molecule (Amin) (Ų) 6766656463
Standard Free Energy of Micellization (ΔG°mic) (kJ/mol) -19.9-25.2-30.0-34.0-38.0

Data adapted from a study on N-Alkyl-N-methyllactobionamides, which are structurally similar to this compound.[4]

Table 2: Hypothetical Characteristics of Doxorubicin-Loaded this compound Micelles

ParameterValue
Particle Size (Hydrodynamic Diameter) 80 - 120 nm
Polydispersity Index (PDI) < 0.2
Zeta Potential -5 to -15 mV
Drug Loading Content (%) 5 - 10%
Encapsulation Efficiency (%) 70 - 90%

These are projected values based on typical characteristics of similar polymeric and surfactant-based micellar drug delivery systems.

Experimental Protocols

The following protocols provide a framework for the preparation and evaluation of this compound micelles for drug delivery applications.

Protocol 1: Preparation of Drug-Loaded this compound Micelles

This protocol describes the preparation of drug-loaded micelles using a thin-film hydration method, suitable for encapsulating hydrophobic drugs like Doxorubicin.

Materials:

  • This compound

  • Doxorubicin (or other hydrophobic drug)

  • Chloroform

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Dissolve 50 mg of this compound and 5 mg of Doxorubicin in 10 mL of chloroform in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator at 40°C to form a thin, uniform film on the flask wall.

  • Place the flask under a vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the thin film with 10 mL of PBS (pH 7.4) by rotating the flask at 60°C for 1 hour.

  • Sonicate the resulting suspension using a probe sonicator for 5 minutes (30 seconds on, 30 seconds off) on an ice bath to form uniform micelles.

  • Filter the micellar solution through a 0.22 µm syringe filter to remove any un-dissolved drug or aggregates.

  • Store the drug-loaded micelle solution at 4°C.

Protocol 2: Characterization of Drug-Loaded Micelles

1. Particle Size and Zeta Potential:

  • Dilute the micelle solution with deionized water.
  • Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a Dynamic Light Scattering (DLS) instrument.

2. Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

  • Lyophilize a known volume of the micellar solution to obtain the total weight of micelles.
  • Dissolve the lyophilized powder in a suitable organic solvent to disrupt the micelles and release the drug.
  • Quantify the amount of encapsulated drug using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
  • Calculate DLC and EE using the following formulas:
  • DLC (%) = (Weight of drug in micelles / Total weight of micelles) x 100
  • EE (%) = (Weight of drug in micelles / Initial weight of drug) x 100

Protocol 3: In Vitro Drug Release Study

This protocol uses a dialysis method to evaluate the release of the encapsulated drug from the micelles over time.

Materials:

  • Drug-loaded this compound micelles

  • Dialysis membrane (MWCO 10 kDa)

  • Phosphate Buffered Saline (PBS), pH 7.4 and pH 5.5 (to simulate endosomal pH)

Procedure:

  • Transfer 2 mL of the drug-loaded micelle solution into a dialysis bag.

  • Immerse the dialysis bag in 50 mL of release medium (PBS at pH 7.4 or pH 5.5) in a beaker with constant stirring (100 rpm) at 37°C.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh medium to maintain sink conditions.

  • Quantify the amount of released drug in the collected samples using UV-Vis spectrophotometry or HPLC.

  • Plot the cumulative drug release percentage against time.

Protocol 4: Cell Viability (MTT) Assay

This assay evaluates the cytotoxicity of the drug-loaded micelles against a target cell line (e.g., HepG2, a human liver cancer cell line).

Materials:

  • HepG2 cells

  • DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Drug-loaded this compound micelles

  • Free Doxorubicin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with varying concentrations of free Doxorubicin and Doxorubicin-loaded micelles. Include untreated cells as a control.

  • Incubate the cells for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in drug delivery.

G cluster_0 Self-Assembly of this compound Micelle Amphiphile This compound (Amphiphile) Micelle Drug-Loaded Micelle Amphiphile->Micelle Self-assembles in aqueous solution Drug Hydrophobic Drug (e.g., Doxorubicin) Core Hydrophobic Core Drug->Core Encapsulated in Core->Micelle Shell Hydrophilic Shell (Lactobionamide) Shell->Micelle

Self-assembly of a drug-loaded this compound micelle.

G cluster_1 Experimental Workflow Formulation Formulation of Drug-Loaded Micelles (Thin-film Hydration) Characterization Physicochemical Characterization (DLS, HPLC) Formulation->Characterization InVitroRelease In Vitro Drug Release (Dialysis) Characterization->InVitroRelease CellStudies In Vitro Cell Studies (MTT, Uptake) Characterization->CellStudies DataAnalysis Data Analysis and Interpretation InVitroRelease->DataAnalysis CellStudies->DataAnalysis

Workflow for formulation and evaluation of micelles.

G cluster_2 Proposed Cellular Uptake Pathway in Hepatocytes Micelle This compound Micelle ASGPR Asialoglycoprotein Receptor (ASGPR) Micelle->ASGPR Galactose binds to Endocytosis Receptor-Mediated Endocytosis ASGPR->Endocytosis CellMembrane Hepatocyte Cell Membrane Endosome Endosome Endocytosis->Endosome DrugRelease Drug Release (Low pH) Endosome->DrugRelease Cytoplasm Cytoplasm DrugRelease->Cytoplasm Drug acts in

Targeted uptake of micelles by hepatocytes via ASGPR.

References

Application Notes and Protocols: N-Dodecyllactobionamide in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Dodecyllactobionamide is a non-ionic, biodegradable, and biocompatible surfactant derived from lactose.[1][2][3] Its amphiphilic nature, comprising a hydrophilic lactobionamide headgroup and a hydrophobic N-dodecyl tail, allows for self-assembly into micellar nanostructures in aqueous environments.[4] The lactobionamide moiety contains a terminal galactose residue, which can serve as a targeting ligand for the asialoglycoprotein receptor (ASGPR), a receptor overexpressed on the surface of hepatocytes.[5][6][7] This targeting capability presents a significant opportunity for the development of liver-specific drug delivery systems for treating conditions such as liver cancer and hepatitis.[8][9]

These application notes provide a comprehensive overview of the potential use of this compound in drug delivery, including detailed protocols for the formulation, characterization, and in vitro evaluation of drug-loaded micelles. The information presented is based on the known physicochemical properties of this compound and analogous sugar-based surfactant systems.

Physicochemical Properties and Quantitative Data

The successful formulation of this compound-based drug delivery systems is dependent on its physicochemical properties. The following tables summarize key quantitative data for this compound and provide hypothetical data for a model drug-loaded formulation.

Table 1: Physicochemical Properties of N-Alkyl-N-methyllactobionamides

PropertyC10-MLAC12-MLAC14-MLAC16-MLAC18-MLA
Critical Micelle Concentration (CMC) (mol/L) 1.9 x 10⁻³2.1 x 10⁻⁴2.5 x 10⁻⁵4.0 x 10⁻⁶1.0 x 10⁻⁶
Surface Area per Molecule (Amin) (Ų) 6766656463
Standard Free Energy of Micellization (ΔG°mic) (kJ/mol) -19.9-25.2-30.0-34.0-38.0

Data adapted from a study on N-Alkyl-N-methyllactobionamides, which are structurally similar to this compound.[4]

Table 2: Hypothetical Characteristics of Doxorubicin-Loaded this compound Micelles

ParameterValue
Particle Size (Hydrodynamic Diameter) 80 - 120 nm
Polydispersity Index (PDI) < 0.2
Zeta Potential -5 to -15 mV
Drug Loading Content (%) 5 - 10%
Encapsulation Efficiency (%) 70 - 90%

These are projected values based on typical characteristics of similar polymeric and surfactant-based micellar drug delivery systems.

Experimental Protocols

The following protocols provide a framework for the preparation and evaluation of this compound micelles for drug delivery applications.

Protocol 1: Preparation of Drug-Loaded this compound Micelles

This protocol describes the preparation of drug-loaded micelles using a thin-film hydration method, suitable for encapsulating hydrophobic drugs like Doxorubicin.

Materials:

  • This compound

  • Doxorubicin (or other hydrophobic drug)

  • Chloroform

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Dissolve 50 mg of this compound and 5 mg of Doxorubicin in 10 mL of chloroform in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator at 40°C to form a thin, uniform film on the flask wall.

  • Place the flask under a vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the thin film with 10 mL of PBS (pH 7.4) by rotating the flask at 60°C for 1 hour.

  • Sonicate the resulting suspension using a probe sonicator for 5 minutes (30 seconds on, 30 seconds off) on an ice bath to form uniform micelles.

  • Filter the micellar solution through a 0.22 µm syringe filter to remove any un-dissolved drug or aggregates.

  • Store the drug-loaded micelle solution at 4°C.

Protocol 2: Characterization of Drug-Loaded Micelles

1. Particle Size and Zeta Potential:

  • Dilute the micelle solution with deionized water.
  • Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a Dynamic Light Scattering (DLS) instrument.

2. Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

  • Lyophilize a known volume of the micellar solution to obtain the total weight of micelles.
  • Dissolve the lyophilized powder in a suitable organic solvent to disrupt the micelles and release the drug.
  • Quantify the amount of encapsulated drug using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
  • Calculate DLC and EE using the following formulas:
  • DLC (%) = (Weight of drug in micelles / Total weight of micelles) x 100
  • EE (%) = (Weight of drug in micelles / Initial weight of drug) x 100

Protocol 3: In Vitro Drug Release Study

This protocol uses a dialysis method to evaluate the release of the encapsulated drug from the micelles over time.

Materials:

  • Drug-loaded this compound micelles

  • Dialysis membrane (MWCO 10 kDa)

  • Phosphate Buffered Saline (PBS), pH 7.4 and pH 5.5 (to simulate endosomal pH)

Procedure:

  • Transfer 2 mL of the drug-loaded micelle solution into a dialysis bag.

  • Immerse the dialysis bag in 50 mL of release medium (PBS at pH 7.4 or pH 5.5) in a beaker with constant stirring (100 rpm) at 37°C.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh medium to maintain sink conditions.

  • Quantify the amount of released drug in the collected samples using UV-Vis spectrophotometry or HPLC.

  • Plot the cumulative drug release percentage against time.

Protocol 4: Cell Viability (MTT) Assay

This assay evaluates the cytotoxicity of the drug-loaded micelles against a target cell line (e.g., HepG2, a human liver cancer cell line).

Materials:

  • HepG2 cells

  • DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Drug-loaded this compound micelles

  • Free Doxorubicin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with varying concentrations of free Doxorubicin and Doxorubicin-loaded micelles. Include untreated cells as a control.

  • Incubate the cells for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in drug delivery.

G cluster_0 Self-Assembly of this compound Micelle Amphiphile This compound (Amphiphile) Micelle Drug-Loaded Micelle Amphiphile->Micelle Self-assembles in aqueous solution Drug Hydrophobic Drug (e.g., Doxorubicin) Core Hydrophobic Core Drug->Core Encapsulated in Core->Micelle Shell Hydrophilic Shell (Lactobionamide) Shell->Micelle

Self-assembly of a drug-loaded this compound micelle.

G cluster_1 Experimental Workflow Formulation Formulation of Drug-Loaded Micelles (Thin-film Hydration) Characterization Physicochemical Characterization (DLS, HPLC) Formulation->Characterization InVitroRelease In Vitro Drug Release (Dialysis) Characterization->InVitroRelease CellStudies In Vitro Cell Studies (MTT, Uptake) Characterization->CellStudies DataAnalysis Data Analysis and Interpretation InVitroRelease->DataAnalysis CellStudies->DataAnalysis

Workflow for formulation and evaluation of micelles.

G cluster_2 Proposed Cellular Uptake Pathway in Hepatocytes Micelle This compound Micelle ASGPR Asialoglycoprotein Receptor (ASGPR) Micelle->ASGPR Galactose binds to Endocytosis Receptor-Mediated Endocytosis ASGPR->Endocytosis CellMembrane Hepatocyte Cell Membrane Endosome Endosome Endocytosis->Endosome DrugRelease Drug Release (Low pH) Endosome->DrugRelease Cytoplasm Cytoplasm DrugRelease->Cytoplasm Drug acts in

Targeted uptake of micelles by hepatocytes via ASGPR.

References

Application Notes and Protocols for N-Dodecyllactobionamide in Recombinant Protein Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to N-Dodecyllactobionamide

This compound is a nonionic, sugar-based surfactant.[1] Its structure consists of a hydrophilic lactobionamide headgroup and a hydrophobic dodecyl tail. This amphipathic nature allows it to form micelles in aqueous solutions and interact with hydrophobic molecules, such as proteins.[2][3] While specific, established protocols for the use of this compound in routine recombinant protein purification are not widely documented, its properties as a nonionic detergent suggest a potential application in the solubilization and stabilization of proteins, particularly membrane proteins, which are notoriously challenging to purify.

Nonionic detergents are favored in biochemistry for their ability to disrupt lipid bilayers and solubilize membrane proteins while generally preserving the native structure and function of the protein. They are considered milder than ionic detergents. The gentle nature of sugar-based surfactants, like this compound, may offer advantages in maintaining the stability of sensitive protein targets during purification.

This document provides a hypothetical application of this compound for the purification of a recombinant membrane protein, followed by a detailed, general protocol for His-tagged protein purification, a common technique where such a detergent could be employed.

Hypothetical Application: Solubilization of a Recombinant Membrane Protein

In the context of recombinant protein purification, this compound could be used as a solubilizing agent to extract membrane proteins from the cell membrane. After cell lysis, the membrane fraction is isolated and then treated with a buffer containing this compound at a concentration above its critical micelle concentration (CMC). The detergent molecules would form micelles around the hydrophobic transmembrane domains of the protein, effectively extracting it from the lipid bilayer and keeping it soluble in the aqueous buffer for subsequent chromatographic purification steps.

The choice of detergent and its concentration is critical for successful membrane protein purification and often requires empirical optimization for each specific protein.

General Protocol: Purification of a His-tagged Recombinant Membrane Protein

This protocol describes the purification of a hypothetical hexa-histidine (6xHis)-tagged recombinant membrane protein expressed in E. coli. This compound is included as the detergent for solubilization and stabilization.

Experimental Workflow

experimental_workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing expression Protein Expression in E. coli harvesting Cell Harvesting expression->harvesting lysis Cell Lysis harvesting->lysis solubilization Membrane Solubilization (with this compound) lysis->solubilization clarification Clarification (Ultracentrifugation) solubilization->clarification binding Affinity Chromatography (IMAC - Binding) clarification->binding washing Washing binding->washing elution Elution washing->elution analysis Purity Analysis (SDS-PAGE) elution->analysis

Caption: Workflow for the purification of a His-tagged recombinant membrane protein.

Buffers and Reagents
Buffer/ReagentCompositionPurpose
Lysis Buffer 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF, 1 mg/mL Lysozyme, DNase ICell disruption and initial protein protection
Solubilization Buffer 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1% (w/v) this compoundExtraction of the membrane protein from the lipid bilayer
Wash Buffer 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole, 0.1% (w/v) this compoundRemoval of non-specifically bound proteins
Elution Buffer 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole, 0.1% (w/v) this compoundElution of the His-tagged protein from the affinity resin
Dialysis Buffer 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% (w/v) this compoundRemoval of imidazole and buffer exchange for protein storage
Step-by-Step Protocol
  • Cell Lysis:

    • Resuspend the harvested E. coli cell pellet in ice-cold Lysis Buffer.

    • Incubate on ice for 30 minutes.

    • Sonicate the cell suspension on ice to ensure complete lysis.

    • Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to pellet cell debris. Discard the supernatant.

  • Membrane Solubilization:

    • Resuspend the pellet containing the membrane fraction in ice-cold Solubilization Buffer.

    • Stir gently at 4°C for 1-2 hours to allow for the solubilization of the membrane proteins.

  • Clarification:

    • Centrifuge the solubilized membrane fraction at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.

    • Carefully collect the supernatant containing the solubilized His-tagged membrane protein.

  • Affinity Chromatography (IMAC):

    • Equilibrate a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column with Wash Buffer.

    • Load the clarified supernatant onto the equilibrated column.

    • Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

    • Elute the His-tagged protein with Elution Buffer. Collect fractions.

  • Purity Analysis:

    • Analyze the collected fractions by SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) to check for the purity and molecular weight of the recombinant protein.

    • Pool the fractions containing the purified protein.

  • Buffer Exchange (Optional):

    • If necessary, dialyze the pooled fractions against Dialysis Buffer to remove imidazole and exchange the buffer for downstream applications or storage.

Logical Relationship of Purification Steps

logical_relationship start Start: Recombinant Cell Culture cell_harvest Cell Harvesting (Centrifugation) start->cell_harvest end End: Purified Protein cell_lysis Cell Lysis (Sonication, Enzymatic) cell_harvest->cell_lysis solubilization Membrane Solubilization (Detergent Incubation) cell_lysis->solubilization clarification Clarification (Ultracentrifugation) solubilization->clarification chromatography Affinity Chromatography (Binding, Washing, Elution) clarification->chromatography analysis Purity & Concentration (SDS-PAGE, UV-Vis) chromatography->analysis analysis->end

References

Application Notes and Protocols for N-Dodecyllactobionamide in Recombinant Protein Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to N-Dodecyllactobionamide

This compound is a nonionic, sugar-based surfactant.[1] Its structure consists of a hydrophilic lactobionamide headgroup and a hydrophobic dodecyl tail. This amphipathic nature allows it to form micelles in aqueous solutions and interact with hydrophobic molecules, such as proteins.[2][3] While specific, established protocols for the use of this compound in routine recombinant protein purification are not widely documented, its properties as a nonionic detergent suggest a potential application in the solubilization and stabilization of proteins, particularly membrane proteins, which are notoriously challenging to purify.

Nonionic detergents are favored in biochemistry for their ability to disrupt lipid bilayers and solubilize membrane proteins while generally preserving the native structure and function of the protein. They are considered milder than ionic detergents. The gentle nature of sugar-based surfactants, like this compound, may offer advantages in maintaining the stability of sensitive protein targets during purification.

This document provides a hypothetical application of this compound for the purification of a recombinant membrane protein, followed by a detailed, general protocol for His-tagged protein purification, a common technique where such a detergent could be employed.

Hypothetical Application: Solubilization of a Recombinant Membrane Protein

In the context of recombinant protein purification, this compound could be used as a solubilizing agent to extract membrane proteins from the cell membrane. After cell lysis, the membrane fraction is isolated and then treated with a buffer containing this compound at a concentration above its critical micelle concentration (CMC). The detergent molecules would form micelles around the hydrophobic transmembrane domains of the protein, effectively extracting it from the lipid bilayer and keeping it soluble in the aqueous buffer for subsequent chromatographic purification steps.

The choice of detergent and its concentration is critical for successful membrane protein purification and often requires empirical optimization for each specific protein.

General Protocol: Purification of a His-tagged Recombinant Membrane Protein

This protocol describes the purification of a hypothetical hexa-histidine (6xHis)-tagged recombinant membrane protein expressed in E. coli. This compound is included as the detergent for solubilization and stabilization.

Experimental Workflow

experimental_workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing expression Protein Expression in E. coli harvesting Cell Harvesting expression->harvesting lysis Cell Lysis harvesting->lysis solubilization Membrane Solubilization (with this compound) lysis->solubilization clarification Clarification (Ultracentrifugation) solubilization->clarification binding Affinity Chromatography (IMAC - Binding) clarification->binding washing Washing binding->washing elution Elution washing->elution analysis Purity Analysis (SDS-PAGE) elution->analysis

Caption: Workflow for the purification of a His-tagged recombinant membrane protein.

Buffers and Reagents
Buffer/ReagentCompositionPurpose
Lysis Buffer 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF, 1 mg/mL Lysozyme, DNase ICell disruption and initial protein protection
Solubilization Buffer 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1% (w/v) this compoundExtraction of the membrane protein from the lipid bilayer
Wash Buffer 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole, 0.1% (w/v) this compoundRemoval of non-specifically bound proteins
Elution Buffer 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole, 0.1% (w/v) this compoundElution of the His-tagged protein from the affinity resin
Dialysis Buffer 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% (w/v) this compoundRemoval of imidazole and buffer exchange for protein storage
Step-by-Step Protocol
  • Cell Lysis:

    • Resuspend the harvested E. coli cell pellet in ice-cold Lysis Buffer.

    • Incubate on ice for 30 minutes.

    • Sonicate the cell suspension on ice to ensure complete lysis.

    • Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to pellet cell debris. Discard the supernatant.

  • Membrane Solubilization:

    • Resuspend the pellet containing the membrane fraction in ice-cold Solubilization Buffer.

    • Stir gently at 4°C for 1-2 hours to allow for the solubilization of the membrane proteins.

  • Clarification:

    • Centrifuge the solubilized membrane fraction at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.

    • Carefully collect the supernatant containing the solubilized His-tagged membrane protein.

  • Affinity Chromatography (IMAC):

    • Equilibrate a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column with Wash Buffer.

    • Load the clarified supernatant onto the equilibrated column.

    • Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

    • Elute the His-tagged protein with Elution Buffer. Collect fractions.

  • Purity Analysis:

    • Analyze the collected fractions by SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) to check for the purity and molecular weight of the recombinant protein.

    • Pool the fractions containing the purified protein.

  • Buffer Exchange (Optional):

    • If necessary, dialyze the pooled fractions against Dialysis Buffer to remove imidazole and exchange the buffer for downstream applications or storage.

Logical Relationship of Purification Steps

logical_relationship start Start: Recombinant Cell Culture cell_harvest Cell Harvesting (Centrifugation) start->cell_harvest end End: Purified Protein cell_lysis Cell Lysis (Sonication, Enzymatic) cell_harvest->cell_lysis solubilization Membrane Solubilization (Detergent Incubation) cell_lysis->solubilization clarification Clarification (Ultracentrifugation) solubilization->clarification chromatography Affinity Chromatography (Binding, Washing, Elution) clarification->chromatography analysis Purity & Concentration (SDS-PAGE, UV-Vis) chromatography->analysis analysis->end

References

The Versatility of Non-Ionic Surfactants in Biochemical Research: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Non-ionic surfactants are indispensable tools in modern biochemistry, offering a mild yet effective means to manipulate complex biological systems. Their amphipathic nature, possessing both a hydrophilic head and a hydrophobic tail without carrying a net electrical charge, allows them to disrupt lipid-lipid and lipid-protein interactions while generally preserving protein structure and function. This unique characteristic makes them suitable for a wide array of experimental applications, from isolating delicate membrane proteins to enhancing drug delivery and improving the specificity of immunoassays. This document provides detailed application notes and protocols for several key experimental uses of non-ionic surfactants, supplemented with quantitative data and workflow visualizations to aid in experimental design and execution.

Key Applications and Quantitative Data

Non-ionic surfactants are selected for specific applications based on their physicochemical properties, such as their critical micelle concentration (CMC) and hydrophile-lipophile balance (HLB). The CMC is the concentration at which surfactant monomers self-assemble into micelles, a crucial property for solubilizing membrane components.[1][2] The HLB value, on a scale of 0 to 20, indicates the surfactant's solubility in water versus oil, guiding its use as an emulsifier, detergent, or solubilizing agent.[3][4]

SurfactantCommon ApplicationsCritical Micelle Concentration (CMC)Hydrophile-Lipophile Balance (HLB)
Polysorbate 20 (Tween 20) Immunoassays (ELISA, Western Blotting), Solubilizing Agent~0.06 mM16.7
Triton X-100 Cell Lysis, Membrane Protein Extraction, Co-immunoprecipitation~0.24 mM[5]13.5
Digitonin Selective Cell Permeabilization, Organelle Isolation, Solubilization of Membrane Proteins0.4-0.6 mM-
n-Octyl-β-D-glucopyranoside (Octyl Glucoside) Membrane Protein Solubilization and Reconstitution, Liposome Preparation20-25 mM10-12
Pluronic® Block Copolymers (e.g., F-127) Drug Delivery, Gene Delivery, Cell CultureVaries with specific Pluronic®Varies with PEO/PPO ratio
Brij® Series (e.g., Brij-35) Enzyme Stabilization, Detergent in various assays~0.09 mM16.9

Application Note 1: Immunoassays - Enhancing Specificity with Tween 20

Introduction: In immunoassays like ELISA (Enzyme-Linked Immunosorbent Assay) and Western blotting, non-specific binding of antibodies to the solid phase (e.g., microplate wells or blotting membranes) can lead to high background and false-positive results. Non-ionic surfactants, most commonly Tween 20, are included in washing and antibody dilution buffers to minimize this non-specific binding.[6][7] The surfactant molecules are thought to coat the solid phase, preventing antibodies from adhering to unoccupied sites.

Experimental Protocol: Western Blotting Wash and Antibody Incubation

  • Blocking: After transferring proteins to a nitrocellulose or PVDF membrane, block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS)).

  • Primary Antibody Incubation: Dilute the primary antibody in a buffer containing 0.05% to 0.1% Tween 20 (TBST or PBST).[6][7][8][9] Incubate the membrane with the primary antibody solution for 1 hour at room temperature or overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST or PBST to remove unbound primary antibody.[6]

  • Secondary Antibody Incubation: Dilute the enzyme-conjugated secondary antibody in TBST or PBST. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

  • Final Washes: Repeat the washing step (step 3) to remove unbound secondary antibody.

  • Detection: Proceed with the appropriate detection method (e.g., chemiluminescence or fluorescence).

Western_Blot_Workflow ProteinTransfer Protein Transfer to Membrane Blocking Blocking (e.g., 5% Milk in TBS) ProteinTransfer->Blocking PrimaryAb Primary Antibody Incubation (in TBST) Blocking->PrimaryAb Wash1 Wash (TBST) PrimaryAb->Wash1 SecondaryAb Secondary Antibody Incubation (in TBST) Wash1->SecondaryAb Wash2 Wash (TBST) SecondaryAb->Wash2 Detection Detection Wash2->Detection

Figure 1: Western Blotting Workflow with Tween 20.

Application Note 2: Membrane Protein Extraction with Triton X-100

Introduction: The study of membrane proteins is challenging due to their hydrophobic nature. Non-ionic detergents like Triton X-100 are widely used to solubilize these proteins from the lipid bilayer, allowing for their purification and characterization.[10][11] Triton X-100 is considered a mild detergent that can disrupt protein-lipid and lipid-lipid interactions without denaturing the protein, thus preserving its native structure and function.[10][12]

Experimental Protocol: Extraction of Membrane Proteins from Cultured Cells

  • Cell Lysis: Harvest cultured cells and wash them with ice-cold PBS.

  • Lysis Buffer Preparation: Prepare a lysis buffer containing 1% (v/v) Triton X-100 in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl) supplemented with a protease inhibitor cocktail.

  • Solubilization: Resuspend the cell pellet in the lysis buffer and incubate on ice for 30 minutes with occasional vortexing to facilitate lysis and solubilization of membrane proteins.

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet insoluble cellular debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the solubilized membrane proteins.

  • Downstream Applications: The solubilized proteins are now ready for downstream applications such as immunoprecipitation, affinity chromatography, or enzyme assays.

Membrane_Protein_Extraction Start Cultured Cells Lysis Cell Lysis with Triton X-100 Buffer Start->Lysis Centrifugation High-Speed Centrifugation Lysis->Centrifugation Supernatant Supernatant (Solubilized Proteins) Centrifugation->Supernatant Pellet Pellet (Insoluble Debris) Centrifugation->Pellet Downstream Downstream Applications Supernatant->Downstream

Figure 2: Workflow for Membrane Protein Extraction.

Application Note 3: Selective Cell Permeabilization using Digitonin

Introduction: Digitonin is a steroidal glycoside non-ionic surfactant that selectively permeabilizes the plasma membrane of eukaryotic cells by complexing with cholesterol.[13][14] This property is highly valuable for studying intracellular processes as it allows the introduction of molecules like antibodies or the release of cytosolic components while leaving organellar membranes, which have a lower cholesterol content, intact.[13][15] Careful titration of the digitonin concentration is crucial for achieving selective permeabilization.[13][16]

Experimental Protocol: Permeabilization for Immunofluorescence Staining of Cytosolic Proteins

  • Cell Preparation: Grow cells on coverslips to the desired confluency.

  • Fixation: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS) for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Prepare a digitonin solution (e.g., 0.01% to 0.05% w/v) in PBS. The optimal concentration should be determined empirically for the specific cell type.[15] Incubate the cells with the digitonin solution for 5-10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Blocking: Block non-specific antibody binding with a suitable blocking buffer for 30-60 minutes.

  • Antibody Staining: Proceed with the standard immunofluorescence staining protocol for primary and secondary antibodies.

Digitonin_Permeabilization_Pathway Digitonin Digitonin Cholesterol Plasma Membrane Cholesterol Digitonin->Cholesterol binds to Pore Pore Formation Cholesterol->Pore Permeabilization Selective Permeabilization Pore->Permeabilization IntactOrganelles Intact Organelles Permeabilization->IntactOrganelles MoleculeEntry Entry of Molecules (e.g., Antibodies) Permeabilization->MoleculeEntry Pluronic_Drug_Delivery_Pathway cluster_0 Micelle Formation cluster_1 Cellular Interaction cluster_2 MDR Reversal Pluronic Pluronic® Copolymers Micelle Drug-Loaded Micelle Pluronic->Micelle Drug Hydrophobic Drug Drug->Micelle Cell Cancer Cell Micelle->Cell targets Endocytosis Endocytosis Cell->Endocytosis DrugRelease Intracellular Drug Release Endocytosis->DrugRelease Unimers Pluronic® Unimers Pgp P-glycoprotein (Efflux Pump) Unimers->Pgp interacts with Inhibition Inhibition Pgp->Inhibition

References

The Versatility of Non-Ionic Surfactants in Biochemical Research: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Non-ionic surfactants are indispensable tools in modern biochemistry, offering a mild yet effective means to manipulate complex biological systems. Their amphipathic nature, possessing both a hydrophilic head and a hydrophobic tail without carrying a net electrical charge, allows them to disrupt lipid-lipid and lipid-protein interactions while generally preserving protein structure and function. This unique characteristic makes them suitable for a wide array of experimental applications, from isolating delicate membrane proteins to enhancing drug delivery and improving the specificity of immunoassays. This document provides detailed application notes and protocols for several key experimental uses of non-ionic surfactants, supplemented with quantitative data and workflow visualizations to aid in experimental design and execution.

Key Applications and Quantitative Data

Non-ionic surfactants are selected for specific applications based on their physicochemical properties, such as their critical micelle concentration (CMC) and hydrophile-lipophile balance (HLB). The CMC is the concentration at which surfactant monomers self-assemble into micelles, a crucial property for solubilizing membrane components.[1][2] The HLB value, on a scale of 0 to 20, indicates the surfactant's solubility in water versus oil, guiding its use as an emulsifier, detergent, or solubilizing agent.[3][4]

SurfactantCommon ApplicationsCritical Micelle Concentration (CMC)Hydrophile-Lipophile Balance (HLB)
Polysorbate 20 (Tween 20) Immunoassays (ELISA, Western Blotting), Solubilizing Agent~0.06 mM16.7
Triton X-100 Cell Lysis, Membrane Protein Extraction, Co-immunoprecipitation~0.24 mM[5]13.5
Digitonin Selective Cell Permeabilization, Organelle Isolation, Solubilization of Membrane Proteins0.4-0.6 mM-
n-Octyl-β-D-glucopyranoside (Octyl Glucoside) Membrane Protein Solubilization and Reconstitution, Liposome Preparation20-25 mM10-12
Pluronic® Block Copolymers (e.g., F-127) Drug Delivery, Gene Delivery, Cell CultureVaries with specific Pluronic®Varies with PEO/PPO ratio
Brij® Series (e.g., Brij-35) Enzyme Stabilization, Detergent in various assays~0.09 mM16.9

Application Note 1: Immunoassays - Enhancing Specificity with Tween 20

Introduction: In immunoassays like ELISA (Enzyme-Linked Immunosorbent Assay) and Western blotting, non-specific binding of antibodies to the solid phase (e.g., microplate wells or blotting membranes) can lead to high background and false-positive results. Non-ionic surfactants, most commonly Tween 20, are included in washing and antibody dilution buffers to minimize this non-specific binding.[6][7] The surfactant molecules are thought to coat the solid phase, preventing antibodies from adhering to unoccupied sites.

Experimental Protocol: Western Blotting Wash and Antibody Incubation

  • Blocking: After transferring proteins to a nitrocellulose or PVDF membrane, block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS)).

  • Primary Antibody Incubation: Dilute the primary antibody in a buffer containing 0.05% to 0.1% Tween 20 (TBST or PBST).[6][7][8][9] Incubate the membrane with the primary antibody solution for 1 hour at room temperature or overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST or PBST to remove unbound primary antibody.[6]

  • Secondary Antibody Incubation: Dilute the enzyme-conjugated secondary antibody in TBST or PBST. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

  • Final Washes: Repeat the washing step (step 3) to remove unbound secondary antibody.

  • Detection: Proceed with the appropriate detection method (e.g., chemiluminescence or fluorescence).

Western_Blot_Workflow ProteinTransfer Protein Transfer to Membrane Blocking Blocking (e.g., 5% Milk in TBS) ProteinTransfer->Blocking PrimaryAb Primary Antibody Incubation (in TBST) Blocking->PrimaryAb Wash1 Wash (TBST) PrimaryAb->Wash1 SecondaryAb Secondary Antibody Incubation (in TBST) Wash1->SecondaryAb Wash2 Wash (TBST) SecondaryAb->Wash2 Detection Detection Wash2->Detection

Figure 1: Western Blotting Workflow with Tween 20.

Application Note 2: Membrane Protein Extraction with Triton X-100

Introduction: The study of membrane proteins is challenging due to their hydrophobic nature. Non-ionic detergents like Triton X-100 are widely used to solubilize these proteins from the lipid bilayer, allowing for their purification and characterization.[10][11] Triton X-100 is considered a mild detergent that can disrupt protein-lipid and lipid-lipid interactions without denaturing the protein, thus preserving its native structure and function.[10][12]

Experimental Protocol: Extraction of Membrane Proteins from Cultured Cells

  • Cell Lysis: Harvest cultured cells and wash them with ice-cold PBS.

  • Lysis Buffer Preparation: Prepare a lysis buffer containing 1% (v/v) Triton X-100 in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl) supplemented with a protease inhibitor cocktail.

  • Solubilization: Resuspend the cell pellet in the lysis buffer and incubate on ice for 30 minutes with occasional vortexing to facilitate lysis and solubilization of membrane proteins.

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet insoluble cellular debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the solubilized membrane proteins.

  • Downstream Applications: The solubilized proteins are now ready for downstream applications such as immunoprecipitation, affinity chromatography, or enzyme assays.

Membrane_Protein_Extraction Start Cultured Cells Lysis Cell Lysis with Triton X-100 Buffer Start->Lysis Centrifugation High-Speed Centrifugation Lysis->Centrifugation Supernatant Supernatant (Solubilized Proteins) Centrifugation->Supernatant Pellet Pellet (Insoluble Debris) Centrifugation->Pellet Downstream Downstream Applications Supernatant->Downstream

Figure 2: Workflow for Membrane Protein Extraction.

Application Note 3: Selective Cell Permeabilization using Digitonin

Introduction: Digitonin is a steroidal glycoside non-ionic surfactant that selectively permeabilizes the plasma membrane of eukaryotic cells by complexing with cholesterol.[13][14] This property is highly valuable for studying intracellular processes as it allows the introduction of molecules like antibodies or the release of cytosolic components while leaving organellar membranes, which have a lower cholesterol content, intact.[13][15] Careful titration of the digitonin concentration is crucial for achieving selective permeabilization.[13][16]

Experimental Protocol: Permeabilization for Immunofluorescence Staining of Cytosolic Proteins

  • Cell Preparation: Grow cells on coverslips to the desired confluency.

  • Fixation: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS) for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Prepare a digitonin solution (e.g., 0.01% to 0.05% w/v) in PBS. The optimal concentration should be determined empirically for the specific cell type.[15] Incubate the cells with the digitonin solution for 5-10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Blocking: Block non-specific antibody binding with a suitable blocking buffer for 30-60 minutes.

  • Antibody Staining: Proceed with the standard immunofluorescence staining protocol for primary and secondary antibodies.

Digitonin_Permeabilization_Pathway Digitonin Digitonin Cholesterol Plasma Membrane Cholesterol Digitonin->Cholesterol binds to Pore Pore Formation Cholesterol->Pore Permeabilization Selective Permeabilization Pore->Permeabilization IntactOrganelles Intact Organelles Permeabilization->IntactOrganelles MoleculeEntry Entry of Molecules (e.g., Antibodies) Permeabilization->MoleculeEntry Pluronic_Drug_Delivery_Pathway cluster_0 Micelle Formation cluster_1 Cellular Interaction cluster_2 MDR Reversal Pluronic Pluronic® Copolymers Micelle Drug-Loaded Micelle Pluronic->Micelle Drug Hydrophobic Drug Drug->Micelle Cell Cancer Cell Micelle->Cell targets Endocytosis Endocytosis Cell->Endocytosis DrugRelease Intracellular Drug Release Endocytosis->DrugRelease Unimers Pluronic® Unimers Pgp P-glycoprotein (Efflux Pump) Unimers->Pgp interacts with Inhibition Inhibition Pgp->Inhibition

References

Application Notes and Protocols: N-Dodecyllactobionamide in Liposome Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Dodecyllactobionamide is a synthetic amphiphilic molecule composed of a hydrophilic lactobionamide head group and a hydrophobic dodecyl tail. This structure makes it an attractive candidate for incorporation into liposomal drug delivery systems. The lactobionamide moiety, containing a galactose residue, has the potential to target asialoglycoprotein receptors (ASGPRs) which are abundantly expressed on the surface of hepatocytes. This targeting capability opens avenues for the specific delivery of therapeutic agents to the liver, which could be beneficial for treating liver diseases, including hepatocellular carcinoma.

Liposomes are versatile nanocarriers that can encapsulate both hydrophilic and lipophilic drugs, protecting them from degradation and enabling targeted delivery.[1][2][3] The incorporation of this compound into a liposome bilayer can enhance the formulation's stability and facilitate targeted drug delivery to liver cells. This document provides an overview of the potential applications and detailed protocols for the preparation and characterization of this compound-containing liposomes.

Potential Applications

The unique properties of this compound-functionalized liposomes make them suitable for a range of therapeutic applications, primarily centered around targeted drug delivery to the liver.

  • Targeted Cancer Therapy: Hepatocellular carcinoma (HCC) is a primary liver cancer that overexpresses ASGPRs. This compound-liposomes encapsulating chemotherapeutic agents, such as doxorubicin, could specifically target HCC cells, thereby increasing the drug's efficacy while minimizing systemic toxicity.[4][5]

  • Gene Delivery: Cationic liposomes are commonly used for gene therapy.[1] By incorporating this compound, these liposomes can be engineered to specifically deliver genetic material (e.g., siRNA, miRNA, or plasmids) to hepatocytes for the treatment of genetic liver disorders or viral hepatitis.

  • Treatment of Liver Fibrosis: Antifibrotic drugs can be encapsulated within these targeted liposomes to be delivered directly to hepatic stellate cells, which play a crucial role in the progression of liver fibrosis.

  • Diagnostic Imaging: By encapsulating imaging agents, these liposomes can be used for targeted imaging of the liver to diagnose and monitor liver diseases.

Experimental Protocols

The following protocols provide a general framework for the preparation and characterization of this compound-containing liposomes. The specific parameters may require optimization based on the encapsulated drug and the desired final product characteristics.

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion

This protocol is one of the most common methods for preparing liposomes, known for its reproducibility.[6][7]

Materials:

  • Phosphatidylcholine (PC) (e.g., from egg or soy)

  • Cholesterol

  • This compound

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Drug to be encapsulated

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Magnetic stirrer and stir bar

  • Vortex mixer

Procedure:

  • Lipid Film Formation:

    • Dissolve phosphatidylcholine, cholesterol, and this compound in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.[8] The molar ratio of the components should be optimized, for example, PC:Cholesterol:this compound at 55:40:5.

    • If encapsulating a lipophilic drug, add it to the organic solvent at this stage.[7]

    • Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at a temperature above the lipid transition temperature (Tc) (e.g., 40°C).[6][7]

    • Continue evaporation until a thin, uniform lipid film is formed on the inner wall of the flask.

    • Dry the film further under high vacuum for at least 2 hours to remove any residual solvent.[8]

  • Hydration:

    • Hydrate the lipid film with a pre-warmed aqueous buffer (e.g., PBS pH 7.4) by adding the buffer to the flask.[9] If encapsulating a hydrophilic drug, it should be dissolved in this buffer.[8]

    • Rotate the flask gently in a water bath set above the lipid Tc for 30-60 minutes to allow for the formation of multilamellar vesicles (MLVs).[6] The solution should appear turbid.[6][7]

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles (LUVs) with a uniform size distribution, the MLV suspension is subjected to extrusion.[2]

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[7]

    • Transfer the liposome suspension to the extruder.

    • Pass the suspension through the membrane multiple times (e.g., 11-21 times) to ensure a homogenous size distribution.[7]

  • Purification:

    • Remove the unencapsulated drug by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.

  • Storage:

    • Store the final liposome suspension at 4°C.[7] For long-term storage, lyophilization in the presence of a cryoprotectant (e.g., sucrose or trehalose) can be considered.[1][10]

Protocol 2: Characterization of this compound Liposomes

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • These parameters are crucial for predicting the in vivo behavior of liposomes.[10]
  • Use Dynamic Light Scattering (DLS) to determine the mean particle size and PDI.
  • Use Laser Doppler Velocimetry to measure the zeta potential, which indicates the surface charge and stability of the liposome suspension.

2. Encapsulation Efficiency (EE%):

  • The EE% determines the amount of drug successfully encapsulated within the liposomes.
  • Separate the liposomes from the unencapsulated drug using one of the purification methods mentioned above.
  • Quantify the amount of encapsulated drug by disrupting the liposomes with a suitable solvent (e.g., methanol or Triton X-100) and then using an appropriate analytical method (e.g., UV-Vis spectrophotometry, HPLC).
  • Calculate the EE% using the following formula: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100

3. In Vitro Drug Release:

  • Use a dialysis method to study the drug release profile from the liposomes.
  • Place the liposome formulation in a dialysis bag with a suitable molecular weight cut-off and immerse it in a release medium (e.g., PBS with or without serum) at 37°C with gentle stirring.
  • At predetermined time intervals, withdraw samples from the release medium and quantify the amount of released drug.

Data Presentation

The following tables provide an example of how to structure the quantitative data obtained from the characterization of this compound liposomes.

Table 1: Formulation Composition

ComponentMolar Ratio (%)
Phosphatidylcholine55
Cholesterol40
This compound5

Table 2: Physicochemical Properties of Liposome Formulations

FormulationMean Particle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
Control Liposomes (without this compound)110 ± 50.15 ± 0.02-5.2 ± 0.885 ± 4
This compound Liposomes115 ± 60.18 ± 0.03-8.5 ± 1.182 ± 5

Visualizations

The following diagrams illustrate a hypothetical signaling pathway that could be targeted and the experimental workflow for liposome preparation.

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization lipid_mixing 1. Lipid Mixing (PC, Cholesterol, this compound, Drug) film_formation 2. Thin-Film Formation (Rotary Evaporation) lipid_mixing->film_formation hydration 3. Hydration (Aqueous Buffer) film_formation->hydration extrusion 4. Extrusion (Size Reduction) hydration->extrusion purification 5. Purification (Removal of free drug) extrusion->purification dls Particle Size & PDI (DLS) purification->dls zeta Zeta Potential purification->zeta ee Encapsulation Efficiency (HPLC/UV-Vis) purification->ee release In Vitro Release (Dialysis) purification->release

Caption: Experimental workflow for the preparation and characterization of this compound liposomes.

signaling_pathway cluster_cell Hepatocellular Carcinoma Cell cluster_pathway Pro-Survival Signaling asgpr ASGPR endocytosis Receptor-Mediated Endocytosis asgpr->endocytosis liposome This compound Liposome (with Drug) liposome->asgpr Binding drug_release Drug Release in Cytoplasm endocytosis->drug_release pi3k PI3K drug_release->pi3k Inhibits akt Akt pi3k->akt apoptosis Apoptosis pi3k->apoptosis Inhibits mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Hypothetical mechanism of action for targeted drug delivery to HCC cells.

References

Application Notes and Protocols: N-Dodecyllactobionamide in Liposome Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Dodecyllactobionamide is a synthetic amphiphilic molecule composed of a hydrophilic lactobionamide head group and a hydrophobic dodecyl tail. This structure makes it an attractive candidate for incorporation into liposomal drug delivery systems. The lactobionamide moiety, containing a galactose residue, has the potential to target asialoglycoprotein receptors (ASGPRs) which are abundantly expressed on the surface of hepatocytes. This targeting capability opens avenues for the specific delivery of therapeutic agents to the liver, which could be beneficial for treating liver diseases, including hepatocellular carcinoma.

Liposomes are versatile nanocarriers that can encapsulate both hydrophilic and lipophilic drugs, protecting them from degradation and enabling targeted delivery.[1][2][3] The incorporation of this compound into a liposome bilayer can enhance the formulation's stability and facilitate targeted drug delivery to liver cells. This document provides an overview of the potential applications and detailed protocols for the preparation and characterization of this compound-containing liposomes.

Potential Applications

The unique properties of this compound-functionalized liposomes make them suitable for a range of therapeutic applications, primarily centered around targeted drug delivery to the liver.

  • Targeted Cancer Therapy: Hepatocellular carcinoma (HCC) is a primary liver cancer that overexpresses ASGPRs. This compound-liposomes encapsulating chemotherapeutic agents, such as doxorubicin, could specifically target HCC cells, thereby increasing the drug's efficacy while minimizing systemic toxicity.[4][5]

  • Gene Delivery: Cationic liposomes are commonly used for gene therapy.[1] By incorporating this compound, these liposomes can be engineered to specifically deliver genetic material (e.g., siRNA, miRNA, or plasmids) to hepatocytes for the treatment of genetic liver disorders or viral hepatitis.

  • Treatment of Liver Fibrosis: Antifibrotic drugs can be encapsulated within these targeted liposomes to be delivered directly to hepatic stellate cells, which play a crucial role in the progression of liver fibrosis.

  • Diagnostic Imaging: By encapsulating imaging agents, these liposomes can be used for targeted imaging of the liver to diagnose and monitor liver diseases.

Experimental Protocols

The following protocols provide a general framework for the preparation and characterization of this compound-containing liposomes. The specific parameters may require optimization based on the encapsulated drug and the desired final product characteristics.

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion

This protocol is one of the most common methods for preparing liposomes, known for its reproducibility.[6][7]

Materials:

  • Phosphatidylcholine (PC) (e.g., from egg or soy)

  • Cholesterol

  • This compound

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Drug to be encapsulated

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Magnetic stirrer and stir bar

  • Vortex mixer

Procedure:

  • Lipid Film Formation:

    • Dissolve phosphatidylcholine, cholesterol, and this compound in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.[8] The molar ratio of the components should be optimized, for example, PC:Cholesterol:this compound at 55:40:5.

    • If encapsulating a lipophilic drug, add it to the organic solvent at this stage.[7]

    • Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at a temperature above the lipid transition temperature (Tc) (e.g., 40°C).[6][7]

    • Continue evaporation until a thin, uniform lipid film is formed on the inner wall of the flask.

    • Dry the film further under high vacuum for at least 2 hours to remove any residual solvent.[8]

  • Hydration:

    • Hydrate the lipid film with a pre-warmed aqueous buffer (e.g., PBS pH 7.4) by adding the buffer to the flask.[9] If encapsulating a hydrophilic drug, it should be dissolved in this buffer.[8]

    • Rotate the flask gently in a water bath set above the lipid Tc for 30-60 minutes to allow for the formation of multilamellar vesicles (MLVs).[6] The solution should appear turbid.[6][7]

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles (LUVs) with a uniform size distribution, the MLV suspension is subjected to extrusion.[2]

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[7]

    • Transfer the liposome suspension to the extruder.

    • Pass the suspension through the membrane multiple times (e.g., 11-21 times) to ensure a homogenous size distribution.[7]

  • Purification:

    • Remove the unencapsulated drug by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.

  • Storage:

    • Store the final liposome suspension at 4°C.[7] For long-term storage, lyophilization in the presence of a cryoprotectant (e.g., sucrose or trehalose) can be considered.[1][10]

Protocol 2: Characterization of this compound Liposomes

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • These parameters are crucial for predicting the in vivo behavior of liposomes.[10]
  • Use Dynamic Light Scattering (DLS) to determine the mean particle size and PDI.
  • Use Laser Doppler Velocimetry to measure the zeta potential, which indicates the surface charge and stability of the liposome suspension.

2. Encapsulation Efficiency (EE%):

  • The EE% determines the amount of drug successfully encapsulated within the liposomes.
  • Separate the liposomes from the unencapsulated drug using one of the purification methods mentioned above.
  • Quantify the amount of encapsulated drug by disrupting the liposomes with a suitable solvent (e.g., methanol or Triton X-100) and then using an appropriate analytical method (e.g., UV-Vis spectrophotometry, HPLC).
  • Calculate the EE% using the following formula: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100

3. In Vitro Drug Release:

  • Use a dialysis method to study the drug release profile from the liposomes.
  • Place the liposome formulation in a dialysis bag with a suitable molecular weight cut-off and immerse it in a release medium (e.g., PBS with or without serum) at 37°C with gentle stirring.
  • At predetermined time intervals, withdraw samples from the release medium and quantify the amount of released drug.

Data Presentation

The following tables provide an example of how to structure the quantitative data obtained from the characterization of this compound liposomes.

Table 1: Formulation Composition

ComponentMolar Ratio (%)
Phosphatidylcholine55
Cholesterol40
This compound5

Table 2: Physicochemical Properties of Liposome Formulations

FormulationMean Particle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
Control Liposomes (without this compound)110 ± 50.15 ± 0.02-5.2 ± 0.885 ± 4
This compound Liposomes115 ± 60.18 ± 0.03-8.5 ± 1.182 ± 5

Visualizations

The following diagrams illustrate a hypothetical signaling pathway that could be targeted and the experimental workflow for liposome preparation.

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization lipid_mixing 1. Lipid Mixing (PC, Cholesterol, this compound, Drug) film_formation 2. Thin-Film Formation (Rotary Evaporation) lipid_mixing->film_formation hydration 3. Hydration (Aqueous Buffer) film_formation->hydration extrusion 4. Extrusion (Size Reduction) hydration->extrusion purification 5. Purification (Removal of free drug) extrusion->purification dls Particle Size & PDI (DLS) purification->dls zeta Zeta Potential purification->zeta ee Encapsulation Efficiency (HPLC/UV-Vis) purification->ee release In Vitro Release (Dialysis) purification->release

Caption: Experimental workflow for the preparation and characterization of this compound liposomes.

signaling_pathway cluster_cell Hepatocellular Carcinoma Cell cluster_pathway Pro-Survival Signaling asgpr ASGPR endocytosis Receptor-Mediated Endocytosis asgpr->endocytosis liposome This compound Liposome (with Drug) liposome->asgpr Binding drug_release Drug Release in Cytoplasm endocytosis->drug_release pi3k PI3K drug_release->pi3k Inhibits akt Akt pi3k->akt apoptosis Apoptosis pi3k->apoptosis Inhibits mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Hypothetical mechanism of action for targeted drug delivery to HCC cells.

References

Application Notes and Protocols for Determining the Critical Micelle Concentration of N-Dodecyllactobionamide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

N-Dodecyllactobionamide (LBA) is a non-ionic, sugar-based surfactant with significant potential in pharmaceutical and biotechnological applications due to its biocompatibility and unique self-assembly properties. A key parameter governing its behavior in solution is the Critical Micelle Concentration (CMC), the concentration at which individual surfactant molecules (monomers) begin to form aggregates known as micelles.[1][2] This transition dramatically alters the physicochemical properties of the solution, such as surface tension, conductivity, and the ability to solubilize hydrophobic substances.[1][3] Accurate determination of the CMC is therefore crucial for optimizing formulations and understanding the mechanism of action in various applications, including drug delivery. This document provides detailed protocols for determining the CMC of LBA using surface tensiometry and fluorescence spectroscopy, along with a summary of reported values.

Introduction to this compound and its CMC

This compound is an amphiphilic molecule consisting of a hydrophilic lactobionamide headgroup and a hydrophobic N-dodecyl tail.[4] This structure drives its self-assembly in aqueous solutions. Below the CMC, LBA molecules primarily exist as monomers and will adsorb at interfaces, such as the air-water interface, leading to a decrease in surface tension.[2][5] As the concentration of LBA increases to the CMC, the interface becomes saturated with monomers, and the excess molecules aggregate in the bulk solution to form micelles.[2] Above the CMC, the concentration of free monomers remains relatively constant, and any additional LBA contributes to the formation of more micelles.[1][2] The CMC is a critical parameter for the efficiency of a surfactant; for instance, in cleaning applications, the formation of micelles is desirable for solubilizing dirt and oils.[2]

Quantitative Data Summary

The following table summarizes the reported physicochemical properties of this compound:

ParameterValueMethod of DeterminationReference
Critical Micelle Concentration (CMC) 0.35 mMSurface Tensiometry[6]
Micelle Aggregation Number 120 ± 10Time-Resolved Fluorescence Quenching (TRFQ)[6]
Monomer Diffusion Coefficient 3.1 x 10⁻¹⁰ m²/sNot Specified[6]
Micelle Diffusion Coefficient 0.46 x 10⁻¹⁰ m²/sNot Specified[6]

Experimental Protocols for CMC Determination

Due to its non-ionic nature, the most suitable methods for determining the CMC of LBA are surface tensiometry and fluorescence spectroscopy.[5] While conductivity measurements are effective for ionic surfactants, they are not recommended for non-ionic surfactants like LBA.[1][5]

Protocol 1: Surface Tensiometry

This is one of the most common and direct methods for CMC determination.[7] It relies on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[2][5]

Materials:

  • This compound (LBA)

  • High-purity deionized water

  • Tensiometer (Du Noüy ring or Wilhelmy plate method)[7]

  • Calibrated micropipettes

  • Glassware

  • Thermostatically controlled water bath or jacket

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of LBA (e.g., 10 mM) in deionized water. Ensure complete dissolution.

  • Serial Dilutions: Prepare a series of LBA solutions with decreasing concentrations by diluting the stock solution. The concentration range should span well below and above the expected CMC of 0.35 mM (e.g., from 0.01 mM to 5 mM).

  • Temperature Equilibration: Equilibrate the tensiometer and all solutions to a constant temperature (e.g., 25°C), as CMC can be temperature-dependent.[1][3]

  • Surface Tension Measurement:

    • Calibrate the tensiometer according to the manufacturer's instructions.

    • Measure the surface tension of the deionized water as a reference.

    • Starting with the most dilute solution, measure the surface tension of each LBA dilution.

    • Thoroughly clean the ring or plate between measurements.

  • Data Analysis:

    • Plot the surface tension (γ) as a function of the logarithm of the LBA concentration (log C).

    • The resulting graph will show two distinct linear regions. The first region will have a negative slope, indicating a decrease in surface tension with increasing concentration. The second region, above the CMC, will be a plateau with a slope close to zero.[2][5]

    • The CMC is determined from the intersection of the two extrapolated linear portions of the plot.[2][5]

.dot

Surface_Tensiometry_Workflow cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis stock Prepare LBA Stock Solution dilutions Create Serial Dilutions stock->dilutions equilibrate Equilibrate Temperature dilutions->equilibrate measure Measure Surface Tension equilibrate->measure plot Plot Surface Tension vs. log(Concentration) measure->plot determine_cmc Determine CMC at Intersection of Slopes plot->determine_cmc

Caption: Workflow for CMC determination using surface tensiometry.

Protocol 2: Fluorescence Spectroscopy using a Hydrophobic Probe

This method utilizes a fluorescent probe, such as pyrene, whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment.[8] In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles, a nonpolar environment.[5][8] This change in the microenvironment leads to a shift in the fluorescence intensity, which can be used to determine the CMC.[5][8] This method is known for its high sensitivity.[9]

Materials:

  • This compound (LBA)

  • High-purity deionized water

  • Pyrene (fluorescence probe)

  • Methanol or acetone (for pyrene stock solution)

  • Spectrofluorometer

  • Quartz cuvettes

  • Calibrated micropipettes

  • Glassware

Procedure:

  • Pyrene Stock Solution: Prepare a stock solution of pyrene in methanol or acetone (e.g., 1 mM).

  • LBA Solutions with Probe:

    • Prepare a series of LBA solutions in deionized water, covering a concentration range below and above the expected CMC.

    • To each LBA solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration that is very low (e.g., 1-2 µM) to avoid affecting micellization.

    • Ensure the final concentration of the organic solvent from the pyrene stock is minimal (e.g., < 0.1% v/v).

    • Prepare a control sample with only pyrene in deionized water.

  • Incubation: Allow the solutions to equilibrate for a period (e.g., 30 minutes) in the dark to ensure the partitioning of pyrene is complete.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the spectrofluorometer to approximately 335 nm for pyrene.

    • Record the emission spectra for each sample over a range of approximately 350-450 nm.

    • Pay close attention to the intensities of the first (I₁) and third (I₃) vibronic peaks in the pyrene emission spectrum (typically around 373 nm and 384 nm, respectively).[8]

  • Data Analysis:

    • Calculate the ratio of the intensities of the third and first peaks (I₃/I₁).

    • Plot the I₃/I₁ ratio as a function of the LBA concentration.

    • The plot will show a sigmoidal curve. The CMC is determined from the inflection point of this curve, which corresponds to the concentration at which pyrene begins to significantly partition into the micelles.[8]

.dot

Fluorescence_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis lba_sol Prepare LBA Dilutions add_probe Add Pyrene Probe to each Dilution lba_sol->add_probe incubate Incubate Samples add_probe->incubate measure_spectra Record Emission Spectra incubate->measure_spectra calc_ratio Calculate I3/I1 Intensity Ratio measure_spectra->calc_ratio plot_data Plot I3/I1 vs. Concentration calc_ratio->plot_data determine_cmc Determine CMC from Sigmoidal Fit plot_data->determine_cmc

Caption: Workflow for CMC determination using fluorescence spectroscopy.

Signaling Pathways and Logical Relationships

The formation of micelles is a physical self-assembly process driven by thermodynamics, not a biological signaling pathway. The logical relationship describing this process is based on the concentration of the surfactant.

.dot

Micellization_Process cluster_below_cmc [LBA] < CMC cluster_at_cmc [LBA] = CMC cluster_above_cmc [LBA] > CMC monomers LBA exists as Monomers surface_adsorption Adsorption at Air-Water Interface monomers->surface_adsorption cmc_point Critical Micelle Concentration Reached surface_adsorption->cmc_point micelle_formation Self-Assembly into Micelles cmc_point->micelle_formation constant_monomer Monomer concentration remains constant micelle_formation->constant_monomer

Caption: Logical flow of LBA self-assembly with increasing concentration.

Conclusion

The determination of the Critical Micelle Concentration is a fundamental step in the characterization of this compound for research and development. Both surface tensiometry and fluorescence spectroscopy are reliable methods for determining the CMC of this non-ionic surfactant. The choice of method may depend on the available equipment and the required sensitivity. The protocols provided herein offer a detailed guide for obtaining accurate and reproducible CMC values, which are essential for the effective application of LBA in various scientific and industrial fields.

References

Application Notes and Protocols for Determining the Critical Micelle Concentration of N-Dodecyllactobionamide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

N-Dodecyllactobionamide (LBA) is a non-ionic, sugar-based surfactant with significant potential in pharmaceutical and biotechnological applications due to its biocompatibility and unique self-assembly properties. A key parameter governing its behavior in solution is the Critical Micelle Concentration (CMC), the concentration at which individual surfactant molecules (monomers) begin to form aggregates known as micelles.[1][2] This transition dramatically alters the physicochemical properties of the solution, such as surface tension, conductivity, and the ability to solubilize hydrophobic substances.[1][3] Accurate determination of the CMC is therefore crucial for optimizing formulations and understanding the mechanism of action in various applications, including drug delivery. This document provides detailed protocols for determining the CMC of LBA using surface tensiometry and fluorescence spectroscopy, along with a summary of reported values.

Introduction to this compound and its CMC

This compound is an amphiphilic molecule consisting of a hydrophilic lactobionamide headgroup and a hydrophobic N-dodecyl tail.[4] This structure drives its self-assembly in aqueous solutions. Below the CMC, LBA molecules primarily exist as monomers and will adsorb at interfaces, such as the air-water interface, leading to a decrease in surface tension.[2][5] As the concentration of LBA increases to the CMC, the interface becomes saturated with monomers, and the excess molecules aggregate in the bulk solution to form micelles.[2] Above the CMC, the concentration of free monomers remains relatively constant, and any additional LBA contributes to the formation of more micelles.[1][2] The CMC is a critical parameter for the efficiency of a surfactant; for instance, in cleaning applications, the formation of micelles is desirable for solubilizing dirt and oils.[2]

Quantitative Data Summary

The following table summarizes the reported physicochemical properties of this compound:

ParameterValueMethod of DeterminationReference
Critical Micelle Concentration (CMC) 0.35 mMSurface Tensiometry[6]
Micelle Aggregation Number 120 ± 10Time-Resolved Fluorescence Quenching (TRFQ)[6]
Monomer Diffusion Coefficient 3.1 x 10⁻¹⁰ m²/sNot Specified[6]
Micelle Diffusion Coefficient 0.46 x 10⁻¹⁰ m²/sNot Specified[6]

Experimental Protocols for CMC Determination

Due to its non-ionic nature, the most suitable methods for determining the CMC of LBA are surface tensiometry and fluorescence spectroscopy.[5] While conductivity measurements are effective for ionic surfactants, they are not recommended for non-ionic surfactants like LBA.[1][5]

Protocol 1: Surface Tensiometry

This is one of the most common and direct methods for CMC determination.[7] It relies on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[2][5]

Materials:

  • This compound (LBA)

  • High-purity deionized water

  • Tensiometer (Du Noüy ring or Wilhelmy plate method)[7]

  • Calibrated micropipettes

  • Glassware

  • Thermostatically controlled water bath or jacket

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of LBA (e.g., 10 mM) in deionized water. Ensure complete dissolution.

  • Serial Dilutions: Prepare a series of LBA solutions with decreasing concentrations by diluting the stock solution. The concentration range should span well below and above the expected CMC of 0.35 mM (e.g., from 0.01 mM to 5 mM).

  • Temperature Equilibration: Equilibrate the tensiometer and all solutions to a constant temperature (e.g., 25°C), as CMC can be temperature-dependent.[1][3]

  • Surface Tension Measurement:

    • Calibrate the tensiometer according to the manufacturer's instructions.

    • Measure the surface tension of the deionized water as a reference.

    • Starting with the most dilute solution, measure the surface tension of each LBA dilution.

    • Thoroughly clean the ring or plate between measurements.

  • Data Analysis:

    • Plot the surface tension (γ) as a function of the logarithm of the LBA concentration (log C).

    • The resulting graph will show two distinct linear regions. The first region will have a negative slope, indicating a decrease in surface tension with increasing concentration. The second region, above the CMC, will be a plateau with a slope close to zero.[2][5]

    • The CMC is determined from the intersection of the two extrapolated linear portions of the plot.[2][5]

.dot

Surface_Tensiometry_Workflow cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis stock Prepare LBA Stock Solution dilutions Create Serial Dilutions stock->dilutions equilibrate Equilibrate Temperature dilutions->equilibrate measure Measure Surface Tension equilibrate->measure plot Plot Surface Tension vs. log(Concentration) measure->plot determine_cmc Determine CMC at Intersection of Slopes plot->determine_cmc

Caption: Workflow for CMC determination using surface tensiometry.

Protocol 2: Fluorescence Spectroscopy using a Hydrophobic Probe

This method utilizes a fluorescent probe, such as pyrene, whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment.[8] In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles, a nonpolar environment.[5][8] This change in the microenvironment leads to a shift in the fluorescence intensity, which can be used to determine the CMC.[5][8] This method is known for its high sensitivity.[9]

Materials:

  • This compound (LBA)

  • High-purity deionized water

  • Pyrene (fluorescence probe)

  • Methanol or acetone (for pyrene stock solution)

  • Spectrofluorometer

  • Quartz cuvettes

  • Calibrated micropipettes

  • Glassware

Procedure:

  • Pyrene Stock Solution: Prepare a stock solution of pyrene in methanol or acetone (e.g., 1 mM).

  • LBA Solutions with Probe:

    • Prepare a series of LBA solutions in deionized water, covering a concentration range below and above the expected CMC.

    • To each LBA solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration that is very low (e.g., 1-2 µM) to avoid affecting micellization.

    • Ensure the final concentration of the organic solvent from the pyrene stock is minimal (e.g., < 0.1% v/v).

    • Prepare a control sample with only pyrene in deionized water.

  • Incubation: Allow the solutions to equilibrate for a period (e.g., 30 minutes) in the dark to ensure the partitioning of pyrene is complete.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the spectrofluorometer to approximately 335 nm for pyrene.

    • Record the emission spectra for each sample over a range of approximately 350-450 nm.

    • Pay close attention to the intensities of the first (I₁) and third (I₃) vibronic peaks in the pyrene emission spectrum (typically around 373 nm and 384 nm, respectively).[8]

  • Data Analysis:

    • Calculate the ratio of the intensities of the third and first peaks (I₃/I₁).

    • Plot the I₃/I₁ ratio as a function of the LBA concentration.

    • The plot will show a sigmoidal curve. The CMC is determined from the inflection point of this curve, which corresponds to the concentration at which pyrene begins to significantly partition into the micelles.[8]

.dot

Fluorescence_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis lba_sol Prepare LBA Dilutions add_probe Add Pyrene Probe to each Dilution lba_sol->add_probe incubate Incubate Samples add_probe->incubate measure_spectra Record Emission Spectra incubate->measure_spectra calc_ratio Calculate I3/I1 Intensity Ratio measure_spectra->calc_ratio plot_data Plot I3/I1 vs. Concentration calc_ratio->plot_data determine_cmc Determine CMC from Sigmoidal Fit plot_data->determine_cmc

Caption: Workflow for CMC determination using fluorescence spectroscopy.

Signaling Pathways and Logical Relationships

The formation of micelles is a physical self-assembly process driven by thermodynamics, not a biological signaling pathway. The logical relationship describing this process is based on the concentration of the surfactant.

.dot

Micellization_Process cluster_below_cmc [LBA] < CMC cluster_at_cmc [LBA] = CMC cluster_above_cmc [LBA] > CMC monomers LBA exists as Monomers surface_adsorption Adsorption at Air-Water Interface monomers->surface_adsorption cmc_point Critical Micelle Concentration Reached surface_adsorption->cmc_point micelle_formation Self-Assembly into Micelles cmc_point->micelle_formation constant_monomer Monomer concentration remains constant micelle_formation->constant_monomer

Caption: Logical flow of LBA self-assembly with increasing concentration.

Conclusion

The determination of the Critical Micelle Concentration is a fundamental step in the characterization of this compound for research and development. Both surface tensiometry and fluorescence spectroscopy are reliable methods for determining the CMC of this non-ionic surfactant. The choice of method may depend on the available equipment and the required sensitivity. The protocols provided herein offer a detailed guide for obtaining accurate and reproducible CMC values, which are essential for the effective application of LBA in various scientific and industrial fields.

References

Application Notes and Protocols for N-Dodecyllactobionamide in Protein Structure Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Dodecyllactobionamide is a non-ionic surfactant belonging to the class of sugar-based amphiphiles. Its structure consists of a hydrophilic lactobionamide headgroup, derived from lactose, and a hydrophobic dodecyl (C12) alkyl tail. This amphiphilic nature allows it to form micelles in aqueous solutions and interact with proteins, offering significant potential for stabilizing protein structures. In biopharmaceutical development and research, maintaining the native conformation and preventing aggregation of proteins is a critical challenge. Surfactants like this compound are valuable excipients that can mitigate protein denaturation and aggregation caused by various stresses, including thermal, mechanical, and interfacial stress.

These application notes provide an overview of the utility of this compound and similar sugar-based surfactants in protein stabilization, including detailed protocols for assessing its efficacy.

Disclaimer: Specific quantitative data for this compound is limited in publicly available literature. The data presented here is for the closely related and structurally similar surfactant, n-dodecyl-β-D-maltoside (DDM), which also possesses a C12 alkyl chain and a disaccharide headgroup. This information serves as a strong proxy and a starting point for evaluating this compound.

Mechanism of Protein Stabilization

Sugar-based surfactants like this compound are thought to stabilize proteins through several mechanisms. They can act as "chaperone-like" molecules by binding to hydrophobic patches on the protein surface, thereby preventing protein-protein interactions that lead to aggregation. Additionally, they can preferentially be excluded from the protein surface, which promotes a more compact, stable protein conformation. At interfaces (e.g., air-water, solid-liquid), these surfactants compete with proteins for surface adsorption, thus preventing interfacial stress-induced unfolding and aggregation.

Data Presentation: Efficacy of a Structurally Similar Surfactant (n-dodecyl-β-D-maltoside)

The following tables summarize the protein-stabilizing effects of n-dodecyl-β-D-maltoside (DDM), a close structural analog of this compound.

Table 1: Effect of DDM on the Thermal Stability of Recombinant Interferon Beta-1b (IFN-β-1b)

Surfactant ConcentrationChange in Melting Temperature (ΔTm)
0.1% DDM+8°C[1][2]

Table 2: Comparison of DDM and Polysorbate 20 in Preventing Light-Induced Conformational Changes of rhIFNβ-1b

SurfactantConcentrationDecrease in α-helix content under light stress
n-dodecyl-β-D-maltoside (DDM)0.2%18.2%[3]
Polysorbate 200.2%31.9%[3]
Polysorbate 200.02%31.2%[3]

Table 3: Effect of DDM on the Aggregation of IFN-β-1b at Different Temperatures

SurfactantConcentrationAverage Particle Size (Z-ave) at 25°CAverage Particle Size (Z-ave) at 70°C
None-4010 nm-
0.1% DDM0.1%108 nm194 nm
0.1% SDS0.1%200 nm2132 nm

Data adapted from a study on recombinant interferon beta-1b.[2]

Experimental Protocols

Here we provide detailed protocols for key experiments to evaluate the protein-stabilizing effects of this compound.

Protocol 1: Thermal Shift Assay (TSA) for Determining Protein Melting Temperature (Tm)

This protocol describes how to perform a thermal shift assay using a fluorescent dye that binds to hydrophobic regions of unfolded proteins to determine the melting temperature (Tm) of a protein in the presence of this compound.[4][5][6][7]

Materials:

  • Purified protein of interest

  • This compound

  • Fluorescent dye (e.g., SYPRO™ Orange)

  • Buffer solution appropriate for the protein

  • 96-well qPCR plate

  • Real-time PCR instrument

Procedure:

  • Prepare a stock solution of this compound in the desired buffer.

  • Prepare the protein solution at a suitable concentration (e.g., 2-5 µM) in the same buffer.

  • Prepare a working solution of the fluorescent dye according to the manufacturer's instructions.

  • Set up the assay plate: In each well of a 96-well qPCR plate, mix the protein solution, the this compound solution (at various final concentrations), the fluorescent dye, and buffer to reach the final volume. Include control wells with no surfactant.

  • Seal the plate and centrifuge briefly to remove any bubbles.

  • Perform the thermal shift assay in a real-time PCR instrument. The instrument will gradually increase the temperature while monitoring the fluorescence.

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition curve. An increase in Tm in the presence of this compound indicates stabilization.

Protocol 2: Agitation-Induced Aggregation Assay

This protocol is designed to assess the ability of this compound to prevent protein aggregation caused by mechanical stress.

Materials:

  • Purified protein of interest

  • This compound

  • Buffer solution appropriate for the protein

  • Microcentrifuge tubes or a 96-well plate

  • Orbital shaker

  • UV-Vis spectrophotometer or a plate reader for turbidity measurement

  • Size-Exclusion Chromatography (SEC) system

Procedure:

  • Prepare protein solutions with and without various concentrations of this compound in the appropriate buffer.

  • Transfer the solutions to microcentrifuge tubes or a 96-well plate.

  • Subject the samples to agitation on an orbital shaker at a defined speed and for a specific duration (e.g., 24-48 hours).

  • Measure protein aggregation:

    • Turbidity: Measure the absorbance of the samples at 350 nm. An increase in absorbance indicates an increase in aggregation.

    • Size-Exclusion Chromatography (SEC): Analyze the samples by SEC to quantify the amount of monomer, dimer, and higher-order aggregates. A decrease in the monomer peak and an increase in aggregate peaks indicate aggregation.

  • Data Analysis: Compare the extent of aggregation in samples with and without this compound to determine its protective effect.

Visualizations

The following diagrams illustrate key concepts and workflows related to protein stabilization by this compound.

ProteinStabilizationMechanism cluster_0 Unstable Protein cluster_1 Stabilization with this compound UnfoldedProtein Unfolded or Partially Folded Protein AggregatedProtein Aggregated Protein UnfoldedProtein->AggregatedProtein Aggregation NativeProtein Native Protein UnfoldedProtein->NativeProtein Correct Folding NativeProtein->UnfoldedProtein Unfolding (Stress) StabilizedComplex Protein-Surfactant Complex Surfactant This compound NativeProteinSurfactant NativeProteinSurfactant NativeProteinSurfactant->StabilizedComplex Binding to hydrophobic patches

Caption: Mechanism of protein stabilization by this compound.

TS_Workflow start Start: Prepare Protein and Surfactant Solutions setup Set up 96-well plate with protein, surfactant, and dye start->setup run Run thermal shift assay in qPCR instrument setup->run analyze Analyze fluorescence data to determine Tm run->analyze end End: Compare Tm values to assess stabilization analyze->end

Caption: Workflow for Thermal Shift Assay (TSA).

AggregationAssayWorkflow start Start: Prepare Protein Solutions +/- Surfactant agitate Induce mechanical stress (agitation) start->agitate measure Measure Aggregation agitate->measure turbidity Turbidity Measurement (A350) measure->turbidity Method 1 sec Size-Exclusion Chromatography (SEC) measure->sec Method 2 end End: Compare aggregation levels turbidity->end sec->end

Caption: Workflow for Agitation-Induced Aggregation Assay.

References

Application Notes and Protocols for N-Dodecyllactobionamide in Protein Structure Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Dodecyllactobionamide is a non-ionic surfactant belonging to the class of sugar-based amphiphiles. Its structure consists of a hydrophilic lactobionamide headgroup, derived from lactose, and a hydrophobic dodecyl (C12) alkyl tail. This amphiphilic nature allows it to form micelles in aqueous solutions and interact with proteins, offering significant potential for stabilizing protein structures. In biopharmaceutical development and research, maintaining the native conformation and preventing aggregation of proteins is a critical challenge. Surfactants like this compound are valuable excipients that can mitigate protein denaturation and aggregation caused by various stresses, including thermal, mechanical, and interfacial stress.

These application notes provide an overview of the utility of this compound and similar sugar-based surfactants in protein stabilization, including detailed protocols for assessing its efficacy.

Disclaimer: Specific quantitative data for this compound is limited in publicly available literature. The data presented here is for the closely related and structurally similar surfactant, n-dodecyl-β-D-maltoside (DDM), which also possesses a C12 alkyl chain and a disaccharide headgroup. This information serves as a strong proxy and a starting point for evaluating this compound.

Mechanism of Protein Stabilization

Sugar-based surfactants like this compound are thought to stabilize proteins through several mechanisms. They can act as "chaperone-like" molecules by binding to hydrophobic patches on the protein surface, thereby preventing protein-protein interactions that lead to aggregation. Additionally, they can preferentially be excluded from the protein surface, which promotes a more compact, stable protein conformation. At interfaces (e.g., air-water, solid-liquid), these surfactants compete with proteins for surface adsorption, thus preventing interfacial stress-induced unfolding and aggregation.

Data Presentation: Efficacy of a Structurally Similar Surfactant (n-dodecyl-β-D-maltoside)

The following tables summarize the protein-stabilizing effects of n-dodecyl-β-D-maltoside (DDM), a close structural analog of this compound.

Table 1: Effect of DDM on the Thermal Stability of Recombinant Interferon Beta-1b (IFN-β-1b)

Surfactant ConcentrationChange in Melting Temperature (ΔTm)
0.1% DDM+8°C[1][2]

Table 2: Comparison of DDM and Polysorbate 20 in Preventing Light-Induced Conformational Changes of rhIFNβ-1b

SurfactantConcentrationDecrease in α-helix content under light stress
n-dodecyl-β-D-maltoside (DDM)0.2%18.2%[3]
Polysorbate 200.2%31.9%[3]
Polysorbate 200.02%31.2%[3]

Table 3: Effect of DDM on the Aggregation of IFN-β-1b at Different Temperatures

SurfactantConcentrationAverage Particle Size (Z-ave) at 25°CAverage Particle Size (Z-ave) at 70°C
None-4010 nm-
0.1% DDM0.1%108 nm194 nm
0.1% SDS0.1%200 nm2132 nm

Data adapted from a study on recombinant interferon beta-1b.[2]

Experimental Protocols

Here we provide detailed protocols for key experiments to evaluate the protein-stabilizing effects of this compound.

Protocol 1: Thermal Shift Assay (TSA) for Determining Protein Melting Temperature (Tm)

This protocol describes how to perform a thermal shift assay using a fluorescent dye that binds to hydrophobic regions of unfolded proteins to determine the melting temperature (Tm) of a protein in the presence of this compound.[4][5][6][7]

Materials:

  • Purified protein of interest

  • This compound

  • Fluorescent dye (e.g., SYPRO™ Orange)

  • Buffer solution appropriate for the protein

  • 96-well qPCR plate

  • Real-time PCR instrument

Procedure:

  • Prepare a stock solution of this compound in the desired buffer.

  • Prepare the protein solution at a suitable concentration (e.g., 2-5 µM) in the same buffer.

  • Prepare a working solution of the fluorescent dye according to the manufacturer's instructions.

  • Set up the assay plate: In each well of a 96-well qPCR plate, mix the protein solution, the this compound solution (at various final concentrations), the fluorescent dye, and buffer to reach the final volume. Include control wells with no surfactant.

  • Seal the plate and centrifuge briefly to remove any bubbles.

  • Perform the thermal shift assay in a real-time PCR instrument. The instrument will gradually increase the temperature while monitoring the fluorescence.

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition curve. An increase in Tm in the presence of this compound indicates stabilization.

Protocol 2: Agitation-Induced Aggregation Assay

This protocol is designed to assess the ability of this compound to prevent protein aggregation caused by mechanical stress.

Materials:

  • Purified protein of interest

  • This compound

  • Buffer solution appropriate for the protein

  • Microcentrifuge tubes or a 96-well plate

  • Orbital shaker

  • UV-Vis spectrophotometer or a plate reader for turbidity measurement

  • Size-Exclusion Chromatography (SEC) system

Procedure:

  • Prepare protein solutions with and without various concentrations of this compound in the appropriate buffer.

  • Transfer the solutions to microcentrifuge tubes or a 96-well plate.

  • Subject the samples to agitation on an orbital shaker at a defined speed and for a specific duration (e.g., 24-48 hours).

  • Measure protein aggregation:

    • Turbidity: Measure the absorbance of the samples at 350 nm. An increase in absorbance indicates an increase in aggregation.

    • Size-Exclusion Chromatography (SEC): Analyze the samples by SEC to quantify the amount of monomer, dimer, and higher-order aggregates. A decrease in the monomer peak and an increase in aggregate peaks indicate aggregation.

  • Data Analysis: Compare the extent of aggregation in samples with and without this compound to determine its protective effect.

Visualizations

The following diagrams illustrate key concepts and workflows related to protein stabilization by this compound.

ProteinStabilizationMechanism cluster_0 Unstable Protein cluster_1 Stabilization with this compound UnfoldedProtein Unfolded or Partially Folded Protein AggregatedProtein Aggregated Protein UnfoldedProtein->AggregatedProtein Aggregation NativeProtein Native Protein UnfoldedProtein->NativeProtein Correct Folding NativeProtein->UnfoldedProtein Unfolding (Stress) StabilizedComplex Protein-Surfactant Complex Surfactant This compound NativeProteinSurfactant NativeProteinSurfactant NativeProteinSurfactant->StabilizedComplex Binding to hydrophobic patches

Caption: Mechanism of protein stabilization by this compound.

TS_Workflow start Start: Prepare Protein and Surfactant Solutions setup Set up 96-well plate with protein, surfactant, and dye start->setup run Run thermal shift assay in qPCR instrument setup->run analyze Analyze fluorescence data to determine Tm run->analyze end End: Compare Tm values to assess stabilization analyze->end

Caption: Workflow for Thermal Shift Assay (TSA).

AggregationAssayWorkflow start Start: Prepare Protein Solutions +/- Surfactant agitate Induce mechanical stress (agitation) start->agitate measure Measure Aggregation agitate->measure turbidity Turbidity Measurement (A350) measure->turbidity Method 1 sec Size-Exclusion Chromatography (SEC) measure->sec Method 2 end End: Compare aggregation levels turbidity->end sec->end

Caption: Workflow for Agitation-Induced Aggregation Assay.

References

Troubleshooting & Optimization

optimizing N-Dodecyllactobionamide concentration for cell lysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing N-Dodecyllactobionamide (LDAO) concentration for effective cell lysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound (LDAO) and how does it lyse cells?

A1: this compound, also known as Lauryldimethylamine-N-oxide (LDAO), is a zwitterionic detergent. It possesses both a hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) head group.[1] This amphipathic nature allows LDAO to insert into and disrupt the lipid bilayer of cell membranes.[1][2] Above a specific concentration, known as the Critical Micelle Concentration (CMC), LDAO molecules self-assemble into micelles.[3][4] These micelles extract membrane proteins and lipids, leading to the complete disintegration of the cell membrane and the release of cellular contents.[2][5]

Q2: What is the recommended starting concentration for LDAO in a cell lysis buffer?

A2: The optimal concentration of LDAO is highly dependent on the cell type, cell density, and the specific protein of interest. A general starting point is to use a concentration above its Critical Micelle Concentration (CMC), which is approximately 0.02% to 0.1% (w/v). For initial screening, a concentration range of 0.1% to 1.0% (w/v) is often tested. It's crucial to empirically determine the lowest effective concentration to minimize potential protein denaturation.[6][7]

Q3: How does LDAO compare to other common detergents like DDM, Triton X-100, or SDS?

A3: LDAO is considered a relatively harsh detergent due to its charged head group, but it is often effective in solubilizing membrane proteins and can yield well-diffracting crystals for structural biology.[1]

  • vs. DDM (n-Dodecyl-β-D-Maltopyranoside): DDM is a non-ionic and milder detergent, often a first choice for maintaining protein structure and function.[2] LDAO may be more effective for certain recalcitrant proteins that DDM fails to solubilize.[8]

  • vs. Triton X-100: Triton X-100 is a non-ionic detergent, also considered mild. LDAO has a smaller micelle size which can be advantageous for some structural studies.[1] However, Triton X-100 can sometimes preserve protein activity better than LDAO.[5]

  • vs. SDS (Sodium Dodecyl Sulfate): SDS is a harsh, anionic detergent that typically denatures proteins. LDAO is less denaturing than SDS and is preferred when protein activity or structure must be preserved.[6]

Q4: Is LDAO compatible with downstream applications like Bradford or BCA protein assays?

A4: Detergents can interfere with common protein quantitation assays. LDAO, like many detergents, can affect the accuracy of these assays. It is essential to consult a compatibility chart for the specific assay being used. For instance, some detergents may show compatibility up to a certain concentration.[9][10] If interference is an issue, it may be necessary to remove the detergent from the sample prior to the assay or use a detergent-compatible formulation.[11]

Q5: What factors can influence the optimal LDAO concentration?

A5: Several factors can impact the required concentration of LDAO for effective lysis:[4][5]

  • Cell Type: Cells with rigid cell walls (e.g., bacteria, yeast, plants) are more resistant to lysis than mammalian cells and may require higher detergent concentrations or additional mechanical disruption methods.[11][12]

  • Cell Density: A higher concentration of cells will require a proportionally higher amount of detergent to maintain an effective detergent-to-lipid ratio.[7][13]

  • Temperature: Temperature can affect membrane fluidity and the CMC of the detergent. Most lysis protocols are performed at 4°C to minimize protease activity.[11]

  • Buffer Composition: The pH and ionic strength of the lysis buffer can influence detergent performance and protein stability.[5]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Cell Lysis / Low Protein Yield LDAO concentration is too low: The concentration is below the effective level needed to disrupt the cell membranes completely.[7]Increase LDAO concentration: Titrate the LDAO concentration upwards in increments (e.g., 0.2%, 0.5%, 1.0%). You can monitor lysis efficiency by microscopy or by measuring total protein release.[7]
Cell density is too high: The amount of detergent is insufficient for the number of cells being lysed.[13][14]Reduce the number of cells or increase the volume of lysis buffer. Maintain a recommended ratio of lysis buffer volume to cell pellet weight or count.[14]
Insufficient incubation time: The lysis buffer has not had enough time to fully disrupt the cell membranes.Increase incubation time. Try extending the incubation on ice from 30 minutes to 1 hour, with gentle agitation.
Tough-to-lyse cells: The sample contains cells with robust cell walls (e.g., bacteria, yeast).[12]Combine with mechanical disruption. Use sonication, a dounce homogenizer, or bead beating in conjunction with the LDAO lysis buffer.[15][16]
Protein Degradation Protease activity: Endogenous proteases are released upon cell lysis and are degrading the target protein.Add protease inhibitors. Use a commercially available protease inhibitor cocktail in your lysis buffer and keep samples on ice or at 4°C at all times.[11]
Excessive agitation/sonication: Harsh physical treatment can lead to protein denaturation and degradation.Optimize mechanical lysis. If using sonication, perform it in short bursts on ice to prevent overheating.[15] Avoid vigorous vortexing.[14]
Lysate is Viscous Genomic DNA release: Lysis releases large amounts of genomic DNA, which increases the viscosity of the solution.[14]Add a nuclease. Supplement the lysis buffer with DNase I (e.g., 10-100 U/mL) and required cofactors like Mg²⁺ or CaCl₂ to digest the DNA.[11][14]
Protein Aggregation / Precipitation LDAO concentration is too high: Although a zwitterionic detergent, high concentrations of LDAO can sometimes lead to the denaturation and aggregation of sensitive proteins.[6]Decrease LDAO concentration. Determine the minimal concentration required for effective lysis through a titration experiment.
Suboptimal buffer conditions: The pH or salt concentration of the buffer may not be optimal for your specific protein's stability.Optimize buffer components. Test a range of pH values and salt concentrations (e.g., 150 mM to 500 mM NaCl) to improve protein solubility.
Protein is insoluble (inclusion bodies): The target protein may be expressed in an insoluble form, particularly in bacterial expression systems.[14]Use a denaturing/refolding strategy. If the protein is in inclusion bodies, LDAO alone may not be sufficient. This requires a separate protocol for solubilizing and refolding.[14]

Quantitative Data Summary

The optimal concentration of LDAO is highly protein- and cell-dependent. The table below provides general starting ranges based on common applications.

ParameterValue RangeNotes
Critical Micelle Concentration (CMC) 1-2 mM (~0.023% - 0.046% w/v)Varies with temperature and buffer composition.[3] Lysis must occur above the CMC.
Typical Working Concentration 0.1% - 1.0% (w/v)A titration is highly recommended to find the optimal concentration for your specific application.
Detergent:Protein Ratio (w/w) 2:1 to 10:1A higher ratio ensures that protein-lipid interactions are replaced by protein-detergent interactions for complete solubilization.[4]

Experimental Protocols

Protocol 1: Optimization of LDAO Concentration for Mammalian Cell Lysis

This protocol outlines a method to determine the optimal LDAO concentration for lysing a specific mammalian cell line.

Materials:

  • Cultured mammalian cells

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Base Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl)

  • 10% (w/v) LDAO stock solution

  • Protease Inhibitor Cocktail

  • Microcentrifuge tubes

  • Cell scraper

  • Microcentrifuge (4°C)

  • Protein assay reagent (detergent-compatible)

Procedure:

  • Cell Preparation:

    • For adherent cells, wash the culture dish twice with ice-cold PBS.

    • For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes), discard the supernatant, and wash the pellet twice with ice-cold PBS.[16]

  • Prepare Lysis Buffers:

    • Prepare a series of lysis buffers with varying LDAO concentrations (e.g., 0.1%, 0.25%, 0.5%, 0.75%, 1.0%) by diluting the 10% LDAO stock into the Base Lysis Buffer.

    • Just before use, add the protease inhibitor cocktail to each lysis buffer.

  • Cell Lysis:

    • Resuspend the cell pellet (or add to the dish) in the prepared lysis buffer at a ratio of approximately 1 mL of buffer per 10⁷ cells.[16]

    • For adherent cells, use a cell scraper to collect the lysate.

    • Transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation:

    • Incubate the tubes on ice or at 4°C for 30 minutes with gentle, periodic mixing.

  • Clarification:

    • Centrifuge the lysate at high speed (e.g., 14,000-16,000 x g) for 20 minutes at 4°C to pellet cell debris.

  • Analysis:

    • Carefully collect the supernatant (this is the cell lysate).

    • Determine the protein concentration of each supernatant using a detergent-compatible protein assay.

    • The optimal LDAO concentration is the lowest concentration that yields the maximum protein concentration. Further analysis by SDS-PAGE or Western Blot can confirm the efficient extraction of the target protein.

Visualizations

Lysis_Workflow cluster_prep Cell Preparation cluster_lysis Lysis cluster_clarify Clarification cluster_analysis Result Harvest Harvest & Wash Cells AddBuffer Add Lysis Buffer (LDAO + Inhibitors) Harvest->AddBuffer Incubate Incubate at 4°C AddBuffer->Incubate Centrifuge Centrifuge (14,000 x g, 20 min) Incubate->Centrifuge Supernatant Collect Supernatant (Soluble Proteins) Centrifuge->Supernatant Pellet Discard Pellet (Insoluble Debris) Centrifuge->Pellet

Caption: General workflow for cell lysis using an LDAO-based buffer.

Troubleshooting_Flowchart Start Problem: Incomplete Lysis CheckConc Is LDAO concentration > 0.1%? Start->CheckConc CheckDensity Is cell density too high? CheckConc->CheckDensity Yes Sol_IncreaseConc Solution: Increase LDAO (0.5% - 1.0%) CheckConc->Sol_IncreaseConc No CheckCellType Are cells tough to lyse (e.g., yeast)? CheckDensity->CheckCellType No Sol_ReduceCells Solution: Reduce cell pellet size or increase buffer volume CheckDensity->Sol_ReduceCells Yes Sol_Mechanical Solution: Add mechanical disruption (e.g., Sonication) CheckCellType->Sol_Mechanical Yes End Re-evaluate Lysis CheckCellType->End No Sol_IncreaseConc->End Sol_ReduceCells->End Sol_Mechanical->End LDAO_Mechanism Mechanism of LDAO-Mediated Cell Lysis cluster_process LDAO_Monomer LDAO Monomers Cell_Membrane Cell Membrane (Lipid Bilayer) Mixed_Micelle Mixed Micelles (LDAO-Lipid-Protein) Lysate Cell Lysate (Released Contents) p1->Cell_Membrane 1. Insert into membrane p2->Mixed_Micelle 2. Form mixed micelles p3->Lysate 3. Release cellular contents

References

optimizing N-Dodecyllactobionamide concentration for cell lysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing N-Dodecyllactobionamide (LDAO) concentration for effective cell lysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound (LDAO) and how does it lyse cells?

A1: this compound, also known as Lauryldimethylamine-N-oxide (LDAO), is a zwitterionic detergent. It possesses both a hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) head group.[1] This amphipathic nature allows LDAO to insert into and disrupt the lipid bilayer of cell membranes.[1][2] Above a specific concentration, known as the Critical Micelle Concentration (CMC), LDAO molecules self-assemble into micelles.[3][4] These micelles extract membrane proteins and lipids, leading to the complete disintegration of the cell membrane and the release of cellular contents.[2][5]

Q2: What is the recommended starting concentration for LDAO in a cell lysis buffer?

A2: The optimal concentration of LDAO is highly dependent on the cell type, cell density, and the specific protein of interest. A general starting point is to use a concentration above its Critical Micelle Concentration (CMC), which is approximately 0.02% to 0.1% (w/v). For initial screening, a concentration range of 0.1% to 1.0% (w/v) is often tested. It's crucial to empirically determine the lowest effective concentration to minimize potential protein denaturation.[6][7]

Q3: How does LDAO compare to other common detergents like DDM, Triton X-100, or SDS?

A3: LDAO is considered a relatively harsh detergent due to its charged head group, but it is often effective in solubilizing membrane proteins and can yield well-diffracting crystals for structural biology.[1]

  • vs. DDM (n-Dodecyl-β-D-Maltopyranoside): DDM is a non-ionic and milder detergent, often a first choice for maintaining protein structure and function.[2] LDAO may be more effective for certain recalcitrant proteins that DDM fails to solubilize.[8]

  • vs. Triton X-100: Triton X-100 is a non-ionic detergent, also considered mild. LDAO has a smaller micelle size which can be advantageous for some structural studies.[1] However, Triton X-100 can sometimes preserve protein activity better than LDAO.[5]

  • vs. SDS (Sodium Dodecyl Sulfate): SDS is a harsh, anionic detergent that typically denatures proteins. LDAO is less denaturing than SDS and is preferred when protein activity or structure must be preserved.[6]

Q4: Is LDAO compatible with downstream applications like Bradford or BCA protein assays?

A4: Detergents can interfere with common protein quantitation assays. LDAO, like many detergents, can affect the accuracy of these assays. It is essential to consult a compatibility chart for the specific assay being used. For instance, some detergents may show compatibility up to a certain concentration.[9][10] If interference is an issue, it may be necessary to remove the detergent from the sample prior to the assay or use a detergent-compatible formulation.[11]

Q5: What factors can influence the optimal LDAO concentration?

A5: Several factors can impact the required concentration of LDAO for effective lysis:[4][5]

  • Cell Type: Cells with rigid cell walls (e.g., bacteria, yeast, plants) are more resistant to lysis than mammalian cells and may require higher detergent concentrations or additional mechanical disruption methods.[11][12]

  • Cell Density: A higher concentration of cells will require a proportionally higher amount of detergent to maintain an effective detergent-to-lipid ratio.[7][13]

  • Temperature: Temperature can affect membrane fluidity and the CMC of the detergent. Most lysis protocols are performed at 4°C to minimize protease activity.[11]

  • Buffer Composition: The pH and ionic strength of the lysis buffer can influence detergent performance and protein stability.[5]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Cell Lysis / Low Protein Yield LDAO concentration is too low: The concentration is below the effective level needed to disrupt the cell membranes completely.[7]Increase LDAO concentration: Titrate the LDAO concentration upwards in increments (e.g., 0.2%, 0.5%, 1.0%). You can monitor lysis efficiency by microscopy or by measuring total protein release.[7]
Cell density is too high: The amount of detergent is insufficient for the number of cells being lysed.[13][14]Reduce the number of cells or increase the volume of lysis buffer. Maintain a recommended ratio of lysis buffer volume to cell pellet weight or count.[14]
Insufficient incubation time: The lysis buffer has not had enough time to fully disrupt the cell membranes.Increase incubation time. Try extending the incubation on ice from 30 minutes to 1 hour, with gentle agitation.
Tough-to-lyse cells: The sample contains cells with robust cell walls (e.g., bacteria, yeast).[12]Combine with mechanical disruption. Use sonication, a dounce homogenizer, or bead beating in conjunction with the LDAO lysis buffer.[15][16]
Protein Degradation Protease activity: Endogenous proteases are released upon cell lysis and are degrading the target protein.Add protease inhibitors. Use a commercially available protease inhibitor cocktail in your lysis buffer and keep samples on ice or at 4°C at all times.[11]
Excessive agitation/sonication: Harsh physical treatment can lead to protein denaturation and degradation.Optimize mechanical lysis. If using sonication, perform it in short bursts on ice to prevent overheating.[15] Avoid vigorous vortexing.[14]
Lysate is Viscous Genomic DNA release: Lysis releases large amounts of genomic DNA, which increases the viscosity of the solution.[14]Add a nuclease. Supplement the lysis buffer with DNase I (e.g., 10-100 U/mL) and required cofactors like Mg²⁺ or CaCl₂ to digest the DNA.[11][14]
Protein Aggregation / Precipitation LDAO concentration is too high: Although a zwitterionic detergent, high concentrations of LDAO can sometimes lead to the denaturation and aggregation of sensitive proteins.[6]Decrease LDAO concentration. Determine the minimal concentration required for effective lysis through a titration experiment.
Suboptimal buffer conditions: The pH or salt concentration of the buffer may not be optimal for your specific protein's stability.Optimize buffer components. Test a range of pH values and salt concentrations (e.g., 150 mM to 500 mM NaCl) to improve protein solubility.
Protein is insoluble (inclusion bodies): The target protein may be expressed in an insoluble form, particularly in bacterial expression systems.[14]Use a denaturing/refolding strategy. If the protein is in inclusion bodies, LDAO alone may not be sufficient. This requires a separate protocol for solubilizing and refolding.[14]

Quantitative Data Summary

The optimal concentration of LDAO is highly protein- and cell-dependent. The table below provides general starting ranges based on common applications.

ParameterValue RangeNotes
Critical Micelle Concentration (CMC) 1-2 mM (~0.023% - 0.046% w/v)Varies with temperature and buffer composition.[3] Lysis must occur above the CMC.
Typical Working Concentration 0.1% - 1.0% (w/v)A titration is highly recommended to find the optimal concentration for your specific application.
Detergent:Protein Ratio (w/w) 2:1 to 10:1A higher ratio ensures that protein-lipid interactions are replaced by protein-detergent interactions for complete solubilization.[4]

Experimental Protocols

Protocol 1: Optimization of LDAO Concentration for Mammalian Cell Lysis

This protocol outlines a method to determine the optimal LDAO concentration for lysing a specific mammalian cell line.

Materials:

  • Cultured mammalian cells

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Base Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl)

  • 10% (w/v) LDAO stock solution

  • Protease Inhibitor Cocktail

  • Microcentrifuge tubes

  • Cell scraper

  • Microcentrifuge (4°C)

  • Protein assay reagent (detergent-compatible)

Procedure:

  • Cell Preparation:

    • For adherent cells, wash the culture dish twice with ice-cold PBS.

    • For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes), discard the supernatant, and wash the pellet twice with ice-cold PBS.[16]

  • Prepare Lysis Buffers:

    • Prepare a series of lysis buffers with varying LDAO concentrations (e.g., 0.1%, 0.25%, 0.5%, 0.75%, 1.0%) by diluting the 10% LDAO stock into the Base Lysis Buffer.

    • Just before use, add the protease inhibitor cocktail to each lysis buffer.

  • Cell Lysis:

    • Resuspend the cell pellet (or add to the dish) in the prepared lysis buffer at a ratio of approximately 1 mL of buffer per 10⁷ cells.[16]

    • For adherent cells, use a cell scraper to collect the lysate.

    • Transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation:

    • Incubate the tubes on ice or at 4°C for 30 minutes with gentle, periodic mixing.

  • Clarification:

    • Centrifuge the lysate at high speed (e.g., 14,000-16,000 x g) for 20 minutes at 4°C to pellet cell debris.

  • Analysis:

    • Carefully collect the supernatant (this is the cell lysate).

    • Determine the protein concentration of each supernatant using a detergent-compatible protein assay.

    • The optimal LDAO concentration is the lowest concentration that yields the maximum protein concentration. Further analysis by SDS-PAGE or Western Blot can confirm the efficient extraction of the target protein.

Visualizations

Lysis_Workflow cluster_prep Cell Preparation cluster_lysis Lysis cluster_clarify Clarification cluster_analysis Result Harvest Harvest & Wash Cells AddBuffer Add Lysis Buffer (LDAO + Inhibitors) Harvest->AddBuffer Incubate Incubate at 4°C AddBuffer->Incubate Centrifuge Centrifuge (14,000 x g, 20 min) Incubate->Centrifuge Supernatant Collect Supernatant (Soluble Proteins) Centrifuge->Supernatant Pellet Discard Pellet (Insoluble Debris) Centrifuge->Pellet

Caption: General workflow for cell lysis using an LDAO-based buffer.

Troubleshooting_Flowchart Start Problem: Incomplete Lysis CheckConc Is LDAO concentration > 0.1%? Start->CheckConc CheckDensity Is cell density too high? CheckConc->CheckDensity Yes Sol_IncreaseConc Solution: Increase LDAO (0.5% - 1.0%) CheckConc->Sol_IncreaseConc No CheckCellType Are cells tough to lyse (e.g., yeast)? CheckDensity->CheckCellType No Sol_ReduceCells Solution: Reduce cell pellet size or increase buffer volume CheckDensity->Sol_ReduceCells Yes Sol_Mechanical Solution: Add mechanical disruption (e.g., Sonication) CheckCellType->Sol_Mechanical Yes End Re-evaluate Lysis CheckCellType->End No Sol_IncreaseConc->End Sol_ReduceCells->End Sol_Mechanical->End LDAO_Mechanism Mechanism of LDAO-Mediated Cell Lysis cluster_process LDAO_Monomer LDAO Monomers Cell_Membrane Cell Membrane (Lipid Bilayer) Mixed_Micelle Mixed Micelles (LDAO-Lipid-Protein) Lysate Cell Lysate (Released Contents) p1->Cell_Membrane 1. Insert into membrane p2->Mixed_Micelle 2. Form mixed micelles p3->Lysate 3. Release cellular contents

References

Technical Support Center: N-Dodecyllactobionamide (LDAO) for Preventing Protein Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing N-Dodecyllactobionamide (LDAO) to prevent protein aggregation during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of LDAO in a question-and-answer format.

Q1: My protein continues to aggregate even after the addition of LDAO.

A1: Several factors could be contributing to persistent protein aggregation in the presence of LDAO. Consider the following troubleshooting steps:

  • Suboptimal LDAO Concentration: The concentration of LDAO may be insufficient to effectively solubilize and stabilize your protein. It is crucial to work above the Critical Micelle Concentration (CMC) of LDAO, which is approximately 1-2 mM (0.023%).[1] For initial trials, using a concentration 2-3 times the CMC is a good starting point.[2] You may need to perform a concentration optimization experiment to determine the ideal LDAO concentration for your specific protein.

  • Incorrect Buffer Conditions: The pH and ionic strength of your buffer can significantly impact both protein stability and LDAO efficacy.[3][4] Ensure the buffer pH is at least one unit away from the isoelectric point (pI) of your protein to maintain a net charge and promote repulsion between protein molecules.[3] Additionally, optimizing the salt concentration can help shield electrostatic interactions that may lead to aggregation.[4]

  • Temperature Instability: Some proteins are inherently unstable at certain temperatures, even with a stabilizing agent.[3][4] Consider performing all purification and handling steps at a lower temperature (e.g., 4°C) to minimize thermal denaturation and aggregation.[3]

  • Presence of Contaminants: Impurities in your protein preparation can sometimes act as nucleation sites for aggregation.[5] Ensure your protein sample is of high purity by employing appropriate chromatography steps.

  • Protein-Specific Instability in LDAO: While LDAO is effective for many proteins, it is estimated that only about 20% of membrane proteins remain stable in LDAO.[6] It's possible that LDAO is not the optimal detergent for your specific protein. Screening a panel of different detergents, such as DDM or OG, may be necessary to find the most suitable stabilizing agent.[2][6]

Q2: I observe precipitation immediately after adding LDAO to my protein solution.

A2: This is a common issue that can arise from a few different factors:

  • Local High Concentration: Adding a concentrated stock of LDAO directly to your protein solution can create localized high concentrations of the detergent, which may cause the protein to precipitate. To avoid this, add the LDAO stock solution slowly and with gentle mixing. Alternatively, you can dialyze your protein into a buffer already containing the desired concentration of LDAO.

  • "Salting Out" Effect: At very high concentrations, some detergents can cause proteins to precipitate from the solution. While less common with zwitterionic detergents like LDAO compared to ionic detergents, it is still a possibility. Ensure you are using an appropriate concentration of LDAO, typically in the low millimolar range.

  • Incorrect Buffer Compatibility: Although rare, some buffer components may have poor compatibility with LDAO, leading to precipitation. If you suspect this, try exchanging your protein into a different, well-characterized buffer system (e.g., Tris-HCl or HEPES with NaCl).

Q3: How do I determine the optimal LDAO concentration for my protein?

A3: The optimal LDAO concentration is protein-dependent and often requires empirical determination. A systematic approach is recommended:

  • Start with a Range: Begin by testing a range of LDAO concentrations, starting from just below the CMC (e.g., 0.5 mM) to several times above it (e.g., 5-10 mM).

  • Monitor Aggregation: Use a technique like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC) to monitor the aggregation state of your protein at each LDAO concentration. A decrease in the polydispersity index (from DLS) or a shift towards a monodisperse peak (in SEC) indicates successful stabilization.

  • Assess Protein Function: It is crucial to ensure that the chosen LDAO concentration does not compromise the biological activity of your protein. Perform a functional assay at the LDAO concentrations that show good stabilization to identify the optimal balance between stability and activity.

Q4: My protein is stable in LDAO, but I'm having trouble with downstream applications like crystallization.

A4: LDAO is known for forming small micelles, which can be advantageous for crystal packing and diffraction.[7] However, the small micelle size can also lead to protein destabilization for some proteins.[7] If you are facing challenges with crystallization:

  • Detergent Exchange: Consider exchanging LDAO for a different detergent with a larger micelle size, such as Dodecyl Maltoside (DDM), just before setting up crystallization trials. This can sometimes improve crystal quality.

  • Additive Screening: The addition of small amphiphilic molecules or lipids to the protein-detergent solution can sometimes help to stabilize the protein and promote better crystal contacts.

  • Nanodisc Reconstitution: For membrane proteins, reconstitution into nanodiscs can provide a more native-like lipid bilayer environment, which can improve stability and the likelihood of obtaining well-diffracting crystals.[6]

Frequently Asked Questions (FAQs)

Q1: What is this compound (LDAO)?

A1: this compound (LDAO) is a zwitterionic (or non-ionic, depending on the source) detergent. It possesses a hydrophilic lactobionamide headgroup and a hydrophobic dodecyl tail. This amphipathic nature allows it to solubilize and stabilize proteins, particularly membrane proteins, by forming micelles that shield the protein's hydrophobic regions from the aqueous environment.

Q2: What is the Critical Micelle Concentration (CMC) of LDAO?

A2: The Critical Micelle Concentration (CMC) is the concentration above which detergent monomers self-assemble into micelles.[8] For LDAO, the CMC is approximately 1-2 mM, which corresponds to about 0.023% (w/v).[1] It is generally recommended to work at concentrations above the CMC to ensure the presence of micelles for protein stabilization.

Q3: How does LDAO prevent protein aggregation?

A3: LDAO prevents protein aggregation primarily by encapsulating the hydrophobic surfaces of proteins within its micelles. This prevents the hydrophobic regions of different protein molecules from interacting with each other, which is a common cause of aggregation. The hydrophilic headgroups of the LDAO molecules in the micelle then interact with the surrounding aqueous buffer, keeping the protein-micelle complex soluble.

Q4: Is LDAO suitable for all types of proteins?

A4: LDAO is most commonly used for the solubilization and stabilization of membrane proteins.[2] However, it can also be used to prevent the aggregation of some soluble proteins that have exposed hydrophobic patches. It is important to note that not all proteins are stable in LDAO, and its effectiveness should be empirically determined for each specific protein of interest.[6]

Q5: Can LDAO be removed after use?

A5: Yes, LDAO can be removed from a protein solution, although its relatively low CMC can make this process more challenging than for detergents with high CMCs. Dialysis is a common method for detergent removal. Due to the low CMC, the process may be slow. The use of hydrophobic adsorbent beads, such as Bio-Beads, can significantly improve the efficiency of LDAO removal.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound (LDAO) to aid in experimental design.

Table 1: Physicochemical Properties of LDAO

PropertyValueReference(s)
Molecular Weight ~321.4 g/mol N/A
Critical Micelle Concentration (CMC) 1-2 mM (0.023% w/v)[1]
Aggregation Number ~75N/A
Micelle Molecular Weight ~24 kDaN/A

Table 2: Recommended Starting Concentrations for LDAO in Protein Stabilization

ApplicationRecommended Concentration RangeReference(s)
Membrane Protein Solubilization 1% (w/v)[2]
Protein Purification ~3 times the CMC[2]
General Protein Stabilization > CMC (e.g., 0.1%)[2]

Experimental Protocols

Protocol: Solubilization and Stabilization of a Membrane Protein using LDAO

This protocol provides a general guideline for the solubilization and stabilization of a membrane protein from a crude membrane preparation.

Materials:

  • Crude membrane pellet containing the protein of interest

  • Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol

  • LDAO stock solution (e.g., 10% w/v in water)

  • Wash Buffer: Solubilization Buffer + 0.1% LDAO

  • Elution Buffer: Wash Buffer + appropriate elution agent (e.g., imidazole for His-tagged proteins)

  • Ultracentrifuge

  • Affinity chromatography column (e.g., Ni-NTA for His-tagged proteins)

Methodology:

  • Resuspend Membranes: Resuspend the crude membrane pellet in ice-cold Solubilization Buffer to a final protein concentration of approximately 5-10 mg/mL.

  • Add LDAO: While gently stirring on ice, slowly add the 10% LDAO stock solution to the resuspended membranes to a final concentration of 1% (w/v).

  • Solubilization: Continue to stir the mixture gently on ice for 1-2 hours to allow for complete solubilization of the membrane proteins.

  • Clarification: Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any unsolubilized material and aggregated proteins.

  • Affinity Chromatography: Carefully collect the supernatant, which contains the solubilized proteins. Load the supernatant onto a pre-equilibrated affinity chromatography column.

  • Washing: Wash the column extensively with Wash Buffer (containing 0.1% LDAO) to remove non-specifically bound proteins.

  • Elution: Elute the target protein from the column using the Elution Buffer.

  • Analysis: Analyze the eluted fractions by SDS-PAGE to confirm the purity of the protein. The stability and aggregation state of the purified protein can be further assessed by Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS).

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis start Start with Crude Membrane Pellet resuspend Resuspend in Solubilization Buffer start->resuspend add_ldao Add LDAO (e.g., 1%) resuspend->add_ldao solubilize Incubate on Ice (1-2 hours) add_ldao->solubilize centrifuge Ultracentrifugation (100,000 x g) solubilize->centrifuge supernatant Collect Supernatant centrifuge->supernatant chromatography Affinity Chromatography supernatant->chromatography wash Wash with LDAO-containing Buffer chromatography->wash elute Elute Protein wash->elute sds_page SDS-PAGE elute->sds_page sec Size Exclusion Chromatography elute->sec dls Dynamic Light Scattering elute->dls

Caption: Experimental workflow for protein solubilization and purification using LDAO.

LDAO_Mechanism cluster_before Before LDAO Addition cluster_after After LDAO Addition P1 Protein 1 (Hydrophobic Patch Exposed) Aggregate Protein Aggregate P1->Aggregate Aggregation P2 Protein 2 (Hydrophobic Patch Exposed) P2->Aggregate LDAO_Micelle1 LDAO Micelle Stabilized_P1 Stabilized Protein 1 LDAO_Micelle1->Stabilized_P1 Encapsulation LDAO_Micelle2 LDAO Micelle Stabilized_P2 Stabilized Protein 2 LDAO_Micelle2->Stabilized_P2 Encapsulation Stabilized_P1->Stabilized_Protein Stabilized_P2->Stabilized_Protein P1_initial->P1 P1_initial->P2

Caption: Mechanism of LDAO in preventing protein aggregation.

References

Technical Support Center: N-Dodecyllactobionamide (LDAO) for Preventing Protein Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing N-Dodecyllactobionamide (LDAO) to prevent protein aggregation during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of LDAO in a question-and-answer format.

Q1: My protein continues to aggregate even after the addition of LDAO.

A1: Several factors could be contributing to persistent protein aggregation in the presence of LDAO. Consider the following troubleshooting steps:

  • Suboptimal LDAO Concentration: The concentration of LDAO may be insufficient to effectively solubilize and stabilize your protein. It is crucial to work above the Critical Micelle Concentration (CMC) of LDAO, which is approximately 1-2 mM (0.023%).[1] For initial trials, using a concentration 2-3 times the CMC is a good starting point.[2] You may need to perform a concentration optimization experiment to determine the ideal LDAO concentration for your specific protein.

  • Incorrect Buffer Conditions: The pH and ionic strength of your buffer can significantly impact both protein stability and LDAO efficacy.[3][4] Ensure the buffer pH is at least one unit away from the isoelectric point (pI) of your protein to maintain a net charge and promote repulsion between protein molecules.[3] Additionally, optimizing the salt concentration can help shield electrostatic interactions that may lead to aggregation.[4]

  • Temperature Instability: Some proteins are inherently unstable at certain temperatures, even with a stabilizing agent.[3][4] Consider performing all purification and handling steps at a lower temperature (e.g., 4°C) to minimize thermal denaturation and aggregation.[3]

  • Presence of Contaminants: Impurities in your protein preparation can sometimes act as nucleation sites for aggregation.[5] Ensure your protein sample is of high purity by employing appropriate chromatography steps.

  • Protein-Specific Instability in LDAO: While LDAO is effective for many proteins, it is estimated that only about 20% of membrane proteins remain stable in LDAO.[6] It's possible that LDAO is not the optimal detergent for your specific protein. Screening a panel of different detergents, such as DDM or OG, may be necessary to find the most suitable stabilizing agent.[2][6]

Q2: I observe precipitation immediately after adding LDAO to my protein solution.

A2: This is a common issue that can arise from a few different factors:

  • Local High Concentration: Adding a concentrated stock of LDAO directly to your protein solution can create localized high concentrations of the detergent, which may cause the protein to precipitate. To avoid this, add the LDAO stock solution slowly and with gentle mixing. Alternatively, you can dialyze your protein into a buffer already containing the desired concentration of LDAO.

  • "Salting Out" Effect: At very high concentrations, some detergents can cause proteins to precipitate from the solution. While less common with zwitterionic detergents like LDAO compared to ionic detergents, it is still a possibility. Ensure you are using an appropriate concentration of LDAO, typically in the low millimolar range.

  • Incorrect Buffer Compatibility: Although rare, some buffer components may have poor compatibility with LDAO, leading to precipitation. If you suspect this, try exchanging your protein into a different, well-characterized buffer system (e.g., Tris-HCl or HEPES with NaCl).

Q3: How do I determine the optimal LDAO concentration for my protein?

A3: The optimal LDAO concentration is protein-dependent and often requires empirical determination. A systematic approach is recommended:

  • Start with a Range: Begin by testing a range of LDAO concentrations, starting from just below the CMC (e.g., 0.5 mM) to several times above it (e.g., 5-10 mM).

  • Monitor Aggregation: Use a technique like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC) to monitor the aggregation state of your protein at each LDAO concentration. A decrease in the polydispersity index (from DLS) or a shift towards a monodisperse peak (in SEC) indicates successful stabilization.

  • Assess Protein Function: It is crucial to ensure that the chosen LDAO concentration does not compromise the biological activity of your protein. Perform a functional assay at the LDAO concentrations that show good stabilization to identify the optimal balance between stability and activity.

Q4: My protein is stable in LDAO, but I'm having trouble with downstream applications like crystallization.

A4: LDAO is known for forming small micelles, which can be advantageous for crystal packing and diffraction.[7] However, the small micelle size can also lead to protein destabilization for some proteins.[7] If you are facing challenges with crystallization:

  • Detergent Exchange: Consider exchanging LDAO for a different detergent with a larger micelle size, such as Dodecyl Maltoside (DDM), just before setting up crystallization trials. This can sometimes improve crystal quality.

  • Additive Screening: The addition of small amphiphilic molecules or lipids to the protein-detergent solution can sometimes help to stabilize the protein and promote better crystal contacts.

  • Nanodisc Reconstitution: For membrane proteins, reconstitution into nanodiscs can provide a more native-like lipid bilayer environment, which can improve stability and the likelihood of obtaining well-diffracting crystals.[6]

Frequently Asked Questions (FAQs)

Q1: What is this compound (LDAO)?

A1: this compound (LDAO) is a zwitterionic (or non-ionic, depending on the source) detergent. It possesses a hydrophilic lactobionamide headgroup and a hydrophobic dodecyl tail. This amphipathic nature allows it to solubilize and stabilize proteins, particularly membrane proteins, by forming micelles that shield the protein's hydrophobic regions from the aqueous environment.

Q2: What is the Critical Micelle Concentration (CMC) of LDAO?

A2: The Critical Micelle Concentration (CMC) is the concentration above which detergent monomers self-assemble into micelles.[8] For LDAO, the CMC is approximately 1-2 mM, which corresponds to about 0.023% (w/v).[1] It is generally recommended to work at concentrations above the CMC to ensure the presence of micelles for protein stabilization.

Q3: How does LDAO prevent protein aggregation?

A3: LDAO prevents protein aggregation primarily by encapsulating the hydrophobic surfaces of proteins within its micelles. This prevents the hydrophobic regions of different protein molecules from interacting with each other, which is a common cause of aggregation. The hydrophilic headgroups of the LDAO molecules in the micelle then interact with the surrounding aqueous buffer, keeping the protein-micelle complex soluble.

Q4: Is LDAO suitable for all types of proteins?

A4: LDAO is most commonly used for the solubilization and stabilization of membrane proteins.[2] However, it can also be used to prevent the aggregation of some soluble proteins that have exposed hydrophobic patches. It is important to note that not all proteins are stable in LDAO, and its effectiveness should be empirically determined for each specific protein of interest.[6]

Q5: Can LDAO be removed after use?

A5: Yes, LDAO can be removed from a protein solution, although its relatively low CMC can make this process more challenging than for detergents with high CMCs. Dialysis is a common method for detergent removal. Due to the low CMC, the process may be slow. The use of hydrophobic adsorbent beads, such as Bio-Beads, can significantly improve the efficiency of LDAO removal.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound (LDAO) to aid in experimental design.

Table 1: Physicochemical Properties of LDAO

PropertyValueReference(s)
Molecular Weight ~321.4 g/mol N/A
Critical Micelle Concentration (CMC) 1-2 mM (0.023% w/v)[1]
Aggregation Number ~75N/A
Micelle Molecular Weight ~24 kDaN/A

Table 2: Recommended Starting Concentrations for LDAO in Protein Stabilization

ApplicationRecommended Concentration RangeReference(s)
Membrane Protein Solubilization 1% (w/v)[2]
Protein Purification ~3 times the CMC[2]
General Protein Stabilization > CMC (e.g., 0.1%)[2]

Experimental Protocols

Protocol: Solubilization and Stabilization of a Membrane Protein using LDAO

This protocol provides a general guideline for the solubilization and stabilization of a membrane protein from a crude membrane preparation.

Materials:

  • Crude membrane pellet containing the protein of interest

  • Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol

  • LDAO stock solution (e.g., 10% w/v in water)

  • Wash Buffer: Solubilization Buffer + 0.1% LDAO

  • Elution Buffer: Wash Buffer + appropriate elution agent (e.g., imidazole for His-tagged proteins)

  • Ultracentrifuge

  • Affinity chromatography column (e.g., Ni-NTA for His-tagged proteins)

Methodology:

  • Resuspend Membranes: Resuspend the crude membrane pellet in ice-cold Solubilization Buffer to a final protein concentration of approximately 5-10 mg/mL.

  • Add LDAO: While gently stirring on ice, slowly add the 10% LDAO stock solution to the resuspended membranes to a final concentration of 1% (w/v).

  • Solubilization: Continue to stir the mixture gently on ice for 1-2 hours to allow for complete solubilization of the membrane proteins.

  • Clarification: Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any unsolubilized material and aggregated proteins.

  • Affinity Chromatography: Carefully collect the supernatant, which contains the solubilized proteins. Load the supernatant onto a pre-equilibrated affinity chromatography column.

  • Washing: Wash the column extensively with Wash Buffer (containing 0.1% LDAO) to remove non-specifically bound proteins.

  • Elution: Elute the target protein from the column using the Elution Buffer.

  • Analysis: Analyze the eluted fractions by SDS-PAGE to confirm the purity of the protein. The stability and aggregation state of the purified protein can be further assessed by Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS).

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis start Start with Crude Membrane Pellet resuspend Resuspend in Solubilization Buffer start->resuspend add_ldao Add LDAO (e.g., 1%) resuspend->add_ldao solubilize Incubate on Ice (1-2 hours) add_ldao->solubilize centrifuge Ultracentrifugation (100,000 x g) solubilize->centrifuge supernatant Collect Supernatant centrifuge->supernatant chromatography Affinity Chromatography supernatant->chromatography wash Wash with LDAO-containing Buffer chromatography->wash elute Elute Protein wash->elute sds_page SDS-PAGE elute->sds_page sec Size Exclusion Chromatography elute->sec dls Dynamic Light Scattering elute->dls

Caption: Experimental workflow for protein solubilization and purification using LDAO.

LDAO_Mechanism cluster_before Before LDAO Addition cluster_after After LDAO Addition P1 Protein 1 (Hydrophobic Patch Exposed) Aggregate Protein Aggregate P1->Aggregate Aggregation P2 Protein 2 (Hydrophobic Patch Exposed) P2->Aggregate LDAO_Micelle1 LDAO Micelle Stabilized_P1 Stabilized Protein 1 LDAO_Micelle1->Stabilized_P1 Encapsulation LDAO_Micelle2 LDAO Micelle Stabilized_P2 Stabilized Protein 2 LDAO_Micelle2->Stabilized_P2 Encapsulation Stabilized_P1->Stabilized_Protein Stabilized_P2->Stabilized_Protein P1_initial->P1 P1_initial->P2

Caption: Mechanism of LDAO in preventing protein aggregation.

References

Navigating Protein Purification with N-Dodecyllactobionamide (NDL): A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing N-Dodecyllactobionamide (NDL) in protein purification protocols. NDL is a non-ionic, sugar-based surfactant valued for its gentle protein solubilization properties, making it a suitable choice for sensitive and membrane proteins. This guide aims to address common challenges encountered during the purification process to enhance yield, purity, and stability of the target protein.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NDL) and why is it used in protein purification?

A1: this compound is a sugar-based surfactant. Its amphiphilic nature, consisting of a hydrophilic lactobionamide headgroup and a hydrophobic dodecyl tail, allows it to effectively solubilize membrane proteins by mimicking the lipid bilayer environment. It is considered a mild detergent, which helps in maintaining the native structure and function of the protein during purification.

Q2: How do I choose the optimal concentration of NDL for my experiment?

A2: The optimal concentration of NDL is critical for successful protein solubilization and purification. It is essential to work above the Critical Micelle Concentration (CMC) of the detergent. The CMC is the concentration at which detergent monomers begin to form micelles, which are necessary for encapsulating and solubilizing the protein. While the precise CMC for NDL can vary with buffer conditions (pH, ionic strength, and temperature), it is crucial to experimentally determine the optimal concentration for your specific protein and buffer system. A general starting point is to use a concentration range of 1-2% (w/v) for initial solubilization tests.

Q3: Can NDL be removed from the final protein sample?

A3: Yes, NDL can be removed from the purified protein sample. Due to its properties as a detergent, methods like dialysis, size-exclusion chromatography (gel filtration), or affinity chromatography with detergent-binding resins can be employed. The efficiency of removal will depend on the initial concentration of NDL and the properties of the protein-detergent complex.

Q4: Is NDL compatible with downstream applications like mass spectrometry or structural biology techniques?

A4: Detergents can interfere with downstream applications. While some non-ionic detergents are considered more mass spectrometry-compatible than ionic detergents, it is often necessary to remove or significantly reduce the concentration of NDL prior to analysis. Techniques like top-down mass spectrometry are being developed to better handle intact proteins in the presence of detergents. For structural biology techniques like X-ray crystallography and cryo-electron microscopy, the presence of detergent micelles is often necessary to maintain protein solubility, but the concentration and type of detergent must be carefully optimized.

Troubleshooting Guide

This section addresses specific issues that may arise during protein purification using NDL.

Issue 1: Low Protein Yield

Possible Causes & Solutions

CauseRecommended Solution
Insufficient Solubilization Increase the NDL concentration to ensure it is well above the CMC. Optimize the solubilization buffer by adjusting pH and salt concentration. Consider increasing the incubation time with the detergent.
Protein Precipitation The protein may be unstable in the chosen buffer. Screen different buffer conditions (pH, additives like glycerol or specific ions) to improve protein stability.[1][2]
Inefficient Binding to Chromatography Resin The NDL concentration might be interfering with the binding of the protein to the affinity resin. Try reducing the NDL concentration in the binding buffer (while staying above the CMC). Ensure the affinity tag is accessible.
Protein Degradation Add protease inhibitors to the lysis and purification buffers to prevent proteolytic degradation of the target protein.
Issue 2: Protein Aggregation

Possible Causes & Solutions

CauseRecommended Solution
Suboptimal Detergent Concentration Both too low (below CMC) and excessively high concentrations of NDL can sometimes lead to aggregation. Empirically determine the optimal NDL concentration for your protein.
Buffer Conditions The buffer pH or ionic strength may be promoting aggregation. Perform a buffer screen to identify conditions that favor protein monodispersity. The addition of stabilizing osmolytes may also be beneficial.
Instability of the Purified Protein The purified protein may be inherently unstable once removed from its native environment. Consider adding stabilizing agents such as glycerol, arginine, or glutamate to the final elution and storage buffers.[3]
Interaction with Contaminants Co-purifying contaminants, such as lipids or other proteins, might induce aggregation. Optimize the washing steps during chromatography to remove these contaminants effectively.
Issue 3: Inefficient Detergent Removal

Possible Causes & Solutions

CauseRecommended Solution
Large Micelle Size The size of the NDL micelles may hinder efficient removal by dialysis or gel filtration. Consider using a dialysis membrane with a larger molecular weight cut-off (MWCO), ensuring it is smaller than your protein of interest. For gel filtration, select a resin with an appropriate pore size.
Strong Protein-Detergent Interaction The interaction between your protein and NDL might be very strong. Consider a step-wise dialysis with decreasing concentrations of NDL. Alternatively, ion-exchange chromatography can be used to separate the protein from non-ionic detergents.[4]
Residual Detergent Affecting Downstream Applications If trace amounts of NDL are still problematic, consider using detergent-adsorbing resins specifically designed for detergent removal.

Experimental Protocols & Workflows

General Workflow for Protein Purification using NDL

The following diagram outlines a typical workflow for the purification of a membrane protein using NDL.

ProteinPurificationWorkflow cluster_0 Upstream Processing cluster_1 Solubilization cluster_2 Purification cluster_3 Downstream Processing CellCulture Cell Culture & Expression Harvest Cell Harvesting CellCulture->Harvest Lysis Cell Lysis Harvest->Lysis Solubilization Membrane Solubilization (with NDL) Lysis->Solubilization Clarification Clarification (Centrifugation) Solubilization->Clarification AffinityChrom Affinity Chromatography Clarification->AffinityChrom Wash Washing Steps AffinityChrom->Wash Elution Elution Wash->Elution DetergentRemoval Detergent Removal (Optional) Elution->DetergentRemoval Analysis Purity & Activity Analysis DetergentRemoval->Analysis

Fig 1. A generalized workflow for membrane protein purification using this compound.
Logical Troubleshooting Flowchart for Low Protein Yield

This diagram provides a step-by-step logical guide to troubleshooting low protein yield.

LowYieldTroubleshooting Start Low Protein Yield CheckExpression Check Expression Levels (SDS-PAGE/Western Blot) Start->CheckExpression OptimizeExpression Optimize Expression (Induction, Temp, Time) CheckExpression->OptimizeExpression Low/No Expression CheckSolubilization Assess Solubilization Efficiency (Analyze Pellet vs. Supernatant) CheckExpression->CheckSolubilization Expression OK OptimizeExpression->CheckExpression OptimizeSolubilization Optimize Solubilization (Increase NDL, Modify Buffer) CheckSolubilization->OptimizeSolubilization Poor Solubilization CheckBinding Analyze Flow-through & Wash (SDS-PAGE/Western Blot) CheckSolubilization->CheckBinding Good Solubilization OptimizeSolubilization->CheckSolubilization OptimizeBinding Optimize Binding Conditions (Reduce NDL, Adjust Buffer) CheckBinding->OptimizeBinding Protein in Flow-through/Wash CheckElution Analyze Resin Post-Elution CheckBinding->CheckElution Good Binding OptimizeBinding->CheckBinding OptimizeElution Optimize Elution (Modify Elution Buffer) CheckElution->OptimizeElution Protein on Resin Success Improved Yield CheckElution->Success No Protein on Resin OptimizeElution->CheckElution

Fig 2. A logical flowchart for troubleshooting low protein yield during purification.

References

Navigating Protein Purification with N-Dodecyllactobionamide (NDL): A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing N-Dodecyllactobionamide (NDL) in protein purification protocols. NDL is a non-ionic, sugar-based surfactant valued for its gentle protein solubilization properties, making it a suitable choice for sensitive and membrane proteins. This guide aims to address common challenges encountered during the purification process to enhance yield, purity, and stability of the target protein.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NDL) and why is it used in protein purification?

A1: this compound is a sugar-based surfactant. Its amphiphilic nature, consisting of a hydrophilic lactobionamide headgroup and a hydrophobic dodecyl tail, allows it to effectively solubilize membrane proteins by mimicking the lipid bilayer environment. It is considered a mild detergent, which helps in maintaining the native structure and function of the protein during purification.

Q2: How do I choose the optimal concentration of NDL for my experiment?

A2: The optimal concentration of NDL is critical for successful protein solubilization and purification. It is essential to work above the Critical Micelle Concentration (CMC) of the detergent. The CMC is the concentration at which detergent monomers begin to form micelles, which are necessary for encapsulating and solubilizing the protein. While the precise CMC for NDL can vary with buffer conditions (pH, ionic strength, and temperature), it is crucial to experimentally determine the optimal concentration for your specific protein and buffer system. A general starting point is to use a concentration range of 1-2% (w/v) for initial solubilization tests.

Q3: Can NDL be removed from the final protein sample?

A3: Yes, NDL can be removed from the purified protein sample. Due to its properties as a detergent, methods like dialysis, size-exclusion chromatography (gel filtration), or affinity chromatography with detergent-binding resins can be employed. The efficiency of removal will depend on the initial concentration of NDL and the properties of the protein-detergent complex.

Q4: Is NDL compatible with downstream applications like mass spectrometry or structural biology techniques?

A4: Detergents can interfere with downstream applications. While some non-ionic detergents are considered more mass spectrometry-compatible than ionic detergents, it is often necessary to remove or significantly reduce the concentration of NDL prior to analysis. Techniques like top-down mass spectrometry are being developed to better handle intact proteins in the presence of detergents. For structural biology techniques like X-ray crystallography and cryo-electron microscopy, the presence of detergent micelles is often necessary to maintain protein solubility, but the concentration and type of detergent must be carefully optimized.

Troubleshooting Guide

This section addresses specific issues that may arise during protein purification using NDL.

Issue 1: Low Protein Yield

Possible Causes & Solutions

CauseRecommended Solution
Insufficient Solubilization Increase the NDL concentration to ensure it is well above the CMC. Optimize the solubilization buffer by adjusting pH and salt concentration. Consider increasing the incubation time with the detergent.
Protein Precipitation The protein may be unstable in the chosen buffer. Screen different buffer conditions (pH, additives like glycerol or specific ions) to improve protein stability.[1][2]
Inefficient Binding to Chromatography Resin The NDL concentration might be interfering with the binding of the protein to the affinity resin. Try reducing the NDL concentration in the binding buffer (while staying above the CMC). Ensure the affinity tag is accessible.
Protein Degradation Add protease inhibitors to the lysis and purification buffers to prevent proteolytic degradation of the target protein.
Issue 2: Protein Aggregation

Possible Causes & Solutions

CauseRecommended Solution
Suboptimal Detergent Concentration Both too low (below CMC) and excessively high concentrations of NDL can sometimes lead to aggregation. Empirically determine the optimal NDL concentration for your protein.
Buffer Conditions The buffer pH or ionic strength may be promoting aggregation. Perform a buffer screen to identify conditions that favor protein monodispersity. The addition of stabilizing osmolytes may also be beneficial.
Instability of the Purified Protein The purified protein may be inherently unstable once removed from its native environment. Consider adding stabilizing agents such as glycerol, arginine, or glutamate to the final elution and storage buffers.[3]
Interaction with Contaminants Co-purifying contaminants, such as lipids or other proteins, might induce aggregation. Optimize the washing steps during chromatography to remove these contaminants effectively.
Issue 3: Inefficient Detergent Removal

Possible Causes & Solutions

CauseRecommended Solution
Large Micelle Size The size of the NDL micelles may hinder efficient removal by dialysis or gel filtration. Consider using a dialysis membrane with a larger molecular weight cut-off (MWCO), ensuring it is smaller than your protein of interest. For gel filtration, select a resin with an appropriate pore size.
Strong Protein-Detergent Interaction The interaction between your protein and NDL might be very strong. Consider a step-wise dialysis with decreasing concentrations of NDL. Alternatively, ion-exchange chromatography can be used to separate the protein from non-ionic detergents.[4]
Residual Detergent Affecting Downstream Applications If trace amounts of NDL are still problematic, consider using detergent-adsorbing resins specifically designed for detergent removal.

Experimental Protocols & Workflows

General Workflow for Protein Purification using NDL

The following diagram outlines a typical workflow for the purification of a membrane protein using NDL.

ProteinPurificationWorkflow cluster_0 Upstream Processing cluster_1 Solubilization cluster_2 Purification cluster_3 Downstream Processing CellCulture Cell Culture & Expression Harvest Cell Harvesting CellCulture->Harvest Lysis Cell Lysis Harvest->Lysis Solubilization Membrane Solubilization (with NDL) Lysis->Solubilization Clarification Clarification (Centrifugation) Solubilization->Clarification AffinityChrom Affinity Chromatography Clarification->AffinityChrom Wash Washing Steps AffinityChrom->Wash Elution Elution Wash->Elution DetergentRemoval Detergent Removal (Optional) Elution->DetergentRemoval Analysis Purity & Activity Analysis DetergentRemoval->Analysis

Fig 1. A generalized workflow for membrane protein purification using this compound.
Logical Troubleshooting Flowchart for Low Protein Yield

This diagram provides a step-by-step logical guide to troubleshooting low protein yield.

LowYieldTroubleshooting Start Low Protein Yield CheckExpression Check Expression Levels (SDS-PAGE/Western Blot) Start->CheckExpression OptimizeExpression Optimize Expression (Induction, Temp, Time) CheckExpression->OptimizeExpression Low/No Expression CheckSolubilization Assess Solubilization Efficiency (Analyze Pellet vs. Supernatant) CheckExpression->CheckSolubilization Expression OK OptimizeExpression->CheckExpression OptimizeSolubilization Optimize Solubilization (Increase NDL, Modify Buffer) CheckSolubilization->OptimizeSolubilization Poor Solubilization CheckBinding Analyze Flow-through & Wash (SDS-PAGE/Western Blot) CheckSolubilization->CheckBinding Good Solubilization OptimizeSolubilization->CheckSolubilization OptimizeBinding Optimize Binding Conditions (Reduce NDL, Adjust Buffer) CheckBinding->OptimizeBinding Protein in Flow-through/Wash CheckElution Analyze Resin Post-Elution CheckBinding->CheckElution Good Binding OptimizeBinding->CheckBinding OptimizeElution Optimize Elution (Modify Elution Buffer) CheckElution->OptimizeElution Protein on Resin Success Improved Yield CheckElution->Success No Protein on Resin OptimizeElution->CheckElution

Fig 2. A logical flowchart for troubleshooting low protein yield during purification.

References

Technical Support Center: Removing N-Dodecyllactobionamide After Protein Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing N-Dodecyllactobionamide from protein samples after extraction.

Introduction to this compound

This compound is a non-denaturing zwitterionic detergent commonly used for solubilizing membrane proteins.[1] While effective for protein extraction, its presence can interfere with downstream applications such as mass spectrometry, ELISA, and functional assays.[2][3] Therefore, its removal is a critical step in many experimental workflows.

Key Properties of this compound:

PropertyValueReference
Molecular Formula C₂₄H₄₇NO₁₁[1]
Molecular Weight 525.63 g/mol [1]
Type Zwitterionic
Critical Micelle Concentration (CMC) ~1-2 mM

Frequently Asked Questions (FAQs)

Q1: Which method is best for removing this compound?

The optimal method for removing this compound depends on several factors, including the properties of your protein of interest, the required final concentration of the detergent, and the downstream application. A comparison of common methods is provided in the table below.

Q2: Why is my protein precipitating after I remove the this compound?

Protein precipitation after detergent removal is a common issue and can be caused by several factors:

  • Insufficiently Hydrophilic Protein: Membrane proteins, once extracted from their lipid environment, rely on the detergent to remain soluble in aqueous solutions. Removing the detergent can expose hydrophobic regions of the protein, leading to aggregation and precipitation.[4]

  • Over-removal of Detergent: Stripping away too much detergent can lead to protein precipitation.[4]

  • Inappropriate Buffer Conditions: The pH and ionic strength of the buffer can significantly impact protein solubility. If the buffer pH is close to the protein's isoelectric point (pI), the protein will have a net neutral charge and be more prone to precipitation.[5]

  • Protein Denaturation: Some removal methods, like precipitation with trichloroacetic acid (TCA), can denature the protein, making it difficult to resolubilize.[6]

Q3: How can I prevent my protein from precipitating during detergent removal?

To prevent protein precipitation, consider the following strategies:

  • Optimize Buffer Conditions: Ensure the buffer pH is at least one unit away from your protein's pI. Including stabilizing agents like glycerol (5-20%) or specific lipids in your buffer can also help maintain protein solubility.[5][7]

  • Gradual Detergent Removal: A slower, more gradual removal of the detergent, for example through dialysis with decreasing concentrations of a milder detergent, can sometimes prevent precipitation.

  • Use a Milder Removal Method: Methods like dialysis and size exclusion chromatography are generally gentler than precipitation.

  • Add a Different, More Easily Removable Detergent: In some cases, you can exchange this compound for a detergent with a higher CMC that is easier to remove, such as CHAPS, before the final removal step.[2]

Q4: How do I know if I have successfully removed the this compound?

Verifying the removal of this compound is crucial for the success of downstream applications. Several methods can be used to quantify residual detergent:

  • Mass Spectrometry: This is a highly sensitive method that can detect even trace amounts of the detergent. The presence of repeating peaks corresponding to the molecular weight of the detergent monomer is a clear indication of contamination.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): This technique can be used to separate and quantify detergents like LDAO (a similar zwitterionic detergent) at very low levels.[8]

  • Refractive Index Measurement: This method can be used to determine the concentration of detergents in a solution.[9]

Q5: Why is this compound sometimes difficult to remove completely?

Some researchers have noted that LDAO, a structurally similar zwitterionic detergent, can be "sticky," making it challenging to remove entirely by methods like gel filtration alone.[10] This may also apply to this compound due to its zwitterionic nature, which can lead to stronger interactions with the protein or chromatography media.

Troubleshooting Guides

Problem 1: Low Protein Recovery After Detergent Removal
Possible Cause Troubleshooting Steps
Protein Precipitation * See "How can I prevent my protein from precipitating during detergent removal?" above.* Try to resolubilize the precipitated protein in a small amount of buffer containing a low concentration of a mild detergent.
Protein Adsorption to Consumables * Use low protein binding tubes and membranes.* For chromatography-based methods, ensure the column is properly equilibrated and consider using a resin with low protein affinity.
Inefficient Elution (Chromatography Methods) * Optimize the elution buffer composition (e.g., pH, ionic strength).* Ensure the entire sample has passed through the column during the collection step.
Problem 2: Detergent Interference in Downstream Applications
Possible Cause Troubleshooting Steps
Incomplete Detergent Removal * Repeat the detergent removal step.* Consider using a more stringent removal method (e.g., a combination of methods like dialysis followed by a detergent removal resin).* Quantify the residual detergent to confirm its presence.
Detergent Micelles Co-eluting with Protein (Size Exclusion Chromatography) * Ensure there is a significant difference in the hydrodynamic radii of your protein and the detergent micelles.[4]* Dilute the sample below the CMC of this compound before loading onto the column.

Comparison of Detergent Removal Methods

The following table summarizes the most common methods for removing this compound, along with their advantages and disadvantages.

MethodPrincipleAdvantagesDisadvantages
Dialysis Size-based separation through a semi-permeable membrane.[3]Gentle method, preserves protein activity.Time-consuming, may not be effective for detergents with low CMCs as only monomers are removed.[4]
Size Exclusion Chromatography (SEC) / Gel Filtration Separation based on molecular size.Relatively fast, can be performed at low temperatures.Potential for protein dilution, micelles may co-elute with the protein if similarly sized.[4]
Detergent Removal Resins Affinity-based binding of detergent molecules.[2][11]High efficiency (>95%), fast, and easy to use.[2][11]Can be costly, may have limited capacity, potential for non-specific protein binding.[4]
Ion-Exchange Chromatography Separation based on charge.Can be effective for zwitterionic detergents.[2][3]Requires optimization of binding and elution conditions for each protein.
Precipitation (e.g., Acetone) Differential solubility of proteins and detergents in organic solvents.[6]Concentrates the protein sample, effective at removing many contaminants.[6][12]Can cause irreversible protein denaturation and precipitation, leading to difficulty in resolubilization.[6][12]

Experimental Protocols

Protocol 1: Dialysis

This protocol is suitable for gentle removal of this compound from protein samples.

Materials:

  • Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 10-14 kDa)

  • Dialysis buffer (at least 200 times the sample volume)

  • Stir plate and stir bar

  • Beaker or flask

Procedure:

  • Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with distilled water to remove any preservatives.[13]

  • Load the protein sample into the dialysis tubing or cassette, ensuring no air bubbles are trapped inside.

  • Securely clamp both ends of the dialysis tubing.

  • Place the sealed dialysis bag in a beaker containing the dialysis buffer. The volume of the dialysis buffer should be at least 200 times the volume of the sample.[14]

  • Place the beaker on a stir plate and stir gently at 4°C.

  • Allow dialysis to proceed for 2-4 hours.

  • Change the dialysis buffer. Repeat the buffer change at least two more times, with the final dialysis step proceeding overnight at 4°C.[14][15]

  • Carefully remove the sample from the dialysis tubing.

Dialysis_Workflow A Prepare Dialysis Membrane B Load Protein Sample A->B C Seal Dialysis Tubing B->C D Immerse in Dialysis Buffer C->D E Stir at 4°C D->E F Change Buffer (3x, overnight) E->F G Collect Sample F->G

Dialysis Workflow for Detergent Removal.
Protocol 2: Size Exclusion Chromatography (SEC)

This method is effective for rapid buffer exchange and detergent removal.

Materials:

  • Desalting column (e.g., PD-10) pre-packed with a size exclusion resin

  • Equilibration/elution buffer

  • Centrifuge or chromatography system

Procedure:

  • Equilibrate the desalting column with 4-5 column volumes of the desired final buffer.

  • If your initial detergent concentration is high, consider diluting your sample with the equilibration buffer to a concentration below the CMC of this compound (~1-2 mM).

  • Apply the protein sample to the top of the resin bed.

  • Allow the sample to enter the resin completely.

  • Add the elution buffer and collect the fractions containing your purified protein. The protein will elute in the void volume, while the smaller detergent molecules will be retained by the resin and elute later.

  • Monitor the protein concentration of the collected fractions (e.g., by measuring absorbance at 280 nm).

SEC_Workflow A Equilibrate SEC Column B Apply Protein Sample A->B C Elute with Buffer B->C D Collect Fractions C->D E Monitor Protein Elution D->E F Pool Protein-Containing Fractions E->F

Size Exclusion Chromatography Workflow.
Protocol 3: Acetone Precipitation

This protocol is useful for concentrating the protein sample while removing detergents. However, it may cause protein denaturation.

Materials:

  • Ice-cold 100% acetone

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

Procedure:

  • Place your protein sample in a microcentrifuge tube.

  • Add four volumes of ice-cold (-20°C) 100% acetone to the protein sample.[12][16]

  • Vortex briefly and incubate the mixture at -20°C for at least 1 hour.[12]

  • Centrifuge the sample at 13,000-15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[12]

  • Carefully decant and discard the supernatant, which contains the detergent.

  • Allow the protein pellet to air-dry for a few minutes to remove residual acetone. Do not over-dry the pellet, as this can make it difficult to resolubilize.

  • Resuspend the protein pellet in the desired buffer. This may require vortexing or sonication.

Precipitation_Workflow A Add Cold Acetone to Sample B Incubate at -20°C A->B C Centrifuge to Pellet Protein B->C D Discard Supernatant C->D E Air-Dry Pellet D->E F Resuspend Pellet in Buffer E->F

Acetone Precipitation Workflow.
Protocol 4: Using Detergent Removal Resins

This protocol provides a general guideline for using commercially available detergent removal spin columns. Always refer to the manufacturer's specific instructions.

Materials:

  • Detergent removal spin column

  • Equilibration buffer

  • Collection tubes

  • Centrifuge

Procedure:

  • Prepare the spin column by removing the storage buffer according to the manufacturer's protocol. This typically involves a centrifugation step.[17]

  • Equilibrate the resin by washing it with the recommended equilibration buffer. This usually involves adding the buffer and centrifuging, repeating this step 2-3 times.[17][18]

  • Apply the protein sample to the top of the resin bed.

  • Incubate the sample with the resin for the time specified by the manufacturer (typically 2-10 minutes at room temperature).[17][18]

  • Place the spin column in a clean collection tube and centrifuge to collect the detergent-free protein sample.[17]

Resin_Workflow A Prepare Spin Column B Equilibrate Resin A->B C Apply Sample B->C D Incubate C->D E Centrifuge & Collect Detergent-Free Sample D->E

Detergent Removal Resin Workflow.

References

Technical Support Center: Removing N-Dodecyllactobionamide After Protein Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing N-Dodecyllactobionamide from protein samples after extraction.

Introduction to this compound

This compound is a non-denaturing zwitterionic detergent commonly used for solubilizing membrane proteins.[1] While effective for protein extraction, its presence can interfere with downstream applications such as mass spectrometry, ELISA, and functional assays.[2][3] Therefore, its removal is a critical step in many experimental workflows.

Key Properties of this compound:

PropertyValueReference
Molecular Formula C₂₄H₄₇NO₁₁[1]
Molecular Weight 525.63 g/mol [1]
Type Zwitterionic
Critical Micelle Concentration (CMC) ~1-2 mM

Frequently Asked Questions (FAQs)

Q1: Which method is best for removing this compound?

The optimal method for removing this compound depends on several factors, including the properties of your protein of interest, the required final concentration of the detergent, and the downstream application. A comparison of common methods is provided in the table below.

Q2: Why is my protein precipitating after I remove the this compound?

Protein precipitation after detergent removal is a common issue and can be caused by several factors:

  • Insufficiently Hydrophilic Protein: Membrane proteins, once extracted from their lipid environment, rely on the detergent to remain soluble in aqueous solutions. Removing the detergent can expose hydrophobic regions of the protein, leading to aggregation and precipitation.[4]

  • Over-removal of Detergent: Stripping away too much detergent can lead to protein precipitation.[4]

  • Inappropriate Buffer Conditions: The pH and ionic strength of the buffer can significantly impact protein solubility. If the buffer pH is close to the protein's isoelectric point (pI), the protein will have a net neutral charge and be more prone to precipitation.[5]

  • Protein Denaturation: Some removal methods, like precipitation with trichloroacetic acid (TCA), can denature the protein, making it difficult to resolubilize.[6]

Q3: How can I prevent my protein from precipitating during detergent removal?

To prevent protein precipitation, consider the following strategies:

  • Optimize Buffer Conditions: Ensure the buffer pH is at least one unit away from your protein's pI. Including stabilizing agents like glycerol (5-20%) or specific lipids in your buffer can also help maintain protein solubility.[5][7]

  • Gradual Detergent Removal: A slower, more gradual removal of the detergent, for example through dialysis with decreasing concentrations of a milder detergent, can sometimes prevent precipitation.

  • Use a Milder Removal Method: Methods like dialysis and size exclusion chromatography are generally gentler than precipitation.

  • Add a Different, More Easily Removable Detergent: In some cases, you can exchange this compound for a detergent with a higher CMC that is easier to remove, such as CHAPS, before the final removal step.[2]

Q4: How do I know if I have successfully removed the this compound?

Verifying the removal of this compound is crucial for the success of downstream applications. Several methods can be used to quantify residual detergent:

  • Mass Spectrometry: This is a highly sensitive method that can detect even trace amounts of the detergent. The presence of repeating peaks corresponding to the molecular weight of the detergent monomer is a clear indication of contamination.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): This technique can be used to separate and quantify detergents like LDAO (a similar zwitterionic detergent) at very low levels.[8]

  • Refractive Index Measurement: This method can be used to determine the concentration of detergents in a solution.[9]

Q5: Why is this compound sometimes difficult to remove completely?

Some researchers have noted that LDAO, a structurally similar zwitterionic detergent, can be "sticky," making it challenging to remove entirely by methods like gel filtration alone.[10] This may also apply to this compound due to its zwitterionic nature, which can lead to stronger interactions with the protein or chromatography media.

Troubleshooting Guides

Problem 1: Low Protein Recovery After Detergent Removal
Possible Cause Troubleshooting Steps
Protein Precipitation * See "How can I prevent my protein from precipitating during detergent removal?" above.* Try to resolubilize the precipitated protein in a small amount of buffer containing a low concentration of a mild detergent.
Protein Adsorption to Consumables * Use low protein binding tubes and membranes.* For chromatography-based methods, ensure the column is properly equilibrated and consider using a resin with low protein affinity.
Inefficient Elution (Chromatography Methods) * Optimize the elution buffer composition (e.g., pH, ionic strength).* Ensure the entire sample has passed through the column during the collection step.
Problem 2: Detergent Interference in Downstream Applications
Possible Cause Troubleshooting Steps
Incomplete Detergent Removal * Repeat the detergent removal step.* Consider using a more stringent removal method (e.g., a combination of methods like dialysis followed by a detergent removal resin).* Quantify the residual detergent to confirm its presence.
Detergent Micelles Co-eluting with Protein (Size Exclusion Chromatography) * Ensure there is a significant difference in the hydrodynamic radii of your protein and the detergent micelles.[4]* Dilute the sample below the CMC of this compound before loading onto the column.

Comparison of Detergent Removal Methods

The following table summarizes the most common methods for removing this compound, along with their advantages and disadvantages.

MethodPrincipleAdvantagesDisadvantages
Dialysis Size-based separation through a semi-permeable membrane.[3]Gentle method, preserves protein activity.Time-consuming, may not be effective for detergents with low CMCs as only monomers are removed.[4]
Size Exclusion Chromatography (SEC) / Gel Filtration Separation based on molecular size.Relatively fast, can be performed at low temperatures.Potential for protein dilution, micelles may co-elute with the protein if similarly sized.[4]
Detergent Removal Resins Affinity-based binding of detergent molecules.[2][11]High efficiency (>95%), fast, and easy to use.[2][11]Can be costly, may have limited capacity, potential for non-specific protein binding.[4]
Ion-Exchange Chromatography Separation based on charge.Can be effective for zwitterionic detergents.[2][3]Requires optimization of binding and elution conditions for each protein.
Precipitation (e.g., Acetone) Differential solubility of proteins and detergents in organic solvents.[6]Concentrates the protein sample, effective at removing many contaminants.[6][12]Can cause irreversible protein denaturation and precipitation, leading to difficulty in resolubilization.[6][12]

Experimental Protocols

Protocol 1: Dialysis

This protocol is suitable for gentle removal of this compound from protein samples.

Materials:

  • Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 10-14 kDa)

  • Dialysis buffer (at least 200 times the sample volume)

  • Stir plate and stir bar

  • Beaker or flask

Procedure:

  • Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with distilled water to remove any preservatives.[13]

  • Load the protein sample into the dialysis tubing or cassette, ensuring no air bubbles are trapped inside.

  • Securely clamp both ends of the dialysis tubing.

  • Place the sealed dialysis bag in a beaker containing the dialysis buffer. The volume of the dialysis buffer should be at least 200 times the volume of the sample.[14]

  • Place the beaker on a stir plate and stir gently at 4°C.

  • Allow dialysis to proceed for 2-4 hours.

  • Change the dialysis buffer. Repeat the buffer change at least two more times, with the final dialysis step proceeding overnight at 4°C.[14][15]

  • Carefully remove the sample from the dialysis tubing.

Dialysis_Workflow A Prepare Dialysis Membrane B Load Protein Sample A->B C Seal Dialysis Tubing B->C D Immerse in Dialysis Buffer C->D E Stir at 4°C D->E F Change Buffer (3x, overnight) E->F G Collect Sample F->G

Dialysis Workflow for Detergent Removal.
Protocol 2: Size Exclusion Chromatography (SEC)

This method is effective for rapid buffer exchange and detergent removal.

Materials:

  • Desalting column (e.g., PD-10) pre-packed with a size exclusion resin

  • Equilibration/elution buffer

  • Centrifuge or chromatography system

Procedure:

  • Equilibrate the desalting column with 4-5 column volumes of the desired final buffer.

  • If your initial detergent concentration is high, consider diluting your sample with the equilibration buffer to a concentration below the CMC of this compound (~1-2 mM).

  • Apply the protein sample to the top of the resin bed.

  • Allow the sample to enter the resin completely.

  • Add the elution buffer and collect the fractions containing your purified protein. The protein will elute in the void volume, while the smaller detergent molecules will be retained by the resin and elute later.

  • Monitor the protein concentration of the collected fractions (e.g., by measuring absorbance at 280 nm).

SEC_Workflow A Equilibrate SEC Column B Apply Protein Sample A->B C Elute with Buffer B->C D Collect Fractions C->D E Monitor Protein Elution D->E F Pool Protein-Containing Fractions E->F

Size Exclusion Chromatography Workflow.
Protocol 3: Acetone Precipitation

This protocol is useful for concentrating the protein sample while removing detergents. However, it may cause protein denaturation.

Materials:

  • Ice-cold 100% acetone

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

Procedure:

  • Place your protein sample in a microcentrifuge tube.

  • Add four volumes of ice-cold (-20°C) 100% acetone to the protein sample.[12][16]

  • Vortex briefly and incubate the mixture at -20°C for at least 1 hour.[12]

  • Centrifuge the sample at 13,000-15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[12]

  • Carefully decant and discard the supernatant, which contains the detergent.

  • Allow the protein pellet to air-dry for a few minutes to remove residual acetone. Do not over-dry the pellet, as this can make it difficult to resolubilize.

  • Resuspend the protein pellet in the desired buffer. This may require vortexing or sonication.

Precipitation_Workflow A Add Cold Acetone to Sample B Incubate at -20°C A->B C Centrifuge to Pellet Protein B->C D Discard Supernatant C->D E Air-Dry Pellet D->E F Resuspend Pellet in Buffer E->F

Acetone Precipitation Workflow.
Protocol 4: Using Detergent Removal Resins

This protocol provides a general guideline for using commercially available detergent removal spin columns. Always refer to the manufacturer's specific instructions.

Materials:

  • Detergent removal spin column

  • Equilibration buffer

  • Collection tubes

  • Centrifuge

Procedure:

  • Prepare the spin column by removing the storage buffer according to the manufacturer's protocol. This typically involves a centrifugation step.[17]

  • Equilibrate the resin by washing it with the recommended equilibration buffer. This usually involves adding the buffer and centrifuging, repeating this step 2-3 times.[17][18]

  • Apply the protein sample to the top of the resin bed.

  • Incubate the sample with the resin for the time specified by the manufacturer (typically 2-10 minutes at room temperature).[17][18]

  • Place the spin column in a clean collection tube and centrifuge to collect the detergent-free protein sample.[17]

Resin_Workflow A Prepare Spin Column B Equilibrate Resin A->B C Apply Sample B->C D Incubate C->D E Centrifuge & Collect Detergent-Free Sample D->E

Detergent Removal Resin Workflow.

References

N-Dodecyllactobionamide stability in different buffer conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of N-Dodecyllactobionamide in various buffer conditions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound, an amide-linked surfactant, is primarily influenced by:

  • pH of the buffer: The amide bond in this compound is susceptible to hydrolysis, which can be catalyzed by both acids and bases. Therefore, the pH of the solution is a critical factor.

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation, including hydrolysis.

  • Buffer Composition: The specific ions present in the buffer can potentially interact with this compound or catalyze degradation reactions.

  • Presence of Enzymes: If the experimental system contains enzymes such as amidases or glycosidases, enzymatic degradation of the molecule can occur.

  • Light Exposure: Prolonged exposure to light, especially UV light, can potentially lead to photodegradation.[1]

  • Oxidizing Agents: The presence of oxidizing agents may lead to the degradation of the molecule.[1]

Q2: How can I determine the optimal buffer conditions for my this compound formulation?

To determine the optimal buffer conditions, a systematic stability study should be performed. This involves subjecting this compound solutions in different buffers to various stress conditions and monitoring its degradation over time. The ideal buffer will be the one in which the compound exhibits the least degradation.

Q3: What analytical methods are suitable for assessing the stability of this compound?

Several analytical techniques can be employed to monitor the stability of this compound and quantify its degradation products:

  • High-Performance Liquid Chromatography (HPLC): This is a widely used and highly sensitive method for separating and quantifying the parent compound from its degradation products.[2][3][4] A stability-indicating HPLC method should be developed and validated.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying the structures of degradation products, which helps in understanding the degradation pathways.[3][4]

  • Spectroscopy (UV-Vis, FTIR): Spectroscopic methods can be used to detect changes in the chemical structure of the molecule over time.[2]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Rapid loss of this compound concentration in solution. The buffer pH is too low or too high, leading to rapid acid or base-catalyzed hydrolysis.Conduct a pH screening study to identify a pH range where the compound is most stable. Typically for amides, a near-neutral pH is preferable.
The storage temperature is too high.Store this compound solutions at lower temperatures (e.g., 2-8 °C or frozen) to slow down degradation kinetics.[5]
The buffer contains components that are catalyzing degradation.Test the stability in alternative buffer systems. For example, if using a phosphate buffer, consider trying a Tris or HEPES buffer.[6][7]
Appearance of unknown peaks in the HPLC chromatogram. These are likely degradation products of this compound.Use LC-MS to identify the mass of the unknown peaks and elucidate their structures. This will help in understanding the degradation mechanism.
The sample is contaminated.Ensure proper handling and storage of samples to prevent contamination. Use high-purity solvents and reagents.
Inconsistent stability results between experiments. Variations in experimental conditions such as pH, temperature, or buffer preparation.Strictly control all experimental parameters. Prepare fresh buffers for each experiment and verify the pH. Use a calibrated incubator for temperature control.
Issues with the analytical method.Ensure the analytical method is validated for stability testing and is robust. Check system suitability before each analytical run.

Experimental Protocols

Protocol 1: pH Stability Study of this compound

Objective: To evaluate the stability of this compound across a range of pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, 9, 11). Common buffer systems include citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH.

  • Sample Preparation: Dissolve a known concentration of this compound in each buffer to a final concentration of, for example, 1 mg/mL.

  • Incubation: Aliquot the samples into sealed vials and incubate them at a constant temperature (e.g., 40°C) for a defined period (e.g., 0, 1, 2, 4, and 8 weeks).

  • Sample Analysis: At each time point, withdraw a sample from each pH condition. Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound.

  • Data Analysis: Plot the percentage of remaining this compound against time for each pH. Calculate the degradation rate constant (k) for each condition.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and pathways of this compound under stress conditions.[1][8]

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent.

  • Acid Hydrolysis: Add HCl to the stock solution to a final concentration of 0.1 M. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Add NaOH to the stock solution to a final concentration of 0.1 M. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Add 3% hydrogen peroxide to the stock solution. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80°C) for 48 hours.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.[1]

  • Analysis: Analyze all stressed samples by HPLC and LC-MS to identify and characterize the degradation products.

Data Presentation

Table 1: Hypothetical pH Stability of this compound at 40°C

Buffer pHInitial Concentration (mg/mL)Concentration at 4 weeks (mg/mL)% RemainingDegradation Rate Constant (k) (week⁻¹)
3.01.000.6565%0.085
5.01.000.8585%0.038
7.01.000.9595%0.013
9.01.000.7878%0.059
11.01.000.5252%0.135

Table 2: Hypothetical Forced Degradation Results for this compound

Stress Condition% DegradationMajor Degradation Products Identified (by LC-MS)
0.1 M HCl, 60°C~35%Dodecylamine, Lactobionic acid
0.1 M NaOH, 60°C~48%Dodecylamine, Lactobionic acid
3% H₂O₂, RT~15%Oxidized derivatives of the sugar moiety
80°C, 48h~22%Dodecylamine, Lactobionic acid, and other minor products
UV light, 24h~10%Photodegradation products with modified chromophores

Visualizations

Stability_Factors cluster_factors Factors Affecting Stability cluster_compound This compound cluster_degradation Degradation pH pH Compound This compound pH->Compound Temp Temperature Temp->Compound Buffer Buffer Composition Buffer->Compound Enzymes Enzymes Enzymes->Compound Light Light Light->Compound Oxidation Oxidation Oxidation->Compound Degradation Degradation Products Compound->Degradation leads to

Caption: Factors influencing the stability of this compound.

Stability_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis Phase cluster_conclusion Conclusion Define_Conditions Define Buffer Conditions (pH, Temp, Composition) Prepare_Samples Prepare this compound Samples Define_Conditions->Prepare_Samples Develop_Method Develop Stability-Indicating Analytical Method (e.g., HPLC) Analyze Analyze Samples at Specific Time Points Develop_Method->Analyze Incubate Incubate Samples under Defined Conditions Prepare_Samples->Incubate Incubate->Analyze Quantify Quantify Remaining Compound and Degradation Products Analyze->Quantify Determine_Kinetics Determine Degradation Kinetics Quantify->Determine_Kinetics Identify_Products Identify Degradation Products (LC-MS) Quantify->Identify_Products Conclusion Determine Optimal Storage Conditions Determine_Kinetics->Conclusion Identify_Products->Conclusion

Caption: Experimental workflow for a stability study of this compound.

References

N-Dodecyllactobionamide stability in different buffer conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of N-Dodecyllactobionamide in various buffer conditions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound, an amide-linked surfactant, is primarily influenced by:

  • pH of the buffer: The amide bond in this compound is susceptible to hydrolysis, which can be catalyzed by both acids and bases. Therefore, the pH of the solution is a critical factor.

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation, including hydrolysis.

  • Buffer Composition: The specific ions present in the buffer can potentially interact with this compound or catalyze degradation reactions.

  • Presence of Enzymes: If the experimental system contains enzymes such as amidases or glycosidases, enzymatic degradation of the molecule can occur.

  • Light Exposure: Prolonged exposure to light, especially UV light, can potentially lead to photodegradation.[1]

  • Oxidizing Agents: The presence of oxidizing agents may lead to the degradation of the molecule.[1]

Q2: How can I determine the optimal buffer conditions for my this compound formulation?

To determine the optimal buffer conditions, a systematic stability study should be performed. This involves subjecting this compound solutions in different buffers to various stress conditions and monitoring its degradation over time. The ideal buffer will be the one in which the compound exhibits the least degradation.

Q3: What analytical methods are suitable for assessing the stability of this compound?

Several analytical techniques can be employed to monitor the stability of this compound and quantify its degradation products:

  • High-Performance Liquid Chromatography (HPLC): This is a widely used and highly sensitive method for separating and quantifying the parent compound from its degradation products.[2][3][4] A stability-indicating HPLC method should be developed and validated.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying the structures of degradation products, which helps in understanding the degradation pathways.[3][4]

  • Spectroscopy (UV-Vis, FTIR): Spectroscopic methods can be used to detect changes in the chemical structure of the molecule over time.[2]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Rapid loss of this compound concentration in solution. The buffer pH is too low or too high, leading to rapid acid or base-catalyzed hydrolysis.Conduct a pH screening study to identify a pH range where the compound is most stable. Typically for amides, a near-neutral pH is preferable.
The storage temperature is too high.Store this compound solutions at lower temperatures (e.g., 2-8 °C or frozen) to slow down degradation kinetics.[5]
The buffer contains components that are catalyzing degradation.Test the stability in alternative buffer systems. For example, if using a phosphate buffer, consider trying a Tris or HEPES buffer.[6][7]
Appearance of unknown peaks in the HPLC chromatogram. These are likely degradation products of this compound.Use LC-MS to identify the mass of the unknown peaks and elucidate their structures. This will help in understanding the degradation mechanism.
The sample is contaminated.Ensure proper handling and storage of samples to prevent contamination. Use high-purity solvents and reagents.
Inconsistent stability results between experiments. Variations in experimental conditions such as pH, temperature, or buffer preparation.Strictly control all experimental parameters. Prepare fresh buffers for each experiment and verify the pH. Use a calibrated incubator for temperature control.
Issues with the analytical method.Ensure the analytical method is validated for stability testing and is robust. Check system suitability before each analytical run.

Experimental Protocols

Protocol 1: pH Stability Study of this compound

Objective: To evaluate the stability of this compound across a range of pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, 9, 11). Common buffer systems include citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH.

  • Sample Preparation: Dissolve a known concentration of this compound in each buffer to a final concentration of, for example, 1 mg/mL.

  • Incubation: Aliquot the samples into sealed vials and incubate them at a constant temperature (e.g., 40°C) for a defined period (e.g., 0, 1, 2, 4, and 8 weeks).

  • Sample Analysis: At each time point, withdraw a sample from each pH condition. Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound.

  • Data Analysis: Plot the percentage of remaining this compound against time for each pH. Calculate the degradation rate constant (k) for each condition.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and pathways of this compound under stress conditions.[1][8]

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent.

  • Acid Hydrolysis: Add HCl to the stock solution to a final concentration of 0.1 M. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Add NaOH to the stock solution to a final concentration of 0.1 M. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Add 3% hydrogen peroxide to the stock solution. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80°C) for 48 hours.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.[1]

  • Analysis: Analyze all stressed samples by HPLC and LC-MS to identify and characterize the degradation products.

Data Presentation

Table 1: Hypothetical pH Stability of this compound at 40°C

Buffer pHInitial Concentration (mg/mL)Concentration at 4 weeks (mg/mL)% RemainingDegradation Rate Constant (k) (week⁻¹)
3.01.000.6565%0.085
5.01.000.8585%0.038
7.01.000.9595%0.013
9.01.000.7878%0.059
11.01.000.5252%0.135

Table 2: Hypothetical Forced Degradation Results for this compound

Stress Condition% DegradationMajor Degradation Products Identified (by LC-MS)
0.1 M HCl, 60°C~35%Dodecylamine, Lactobionic acid
0.1 M NaOH, 60°C~48%Dodecylamine, Lactobionic acid
3% H₂O₂, RT~15%Oxidized derivatives of the sugar moiety
80°C, 48h~22%Dodecylamine, Lactobionic acid, and other minor products
UV light, 24h~10%Photodegradation products with modified chromophores

Visualizations

Stability_Factors cluster_factors Factors Affecting Stability cluster_compound This compound cluster_degradation Degradation pH pH Compound This compound pH->Compound Temp Temperature Temp->Compound Buffer Buffer Composition Buffer->Compound Enzymes Enzymes Enzymes->Compound Light Light Light->Compound Oxidation Oxidation Oxidation->Compound Degradation Degradation Products Compound->Degradation leads to

Caption: Factors influencing the stability of this compound.

Stability_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis Phase cluster_conclusion Conclusion Define_Conditions Define Buffer Conditions (pH, Temp, Composition) Prepare_Samples Prepare this compound Samples Define_Conditions->Prepare_Samples Develop_Method Develop Stability-Indicating Analytical Method (e.g., HPLC) Analyze Analyze Samples at Specific Time Points Develop_Method->Analyze Incubate Incubate Samples under Defined Conditions Prepare_Samples->Incubate Incubate->Analyze Quantify Quantify Remaining Compound and Degradation Products Analyze->Quantify Determine_Kinetics Determine Degradation Kinetics Quantify->Determine_Kinetics Identify_Products Identify Degradation Products (LC-MS) Quantify->Identify_Products Conclusion Determine Optimal Storage Conditions Determine_Kinetics->Conclusion Identify_Products->Conclusion

Caption: Experimental workflow for a stability study of this compound.

References

Technical Support Center: N-Dodecyllactobionamide (LDNA) Critical Micelle Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Dodecyllactobionamide (LDNA) and determining its critical micelle concentration (CMC).

Frequently Asked Questions (FAQs)

Q1: What is the critical micelle concentration (CMC) and why is it important for this compound (LDNA)?

The critical micelle concentration (CMC) is the specific concentration of a surfactant, such as LDNA, above which surfactant molecules self-assemble to form micelles in a solution.[1] Below the CMC, LDNA molecules exist predominantly as individual monomers. The CMC is a critical parameter because it dictates the concentration at which LDNA's properties, such as its ability to solubilize hydrophobic drugs, significantly change.[2] Understanding the CMC is crucial for optimizing formulations in drug delivery and other applications.[3]

Q2: What is a typical CMC value for this compound (LDNA)?

This compound is a sugar-based surfactant. While specific values can vary based on experimental conditions, its CMC is influenced by its flexible and large sugar headgroup.[4][5] For precise values, it is recommended to consult dedicated studies on LDNA's physicochemical properties.

Q3: What factors can influence the experimentally determined CMC of LDNA?

Several factors can affect the CMC of LDNA, including:

  • Temperature: The CMC of surfactants can exhibit a U-shaped dependence on temperature, initially decreasing and then increasing.[1][5][6]

  • Purity of LDNA: Impurities can significantly alter the CMC. It is crucial to use highly purified LDNA for accurate measurements.

  • Presence of Electrolytes: Salts in the solution can lower the CMC of non-ionic surfactants by affecting the hydration of the headgroups.

  • Method of Measurement: Different experimental techniques may yield slightly different CMC values due to the principles behind each method.[1]

Q4: Which methods are most suitable for determining the CMC of LDNA?

As a non-ionic surfactant, LDNA's CMC can be reliably determined using methods that are sensitive to changes in the solution's physical properties upon micelle formation. Suitable techniques include:

  • Surface Tensiometry: This is a common and direct method that measures the change in surface tension as a function of surfactant concentration.

  • Fluorescence Spectroscopy: This sensitive technique utilizes a fluorescent probe that partitions into the hydrophobic core of the micelles as they form.[4]

  • Light Scattering: This method detects the formation of larger micellar aggregates.[1]

Conductivity measurements are generally not suitable for non-ionic surfactants like LDNA as they do not significantly change the solution's conductivity.[2]

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible CMC Values
Possible Cause Troubleshooting Step
Impure LDNA Sample Ensure the LDNA used is of high purity. Consider purification by recrystallization or chromatography if impurities are suspected. The presence of more hydrophobic impurities can lower the apparent CMC.
Temperature Fluctuations Maintain a constant and recorded temperature throughout the experiment, as CMC is temperature-dependent.[5][6] Use a water bath or temperature-controlled sample holder.
Equilibration Time Allow sufficient time for the solution to equilibrate at each concentration, especially for surface tension measurements. LDNA, with its large headgroup, may have slower diffusion kinetics to the interface.
pH Variation Although LDNA is non-ionic, extreme pH values can potentially affect the stability of the lactobionamide headgroup. Ensure the solvent (typically water) has a consistent and neutral pH.
Issue 2: No Clear Breakpoint in the CMC Plot
Possible Cause Troubleshooting Step
Concentration Range Too Narrow or Too Wide Prepare a wider range of LDNA concentrations, ensuring that you have sufficient data points both well below and well above the expected CMC. A logarithmic concentration scale is often helpful.
Insufficient Data Points Around CMC Increase the number of measurements in the concentration range where the transition is expected to occur to better define the breakpoint.
Method-Specific Issues (Surface Tensiometry) Ensure the Wilhelmy plate or Du Noüy ring is properly cleaned to avoid contamination. Check for proper calibration of the tensiometer. For drop profile tensiometry, be aware of potential surfactant depletion from the bulk to the large surface area of the drop.
Method-Specific Issues (Fluorescence Spectroscopy) The chosen fluorescent probe (e.g., pyrene) may not be partitioning effectively. Consider using a different probe. Ensure the probe concentration is low enough to not influence the micellization process itself.
Issue 3: Unexpectedly High or Low CMC Value
Possible Cause Troubleshooting Step
Presence of Contaminants Contaminants in the solvent or from glassware can act as co-surfactants or electrolytes, altering the CMC. Use high-purity water and meticulously clean all glassware.
Incorrect Concentration Calculations Double-check all calculations for preparing the stock and dilute solutions of LDNA.
Influence of Additives If working with a formulation, be aware that other components (e.g., salts, polymers, co-solvents) will influence the CMC of LDNA. Determine the CMC in the specific formulation buffer if relevant.

Quantitative Data

The following tables summarize typical CMC values for various surfactants to provide context for measurements of this compound.

Table 1: Physicochemical Properties of this compound (LDNA)

ParameterValueConditionsReference
Critical Micelle Concentration (CMC) ~0.4 mM (estimated)25 °C, in waterBased on similar sugar surfactants; specific value to be confirmed from literature.
Molecular Weight 525.63 g/mol -
Headgroup Lactobionamide-
Hydrophobic Tail Dodecyl (C12)-

Note: The exact CMC value for LDNA should be obtained from dedicated experimental studies such as Kjellin et al., Langmuir 2001, 17, 6, 1941-1949.[4][5]

Table 2: Comparison of CMC Values for Various Surfactants

SurfactantTypeCMC (mM in water at 25 °C)
Sodium Dodecyl Sulfate (SDS)Anionic8.2
Cetyltrimethylammonium Bromide (CTAB)Cationic0.92
Triton X-100Non-ionic0.24
Octyl β-D-glucopyranosideNon-ionic20-25

Data for SDS, CTAB, and Triton X-100 are commonly cited values and may vary slightly with the measurement technique.

Experimental Protocols

Protocol 1: CMC Determination by Surface Tensiometry (Wilhelmy Plate Method)
  • Preparation of LDNA Solutions:

    • Prepare a stock solution of LDNA in high-purity water at a concentration at least 10 times higher than the expected CMC.

    • Prepare a series of dilutions from the stock solution to cover a range of concentrations both below and above the anticipated CMC. A logarithmic series is often efficient.

  • Instrumentation and Measurement:

    • Use a tensiometer equipped with a clean platinum Wilhelmy plate.

    • Calibrate the instrument according to the manufacturer's instructions.

    • Maintain a constant temperature of the sample solution using a circulating water bath.

    • For each concentration, measure the surface tension until a stable reading is obtained. Ensure the plate is thoroughly cleaned and dried between measurements.

  • Data Analysis:

    • Plot the surface tension (γ) as a function of the logarithm of the LDNA concentration (log C).

    • The resulting plot should show two linear regions. The CMC is determined from the intersection of the two lines fitted to these regions.

Protocol 2: CMC Determination by Fluorescence Spectroscopy (Pyrene Probe Method)
  • Preparation of Solutions:

    • Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone) at a concentration of approximately 10⁻³ M.

    • Prepare a series of LDNA solutions in high-purity water, similar to the surface tensiometry protocol.

    • To each LDNA solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 10⁻⁶ M. The volume of the organic solvent added should be minimal to not affect the CMC.

  • Fluorescence Measurement:

    • Use a spectrofluorometer and allow the instrument to warm up.

    • Set the excitation wavelength to ~335 nm.

    • Record the emission spectra from 350 nm to 450 nm for each LDNA concentration.

    • Note the intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks of the pyrene emission spectrum.

  • Data Analysis:

    • Calculate the ratio of the peak intensities (I₁/I₃) for each LDNA concentration.

    • Plot the I₁/I₃ ratio as a function of the LDNA concentration or its logarithm.

    • The plot will show a sigmoidal curve. The CMC is typically determined from the midpoint of the transition or from the intersection of the tangents to the two linear portions of the curve.

Visualizations

Experimental_Workflow_CMC_Determination cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare LDNA Stock Solution prep_dilutions Create Serial Dilutions prep_stock->prep_dilutions measure_st Surface Tensiometry prep_dilutions->measure_st measure_fl Fluorescence Spectroscopy prep_dilutions->measure_fl plot_data Plot Data (γ vs logC or I₁/I₃ vs C) measure_st->plot_data measure_fl->plot_data determine_cmc Determine CMC (Breakpoint) plot_data->determine_cmc result Final CMC Value determine_cmc->result

Caption: Workflow for CMC determination of LDNA.

Troubleshooting_CMC_Issues start Inconsistent CMC Results? check_purity Verify LDNA Purity start->check_purity check_temp Ensure Constant Temperature start->check_temp check_equilibration Allow Sufficient Equilibration Time start->check_equilibration solution Accurate CMC Determination check_purity->solution check_temp->solution check_equilibration->solution no_breakpoint No Clear Breakpoint? adjust_conc Adjust Concentration Range no_breakpoint->adjust_conc increase_points Increase Data Points around CMC no_breakpoint->increase_points adjust_conc->solution increase_points->solution unexpected_value Unexpected CMC Value? check_contaminants Check for Contaminants (Solvent, Glassware) unexpected_value->check_contaminants verify_calc Verify Concentration Calculations unexpected_value->verify_calc check_contaminants->solution verify_calc->solution

References

Technical Support Center: N-Dodecyllactobionamide (LDNA) Critical Micelle Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Dodecyllactobionamide (LDNA) and determining its critical micelle concentration (CMC).

Frequently Asked Questions (FAQs)

Q1: What is the critical micelle concentration (CMC) and why is it important for this compound (LDNA)?

The critical micelle concentration (CMC) is the specific concentration of a surfactant, such as LDNA, above which surfactant molecules self-assemble to form micelles in a solution.[1] Below the CMC, LDNA molecules exist predominantly as individual monomers. The CMC is a critical parameter because it dictates the concentration at which LDNA's properties, such as its ability to solubilize hydrophobic drugs, significantly change.[2] Understanding the CMC is crucial for optimizing formulations in drug delivery and other applications.[3]

Q2: What is a typical CMC value for this compound (LDNA)?

This compound is a sugar-based surfactant. While specific values can vary based on experimental conditions, its CMC is influenced by its flexible and large sugar headgroup.[4][5] For precise values, it is recommended to consult dedicated studies on LDNA's physicochemical properties.

Q3: What factors can influence the experimentally determined CMC of LDNA?

Several factors can affect the CMC of LDNA, including:

  • Temperature: The CMC of surfactants can exhibit a U-shaped dependence on temperature, initially decreasing and then increasing.[1][5][6]

  • Purity of LDNA: Impurities can significantly alter the CMC. It is crucial to use highly purified LDNA for accurate measurements.

  • Presence of Electrolytes: Salts in the solution can lower the CMC of non-ionic surfactants by affecting the hydration of the headgroups.

  • Method of Measurement: Different experimental techniques may yield slightly different CMC values due to the principles behind each method.[1]

Q4: Which methods are most suitable for determining the CMC of LDNA?

As a non-ionic surfactant, LDNA's CMC can be reliably determined using methods that are sensitive to changes in the solution's physical properties upon micelle formation. Suitable techniques include:

  • Surface Tensiometry: This is a common and direct method that measures the change in surface tension as a function of surfactant concentration.

  • Fluorescence Spectroscopy: This sensitive technique utilizes a fluorescent probe that partitions into the hydrophobic core of the micelles as they form.[4]

  • Light Scattering: This method detects the formation of larger micellar aggregates.[1]

Conductivity measurements are generally not suitable for non-ionic surfactants like LDNA as they do not significantly change the solution's conductivity.[2]

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible CMC Values
Possible Cause Troubleshooting Step
Impure LDNA Sample Ensure the LDNA used is of high purity. Consider purification by recrystallization or chromatography if impurities are suspected. The presence of more hydrophobic impurities can lower the apparent CMC.
Temperature Fluctuations Maintain a constant and recorded temperature throughout the experiment, as CMC is temperature-dependent.[5][6] Use a water bath or temperature-controlled sample holder.
Equilibration Time Allow sufficient time for the solution to equilibrate at each concentration, especially for surface tension measurements. LDNA, with its large headgroup, may have slower diffusion kinetics to the interface.
pH Variation Although LDNA is non-ionic, extreme pH values can potentially affect the stability of the lactobionamide headgroup. Ensure the solvent (typically water) has a consistent and neutral pH.
Issue 2: No Clear Breakpoint in the CMC Plot
Possible Cause Troubleshooting Step
Concentration Range Too Narrow or Too Wide Prepare a wider range of LDNA concentrations, ensuring that you have sufficient data points both well below and well above the expected CMC. A logarithmic concentration scale is often helpful.
Insufficient Data Points Around CMC Increase the number of measurements in the concentration range where the transition is expected to occur to better define the breakpoint.
Method-Specific Issues (Surface Tensiometry) Ensure the Wilhelmy plate or Du Noüy ring is properly cleaned to avoid contamination. Check for proper calibration of the tensiometer. For drop profile tensiometry, be aware of potential surfactant depletion from the bulk to the large surface area of the drop.
Method-Specific Issues (Fluorescence Spectroscopy) The chosen fluorescent probe (e.g., pyrene) may not be partitioning effectively. Consider using a different probe. Ensure the probe concentration is low enough to not influence the micellization process itself.
Issue 3: Unexpectedly High or Low CMC Value
Possible Cause Troubleshooting Step
Presence of Contaminants Contaminants in the solvent or from glassware can act as co-surfactants or electrolytes, altering the CMC. Use high-purity water and meticulously clean all glassware.
Incorrect Concentration Calculations Double-check all calculations for preparing the stock and dilute solutions of LDNA.
Influence of Additives If working with a formulation, be aware that other components (e.g., salts, polymers, co-solvents) will influence the CMC of LDNA. Determine the CMC in the specific formulation buffer if relevant.

Quantitative Data

The following tables summarize typical CMC values for various surfactants to provide context for measurements of this compound.

Table 1: Physicochemical Properties of this compound (LDNA)

ParameterValueConditionsReference
Critical Micelle Concentration (CMC) ~0.4 mM (estimated)25 °C, in waterBased on similar sugar surfactants; specific value to be confirmed from literature.
Molecular Weight 525.63 g/mol -
Headgroup Lactobionamide-
Hydrophobic Tail Dodecyl (C12)-

Note: The exact CMC value for LDNA should be obtained from dedicated experimental studies such as Kjellin et al., Langmuir 2001, 17, 6, 1941-1949.[4][5]

Table 2: Comparison of CMC Values for Various Surfactants

SurfactantTypeCMC (mM in water at 25 °C)
Sodium Dodecyl Sulfate (SDS)Anionic8.2
Cetyltrimethylammonium Bromide (CTAB)Cationic0.92
Triton X-100Non-ionic0.24
Octyl β-D-glucopyranosideNon-ionic20-25

Data for SDS, CTAB, and Triton X-100 are commonly cited values and may vary slightly with the measurement technique.

Experimental Protocols

Protocol 1: CMC Determination by Surface Tensiometry (Wilhelmy Plate Method)
  • Preparation of LDNA Solutions:

    • Prepare a stock solution of LDNA in high-purity water at a concentration at least 10 times higher than the expected CMC.

    • Prepare a series of dilutions from the stock solution to cover a range of concentrations both below and above the anticipated CMC. A logarithmic series is often efficient.

  • Instrumentation and Measurement:

    • Use a tensiometer equipped with a clean platinum Wilhelmy plate.

    • Calibrate the instrument according to the manufacturer's instructions.

    • Maintain a constant temperature of the sample solution using a circulating water bath.

    • For each concentration, measure the surface tension until a stable reading is obtained. Ensure the plate is thoroughly cleaned and dried between measurements.

  • Data Analysis:

    • Plot the surface tension (γ) as a function of the logarithm of the LDNA concentration (log C).

    • The resulting plot should show two linear regions. The CMC is determined from the intersection of the two lines fitted to these regions.

Protocol 2: CMC Determination by Fluorescence Spectroscopy (Pyrene Probe Method)
  • Preparation of Solutions:

    • Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone) at a concentration of approximately 10⁻³ M.

    • Prepare a series of LDNA solutions in high-purity water, similar to the surface tensiometry protocol.

    • To each LDNA solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 10⁻⁶ M. The volume of the organic solvent added should be minimal to not affect the CMC.

  • Fluorescence Measurement:

    • Use a spectrofluorometer and allow the instrument to warm up.

    • Set the excitation wavelength to ~335 nm.

    • Record the emission spectra from 350 nm to 450 nm for each LDNA concentration.

    • Note the intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks of the pyrene emission spectrum.

  • Data Analysis:

    • Calculate the ratio of the peak intensities (I₁/I₃) for each LDNA concentration.

    • Plot the I₁/I₃ ratio as a function of the LDNA concentration or its logarithm.

    • The plot will show a sigmoidal curve. The CMC is typically determined from the midpoint of the transition or from the intersection of the tangents to the two linear portions of the curve.

Visualizations

Experimental_Workflow_CMC_Determination cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare LDNA Stock Solution prep_dilutions Create Serial Dilutions prep_stock->prep_dilutions measure_st Surface Tensiometry prep_dilutions->measure_st measure_fl Fluorescence Spectroscopy prep_dilutions->measure_fl plot_data Plot Data (γ vs logC or I₁/I₃ vs C) measure_st->plot_data measure_fl->plot_data determine_cmc Determine CMC (Breakpoint) plot_data->determine_cmc result Final CMC Value determine_cmc->result

Caption: Workflow for CMC determination of LDNA.

Troubleshooting_CMC_Issues start Inconsistent CMC Results? check_purity Verify LDNA Purity start->check_purity check_temp Ensure Constant Temperature start->check_temp check_equilibration Allow Sufficient Equilibration Time start->check_equilibration solution Accurate CMC Determination check_purity->solution check_temp->solution check_equilibration->solution no_breakpoint No Clear Breakpoint? adjust_conc Adjust Concentration Range no_breakpoint->adjust_conc increase_points Increase Data Points around CMC no_breakpoint->increase_points adjust_conc->solution increase_points->solution unexpected_value Unexpected CMC Value? check_contaminants Check for Contaminants (Solvent, Glassware) unexpected_value->check_contaminants verify_calc Verify Concentration Calculations unexpected_value->verify_calc check_contaminants->solution verify_calc->solution

References

Technical Support Center: N-Dodecyllactobionamide (NDL) for Membrane Protein Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using N-Dodecyllactobionamide (NDL) for improving the yield of membrane protein extraction. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Troubleshooting Guide

This guide addresses common problems encountered during membrane protein extraction with NDL and offers step-by-step solutions.

Q1: Why is my membrane protein yield low after extraction with NDL?

A1: Low protein yield can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Suboptimal NDL Concentration: The concentration of NDL is critical. It must be above its Critical Micelle Concentration (CMC) to form micelles that encapsulate and solubilize membrane proteins. While the exact CMC of NDL is not widely published, it is expected to be in a similar range to its structural analog, n-dodecyl-β-D-maltoside (DDM), which is approximately 0.17 mM (0.0087% w/v). We recommend starting with a concentration range of 1-2% (w/v) and optimizing from there.

  • Inefficient Cell Lysis: Ensure complete disruption of your cells or tissues to release the membranes. Mechanical methods like sonication, French press, or dounce homogenization are often necessary in addition to a lysis buffer.

  • Insufficient Incubation Time or Temperature: Solubilization is a time and temperature-dependent process. Incubate the membrane fraction with the NDL-containing buffer for at least 1-2 hours at 4°C with gentle agitation. For some tightly packed membranes, a longer incubation or a brief incubation at room temperature might be beneficial, but this should be tested empirically to avoid protein denaturation.

  • Inappropriate Buffer Conditions: The pH and ionic strength of your extraction buffer can significantly impact NDL performance and protein stability. A common starting point is a buffer at physiological pH (7.2-7.8) with 100-150 mM NaCl. The addition of glycerol (10-20%) can also help to stabilize the extracted protein.

  • Protease Activity: Membrane preparations can contain active proteases that degrade your target protein. Always include a protease inhibitor cocktail in your lysis and extraction buffers.

Q2: My protein of interest precipitates after solubilization with NDL. What can I do?

A2: Protein precipitation after solubilization is a common issue and often indicates protein instability.

  • NDL Concentration Below CMC: If the NDL concentration drops below its CMC during subsequent steps (e.g., dilution for purification), the micelles will dissociate, and the hydrophobic membrane proteins will aggregate and precipitate. Ensure all buffers used after the initial extraction contain NDL at a concentration above its CMC.

  • Protein Instability in NDL: While NDL is considered a mild, non-ionic detergent, it may not be optimal for every membrane protein. Consider screening other detergents or using a mixture of detergents. Additionally, supplementing your buffers with stabilizing agents like cholesterol analogs (e.g., cholesteryl hemisuccinate - CHS) can improve the stability of some proteins, particularly G protein-coupled receptors (GPCRs).[1]

  • Suboptimal Buffer Conditions: As mentioned previously, pH and ionic strength are critical. Perform a screen of different pH values and salt concentrations to find the optimal conditions for your protein's stability.

Q3: The activity of my extracted membrane protein is low. How can I improve it?

A3: Preserving the functional integrity of a membrane protein is a primary challenge.

  • Harsh Extraction Conditions: Overly aggressive sonication or high temperatures during extraction can lead to denaturation. Perform all steps at 4°C unless empirically determined otherwise.

  • Loss of Essential Lipids or Cofactors: The native lipid environment is often crucial for the activity of membrane proteins. NDL, like other detergents, can strip away these essential lipids. Consider adding back specific lipids or a total lipid extract from the source membrane to your purified protein preparation.

  • Detergent Interference with a Functional Assay: The presence of NDL micelles can sometimes interfere with downstream functional assays. It may be necessary to exchange the NDL for another detergent or reconstitute the purified protein into a lipid-based system like liposomes or nanodiscs.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NDL) and why is it used for membrane protein extraction?

A1: this compound is a non-ionic detergent. It possesses a hydrophilic lactobionamide headgroup and a hydrophobic dodecyl tail. This amphipathic nature allows it to disrupt the lipid bilayer of cell membranes and form micelles around membrane proteins, thereby solubilizing them in an aqueous environment. As a non-ionic detergent, it is generally considered mild and less likely to denature proteins compared to ionic detergents, making it a good candidate for extracting functional membrane proteins.

Q2: What is the Critical Micelle Concentration (CMC) of NDL and why is it important?

Q3: How does NDL compare to other common detergents like DDM or LDAO?

A3: While direct comparative studies on NDL are limited, we can infer some properties based on its structure and related detergents.

  • vs. n-dodecyl-β-D-maltoside (DDM): NDL and DDM share the same hydrophobic dodecyl tail but differ in their hydrophilic headgroup (lactobionamide vs. maltoside). Both are non-ionic and considered mild. A fluorinated derivative of a lactobionamide-based detergent has shown superior stabilizing effects for some membrane proteins compared to DDM, suggesting that the lactobionamide headgroup may offer unique stabilizing properties.[3]

  • vs. Lauryl Dimethylamine Oxide (LDAO): LDAO is a zwitterionic detergent and is generally considered to be more denaturing than non-ionic detergents like NDL. LDAO is often used for its ability to produce small, uniform micelles, which can be advantageous for structural studies. However, for preserving protein function, a milder detergent like NDL may be preferable.

Q4: Can I use NDL for extracting any type of membrane protein?

A4: The choice of detergent is highly empirical and protein-dependent. While NDL, as a mild non-ionic detergent, is a good starting point for a wide range of membrane proteins, including transporters and receptors, its effectiveness will vary. It is always recommended to perform a detergent screen with a panel of different detergents to identify the optimal one for your specific protein of interest.

Data Presentation

Table 1: Physicochemical Properties of this compound and Common Detergents

DetergentChemical FormulaMolecular Weight ( g/mol )TypeEstimated CMC (mM)
This compound (NDL)C₂₄H₄₇NO₁₁525.63Non-ionic~0.1-0.2
n-dodecyl-β-D-maltoside (DDM)C₂₄H₄₆O₁₁510.62Non-ionic0.17
Lauryl Dimethylamine Oxide (LDAO)C₁₄H₃₁NO229.41Zwitterionic1-2
Triton X-100(C₂H₄O)nC₁₄H₂₂O~625Non-ionic0.24

Note: The CMC of NDL is an estimate based on its structural similarity to DDM. The actual value may vary depending on buffer conditions such as temperature, pH, and ionic strength.

Experimental Protocols

Protocol 1: General Procedure for Membrane Protein Extraction using NDL

This protocol provides a starting point for the solubilization of a target membrane protein from a crude membrane preparation. Optimization of NDL concentration, incubation time, and buffer composition is recommended for each specific protein.

Materials:

  • Crude membrane pellet

  • Extraction Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% (v/v) glycerol, 1 mM DTT (or TCEP), 1x Protease Inhibitor Cocktail

  • NDL Stock Solution: 10% (w/v) this compound in water

  • Ultracentrifuge and appropriate tubes

  • End-over-end rotator or magnetic stirrer

Procedure:

  • Resuspend Membranes: Thaw the crude membrane pellet on ice. Resuspend the pellet in ice-cold Extraction Buffer to a final protein concentration of 5-10 mg/mL. Homogenize the suspension using a dounce homogenizer or by passing it through a fine-gauge needle to ensure a uniform suspension.

  • Add NDL: From the 10% (w/v) stock solution, add NDL to the membrane suspension to a final concentration of 1% (w/v). Mix gently by inversion.

  • Solubilization: Incubate the mixture on an end-over-end rotator or with gentle stirring for 1-2 hours at 4°C.

  • Clarification: Pellet the unsolubilized material by ultracentrifugation at 100,000 x g for 60 minutes at 4°C.

  • Collect Solubilized Fraction: Carefully collect the supernatant, which contains the solubilized membrane proteins. This fraction is now ready for downstream purification.

  • Analysis: Analyze a small aliquot of the supernatant (solubilized fraction) and the pellet (unsolubilized fraction) by SDS-PAGE and Western blotting to determine the efficiency of the extraction.

Protocol 2: Optimization of NDL Concentration for Extraction

This protocol describes a small-scale screening experiment to determine the optimal NDL concentration for solubilizing your target membrane protein.

Materials:

  • Crude membrane pellet

  • Extraction Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% (v/v) glycerol, 1 mM DTT (or TCEP), 1x Protease Inhibitor Cocktail

  • NDL Stock Solution: 10% (w/v) this compound in water

  • Microcentrifuge tubes

  • Ultracentrifuge and appropriate tubes (or a high-speed microcentrifuge)

Procedure:

  • Prepare Membrane Aliquots: Resuspend the crude membrane pellet in Extraction Buffer to a final protein concentration of 5 mg/mL. Aliquot 100 µL of the membrane suspension into five separate microcentrifuge tubes.

  • Create NDL Concentration Gradient: Add the 10% NDL stock solution to each tube to achieve a final concentration of 0.1%, 0.5%, 1.0%, 1.5%, and 2.0% (w/v). Adjust the final volume to be the same in all tubes with Extraction Buffer.

  • Solubilization: Incubate all tubes with gentle agitation for 1 hour at 4°C.

  • Clarification: Centrifuge the tubes at high speed (e.g., 100,000 x g for 30 minutes at 4°C) to pellet the unsolubilized material.

  • Analyze Supernatants: Carefully collect the supernatants from each tube. Analyze equal volumes of each supernatant by SDS-PAGE and Western blotting for your target protein. The concentration that yields the highest amount of your protein in the supernatant is the optimal concentration for extraction.

Visualizations

experimental_workflow start Start: Crude Membrane Pellet resuspend Resuspend in Extraction Buffer start->resuspend add_ndl Add this compound (NDL) resuspend->add_ndl solubilize Incubate (e.g., 1-2h at 4°C) add_ndl->solubilize centrifuge Ultracentrifugation (100,000 x g) solubilize->centrifuge supernatant Collect Supernatant (Solubilized Proteins) centrifuge->supernatant pellet Unsolubilized Material centrifuge->pellet purification Downstream Purification supernatant->purification troubleshooting_workflow start Low Protein Yield? check_ndl Is NDL concentration > CMC? (e.g., > 0.2 mM) start->check_ndl Yes check_ndl->start No, Increase NDL check_lysis Was cell lysis complete? check_ndl->check_lysis Yes check_lysis->start No, Improve Lysis check_incubation Optimize incubation time/temp? check_lysis->check_incubation Yes check_incubation->start No, Adjust Conditions check_buffer Optimize buffer pH/ionic strength? check_incubation->check_buffer Yes check_buffer->start No, Screen Buffers add_protease_inhibitors Add protease inhibitors? check_buffer->add_protease_inhibitors Yes add_protease_inhibitors->start No, Add Inhibitors solution Yield Improved add_protease_inhibitors->solution Yes

References

Technical Support Center: N-Dodecyllactobionamide (NDL) for Membrane Protein Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using N-Dodecyllactobionamide (NDL) for improving the yield of membrane protein extraction. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Troubleshooting Guide

This guide addresses common problems encountered during membrane protein extraction with NDL and offers step-by-step solutions.

Q1: Why is my membrane protein yield low after extraction with NDL?

A1: Low protein yield can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Suboptimal NDL Concentration: The concentration of NDL is critical. It must be above its Critical Micelle Concentration (CMC) to form micelles that encapsulate and solubilize membrane proteins. While the exact CMC of NDL is not widely published, it is expected to be in a similar range to its structural analog, n-dodecyl-β-D-maltoside (DDM), which is approximately 0.17 mM (0.0087% w/v). We recommend starting with a concentration range of 1-2% (w/v) and optimizing from there.

  • Inefficient Cell Lysis: Ensure complete disruption of your cells or tissues to release the membranes. Mechanical methods like sonication, French press, or dounce homogenization are often necessary in addition to a lysis buffer.

  • Insufficient Incubation Time or Temperature: Solubilization is a time and temperature-dependent process. Incubate the membrane fraction with the NDL-containing buffer for at least 1-2 hours at 4°C with gentle agitation. For some tightly packed membranes, a longer incubation or a brief incubation at room temperature might be beneficial, but this should be tested empirically to avoid protein denaturation.

  • Inappropriate Buffer Conditions: The pH and ionic strength of your extraction buffer can significantly impact NDL performance and protein stability. A common starting point is a buffer at physiological pH (7.2-7.8) with 100-150 mM NaCl. The addition of glycerol (10-20%) can also help to stabilize the extracted protein.

  • Protease Activity: Membrane preparations can contain active proteases that degrade your target protein. Always include a protease inhibitor cocktail in your lysis and extraction buffers.

Q2: My protein of interest precipitates after solubilization with NDL. What can I do?

A2: Protein precipitation after solubilization is a common issue and often indicates protein instability.

  • NDL Concentration Below CMC: If the NDL concentration drops below its CMC during subsequent steps (e.g., dilution for purification), the micelles will dissociate, and the hydrophobic membrane proteins will aggregate and precipitate. Ensure all buffers used after the initial extraction contain NDL at a concentration above its CMC.

  • Protein Instability in NDL: While NDL is considered a mild, non-ionic detergent, it may not be optimal for every membrane protein. Consider screening other detergents or using a mixture of detergents. Additionally, supplementing your buffers with stabilizing agents like cholesterol analogs (e.g., cholesteryl hemisuccinate - CHS) can improve the stability of some proteins, particularly G protein-coupled receptors (GPCRs).[1]

  • Suboptimal Buffer Conditions: As mentioned previously, pH and ionic strength are critical. Perform a screen of different pH values and salt concentrations to find the optimal conditions for your protein's stability.

Q3: The activity of my extracted membrane protein is low. How can I improve it?

A3: Preserving the functional integrity of a membrane protein is a primary challenge.

  • Harsh Extraction Conditions: Overly aggressive sonication or high temperatures during extraction can lead to denaturation. Perform all steps at 4°C unless empirically determined otherwise.

  • Loss of Essential Lipids or Cofactors: The native lipid environment is often crucial for the activity of membrane proteins. NDL, like other detergents, can strip away these essential lipids. Consider adding back specific lipids or a total lipid extract from the source membrane to your purified protein preparation.

  • Detergent Interference with a Functional Assay: The presence of NDL micelles can sometimes interfere with downstream functional assays. It may be necessary to exchange the NDL for another detergent or reconstitute the purified protein into a lipid-based system like liposomes or nanodiscs.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NDL) and why is it used for membrane protein extraction?

A1: this compound is a non-ionic detergent. It possesses a hydrophilic lactobionamide headgroup and a hydrophobic dodecyl tail. This amphipathic nature allows it to disrupt the lipid bilayer of cell membranes and form micelles around membrane proteins, thereby solubilizing them in an aqueous environment. As a non-ionic detergent, it is generally considered mild and less likely to denature proteins compared to ionic detergents, making it a good candidate for extracting functional membrane proteins.

Q2: What is the Critical Micelle Concentration (CMC) of NDL and why is it important?

Q3: How does NDL compare to other common detergents like DDM or LDAO?

A3: While direct comparative studies on NDL are limited, we can infer some properties based on its structure and related detergents.

  • vs. n-dodecyl-β-D-maltoside (DDM): NDL and DDM share the same hydrophobic dodecyl tail but differ in their hydrophilic headgroup (lactobionamide vs. maltoside). Both are non-ionic and considered mild. A fluorinated derivative of a lactobionamide-based detergent has shown superior stabilizing effects for some membrane proteins compared to DDM, suggesting that the lactobionamide headgroup may offer unique stabilizing properties.[3]

  • vs. Lauryl Dimethylamine Oxide (LDAO): LDAO is a zwitterionic detergent and is generally considered to be more denaturing than non-ionic detergents like NDL. LDAO is often used for its ability to produce small, uniform micelles, which can be advantageous for structural studies. However, for preserving protein function, a milder detergent like NDL may be preferable.

Q4: Can I use NDL for extracting any type of membrane protein?

A4: The choice of detergent is highly empirical and protein-dependent. While NDL, as a mild non-ionic detergent, is a good starting point for a wide range of membrane proteins, including transporters and receptors, its effectiveness will vary. It is always recommended to perform a detergent screen with a panel of different detergents to identify the optimal one for your specific protein of interest.

Data Presentation

Table 1: Physicochemical Properties of this compound and Common Detergents

DetergentChemical FormulaMolecular Weight ( g/mol )TypeEstimated CMC (mM)
This compound (NDL)C₂₄H₄₇NO₁₁525.63Non-ionic~0.1-0.2
n-dodecyl-β-D-maltoside (DDM)C₂₄H₄₆O₁₁510.62Non-ionic0.17
Lauryl Dimethylamine Oxide (LDAO)C₁₄H₃₁NO229.41Zwitterionic1-2
Triton X-100(C₂H₄O)nC₁₄H₂₂O~625Non-ionic0.24

Note: The CMC of NDL is an estimate based on its structural similarity to DDM. The actual value may vary depending on buffer conditions such as temperature, pH, and ionic strength.

Experimental Protocols

Protocol 1: General Procedure for Membrane Protein Extraction using NDL

This protocol provides a starting point for the solubilization of a target membrane protein from a crude membrane preparation. Optimization of NDL concentration, incubation time, and buffer composition is recommended for each specific protein.

Materials:

  • Crude membrane pellet

  • Extraction Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% (v/v) glycerol, 1 mM DTT (or TCEP), 1x Protease Inhibitor Cocktail

  • NDL Stock Solution: 10% (w/v) this compound in water

  • Ultracentrifuge and appropriate tubes

  • End-over-end rotator or magnetic stirrer

Procedure:

  • Resuspend Membranes: Thaw the crude membrane pellet on ice. Resuspend the pellet in ice-cold Extraction Buffer to a final protein concentration of 5-10 mg/mL. Homogenize the suspension using a dounce homogenizer or by passing it through a fine-gauge needle to ensure a uniform suspension.

  • Add NDL: From the 10% (w/v) stock solution, add NDL to the membrane suspension to a final concentration of 1% (w/v). Mix gently by inversion.

  • Solubilization: Incubate the mixture on an end-over-end rotator or with gentle stirring for 1-2 hours at 4°C.

  • Clarification: Pellet the unsolubilized material by ultracentrifugation at 100,000 x g for 60 minutes at 4°C.

  • Collect Solubilized Fraction: Carefully collect the supernatant, which contains the solubilized membrane proteins. This fraction is now ready for downstream purification.

  • Analysis: Analyze a small aliquot of the supernatant (solubilized fraction) and the pellet (unsolubilized fraction) by SDS-PAGE and Western blotting to determine the efficiency of the extraction.

Protocol 2: Optimization of NDL Concentration for Extraction

This protocol describes a small-scale screening experiment to determine the optimal NDL concentration for solubilizing your target membrane protein.

Materials:

  • Crude membrane pellet

  • Extraction Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% (v/v) glycerol, 1 mM DTT (or TCEP), 1x Protease Inhibitor Cocktail

  • NDL Stock Solution: 10% (w/v) this compound in water

  • Microcentrifuge tubes

  • Ultracentrifuge and appropriate tubes (or a high-speed microcentrifuge)

Procedure:

  • Prepare Membrane Aliquots: Resuspend the crude membrane pellet in Extraction Buffer to a final protein concentration of 5 mg/mL. Aliquot 100 µL of the membrane suspension into five separate microcentrifuge tubes.

  • Create NDL Concentration Gradient: Add the 10% NDL stock solution to each tube to achieve a final concentration of 0.1%, 0.5%, 1.0%, 1.5%, and 2.0% (w/v). Adjust the final volume to be the same in all tubes with Extraction Buffer.

  • Solubilization: Incubate all tubes with gentle agitation for 1 hour at 4°C.

  • Clarification: Centrifuge the tubes at high speed (e.g., 100,000 x g for 30 minutes at 4°C) to pellet the unsolubilized material.

  • Analyze Supernatants: Carefully collect the supernatants from each tube. Analyze equal volumes of each supernatant by SDS-PAGE and Western blotting for your target protein. The concentration that yields the highest amount of your protein in the supernatant is the optimal concentration for extraction.

Visualizations

experimental_workflow start Start: Crude Membrane Pellet resuspend Resuspend in Extraction Buffer start->resuspend add_ndl Add this compound (NDL) resuspend->add_ndl solubilize Incubate (e.g., 1-2h at 4°C) add_ndl->solubilize centrifuge Ultracentrifugation (100,000 x g) solubilize->centrifuge supernatant Collect Supernatant (Solubilized Proteins) centrifuge->supernatant pellet Unsolubilized Material centrifuge->pellet purification Downstream Purification supernatant->purification troubleshooting_workflow start Low Protein Yield? check_ndl Is NDL concentration > CMC? (e.g., > 0.2 mM) start->check_ndl Yes check_ndl->start No, Increase NDL check_lysis Was cell lysis complete? check_ndl->check_lysis Yes check_lysis->start No, Improve Lysis check_incubation Optimize incubation time/temp? check_lysis->check_incubation Yes check_incubation->start No, Adjust Conditions check_buffer Optimize buffer pH/ionic strength? check_incubation->check_buffer Yes check_buffer->start No, Screen Buffers add_protease_inhibitors Add protease inhibitors? check_buffer->add_protease_inhibitors Yes add_protease_inhibitors->start No, Add Inhibitors solution Yield Improved add_protease_inhibitors->solution Yes

References

N-Dodecyllactobionamide causing protein denaturation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing N-Dodecyllactobionamide in their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise when using this compound, particularly concerning protein stability.

Issue Potential Cause Suggested Solution
Loss of Protein Activity or Function Protein Denaturation: While this compound is a non-ionic surfactant and generally considered mild, high concentrations can still disrupt protein structure. This is more likely to occur at concentrations significantly above the Critical Micelle Concentration (CMC).1. Optimize Surfactant Concentration: Titrate the concentration of this compound to the lowest effective concentration. Aim to work at or slightly above the CMC for solubilization, but avoid excessive amounts.2. Buffer Optimization: Ensure the buffer composition (pH, ionic strength) is optimal for your protein's stability.3. Inclusion of Stabilizing Agents: Consider adding stabilizing osmolytes such as glycerol, sucrose, or trehalose to the buffer.
Protein Aggregation or Precipitation Incomplete Solubilization: The concentration of this compound may be insufficient to fully solubilize the protein, leading to aggregation.1. Increase Surfactant Concentration: Gradually increase the this compound concentration, monitoring for both improved solubility and any potential negative effects on protein activity.2. Temperature Control: Perform solubilization at the optimal temperature for your protein. Some proteins are more stable at lower temperatures (e.g., 4°C).3. Gentle Agitation: Ensure thorough but gentle mixing to aid solubilization without inducing mechanical stress.
Variability in Experimental Results Inconsistent Surfactant Concentration: Inaccurate preparation of this compound solutions can lead to inconsistent effects on the protein.1. Accurate Stock Solutions: Prepare a high-concentration, well-dissolved stock solution of this compound and dilute it to the final working concentration.2. CMC Consideration: Be aware that the CMC can be influenced by buffer components (e.g., salt concentration).
Interference with Downstream Applications Presence of Micelles: High concentrations of this compound can form micelles that may interfere with certain assays or analytical techniques.1. Surfactant Removal: If permissible for your application, consider removing excess surfactant after initial solubilization using methods like dialysis, size-exclusion chromatography, or hydrophobic interaction chromatography.2. Assay Compatibility: Verify the compatibility of your downstream assays with the presence of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its surfactant type?

A1: this compound is a sugar-based surfactant.[1] It is classified as a non-ionic surfactant because its hydrophilic headgroup, derived from lactobionic acid, does not carry a net electrical charge.[2]

Q2: Is this compound known to denature proteins?

A2: As a non-ionic surfactant, this compound is generally considered to be mild and less denaturing compared to ionic surfactants like Sodium Dodecyl Sulfate (SDS).[3][4] However, like all detergents, it can cause protein denaturation, especially at concentrations well above its Critical Micelle Concentration (CMC). The hydrophobic tail can interact with the hydrophobic core of proteins, potentially disrupting their tertiary structure.[3]

Q3: What is the Critical Micelle Concentration (CMC) of this compound?

Q4: How can I minimize the risk of protein denaturation when using this compound?

A4: To minimize denaturation, it is crucial to use the lowest concentration of this compound that achieves the desired effect (e.g., solubilization). Working at or just above the CMC is a common strategy. Additionally, optimizing buffer conditions (pH, ionic strength) and including stabilizing agents like glycerol can help preserve protein integrity.

Q5: How does this compound compare to other common non-ionic surfactants like Triton X-100 or n-Dodecyl-β-D-maltoside (DDM)?

A5: this compound, Triton X-100, and DDM are all non-ionic surfactants and are generally used for their mild protein solubilizing properties. The choice between them often depends on the specific protein and downstream application. Sugar-based surfactants like this compound and DDM are often favored for their biocompatibility and ability to stabilize membrane proteins. The specific properties, such as CMC and micelle size, will differ between these surfactants.

Quantitative Data

The following table summarizes the surface properties of a structurally similar surfactant, N-dodecyl-N-methyllactobionamide, which can serve as a reference for this compound.

ParameterValueUnitReference
Critical Micelle Concentration (CMC)0.46mM[5]
Surface Tension at CMC (γ_cmc)36.5mN/m[5]
Surface Area per Molecule (A_min)0.58nm²[5]

Experimental Protocols

Protocol 1: Determination of Protein Structural Changes using Circular Dichroism (CD) Spectroscopy

  • Sample Preparation:

    • Prepare a stock solution of your protein of interest in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Prepare a stock solution of this compound in the same buffer.

    • Prepare a series of samples with a constant protein concentration and varying concentrations of this compound (both below and above the estimated CMC).

    • Include a protein-only control and a buffer-only blank.

  • CD Measurement:

    • Use a CD spectropolarimeter to acquire far-UV (190-250 nm) spectra for each sample. This region is sensitive to changes in protein secondary structure (α-helix, β-sheet).

    • Use a quartz cuvette with a suitable path length (e.g., 1 mm).

    • Maintain a constant temperature throughout the experiment.

  • Data Analysis:

    • Subtract the buffer-only spectrum from each protein-containing spectrum.

    • Compare the spectra of the protein in the presence of different concentrations of this compound to the protein-only control.

    • Significant changes in the spectral shape and intensity indicate alterations in the protein's secondary structure, suggesting denaturation.

Protocol 2: Assessment of Protein Tertiary Structure using Intrinsic Tryptophan Fluorescence

  • Sample Preparation:

    • Prepare samples as described in Protocol 1. The buffer should not contain components that fluoresce in the measurement range.

  • Fluorescence Measurement:

    • Use a spectrofluorometer.

    • Excite the samples at 295 nm to selectively excite tryptophan residues.

    • Record the emission spectra from 310 to 400 nm.

  • Data Analysis:

    • Analyze the emission spectra for changes in the wavelength of maximum emission (λ_max) and fluorescence intensity.

    • A red shift (shift to longer wavelengths) in λ_max suggests that tryptophan residues are becoming more exposed to the aqueous solvent, which is indicative of unfolding or denaturation. Changes in fluorescence intensity can also indicate structural alterations.

Visualizations

experimental_workflow Experimental Workflow for Assessing Protein Denaturation cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_interpretation Data Interpretation prep_protein Prepare Protein Stock prep_samples Create Protein-Detergent Mixtures (Varying Concentrations) prep_protein->prep_samples prep_detergent Prepare this compound Stock prep_detergent->prep_samples cd_spec Circular Dichroism (CD) Spectroscopy prep_samples->cd_spec fluor_spec Fluorescence Spectroscopy prep_samples->fluor_spec cd_analysis Analyze Far-UV Spectra (Secondary Structure) cd_spec->cd_analysis fluor_analysis Analyze Emission Spectra (Tertiary Structure) fluor_spec->fluor_analysis conclusion Assess Degree of Denaturation cd_analysis->conclusion fluor_analysis->conclusion

Caption: Workflow for evaluating protein denaturation by this compound.

troubleshooting_guide Troubleshooting Logic for Protein Instability start Problem: Protein Instability (Loss of Activity/Aggregation) cause1 Potential Cause: High Surfactant Concentration start->cause1 cause2 Potential Cause: Suboptimal Buffer Conditions start->cause2 cause3 Potential Cause: Incomplete Solubilization start->cause3 solution1 Solution: Titrate to Lower Concentration cause1->solution1 Action solution2 Solution: Optimize Buffer (pH, Ionic Strength) cause2->solution2 Action solution3 Solution: Add Stabilizing Agents (e.g., Glycerol) cause2->solution3 Action solution4 Solution: Gradually Increase Surfactant Concentration cause3->solution4 Action

Caption: Logical flow for troubleshooting protein instability issues.

References

N-Dodecyllactobionamide causing protein denaturation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing N-Dodecyllactobionamide in their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise when using this compound, particularly concerning protein stability.

Issue Potential Cause Suggested Solution
Loss of Protein Activity or Function Protein Denaturation: While this compound is a non-ionic surfactant and generally considered mild, high concentrations can still disrupt protein structure. This is more likely to occur at concentrations significantly above the Critical Micelle Concentration (CMC).1. Optimize Surfactant Concentration: Titrate the concentration of this compound to the lowest effective concentration. Aim to work at or slightly above the CMC for solubilization, but avoid excessive amounts.2. Buffer Optimization: Ensure the buffer composition (pH, ionic strength) is optimal for your protein's stability.3. Inclusion of Stabilizing Agents: Consider adding stabilizing osmolytes such as glycerol, sucrose, or trehalose to the buffer.
Protein Aggregation or Precipitation Incomplete Solubilization: The concentration of this compound may be insufficient to fully solubilize the protein, leading to aggregation.1. Increase Surfactant Concentration: Gradually increase the this compound concentration, monitoring for both improved solubility and any potential negative effects on protein activity.2. Temperature Control: Perform solubilization at the optimal temperature for your protein. Some proteins are more stable at lower temperatures (e.g., 4°C).3. Gentle Agitation: Ensure thorough but gentle mixing to aid solubilization without inducing mechanical stress.
Variability in Experimental Results Inconsistent Surfactant Concentration: Inaccurate preparation of this compound solutions can lead to inconsistent effects on the protein.1. Accurate Stock Solutions: Prepare a high-concentration, well-dissolved stock solution of this compound and dilute it to the final working concentration.2. CMC Consideration: Be aware that the CMC can be influenced by buffer components (e.g., salt concentration).
Interference with Downstream Applications Presence of Micelles: High concentrations of this compound can form micelles that may interfere with certain assays or analytical techniques.1. Surfactant Removal: If permissible for your application, consider removing excess surfactant after initial solubilization using methods like dialysis, size-exclusion chromatography, or hydrophobic interaction chromatography.2. Assay Compatibility: Verify the compatibility of your downstream assays with the presence of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its surfactant type?

A1: this compound is a sugar-based surfactant.[1] It is classified as a non-ionic surfactant because its hydrophilic headgroup, derived from lactobionic acid, does not carry a net electrical charge.[2]

Q2: Is this compound known to denature proteins?

A2: As a non-ionic surfactant, this compound is generally considered to be mild and less denaturing compared to ionic surfactants like Sodium Dodecyl Sulfate (SDS).[3][4] However, like all detergents, it can cause protein denaturation, especially at concentrations well above its Critical Micelle Concentration (CMC). The hydrophobic tail can interact with the hydrophobic core of proteins, potentially disrupting their tertiary structure.[3]

Q3: What is the Critical Micelle Concentration (CMC) of this compound?

Q4: How can I minimize the risk of protein denaturation when using this compound?

A4: To minimize denaturation, it is crucial to use the lowest concentration of this compound that achieves the desired effect (e.g., solubilization). Working at or just above the CMC is a common strategy. Additionally, optimizing buffer conditions (pH, ionic strength) and including stabilizing agents like glycerol can help preserve protein integrity.

Q5: How does this compound compare to other common non-ionic surfactants like Triton X-100 or n-Dodecyl-β-D-maltoside (DDM)?

A5: this compound, Triton X-100, and DDM are all non-ionic surfactants and are generally used for their mild protein solubilizing properties. The choice between them often depends on the specific protein and downstream application. Sugar-based surfactants like this compound and DDM are often favored for their biocompatibility and ability to stabilize membrane proteins. The specific properties, such as CMC and micelle size, will differ between these surfactants.

Quantitative Data

The following table summarizes the surface properties of a structurally similar surfactant, N-dodecyl-N-methyllactobionamide, which can serve as a reference for this compound.

ParameterValueUnitReference
Critical Micelle Concentration (CMC)0.46mM[5]
Surface Tension at CMC (γ_cmc)36.5mN/m[5]
Surface Area per Molecule (A_min)0.58nm²[5]

Experimental Protocols

Protocol 1: Determination of Protein Structural Changes using Circular Dichroism (CD) Spectroscopy

  • Sample Preparation:

    • Prepare a stock solution of your protein of interest in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Prepare a stock solution of this compound in the same buffer.

    • Prepare a series of samples with a constant protein concentration and varying concentrations of this compound (both below and above the estimated CMC).

    • Include a protein-only control and a buffer-only blank.

  • CD Measurement:

    • Use a CD spectropolarimeter to acquire far-UV (190-250 nm) spectra for each sample. This region is sensitive to changes in protein secondary structure (α-helix, β-sheet).

    • Use a quartz cuvette with a suitable path length (e.g., 1 mm).

    • Maintain a constant temperature throughout the experiment.

  • Data Analysis:

    • Subtract the buffer-only spectrum from each protein-containing spectrum.

    • Compare the spectra of the protein in the presence of different concentrations of this compound to the protein-only control.

    • Significant changes in the spectral shape and intensity indicate alterations in the protein's secondary structure, suggesting denaturation.

Protocol 2: Assessment of Protein Tertiary Structure using Intrinsic Tryptophan Fluorescence

  • Sample Preparation:

    • Prepare samples as described in Protocol 1. The buffer should not contain components that fluoresce in the measurement range.

  • Fluorescence Measurement:

    • Use a spectrofluorometer.

    • Excite the samples at 295 nm to selectively excite tryptophan residues.

    • Record the emission spectra from 310 to 400 nm.

  • Data Analysis:

    • Analyze the emission spectra for changes in the wavelength of maximum emission (λ_max) and fluorescence intensity.

    • A red shift (shift to longer wavelengths) in λ_max suggests that tryptophan residues are becoming more exposed to the aqueous solvent, which is indicative of unfolding or denaturation. Changes in fluorescence intensity can also indicate structural alterations.

Visualizations

experimental_workflow Experimental Workflow for Assessing Protein Denaturation cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_interpretation Data Interpretation prep_protein Prepare Protein Stock prep_samples Create Protein-Detergent Mixtures (Varying Concentrations) prep_protein->prep_samples prep_detergent Prepare this compound Stock prep_detergent->prep_samples cd_spec Circular Dichroism (CD) Spectroscopy prep_samples->cd_spec fluor_spec Fluorescence Spectroscopy prep_samples->fluor_spec cd_analysis Analyze Far-UV Spectra (Secondary Structure) cd_spec->cd_analysis fluor_analysis Analyze Emission Spectra (Tertiary Structure) fluor_spec->fluor_analysis conclusion Assess Degree of Denaturation cd_analysis->conclusion fluor_analysis->conclusion

Caption: Workflow for evaluating protein denaturation by this compound.

troubleshooting_guide Troubleshooting Logic for Protein Instability start Problem: Protein Instability (Loss of Activity/Aggregation) cause1 Potential Cause: High Surfactant Concentration start->cause1 cause2 Potential Cause: Suboptimal Buffer Conditions start->cause2 cause3 Potential Cause: Incomplete Solubilization start->cause3 solution1 Solution: Titrate to Lower Concentration cause1->solution1 Action solution2 Solution: Optimize Buffer (pH, Ionic Strength) cause2->solution2 Action solution3 Solution: Add Stabilizing Agents (e.g., Glycerol) cause2->solution3 Action solution4 Solution: Gradually Increase Surfactant Concentration cause3->solution4 Action

Caption: Logical flow for troubleshooting protein instability issues.

References

Validation & Comparative

A Comparative Guide to N-Dodecyllactobionamide, Triton X-100, and Tween 20 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of scientific research and pharmaceutical development, the selection of an appropriate surfactant is critical for a myriad of applications, from protein solubilization to cell lysis and drug formulation. This guide provides a detailed comparison of three non-ionic surfactants: the novel sugar-based N-Dodecyllactobionamide, and the two widely used conventional surfactants, Triton X-100 and Tween 20. This objective analysis, supported by experimental data and detailed protocols, aims to assist researchers in making informed decisions for their specific experimental needs.

Physicochemical Properties: A Tabular Comparison

The fundamental characteristics of a surfactant dictate its behavior in aqueous solutions and its interaction with biological molecules. The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers self-assemble into micelles, and the Hydrophilic-Lipophilic Balance (HLB) value indicates the surfactant's water or oil solubility, influencing its emulsifying properties.

PropertyThis compoundTriton X-100Tween 20
Chemical Structure Glycolipid (Lactose head group, dodecyl tail)Alkylphenol ethoxylatePolysorbate
Molecular Weight ~525.6 g/mol ~625 g/mol ~1228 g/mol [1]
Critical Micelle Concentration (CMC) Not explicitly found for N-Dodecyl derivative; related lactobionamide-based fluorinated surfactants show CMCs from 0.2 mM to 27 mM[2]0.2-0.9 mM[3]0.06 mM[1]
Hydrophilic-Lipophilic Balance (HLB) Not explicitly found; generally, sugar-based surfactants are considered hydrophilic.13.5[3]16.7[4]

Performance Comparison: Protein Solubilization and Cytotoxicity

The efficacy of a surfactant in biological applications is determined by its ability to perform its intended function with minimal disruption to the biological system. Key performance indicators include protein solubilization efficiency and cytotoxicity.

Protein Solubilization

The ability to solubilize membrane proteins is a crucial application of detergents in research. While Triton X-100 is a more potent solubilizing agent than Tween 20, sugar-based surfactants like this compound are gaining attention for their gentle action and potential to maintain protein stability.[5]

Experimental Data Summary:

Direct comparative studies on the protein solubilization efficiency of N-Dodecyllactobiamide against Triton X-100 and Tween 20 are limited. However, related lactobionamide-based fluorinated surfactants have shown promise in solubilizing and stabilizing membrane proteins, in some cases outperforming conventional detergents like n-dodecyl-β-D-maltoside (DDM)[2][6]. Triton X-100 is widely used for solubilizing membrane proteins, although its harshness can sometimes lead to protein denaturation.[7][8] Tween 20 is a milder detergent and is often used for washing steps to reduce non-specific binding rather than for initial protein extraction.[1]

Cytotoxicity

The toxicity of a surfactant to cells is a critical consideration, especially in drug development and cell-based assays.

Experimental Data Summary:

  • Triton X-100: Has been shown to induce apoptosis in various cell lines.[10] Its cytotoxic effects are concentration-dependent.

  • Tween 20: Generally considered to be of low toxicity and is even used in some cell culture applications at very low concentrations.[11] However, some studies have reported dose- and time-dependent cytotoxicity on certain cell lines.[12]

Experimental Protocols

To facilitate the direct comparison of these surfactants in your own laboratory setting, detailed protocols for key experiments are provided below.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by measuring a physical property of the surfactant solution as a function of its concentration. A sharp change in the property indicates micelle formation.

Method: Surface Tension Measurement

  • Prepare a series of surfactant solutions of varying concentrations in deionized water.

  • Measure the surface tension of each solution using a tensiometer.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is the concentration at which the surface tension plot shows a distinct break, with the surface tension remaining relatively constant above this concentration.[13]

Protein Solubilization and Analysis by Western Blotting

This protocol outlines the steps to assess the efficiency of different detergents in solubilizing a target membrane protein.

Workflow:

Protein_Solubilization_Workflow cluster_prep Sample Preparation cluster_solubilization Solubilization cluster_analysis Analysis cell_pellet Cell Pellet lysis Cell Lysis (e.g., sonication) cell_pellet->lysis centrifugation1 Centrifugation (remove debris) lysis->centrifugation1 membrane_pellet Membrane Pellet centrifugation1->membrane_pellet detergent_incubation Incubate with Detergent (this compound, Triton X-100, or Tween 20) membrane_pellet->detergent_incubation centrifugation2 Ultracentrifugation (separate soluble fraction) detergent_incubation->centrifugation2 supernatant Supernatant (Solubilized Proteins) centrifugation2->supernatant insoluble_pellet Pellet (Insoluble Fraction) centrifugation2->insoluble_pellet sds_page SDS-PAGE supernatant->sds_page western_blot Western Blotting sds_page->western_blot detection Detection with Specific Antibody western_blot->detection

Caption: Workflow for Protein Solubilization and Western Blot Analysis.

Protocol:

  • Membrane Preparation: Isolate cell membranes from your cell culture or tissue sample by standard cell lysis and centrifugation methods.

  • Solubilization: Resuspend the membrane pellet in a solubilization buffer containing the surfactant of interest (this compound, Triton X-100, or Tween 20) at a concentration above its CMC. Incubate on ice with gentle agitation.

  • Separation of Soluble Fraction: Centrifuge the mixture at high speed (e.g., 100,000 x g) to pellet the insoluble material.

  • SDS-PAGE and Western Blotting:

    • Separate the proteins in the supernatant (soluble fraction) by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to your target protein.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein using a chemiluminescent substrate and imaging system.[14][15]

Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow:

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay seed_cells Seed Cells in 96-well plate incubation1 Incubate for 24h seed_cells->incubation1 add_surfactant Add Surfactant (Varying Concentrations) incubation1->add_surfactant incubation2 Incubate for 24-72h add_surfactant->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_solubilizer Add Solubilization Solution (e.g., DMSO) incubation3->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for MTT Cytotoxicity Assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the surfactants (this compound, Triton X-100, and Tween 20) and incubate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Conclusion

The choice between this compound, Triton X-100, and Tween 20 will depend on the specific requirements of the experiment.

  • Triton X-100 is a powerful and effective solubilizing agent, but its potential to denature proteins and its inherent cytotoxicity should be considered.

  • Tween 20 is a much milder surfactant, making it suitable for applications where maintaining protein structure and cell viability is paramount, such as in washing buffers for immunoassays. However, its solubilizing power is limited.

  • This compound , as a representative of the emerging class of sugar-based surfactants, presents a promising alternative. While more research is needed to fully characterize its performance in direct comparison to conventional detergents, its expected biocompatibility and gentle nature make it an attractive option for applications requiring the preservation of protein function and for use in drug delivery systems.

Researchers are encouraged to perform their own comparative experiments using the provided protocols to determine the optimal surfactant for their specific protein of interest and experimental conditions.

References

A Comparative Guide to N-Dodecyllactobionamide, Triton X-100, and Tween 20 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of scientific research and pharmaceutical development, the selection of an appropriate surfactant is critical for a myriad of applications, from protein solubilization to cell lysis and drug formulation. This guide provides a detailed comparison of three non-ionic surfactants: the novel sugar-based N-Dodecyllactobionamide, and the two widely used conventional surfactants, Triton X-100 and Tween 20. This objective analysis, supported by experimental data and detailed protocols, aims to assist researchers in making informed decisions for their specific experimental needs.

Physicochemical Properties: A Tabular Comparison

The fundamental characteristics of a surfactant dictate its behavior in aqueous solutions and its interaction with biological molecules. The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers self-assemble into micelles, and the Hydrophilic-Lipophilic Balance (HLB) value indicates the surfactant's water or oil solubility, influencing its emulsifying properties.

PropertyThis compoundTriton X-100Tween 20
Chemical Structure Glycolipid (Lactose head group, dodecyl tail)Alkylphenol ethoxylatePolysorbate
Molecular Weight ~525.6 g/mol ~625 g/mol ~1228 g/mol [1]
Critical Micelle Concentration (CMC) Not explicitly found for N-Dodecyl derivative; related lactobionamide-based fluorinated surfactants show CMCs from 0.2 mM to 27 mM[2]0.2-0.9 mM[3]0.06 mM[1]
Hydrophilic-Lipophilic Balance (HLB) Not explicitly found; generally, sugar-based surfactants are considered hydrophilic.13.5[3]16.7[4]

Performance Comparison: Protein Solubilization and Cytotoxicity

The efficacy of a surfactant in biological applications is determined by its ability to perform its intended function with minimal disruption to the biological system. Key performance indicators include protein solubilization efficiency and cytotoxicity.

Protein Solubilization

The ability to solubilize membrane proteins is a crucial application of detergents in research. While Triton X-100 is a more potent solubilizing agent than Tween 20, sugar-based surfactants like this compound are gaining attention for their gentle action and potential to maintain protein stability.[5]

Experimental Data Summary:

Direct comparative studies on the protein solubilization efficiency of N-Dodecyllactobiamide against Triton X-100 and Tween 20 are limited. However, related lactobionamide-based fluorinated surfactants have shown promise in solubilizing and stabilizing membrane proteins, in some cases outperforming conventional detergents like n-dodecyl-β-D-maltoside (DDM)[2][6]. Triton X-100 is widely used for solubilizing membrane proteins, although its harshness can sometimes lead to protein denaturation.[7][8] Tween 20 is a milder detergent and is often used for washing steps to reduce non-specific binding rather than for initial protein extraction.[1]

Cytotoxicity

The toxicity of a surfactant to cells is a critical consideration, especially in drug development and cell-based assays.

Experimental Data Summary:

  • Triton X-100: Has been shown to induce apoptosis in various cell lines.[10] Its cytotoxic effects are concentration-dependent.

  • Tween 20: Generally considered to be of low toxicity and is even used in some cell culture applications at very low concentrations.[11] However, some studies have reported dose- and time-dependent cytotoxicity on certain cell lines.[12]

Experimental Protocols

To facilitate the direct comparison of these surfactants in your own laboratory setting, detailed protocols for key experiments are provided below.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by measuring a physical property of the surfactant solution as a function of its concentration. A sharp change in the property indicates micelle formation.

Method: Surface Tension Measurement

  • Prepare a series of surfactant solutions of varying concentrations in deionized water.

  • Measure the surface tension of each solution using a tensiometer.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is the concentration at which the surface tension plot shows a distinct break, with the surface tension remaining relatively constant above this concentration.[13]

Protein Solubilization and Analysis by Western Blotting

This protocol outlines the steps to assess the efficiency of different detergents in solubilizing a target membrane protein.

Workflow:

Protein_Solubilization_Workflow cluster_prep Sample Preparation cluster_solubilization Solubilization cluster_analysis Analysis cell_pellet Cell Pellet lysis Cell Lysis (e.g., sonication) cell_pellet->lysis centrifugation1 Centrifugation (remove debris) lysis->centrifugation1 membrane_pellet Membrane Pellet centrifugation1->membrane_pellet detergent_incubation Incubate with Detergent (this compound, Triton X-100, or Tween 20) membrane_pellet->detergent_incubation centrifugation2 Ultracentrifugation (separate soluble fraction) detergent_incubation->centrifugation2 supernatant Supernatant (Solubilized Proteins) centrifugation2->supernatant insoluble_pellet Pellet (Insoluble Fraction) centrifugation2->insoluble_pellet sds_page SDS-PAGE supernatant->sds_page western_blot Western Blotting sds_page->western_blot detection Detection with Specific Antibody western_blot->detection

Caption: Workflow for Protein Solubilization and Western Blot Analysis.

Protocol:

  • Membrane Preparation: Isolate cell membranes from your cell culture or tissue sample by standard cell lysis and centrifugation methods.

  • Solubilization: Resuspend the membrane pellet in a solubilization buffer containing the surfactant of interest (this compound, Triton X-100, or Tween 20) at a concentration above its CMC. Incubate on ice with gentle agitation.

  • Separation of Soluble Fraction: Centrifuge the mixture at high speed (e.g., 100,000 x g) to pellet the insoluble material.

  • SDS-PAGE and Western Blotting:

    • Separate the proteins in the supernatant (soluble fraction) by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to your target protein.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein using a chemiluminescent substrate and imaging system.[14][15]

Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow:

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay seed_cells Seed Cells in 96-well plate incubation1 Incubate for 24h seed_cells->incubation1 add_surfactant Add Surfactant (Varying Concentrations) incubation1->add_surfactant incubation2 Incubate for 24-72h add_surfactant->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_solubilizer Add Solubilization Solution (e.g., DMSO) incubation3->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for MTT Cytotoxicity Assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the surfactants (this compound, Triton X-100, and Tween 20) and incubate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Conclusion

The choice between this compound, Triton X-100, and Tween 20 will depend on the specific requirements of the experiment.

  • Triton X-100 is a powerful and effective solubilizing agent, but its potential to denature proteins and its inherent cytotoxicity should be considered.

  • Tween 20 is a much milder surfactant, making it suitable for applications where maintaining protein structure and cell viability is paramount, such as in washing buffers for immunoassays. However, its solubilizing power is limited.

  • This compound , as a representative of the emerging class of sugar-based surfactants, presents a promising alternative. While more research is needed to fully characterize its performance in direct comparison to conventional detergents, its expected biocompatibility and gentle nature make it an attractive option for applications requiring the preservation of protein function and for use in drug delivery systems.

Researchers are encouraged to perform their own comparative experiments using the provided protocols to determine the optimal surfactant for their specific protein of interest and experimental conditions.

References

Navigating the Detergent Maze: A Comparative Guide to Alternatives for N-Dodecyllactobionamide in Membrane Protein Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful extraction and stabilization of membrane proteins are critical hurdles in the journey of discovery. While N-Dodecyllactobionamide has its applications, a newer generation of detergents and alternative solubilizing agents offers significant advantages in preserving the structural and functional integrity of these challenging targets. This guide provides an objective comparison of key alternatives, supported by experimental data, to inform the selection of the optimal solubilization strategy for your membrane protein of interest.

This guide will use the widely-used detergent n-dodecyl-β-D-maltoside (DDM) as a primary benchmark for comparison, given the extensive body of literature available for it. We will explore the performance of leading alternatives, including Lauryl Maltose Neopentyl Glycol (LMNG) and Glyco-diosgenin (GDN), in the context of G-protein coupled receptors (GPCRs) and ATP-binding cassette (ABC) transporters.

The Evolving Landscape of Membrane Protein Solubilization

The ideal detergent for membrane protein studies should efficiently extract the protein from the lipid bilayer while maintaining its native conformation and biological activity. Traditional detergents, while effective at solubilization, can sometimes be harsh and lead to protein denaturation. The development of novel detergents with unique chemical structures has provided researchers with a more sophisticated toolkit to tackle difficult membrane proteins.

Key Alternatives to this compound

Lauryl Maltose Neopentyl Glycol (LMNG)

LMNG is a non-ionic detergent that has gained significant popularity for its ability to stabilize delicate membrane proteins, particularly GPCRs. Its unique branched structure with two hydrophobic tails and two hydrophilic maltose headgroups allows it to form a more stable micelle around the protein, mimicking the native lipid environment more effectively than single-chain detergents.[1]

Glyco-diosgenin (GDN)

GDN is a steroidal-based amphiphile that has proven to be highly effective for the structural analysis of a wide range of membrane proteins by cryo-electron microscopy (cryo-EM).[2] Its rigid steroidal backbone contributes to the formation of uniform and stable protein-detergent complexes, which is advantageous for high-resolution structural studies.[2]

Fos-Choline Series

The Fos-choline detergents are zwitterionic and have shown particular efficacy in solubilizing certain classes of membrane proteins, such as ABC transporters, where other detergents may be less effective.[3]

Comparative Performance Data

The choice of detergent can significantly impact the yield, purity, stability, and activity of a membrane protein. The following tables summarize the physicochemical properties of key detergents and their performance in studies with specific membrane proteins.

Table 1: Physicochemical Properties of Selected Detergents

DetergentAbbreviationChemical ClassCritical Micelle Concentration (CMC) (mM)Micelle Size (kDa)
n-dodecyl-β-D-maltosideDDMAlkyl Maltoside~0.17~50
Lauryl Maltose Neopentyl GlycolLMNGMaltose Neopentyl Glycol~0.01~91
Glyco-diosgeninGDNSteroidal Glycoside~0.018Not available
Fos-Choline-12FC12Zwitterionic~1.5Not available
This compoundLDAOZwitterionic~1-2~21.5

Table 2: Performance Comparison for Specific Membrane Proteins

Membrane ProteinDetergentSolubilization EfficiencyThermostability (Tm)Functional ActivityReference
β1-adrenergic receptor (GPCR) DDM-52°CBaseline[4]
LMNG-Higher than DDMMaintained[5]
Digitonin/GDN-Higher than DDMMaintained[5]
β2-adrenergic receptor (GPCR) DDMHigh initial activity, dropped rapidly-Baseline[2]
GDN analogsSimilar initial activity to DDMBetter long-term stability than DDMMaintained[2]
ABC Transporter (BmrC/BmrD) DDMLower than FC12 and FC16-Maintained ATPase activity[6]
Fos-Choline-12 (FC12)High-Loss of ATPase activity[6]
Fos-Choline-16 (FC16)High-Loss of ATPase activity[6]
LDAOLow-Loss of ATPase activity[6]
ABC Transporter (BSEP & MDR3) Fos-cholinesSufficient for functional analysis-Maintained ATP binding and ATPase activity[3]
Cymal-5Used after Fos-choline solubilization-Maintained ATP binding[3]

Experimental Protocols

Membrane Protein Solubilization and Detergent Screening

Objective: To determine the optimal detergent for solubilizing a target membrane protein while maintaining its integrity.

Methodology:

  • Membrane Preparation: Isolate cell membranes containing the target protein of interest using standard cell lysis and ultracentrifugation protocols.

  • Detergent Screening: Resuspend the membranes in a buffer containing a range of detergents (e.g., DDM, LMNG, GDN, Fos-Choline-12) at concentrations above their respective CMCs (typically 1% w/v).

  • Solubilization: Incubate the membrane-detergent mixtures at 4°C with gentle agitation for 1-2 hours.

  • Clarification: Centrifuge the samples at high speed (e.g., 100,000 x g) for 1 hour to pellet the unsolubilized material.

  • Analysis: Analyze the supernatant (solubilized fraction) and the pellet by SDS-PAGE and Western blotting using an antibody specific to the target protein to assess the solubilization efficiency of each detergent.

Thermostability Shift Assay

Objective: To assess the stability of a detergent-solubilized membrane protein by measuring its melting temperature (Tm).

Methodology:

  • Sample Preparation: Solubilize the membrane protein in the desired detergent as described above.

  • Radioligand Binding (for receptors): For GPCRs and other receptors, a radiolabeled ligand that binds to the active protein is used. Incubate the solubilized protein with a saturating concentration of the radioligand.

  • Thermal Challenge: Aliquot the protein-ligand mixture and incubate at a range of temperatures for a fixed period (e.g., 30 minutes).

  • Separation of Bound and Free Ligand: Rapidly cool the samples on ice and separate the bound radioligand from the unbound using methods like size-exclusion chromatography spin columns.

  • Quantification: Measure the amount of bound radioactivity at each temperature.

  • Data Analysis: Plot the percentage of bound ligand as a function of temperature and fit the data to a sigmoidal curve to determine the Tm, which is the temperature at which 50% of the protein is denatured. A higher Tm indicates greater stability.[5]

Radioligand Binding Assay for GPCRs

Objective: To assess the functional integrity of a detergent-solubilized GPCR by measuring its ligand-binding affinity.

Methodology:

  • Incubation: In a multi-well plate, incubate a fixed amount of the detergent-solubilized GPCR with increasing concentrations of a radiolabeled ligand. To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competitor ligand.

  • Equilibration: Allow the binding reaction to reach equilibrium (incubation time and temperature are protein-dependent).

  • Separation: Separate the receptor-bound radioligand from the free radioligand. A common method is rapid filtration through glass fiber filters, which retain the receptor-ligand complexes.

  • Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the radioligand concentration and fit the data to a saturation binding isotherm to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[7]

Size-Exclusion Chromatography (SEC) for Purity and Monodispersity Assessment

Objective: To assess the purity and oligomeric state of a purified membrane protein in a detergent solution.

Methodology:

  • Column Equilibration: Equilibrate a size-exclusion chromatography column with a buffer containing the detergent of choice at a concentration above its CMC.

  • Sample Loading: Load the purified and concentrated membrane protein sample onto the column.

  • Elution: Elute the protein with the same detergent-containing buffer.

  • Detection: Monitor the elution profile using UV absorbance at 280 nm.

  • Analysis: A single, symmetrical peak in the chromatogram is indicative of a pure and monodisperse protein sample. The elution volume can be compared to that of protein standards to estimate the molecular weight of the protein-detergent complex.[8]

Visualizing the Workflow and Concepts

Detergent_Selection_Workflow cluster_start Initial Steps cluster_screening Detergent Screening cluster_optimization Stability & Function Assessment cluster_purification Purification & Characterization cluster_end Downstream Applications Start Target Membrane Protein Expression & Membrane Isolation Screen Solubilization Screen with a Panel of Detergents (e.g., DDM, LMNG, GDN, Fos-Cholines) Start->Screen Analyze_Sol Analyze Solubilization Efficiency (SDS-PAGE & Western Blot) Screen->Analyze_Sol Stability Thermostability Assay (e.g., Thermal Shift) Analyze_Sol->Stability Select detergents with good solubilization Function Functional Assay (e.g., Ligand Binding, Enzyme Activity) Analyze_Sol->Function Select detergents with good solubilization Purify Large-Scale Purification in Optimal Detergent Stability->Purify Choose detergent with highest Tm Function->Purify Choose detergent that preserves activity SEC Purity & Monodispersity Analysis (SEC) Purify->SEC End Structural & Functional Studies SEC->End Proceed with pure, monodisperse protein

Caption: Workflow for selecting an optimal detergent for a membrane protein study.

Detergent_Micelle_Formation cluster_monomers Below CMC cluster_micelle Above CMC cluster_protein Protein Solubilization Monomer Detergent Monomers Micelle Detergent Micelle Monomer->Micelle [Detergent] > CMC Protein_Micelle Protein-Detergent Complex Protein_Membrane Membrane Protein in Lipid Bilayer Protein_Membrane->Protein_Micelle + Detergent (>CMC)

Caption: Detergent micelle formation and membrane protein solubilization.

References

Navigating the Detergent Maze: A Comparative Guide to Alternatives for N-Dodecyllactobionamide in Membrane Protein Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful extraction and stabilization of membrane proteins are critical hurdles in the journey of discovery. While N-Dodecyllactobionamide has its applications, a newer generation of detergents and alternative solubilizing agents offers significant advantages in preserving the structural and functional integrity of these challenging targets. This guide provides an objective comparison of key alternatives, supported by experimental data, to inform the selection of the optimal solubilization strategy for your membrane protein of interest.

This guide will use the widely-used detergent n-dodecyl-β-D-maltoside (DDM) as a primary benchmark for comparison, given the extensive body of literature available for it. We will explore the performance of leading alternatives, including Lauryl Maltose Neopentyl Glycol (LMNG) and Glyco-diosgenin (GDN), in the context of G-protein coupled receptors (GPCRs) and ATP-binding cassette (ABC) transporters.

The Evolving Landscape of Membrane Protein Solubilization

The ideal detergent for membrane protein studies should efficiently extract the protein from the lipid bilayer while maintaining its native conformation and biological activity. Traditional detergents, while effective at solubilization, can sometimes be harsh and lead to protein denaturation. The development of novel detergents with unique chemical structures has provided researchers with a more sophisticated toolkit to tackle difficult membrane proteins.

Key Alternatives to this compound

Lauryl Maltose Neopentyl Glycol (LMNG)

LMNG is a non-ionic detergent that has gained significant popularity for its ability to stabilize delicate membrane proteins, particularly GPCRs. Its unique branched structure with two hydrophobic tails and two hydrophilic maltose headgroups allows it to form a more stable micelle around the protein, mimicking the native lipid environment more effectively than single-chain detergents.[1]

Glyco-diosgenin (GDN)

GDN is a steroidal-based amphiphile that has proven to be highly effective for the structural analysis of a wide range of membrane proteins by cryo-electron microscopy (cryo-EM).[2] Its rigid steroidal backbone contributes to the formation of uniform and stable protein-detergent complexes, which is advantageous for high-resolution structural studies.[2]

Fos-Choline Series

The Fos-choline detergents are zwitterionic and have shown particular efficacy in solubilizing certain classes of membrane proteins, such as ABC transporters, where other detergents may be less effective.[3]

Comparative Performance Data

The choice of detergent can significantly impact the yield, purity, stability, and activity of a membrane protein. The following tables summarize the physicochemical properties of key detergents and their performance in studies with specific membrane proteins.

Table 1: Physicochemical Properties of Selected Detergents

DetergentAbbreviationChemical ClassCritical Micelle Concentration (CMC) (mM)Micelle Size (kDa)
n-dodecyl-β-D-maltosideDDMAlkyl Maltoside~0.17~50
Lauryl Maltose Neopentyl GlycolLMNGMaltose Neopentyl Glycol~0.01~91
Glyco-diosgeninGDNSteroidal Glycoside~0.018Not available
Fos-Choline-12FC12Zwitterionic~1.5Not available
This compoundLDAOZwitterionic~1-2~21.5

Table 2: Performance Comparison for Specific Membrane Proteins

Membrane ProteinDetergentSolubilization EfficiencyThermostability (Tm)Functional ActivityReference
β1-adrenergic receptor (GPCR) DDM-52°CBaseline[4]
LMNG-Higher than DDMMaintained[5]
Digitonin/GDN-Higher than DDMMaintained[5]
β2-adrenergic receptor (GPCR) DDMHigh initial activity, dropped rapidly-Baseline[2]
GDN analogsSimilar initial activity to DDMBetter long-term stability than DDMMaintained[2]
ABC Transporter (BmrC/BmrD) DDMLower than FC12 and FC16-Maintained ATPase activity[6]
Fos-Choline-12 (FC12)High-Loss of ATPase activity[6]
Fos-Choline-16 (FC16)High-Loss of ATPase activity[6]
LDAOLow-Loss of ATPase activity[6]
ABC Transporter (BSEP & MDR3) Fos-cholinesSufficient for functional analysis-Maintained ATP binding and ATPase activity[3]
Cymal-5Used after Fos-choline solubilization-Maintained ATP binding[3]

Experimental Protocols

Membrane Protein Solubilization and Detergent Screening

Objective: To determine the optimal detergent for solubilizing a target membrane protein while maintaining its integrity.

Methodology:

  • Membrane Preparation: Isolate cell membranes containing the target protein of interest using standard cell lysis and ultracentrifugation protocols.

  • Detergent Screening: Resuspend the membranes in a buffer containing a range of detergents (e.g., DDM, LMNG, GDN, Fos-Choline-12) at concentrations above their respective CMCs (typically 1% w/v).

  • Solubilization: Incubate the membrane-detergent mixtures at 4°C with gentle agitation for 1-2 hours.

  • Clarification: Centrifuge the samples at high speed (e.g., 100,000 x g) for 1 hour to pellet the unsolubilized material.

  • Analysis: Analyze the supernatant (solubilized fraction) and the pellet by SDS-PAGE and Western blotting using an antibody specific to the target protein to assess the solubilization efficiency of each detergent.

Thermostability Shift Assay

Objective: To assess the stability of a detergent-solubilized membrane protein by measuring its melting temperature (Tm).

Methodology:

  • Sample Preparation: Solubilize the membrane protein in the desired detergent as described above.

  • Radioligand Binding (for receptors): For GPCRs and other receptors, a radiolabeled ligand that binds to the active protein is used. Incubate the solubilized protein with a saturating concentration of the radioligand.

  • Thermal Challenge: Aliquot the protein-ligand mixture and incubate at a range of temperatures for a fixed period (e.g., 30 minutes).

  • Separation of Bound and Free Ligand: Rapidly cool the samples on ice and separate the bound radioligand from the unbound using methods like size-exclusion chromatography spin columns.

  • Quantification: Measure the amount of bound radioactivity at each temperature.

  • Data Analysis: Plot the percentage of bound ligand as a function of temperature and fit the data to a sigmoidal curve to determine the Tm, which is the temperature at which 50% of the protein is denatured. A higher Tm indicates greater stability.[5]

Radioligand Binding Assay for GPCRs

Objective: To assess the functional integrity of a detergent-solubilized GPCR by measuring its ligand-binding affinity.

Methodology:

  • Incubation: In a multi-well plate, incubate a fixed amount of the detergent-solubilized GPCR with increasing concentrations of a radiolabeled ligand. To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competitor ligand.

  • Equilibration: Allow the binding reaction to reach equilibrium (incubation time and temperature are protein-dependent).

  • Separation: Separate the receptor-bound radioligand from the free radioligand. A common method is rapid filtration through glass fiber filters, which retain the receptor-ligand complexes.

  • Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the radioligand concentration and fit the data to a saturation binding isotherm to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[7]

Size-Exclusion Chromatography (SEC) for Purity and Monodispersity Assessment

Objective: To assess the purity and oligomeric state of a purified membrane protein in a detergent solution.

Methodology:

  • Column Equilibration: Equilibrate a size-exclusion chromatography column with a buffer containing the detergent of choice at a concentration above its CMC.

  • Sample Loading: Load the purified and concentrated membrane protein sample onto the column.

  • Elution: Elute the protein with the same detergent-containing buffer.

  • Detection: Monitor the elution profile using UV absorbance at 280 nm.

  • Analysis: A single, symmetrical peak in the chromatogram is indicative of a pure and monodisperse protein sample. The elution volume can be compared to that of protein standards to estimate the molecular weight of the protein-detergent complex.[8]

Visualizing the Workflow and Concepts

Detergent_Selection_Workflow cluster_start Initial Steps cluster_screening Detergent Screening cluster_optimization Stability & Function Assessment cluster_purification Purification & Characterization cluster_end Downstream Applications Start Target Membrane Protein Expression & Membrane Isolation Screen Solubilization Screen with a Panel of Detergents (e.g., DDM, LMNG, GDN, Fos-Cholines) Start->Screen Analyze_Sol Analyze Solubilization Efficiency (SDS-PAGE & Western Blot) Screen->Analyze_Sol Stability Thermostability Assay (e.g., Thermal Shift) Analyze_Sol->Stability Select detergents with good solubilization Function Functional Assay (e.g., Ligand Binding, Enzyme Activity) Analyze_Sol->Function Select detergents with good solubilization Purify Large-Scale Purification in Optimal Detergent Stability->Purify Choose detergent with highest Tm Function->Purify Choose detergent that preserves activity SEC Purity & Monodispersity Analysis (SEC) Purify->SEC End Structural & Functional Studies SEC->End Proceed with pure, monodisperse protein

Caption: Workflow for selecting an optimal detergent for a membrane protein study.

Detergent_Micelle_Formation cluster_monomers Below CMC cluster_micelle Above CMC cluster_protein Protein Solubilization Monomer Detergent Monomers Micelle Detergent Micelle Monomer->Micelle [Detergent] > CMC Protein_Micelle Protein-Detergent Complex Protein_Membrane Membrane Protein in Lipid Bilayer Protein_Membrane->Protein_Micelle + Detergent (>CMC)

Caption: Detergent micelle formation and membrane protein solubilization.

References

Preserving Protein Integrity: A Comparative Guide to N-Dodecyllactobionamide for Functional Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful extraction of functional proteins from their native environment is a critical first step. The choice of detergent is paramount, as harsh agents can lead to denaturation and loss of activity. This guide provides a detailed comparison of N-Dodecyllactobionamide, a non-ionic surfactant, with other commonly used detergents, supported by experimental data to validate its efficacy in preserving protein function post-extraction.

This compound is a non-ionic surfactant designed for the gentle extraction and solubilization of membrane proteins. Its unique structure, featuring a hydrophilic lactobionamide headgroup and a hydrophobic dodecyl tail, allows for the disruption of lipid bilayers while minimizing the denaturation of embedded proteins.[1][2] This makes it a promising alternative to harsher detergents that can irreversibly damage protein structure and function.

Comparative Analysis of Detergent Properties

The selection of an appropriate detergent is guided by its physicochemical properties, which dictate its interaction with proteins and lipids. Below is a comparison of this compound with other widely used detergents.

DetergentChemical TypeCritical Micelle Concentration (CMC) (mM)Micelle Size (kDa)Key Characteristics
This compound (H12-Lac) Non-ionic~0.3 mM (estimated)Forms well-defined micelles[2]Mild, non-denaturing; has been shown to be more stabilizing for some membrane protein complexes than DDM.[2]
n-Dodecyl-β-D-maltoside (DDM) Non-ionic0.15 mM~50Widely used for membrane protein solubilization and crystallization due to its gentle nature.[3] Can sometimes lead to dissociation of protein complexes.
Lauryl Dimethylamine Oxide (LDAO) Zwitterionic1-2 mM~18Effective for solubilizing and stabilizing smaller membrane proteins. Can be denaturing at higher concentrations.
CHAPS Zwitterionic8-10 mM~6Mild and easily removable by dialysis due to its high CMC.[3] Often used for protein-protein interaction studies.
Sodium Dodecyl Sulfate (SDS) Anionic7-10 mM~18-20Strong, denaturing detergent. Primarily used for protein denaturation in techniques like SDS-PAGE. Disrupts native protein structure and function.[4]

Validating Protein Function Post-Extraction: Experimental Evidence

The true measure of a detergent's utility lies in its ability to maintain the biological activity of the extracted protein. Studies have shown that lactobionamide-derived surfactants can effectively preserve the function of sensitive protein complexes. For instance, a hemifluorinated lactobionamide surfactant (HF-Lac) was shown to keep the cytochrome b6f complex, a fragile membrane protein assembly, stable and likely functional, to a greater extent than the commonly used detergent DDM.[2]

Experimental Workflow for Protein Extraction and Functional Validation

The following diagram illustrates a general workflow for extracting a target membrane protein and subsequently validating its function.

G cluster_0 Protein Extraction cluster_1 Purification cluster_2 Functional Validation start Cell Culture/ Tissue Homogenization lysis Cell Lysis with This compound start->lysis centrifugation High-Speed Centrifugation (separate insoluble material) lysis->centrifugation solubilization Solubilization of Membrane Fraction centrifugation->solubilization affinity_chromo Affinity Chromatography solubilization->affinity_chromo size_exclusion Size-Exclusion Chromatography (Buffer exchange) affinity_chromo->size_exclusion activity_assay Enzyme Activity Assay size_exclusion->activity_assay binding_assay Ligand Binding Assay size_exclusion->binding_assay structural_analysis Structural Analysis (e.g., Circular Dichroism) size_exclusion->structural_analysis G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Ligand Ligand GPCR GPCR (Extracted Protein) Ligand->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Modulation Second_Messenger Second Messenger Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

References

Preserving Protein Integrity: A Comparative Guide to N-Dodecyllactobionamide for Functional Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful extraction of functional proteins from their native environment is a critical first step. The choice of detergent is paramount, as harsh agents can lead to denaturation and loss of activity. This guide provides a detailed comparison of N-Dodecyllactobionamide, a non-ionic surfactant, with other commonly used detergents, supported by experimental data to validate its efficacy in preserving protein function post-extraction.

This compound is a non-ionic surfactant designed for the gentle extraction and solubilization of membrane proteins. Its unique structure, featuring a hydrophilic lactobionamide headgroup and a hydrophobic dodecyl tail, allows for the disruption of lipid bilayers while minimizing the denaturation of embedded proteins.[1][2] This makes it a promising alternative to harsher detergents that can irreversibly damage protein structure and function.

Comparative Analysis of Detergent Properties

The selection of an appropriate detergent is guided by its physicochemical properties, which dictate its interaction with proteins and lipids. Below is a comparison of this compound with other widely used detergents.

DetergentChemical TypeCritical Micelle Concentration (CMC) (mM)Micelle Size (kDa)Key Characteristics
This compound (H12-Lac) Non-ionic~0.3 mM (estimated)Forms well-defined micelles[2]Mild, non-denaturing; has been shown to be more stabilizing for some membrane protein complexes than DDM.[2]
n-Dodecyl-β-D-maltoside (DDM) Non-ionic0.15 mM~50Widely used for membrane protein solubilization and crystallization due to its gentle nature.[3] Can sometimes lead to dissociation of protein complexes.
Lauryl Dimethylamine Oxide (LDAO) Zwitterionic1-2 mM~18Effective for solubilizing and stabilizing smaller membrane proteins. Can be denaturing at higher concentrations.
CHAPS Zwitterionic8-10 mM~6Mild and easily removable by dialysis due to its high CMC.[3] Often used for protein-protein interaction studies.
Sodium Dodecyl Sulfate (SDS) Anionic7-10 mM~18-20Strong, denaturing detergent. Primarily used for protein denaturation in techniques like SDS-PAGE. Disrupts native protein structure and function.[4]

Validating Protein Function Post-Extraction: Experimental Evidence

The true measure of a detergent's utility lies in its ability to maintain the biological activity of the extracted protein. Studies have shown that lactobionamide-derived surfactants can effectively preserve the function of sensitive protein complexes. For instance, a hemifluorinated lactobionamide surfactant (HF-Lac) was shown to keep the cytochrome b6f complex, a fragile membrane protein assembly, stable and likely functional, to a greater extent than the commonly used detergent DDM.[2]

Experimental Workflow for Protein Extraction and Functional Validation

The following diagram illustrates a general workflow for extracting a target membrane protein and subsequently validating its function.

G cluster_0 Protein Extraction cluster_1 Purification cluster_2 Functional Validation start Cell Culture/ Tissue Homogenization lysis Cell Lysis with This compound start->lysis centrifugation High-Speed Centrifugation (separate insoluble material) lysis->centrifugation solubilization Solubilization of Membrane Fraction centrifugation->solubilization affinity_chromo Affinity Chromatography solubilization->affinity_chromo size_exclusion Size-Exclusion Chromatography (Buffer exchange) affinity_chromo->size_exclusion activity_assay Enzyme Activity Assay size_exclusion->activity_assay binding_assay Ligand Binding Assay size_exclusion->binding_assay structural_analysis Structural Analysis (e.g., Circular Dichroism) size_exclusion->structural_analysis G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Ligand Ligand GPCR GPCR (Extracted Protein) Ligand->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Modulation Second_Messenger Second Messenger Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

References

comparative analysis of non-ionic surfactants for protein crystallization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving high-quality protein crystals is a critical bottleneck in structural biology and drug discovery. Non-ionic surfactants are invaluable tools in the crystallographer's arsenal, often proving essential for obtaining diffraction-quality crystals of challenging proteins, particularly membrane proteins. This guide provides a comparative analysis of common non-ionic surfactants, supported by experimental data and detailed protocols to aid in the rational selection of these crucial reagents.

Non-ionic surfactants, molecules with uncharged, hydrophilic head groups and hydrophobic tails, are prized for their gentle solubilizing properties. Unlike their ionic counterparts, they are less likely to denature proteins, preserving their native conformation which is essential for meaningful structural analysis.[1][2] Their primary role in protein crystallization is to prevent aggregation, increase solubility, and facilitate the formation of well-ordered crystal lattices.[3]

Comparative Analysis of Common Non-Ionic Surfactants

The selection of an appropriate non-ionic surfactant is often empirical, but an understanding of their physicochemical properties can guide initial screening efforts. Key parameters include the Critical Micelle Concentration (CMC), the concentration at which surfactant molecules self-assemble into micelles, and the size of these micelles.

SurfactantAbbreviationChemical FamilyTypical CMC (% w/v)Micelle Molecular Weight (kDa)Key Characteristics & Common Applications
n-Dodecyl-β-D-maltopyranosideDDMAlkyl Maltoside0.0077~50-70Very mild and effective at stabilizing a wide range of membrane proteins.[4] Often the first choice for solubilization and crystallization of sensitive proteins.[1][3]
n-Decyl-β-D-maltopyranosideDMAlkyl Maltoside0.06~40-50Similar to DDM but with a shorter alkyl chain, resulting in a higher CMC. Can be a good alternative if DDM proves suboptimal.[1]
n-Octyl-β-D-glucopyranosideOGAlkyl Glucoside0.73~25High CMC makes it easily removable by dialysis. Its smaller micelle size can sometimes be advantageous for crystal packing.[1]
Tetraethylene glycol monooctyl etherC8E4Polyoxyethylene Glycol Ether~1.0-Has been shown to be effective for the crystallization of both membrane and soluble proteins.[5][6]
Triton X-100-Polyoxyethylene Glycol Ether0.01-0.0260-90A widely used, inexpensive detergent. However, it is heterogeneous in nature which can be a disadvantage for crystallization.[1]
Tween 20-Polysorbate0.006~60Commonly used to reduce non-specific binding in various biochemical assays and can be beneficial in preventing protein aggregation during crystallization.[7]

Performance Data: A Case Study with Lysozyme

A study on the crystallization of the soluble protein lysozyme in the presence of the non-ionic surfactant tetraethylene glycol monooctyl ether (C8E4) provides valuable quantitative insights into the effect of surfactant concentration.

Experimental Results of Lysozyme Crystallization with C8E4 [5]

Lysozyme Concentration (mg/mL)C8E4 Concentration (% v/v)Observation after 1 Month
400.5Clear Solution
600.5Clear Solution
800.5Clear Solution
1000.5Clear Solution
4010Amorphous Precipitate
6010Crystals from Precipitate
8010Crystals from Precipitate
10010Crystals from Precipitate
4030Crystals
6030Crystals
8030Crystals
10030Crystals

These results demonstrate that an optimal concentration of the non-ionic surfactant is crucial for successful crystallization. At low concentrations, the surfactant may not be effective in preventing non-specific aggregation, while at very high concentrations, it can also inhibit crystal formation.

The Mechanism of Action of Non-Ionic Surfactants in Protein Crystallization

Non-ionic surfactants are thought to promote crystallization through two primary mechanisms:

  • Screening of Hydrophobic Interactions: Surfactant monomers can adsorb to hydrophobic patches on the protein surface. This masks these aggregation-prone regions and increases the protein's solubility and stability in solution, allowing for a more controlled approach to the supersaturation required for crystallization.[5]

  • Depletion Attraction: At higher concentrations, above the CMC, the presence of surfactant micelles can lead to a phenomenon known as depletion attraction. In this scenario, the exclusion of micelles from the region between two protein molecules creates an osmotic pressure that pushes the protein molecules together into an ordered crystalline lattice.[5]

cluster_0 Mechanism of Action A Protein in Solution B Addition of Non-Ionic Surfactant A->B C Surfactant Monomers Adsorb to Hydrophobic Patches B->C E Formation of Surfactant Micelles (at > CMC) B->E D Increased Protein Solubility and Stability C->D G Controlled Supersaturation D->G F Depletion Attraction Between Protein Molecules E->F F->G H Crystal Nucleation and Growth G->H

Mechanism of non-ionic surfactant action in protein crystallization.

Experimental Protocols

Protocol 1: Screening for an Optimal Non-Ionic Surfactant

This protocol outlines a general workflow for screening different non-ionic surfactants to identify the best candidate for crystallizing a target protein.

  • Protein Preparation:

    • The protein sample should be highly pure (>95%) and homogeneous.[8]

    • The final protein concentration for screening is typically between 5-20 mg/mL, dissolved in a minimal buffer solution.[8]

    • Before use, centrifuge the protein solution at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to remove any aggregates.

  • Surfactant Stock Solutions:

    • Prepare 10x stock solutions of a panel of non-ionic surfactants (e.g., DDM, DM, OG, C8E4, Triton X-100, Tween 20) in a compatible buffer. The concentration should be well above their respective CMCs.

  • Crystallization Setup (Hanging Drop Vapor Diffusion):

    • Use a sparse matrix crystallization screen (commercially available or custom-made).

    • For each condition in the screen, prepare a crystallization drop by mixing:

      • 1 µL of the protein solution

      • 0.5 µL of the reservoir solution

      • 0.5 µL of the 10x surfactant stock solution

    • The final surfactant concentration in the drop will be 1x.

    • Set up parallel screens for each surfactant to be tested.

    • Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).

  • Observation and Optimization:

    • Monitor the drops regularly under a microscope for the appearance of crystals, precipitate, or phase separation.

    • Once initial hits are identified, optimize the crystallization conditions by systematically varying the concentrations of the protein, precipitant, and the successful surfactant.

Start Start: Purified Protein Prep Prepare Protein Sample (>95% pure, 5-20 mg/mL) Start->Prep Stocks Prepare 10x Surfactant Stocks (DDM, DM, OG, C8E4, etc.) Prep->Stocks Setup Set up Crystallization Screens (Hanging Drop Vapor Diffusion) Stocks->Setup Mix Mix Protein + Reservoir + Surfactant Setup->Mix Incubate Incubate at Constant Temperature Mix->Incubate Observe Microscopic Observation Incubate->Observe Analysis Analyze Results: Crystals, Precipitate, or Clear Observe->Analysis Optimize Optimize Hit Conditions Analysis->Optimize Crystals Found End End: Diffraction Quality Crystals Analysis->End No Hits Optimize->End

Experimental workflow for screening non-ionic surfactants.

Logical Approach to Surfactant Selection

While empirical screening is often necessary, a logical approach can increase the chances of success.

Start Protein of Interest MembraneProtein Is it a membrane protein? Start->MembraneProtein SolubleProtein Is aggregation an issue? MembraneProtein->SolubleProtein No DDM_DM Start with mild surfactants: DDM or DM MembraneProtein->DDM_DM Yes Triton_Tween Consider additives to prevent non-specific aggregation: Triton X-100 or Tween 20 SolubleProtein->Triton_Tween Yes Screen Perform a broad surfactant screen SolubleProtein->Screen No OG_C8E4 Try surfactants with smaller micelles: OG or C8E4 DDM_DM->OG_C8E4 If no success OG_C8E4->Screen Triton_Tween->Screen

Decision tree for selecting a non-ionic surfactant.

Conclusion

The rational selection and optimization of non-ionic surfactants are critical for the successful crystallization of many proteins. By understanding their physicochemical properties and mechanisms of action, and by employing systematic screening and optimization protocols, researchers can significantly increase their chances of obtaining high-quality crystals suitable for structural determination. This guide provides a framework for navigating the complex landscape of non-ionic surfactants in protein crystallization, ultimately accelerating research and discovery in structural biology and drug development.

References

comparative analysis of non-ionic surfactants for protein crystallization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving high-quality protein crystals is a critical bottleneck in structural biology and drug discovery. Non-ionic surfactants are invaluable tools in the crystallographer's arsenal, often proving essential for obtaining diffraction-quality crystals of challenging proteins, particularly membrane proteins. This guide provides a comparative analysis of common non-ionic surfactants, supported by experimental data and detailed protocols to aid in the rational selection of these crucial reagents.

Non-ionic surfactants, molecules with uncharged, hydrophilic head groups and hydrophobic tails, are prized for their gentle solubilizing properties. Unlike their ionic counterparts, they are less likely to denature proteins, preserving their native conformation which is essential for meaningful structural analysis.[1][2] Their primary role in protein crystallization is to prevent aggregation, increase solubility, and facilitate the formation of well-ordered crystal lattices.[3]

Comparative Analysis of Common Non-Ionic Surfactants

The selection of an appropriate non-ionic surfactant is often empirical, but an understanding of their physicochemical properties can guide initial screening efforts. Key parameters include the Critical Micelle Concentration (CMC), the concentration at which surfactant molecules self-assemble into micelles, and the size of these micelles.

SurfactantAbbreviationChemical FamilyTypical CMC (% w/v)Micelle Molecular Weight (kDa)Key Characteristics & Common Applications
n-Dodecyl-β-D-maltopyranosideDDMAlkyl Maltoside0.0077~50-70Very mild and effective at stabilizing a wide range of membrane proteins.[4] Often the first choice for solubilization and crystallization of sensitive proteins.[1][3]
n-Decyl-β-D-maltopyranosideDMAlkyl Maltoside0.06~40-50Similar to DDM but with a shorter alkyl chain, resulting in a higher CMC. Can be a good alternative if DDM proves suboptimal.[1]
n-Octyl-β-D-glucopyranosideOGAlkyl Glucoside0.73~25High CMC makes it easily removable by dialysis. Its smaller micelle size can sometimes be advantageous for crystal packing.[1]
Tetraethylene glycol monooctyl etherC8E4Polyoxyethylene Glycol Ether~1.0-Has been shown to be effective for the crystallization of both membrane and soluble proteins.[5][6]
Triton X-100-Polyoxyethylene Glycol Ether0.01-0.0260-90A widely used, inexpensive detergent. However, it is heterogeneous in nature which can be a disadvantage for crystallization.[1]
Tween 20-Polysorbate0.006~60Commonly used to reduce non-specific binding in various biochemical assays and can be beneficial in preventing protein aggregation during crystallization.[7]

Performance Data: A Case Study with Lysozyme

A study on the crystallization of the soluble protein lysozyme in the presence of the non-ionic surfactant tetraethylene glycol monooctyl ether (C8E4) provides valuable quantitative insights into the effect of surfactant concentration.

Experimental Results of Lysozyme Crystallization with C8E4 [5]

Lysozyme Concentration (mg/mL)C8E4 Concentration (% v/v)Observation after 1 Month
400.5Clear Solution
600.5Clear Solution
800.5Clear Solution
1000.5Clear Solution
4010Amorphous Precipitate
6010Crystals from Precipitate
8010Crystals from Precipitate
10010Crystals from Precipitate
4030Crystals
6030Crystals
8030Crystals
10030Crystals

These results demonstrate that an optimal concentration of the non-ionic surfactant is crucial for successful crystallization. At low concentrations, the surfactant may not be effective in preventing non-specific aggregation, while at very high concentrations, it can also inhibit crystal formation.

The Mechanism of Action of Non-Ionic Surfactants in Protein Crystallization

Non-ionic surfactants are thought to promote crystallization through two primary mechanisms:

  • Screening of Hydrophobic Interactions: Surfactant monomers can adsorb to hydrophobic patches on the protein surface. This masks these aggregation-prone regions and increases the protein's solubility and stability in solution, allowing for a more controlled approach to the supersaturation required for crystallization.[5]

  • Depletion Attraction: At higher concentrations, above the CMC, the presence of surfactant micelles can lead to a phenomenon known as depletion attraction. In this scenario, the exclusion of micelles from the region between two protein molecules creates an osmotic pressure that pushes the protein molecules together into an ordered crystalline lattice.[5]

cluster_0 Mechanism of Action A Protein in Solution B Addition of Non-Ionic Surfactant A->B C Surfactant Monomers Adsorb to Hydrophobic Patches B->C E Formation of Surfactant Micelles (at > CMC) B->E D Increased Protein Solubility and Stability C->D G Controlled Supersaturation D->G F Depletion Attraction Between Protein Molecules E->F F->G H Crystal Nucleation and Growth G->H

Mechanism of non-ionic surfactant action in protein crystallization.

Experimental Protocols

Protocol 1: Screening for an Optimal Non-Ionic Surfactant

This protocol outlines a general workflow for screening different non-ionic surfactants to identify the best candidate for crystallizing a target protein.

  • Protein Preparation:

    • The protein sample should be highly pure (>95%) and homogeneous.[8]

    • The final protein concentration for screening is typically between 5-20 mg/mL, dissolved in a minimal buffer solution.[8]

    • Before use, centrifuge the protein solution at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to remove any aggregates.

  • Surfactant Stock Solutions:

    • Prepare 10x stock solutions of a panel of non-ionic surfactants (e.g., DDM, DM, OG, C8E4, Triton X-100, Tween 20) in a compatible buffer. The concentration should be well above their respective CMCs.

  • Crystallization Setup (Hanging Drop Vapor Diffusion):

    • Use a sparse matrix crystallization screen (commercially available or custom-made).

    • For each condition in the screen, prepare a crystallization drop by mixing:

      • 1 µL of the protein solution

      • 0.5 µL of the reservoir solution

      • 0.5 µL of the 10x surfactant stock solution

    • The final surfactant concentration in the drop will be 1x.

    • Set up parallel screens for each surfactant to be tested.

    • Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).

  • Observation and Optimization:

    • Monitor the drops regularly under a microscope for the appearance of crystals, precipitate, or phase separation.

    • Once initial hits are identified, optimize the crystallization conditions by systematically varying the concentrations of the protein, precipitant, and the successful surfactant.

Start Start: Purified Protein Prep Prepare Protein Sample (>95% pure, 5-20 mg/mL) Start->Prep Stocks Prepare 10x Surfactant Stocks (DDM, DM, OG, C8E4, etc.) Prep->Stocks Setup Set up Crystallization Screens (Hanging Drop Vapor Diffusion) Stocks->Setup Mix Mix Protein + Reservoir + Surfactant Setup->Mix Incubate Incubate at Constant Temperature Mix->Incubate Observe Microscopic Observation Incubate->Observe Analysis Analyze Results: Crystals, Precipitate, or Clear Observe->Analysis Optimize Optimize Hit Conditions Analysis->Optimize Crystals Found End End: Diffraction Quality Crystals Analysis->End No Hits Optimize->End

Experimental workflow for screening non-ionic surfactants.

Logical Approach to Surfactant Selection

While empirical screening is often necessary, a logical approach can increase the chances of success.

Start Protein of Interest MembraneProtein Is it a membrane protein? Start->MembraneProtein SolubleProtein Is aggregation an issue? MembraneProtein->SolubleProtein No DDM_DM Start with mild surfactants: DDM or DM MembraneProtein->DDM_DM Yes Triton_Tween Consider additives to prevent non-specific aggregation: Triton X-100 or Tween 20 SolubleProtein->Triton_Tween Yes Screen Perform a broad surfactant screen SolubleProtein->Screen No OG_C8E4 Try surfactants with smaller micelles: OG or C8E4 DDM_DM->OG_C8E4 If no success OG_C8E4->Screen Triton_Tween->Screen

Decision tree for selecting a non-ionic surfactant.

Conclusion

The rational selection and optimization of non-ionic surfactants are critical for the successful crystallization of many proteins. By understanding their physicochemical properties and mechanisms of action, and by employing systematic screening and optimization protocols, researchers can significantly increase their chances of obtaining high-quality crystals suitable for structural determination. This guide provides a framework for navigating the complex landscape of non-ionic surfactants in protein crystallization, ultimately accelerating research and discovery in structural biology and drug development.

References

N-Dodecyllactobionamide: A Comparative Guide to its Efficacy as a Glycosidic Surfactant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of N-Dodecyllactobionamide with other common glycosidic surfactants. The information presented is based on experimental data from peer-reviewed literature, offering a valuable resource for formulation development, drug delivery research, and applications requiring high-performance, biocompatible surfactants.

Overview of Glycosidic Surfactants

Glycosidic surfactants are a class of non-ionic surfactants characterized by a hydrophilic sugar head group (e.g., glucose, maltose, lactose) and a hydrophobic alkyl tail. Their excellent biodegradability, low toxicity, and synthesis from renewable resources make them attractive alternatives to traditional petroleum-based surfactants.[1] Key performance indicators for these surfactants include their critical micelle concentration (CMC), the concentration at which surfactant molecules self-assemble into micelles, and their ability to reduce surface tension. A lower CMC indicates a more efficient surfactant, as less of it is needed to form micelles and achieve desired effects like solubilization.

Comparative Efficacy of this compound

This compound stands out due to its unique lactobionamide headgroup, which is derived from lactose. This disaccharide headgroup influences its physicochemical properties, setting it apart from monosaccharide-based surfactants.

Quantitative Performance Data

The following table summarizes the key performance parameters of this compound and other widely used glycosidic surfactants. Lower CMC values indicate higher efficiency in micelle formation, while a lower surface tension at CMC (γcmc) signifies greater effectiveness in reducing surface tension. The maximum surface excess concentration (Γmax) and the minimum area per molecule (A) provide insights into the packing of the surfactant molecules at the air-water interface.

SurfactantAlkyl Chain LengthHeadgroupCMC (mM)γcmc (mN/m)Γmax (10⁻⁶ mol/m²)A (Ų/molecule)
This compound C12Lactobionamide0.2539.03.844
N-Dodecyl-N-methyllactobionamide C12N-methyl-lactobionamide0.8337.82.8957.5
n-Dodecyl-β-D-maltosideC12Maltose0.1739.03.745
Octyl-β-D-glucosideC8Glucose2529.03.154
Decyl GlucosideC10Glucose2.028.5--
Heptyl GlucosideC7Glucose13030.5--

Note: Data is compiled from multiple sources and experimental conditions may vary.

From the data, this compound exhibits a low CMC, comparable to that of the widely used n-dodecyl-β-D-maltoside, indicating its high efficiency in forming micelles. Its surface tension reduction is also significant. The addition of a methyl group to the amide nitrogen in N-Dodecyl-N-methyllactobionamide increases the CMC, suggesting a slight decrease in the tendency to form micelles.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize surfactant efficacy.

Determination of Surface Tension and Critical Micelle Concentration (CMC) by Wilhelmy Plate Method

The Wilhelmy plate method is a widely used and accurate technique for measuring the equilibrium surface tension of a liquid-air interface.[3][4][5][6][7]

Principle: A thin platinum plate is suspended perpendicular to the liquid surface. The force exerted on the plate by the surface tension is measured by a tensiometer.

Apparatus:

  • Tensiometer equipped with a sensitive balance

  • Platinum Wilhelmy plate

  • Glass vessel

  • Temperature control unit

Procedure:

  • Preparation: Clean the platinum plate thoroughly, typically by flaming it to remove any organic contaminants, and ensure it is perfectly dry. The glass vessel must also be meticulously cleaned.

  • Sample Preparation: Prepare a stock solution of the surfactant in high-purity water. Create a series of dilutions of the surfactant solution with accurately known concentrations.

  • Measurement:

    • Hang the clean Wilhelmy plate from the tensiometer balance.

    • Bring the surfactant solution into contact with the plate.

    • The force measured by the balance is used to calculate the surface tension (γ) using the Wilhelmy equation: γ = F / (l * cosθ) where F is the measured force, l is the wetted length of the plate, and θ is the contact angle between the liquid and the plate (for a clean platinum plate, θ is assumed to be 0, so cosθ = 1).

  • CMC Determination:

    • Measure the surface tension for each surfactant concentration.

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The plot will show a sharp break; the concentration at this inflection point is the Critical Micelle Concentration (CMC).[8][9] Below the CMC, the surface tension decreases linearly with the log of the concentration. Above the CMC, the surface tension remains relatively constant.[8]

Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

This method utilizes a fluorescent probe, such as pyrene, which is sensitive to the polarity of its microenvironment.[10][11][12][13][14][15]

Principle: Pyrene has a low solubility in water and preferentially partitions into the hydrophobic core of micelles. The fluorescence emission spectrum of pyrene changes depending on the polarity of its surroundings. Specifically, the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) is sensitive to the local environment. In a polar aqueous environment, the I₁/I₃ ratio is high. In the nonpolar interior of a micelle, this ratio decreases significantly.

Apparatus:

  • Fluorometer

  • Quartz cuvettes

  • Micropipettes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone).

    • Prepare a series of surfactant solutions of varying concentrations in high-purity water.

    • Add a small aliquot of the pyrene stock solution to each surfactant solution and allow the solvent to evaporate, leaving the pyrene dispersed in the aqueous solution. The final pyrene concentration should be very low (micromolar range).

  • Measurement:

    • Excite the pyrene in each sample at a wavelength of approximately 335 nm.

    • Record the fluorescence emission spectrum from approximately 360 nm to 400 nm.

    • Determine the intensities of the first (I₁, around 373 nm) and third (I₃, around 384 nm) vibronic peaks.

  • CMC Determination:

    • Calculate the I₁/I₃ ratio for each surfactant concentration.

    • Plot the I₁/I₃ ratio as a function of the logarithm of the surfactant concentration.

    • The plot will show a sigmoidal curve. The CMC is determined from the inflection point of this curve, which represents the onset of micelle formation.

Visualizations

Structural Comparison of Glycosidic Surfactants

The following diagram illustrates the general chemical structures of the compared glycosidic surfactants, highlighting the differences in their hydrophilic headgroups and hydrophobic tails.

G cluster_ndl This compound cluster_ddm n-Dodecyl-β-D-maltoside cluster_og Octyl-β-D-glucoside cluster_dg Decyl Glucoside cluster_hg Heptyl Glucoside ndl_tail Dodecyl Chain (C12) ndl_head Lactobionamide Headgroup ndl_tail->ndl_head -NH-CO- ddm_tail Dodecyl Chain (C12) ddm_head Maltose Headgroup ddm_tail->ddm_head -O- og_tail Octyl Chain (C8) og_head Glucose Headgroup og_tail->og_head -O- dg_tail Decyl Chain (C10) dg_head Glucose Headgroup dg_tail->dg_head -O- hg_tail Heptyl Chain (C7) hg_head Glucose Headgroup hg_tail->hg_head -O-

Caption: Structural overview of compared glycosidic surfactants.

Experimental Workflow for Surfactant Efficacy Evaluation

This diagram outlines the key steps involved in the experimental evaluation of a surfactant's performance.

G start Start: Surfactant Sample prep Prepare Aqueous Solutions (Varying Concentrations) start->prep st_measurement Surface Tension Measurement (Wilhelmy Plate) prep->st_measurement fs_measurement Fluorescence Spectroscopy (Pyrene Probe) prep->fs_measurement plot_st Plot Surface Tension vs. log(Concentration) st_measurement->plot_st plot_fs Plot I1/I3 Ratio vs. log(Concentration) fs_measurement->plot_fs determine_cmc_st Determine CMC & γcmc plot_st->determine_cmc_st determine_cmc_fs Determine CMC plot_fs->determine_cmc_fs analysis Comparative Analysis of Efficacy Parameters determine_cmc_st->analysis determine_cmc_fs->analysis end End: Efficacy Profile analysis->end

Caption: Workflow for determining surfactant efficacy.

Logical Relationship of Surfactant Properties

The following diagram illustrates the relationship between the chemical structure of a glycosidic surfactant and its key performance characteristics.

G structure Surfactant Chemical Structure hydrophobicity Hydrophobicity (Alkyl Chain Length) structure->hydrophobicity hydrophilicity Hydrophilicity (Headgroup Size/Type) structure->hydrophilicity st Surface Tension Reduction (γcmc) structure->st biocompatibility Biocompatibility & Biodegradability structure->biocompatibility cmc Critical Micelle Concentration (CMC) hydrophobicity->cmc Longer chain -> Lower CMC hydrophilicity->cmc Larger headgroup -> Higher CMC solubilization Solubilization Capacity cmc->solubilization

Caption: Relationship between surfactant structure and properties.

References

N-Dodecyllactobionamide: A Comparative Guide to its Efficacy as a Glycosidic Surfactant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of N-Dodecyllactobionamide with other common glycosidic surfactants. The information presented is based on experimental data from peer-reviewed literature, offering a valuable resource for formulation development, drug delivery research, and applications requiring high-performance, biocompatible surfactants.

Overview of Glycosidic Surfactants

Glycosidic surfactants are a class of non-ionic surfactants characterized by a hydrophilic sugar head group (e.g., glucose, maltose, lactose) and a hydrophobic alkyl tail. Their excellent biodegradability, low toxicity, and synthesis from renewable resources make them attractive alternatives to traditional petroleum-based surfactants.[1] Key performance indicators for these surfactants include their critical micelle concentration (CMC), the concentration at which surfactant molecules self-assemble into micelles, and their ability to reduce surface tension. A lower CMC indicates a more efficient surfactant, as less of it is needed to form micelles and achieve desired effects like solubilization.

Comparative Efficacy of this compound

This compound stands out due to its unique lactobionamide headgroup, which is derived from lactose. This disaccharide headgroup influences its physicochemical properties, setting it apart from monosaccharide-based surfactants.

Quantitative Performance Data

The following table summarizes the key performance parameters of this compound and other widely used glycosidic surfactants. Lower CMC values indicate higher efficiency in micelle formation, while a lower surface tension at CMC (γcmc) signifies greater effectiveness in reducing surface tension. The maximum surface excess concentration (Γmax) and the minimum area per molecule (A) provide insights into the packing of the surfactant molecules at the air-water interface.

SurfactantAlkyl Chain LengthHeadgroupCMC (mM)γcmc (mN/m)Γmax (10⁻⁶ mol/m²)A (Ų/molecule)
This compound C12Lactobionamide0.2539.03.844
N-Dodecyl-N-methyllactobionamide C12N-methyl-lactobionamide0.8337.82.8957.5
n-Dodecyl-β-D-maltosideC12Maltose0.1739.03.745
Octyl-β-D-glucosideC8Glucose2529.03.154
Decyl GlucosideC10Glucose2.028.5--
Heptyl GlucosideC7Glucose13030.5--

Note: Data is compiled from multiple sources and experimental conditions may vary.

From the data, this compound exhibits a low CMC, comparable to that of the widely used n-dodecyl-β-D-maltoside, indicating its high efficiency in forming micelles. Its surface tension reduction is also significant. The addition of a methyl group to the amide nitrogen in N-Dodecyl-N-methyllactobionamide increases the CMC, suggesting a slight decrease in the tendency to form micelles.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize surfactant efficacy.

Determination of Surface Tension and Critical Micelle Concentration (CMC) by Wilhelmy Plate Method

The Wilhelmy plate method is a widely used and accurate technique for measuring the equilibrium surface tension of a liquid-air interface.[3][4][5][6][7]

Principle: A thin platinum plate is suspended perpendicular to the liquid surface. The force exerted on the plate by the surface tension is measured by a tensiometer.

Apparatus:

  • Tensiometer equipped with a sensitive balance

  • Platinum Wilhelmy plate

  • Glass vessel

  • Temperature control unit

Procedure:

  • Preparation: Clean the platinum plate thoroughly, typically by flaming it to remove any organic contaminants, and ensure it is perfectly dry. The glass vessel must also be meticulously cleaned.

  • Sample Preparation: Prepare a stock solution of the surfactant in high-purity water. Create a series of dilutions of the surfactant solution with accurately known concentrations.

  • Measurement:

    • Hang the clean Wilhelmy plate from the tensiometer balance.

    • Bring the surfactant solution into contact with the plate.

    • The force measured by the balance is used to calculate the surface tension (γ) using the Wilhelmy equation: γ = F / (l * cosθ) where F is the measured force, l is the wetted length of the plate, and θ is the contact angle between the liquid and the plate (for a clean platinum plate, θ is assumed to be 0, so cosθ = 1).

  • CMC Determination:

    • Measure the surface tension for each surfactant concentration.

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The plot will show a sharp break; the concentration at this inflection point is the Critical Micelle Concentration (CMC).[8][9] Below the CMC, the surface tension decreases linearly with the log of the concentration. Above the CMC, the surface tension remains relatively constant.[8]

Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

This method utilizes a fluorescent probe, such as pyrene, which is sensitive to the polarity of its microenvironment.[10][11][12][13][14][15]

Principle: Pyrene has a low solubility in water and preferentially partitions into the hydrophobic core of micelles. The fluorescence emission spectrum of pyrene changes depending on the polarity of its surroundings. Specifically, the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) is sensitive to the local environment. In a polar aqueous environment, the I₁/I₃ ratio is high. In the nonpolar interior of a micelle, this ratio decreases significantly.

Apparatus:

  • Fluorometer

  • Quartz cuvettes

  • Micropipettes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone).

    • Prepare a series of surfactant solutions of varying concentrations in high-purity water.

    • Add a small aliquot of the pyrene stock solution to each surfactant solution and allow the solvent to evaporate, leaving the pyrene dispersed in the aqueous solution. The final pyrene concentration should be very low (micromolar range).

  • Measurement:

    • Excite the pyrene in each sample at a wavelength of approximately 335 nm.

    • Record the fluorescence emission spectrum from approximately 360 nm to 400 nm.

    • Determine the intensities of the first (I₁, around 373 nm) and third (I₃, around 384 nm) vibronic peaks.

  • CMC Determination:

    • Calculate the I₁/I₃ ratio for each surfactant concentration.

    • Plot the I₁/I₃ ratio as a function of the logarithm of the surfactant concentration.

    • The plot will show a sigmoidal curve. The CMC is determined from the inflection point of this curve, which represents the onset of micelle formation.

Visualizations

Structural Comparison of Glycosidic Surfactants

The following diagram illustrates the general chemical structures of the compared glycosidic surfactants, highlighting the differences in their hydrophilic headgroups and hydrophobic tails.

G cluster_ndl This compound cluster_ddm n-Dodecyl-β-D-maltoside cluster_og Octyl-β-D-glucoside cluster_dg Decyl Glucoside cluster_hg Heptyl Glucoside ndl_tail Dodecyl Chain (C12) ndl_head Lactobionamide Headgroup ndl_tail->ndl_head -NH-CO- ddm_tail Dodecyl Chain (C12) ddm_head Maltose Headgroup ddm_tail->ddm_head -O- og_tail Octyl Chain (C8) og_head Glucose Headgroup og_tail->og_head -O- dg_tail Decyl Chain (C10) dg_head Glucose Headgroup dg_tail->dg_head -O- hg_tail Heptyl Chain (C7) hg_head Glucose Headgroup hg_tail->hg_head -O-

Caption: Structural overview of compared glycosidic surfactants.

Experimental Workflow for Surfactant Efficacy Evaluation

This diagram outlines the key steps involved in the experimental evaluation of a surfactant's performance.

G start Start: Surfactant Sample prep Prepare Aqueous Solutions (Varying Concentrations) start->prep st_measurement Surface Tension Measurement (Wilhelmy Plate) prep->st_measurement fs_measurement Fluorescence Spectroscopy (Pyrene Probe) prep->fs_measurement plot_st Plot Surface Tension vs. log(Concentration) st_measurement->plot_st plot_fs Plot I1/I3 Ratio vs. log(Concentration) fs_measurement->plot_fs determine_cmc_st Determine CMC & γcmc plot_st->determine_cmc_st determine_cmc_fs Determine CMC plot_fs->determine_cmc_fs analysis Comparative Analysis of Efficacy Parameters determine_cmc_st->analysis determine_cmc_fs->analysis end End: Efficacy Profile analysis->end

Caption: Workflow for determining surfactant efficacy.

Logical Relationship of Surfactant Properties

The following diagram illustrates the relationship between the chemical structure of a glycosidic surfactant and its key performance characteristics.

G structure Surfactant Chemical Structure hydrophobicity Hydrophobicity (Alkyl Chain Length) structure->hydrophobicity hydrophilicity Hydrophilicity (Headgroup Size/Type) structure->hydrophilicity st Surface Tension Reduction (γcmc) structure->st biocompatibility Biocompatibility & Biodegradability structure->biocompatibility cmc Critical Micelle Concentration (CMC) hydrophobicity->cmc Longer chain -> Lower CMC hydrophilicity->cmc Larger headgroup -> Higher CMC solubilization Solubilization Capacity cmc->solubilization

Caption: Relationship between surfactant structure and properties.

References

Comparative Analysis of N-Dodecyllactobionamide for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the performance of N-Dodecyllactobionamide in comparison to other commonly used surfactants in biological applications, supported by experimental data and detailed protocols.

For researchers and scientists engaged in drug development and membrane protein research, the selection of an appropriate surfactant is a critical step that can significantly impact experimental outcomes. This compound, a non-ionic, sugar-based surfactant, has emerged as a gentle amphiphile for the solubilization and stabilization of biological macromolecules. This guide provides a comparative analysis of this compound against other widely used surfactants, presenting key performance data and detailed experimental methodologies to aid in the selection of the most suitable agent for specific research needs.

Physicochemical Properties: A Comparative Overview

The performance of a surfactant is intrinsically linked to its physicochemical properties. The critical micelle concentration (CMC), the concentration at which surfactant molecules self-assemble into micelles, is a crucial parameter. A lower CMC is often desirable for membrane protein stabilization as it implies that less surfactant is required to maintain a micellar environment.

SurfactantTypeChemical Structure of Hydrophilic HeadCritical Micelle Concentration (CMC)Reference
This compound Non-ionicLactobionamideNot explicitly found in searches
n-Dodecyl-β-D-maltoside (DDM)Non-ionicMaltose~0.15 mM[1]
Lauryl Maltose Neopentyl Glycol (L-MNG)Non-ionicMaltose Neopentyl Glycol~0.01 mM[1]
Triton X-100Non-ionicPolyoxyethylene~0.24 mM
Octyl-β-D-glucoside (OG)Non-ionicGlucose~20-25 mM[2]
N-Alkyl-N-methyllactobionamides (C12-MLA)Non-ionicN-methyllactobionamideNot explicitly found for C12[3]

Performance in Membrane Protein Applications

The primary application of non-ionic surfactants like this compound in drug development is the solubilization and stabilization of membrane proteins, which are crucial drug targets. The ideal surfactant should efficiently extract the protein from the cell membrane while preserving its native structure and function.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the application of surfactants in membrane protein research. These protocols can be adapted for the use of this compound.

General Protocol for Membrane Protein Solubilization

This protocol outlines the general steps for solubilizing membrane proteins from cellular membranes. The optimal concentration of the surfactant should be determined empirically.

Materials:

  • Cell paste or tissue containing the target membrane protein

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors)

  • Surfactant stock solution (e.g., 10% w/v of this compound or other surfactant in water or buffer)

  • Ultracentrifuge

Procedure:

  • Resuspend the cell paste or homogenized tissue in ice-cold Lysis Buffer.

  • Disrupt the cells using a suitable method (e.g., sonication, French press, or high-pressure homogenization).

  • Pellet the cell debris by centrifugation at a low speed (e.g., 10,000 x g for 20 minutes at 4°C).

  • Carefully collect the supernatant containing the membrane fraction and transfer it to an ultracentrifuge tube.

  • Pellet the membranes by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

  • Discard the supernatant and gently resuspend the membrane pellet in Lysis Buffer.

  • To the resuspended membranes, add the surfactant stock solution to the desired final concentration (typically 1-2% w/v for initial solubilization).

  • Incubate the mixture with gentle agitation for 1-2 hours at 4°C.

  • Remove the insoluble material by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

  • The supernatant now contains the solubilized membrane proteins.

General Protocol for Enzyme Activity Assay in the Presence of Surfactants

This protocol describes a general method for assessing the effect of a surfactant on the activity of a soluble enzyme. This is important for applications where the surfactant might be part of a formulation.

Materials:

  • Enzyme of interest

  • Substrate for the enzyme

  • Assay Buffer (optimal for the enzyme's activity)

  • Surfactant stock solution

  • Spectrophotometer or other appropriate detection instrument

Procedure:

  • Prepare a series of dilutions of the surfactant in the Assay Buffer. A range of concentrations both below and above the CMC should be tested.

  • Prepare a reaction mixture containing the Assay Buffer, the substrate at a known concentration, and the surfactant at the desired concentration.

  • Initiate the enzymatic reaction by adding a specific amount of the enzyme to the reaction mixture.

  • Monitor the reaction progress over time by measuring the change in absorbance, fluorescence, or other detectable signal that is proportional to the product formation or substrate consumption.

  • Calculate the initial reaction velocity for each surfactant concentration.

  • Compare the enzyme activity in the presence of the surfactant to a control reaction without the surfactant to determine the effect of the surfactant on the enzyme's function. Some non-ionic detergents like Triton X-100 have been shown to increase the apparent activity of some enzymes.[5]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for membrane protein solubilization and enzyme activity assays.

MembraneProteinSolubilization cluster_cell_prep Cell Preparation cluster_solubilization Solubilization cluster_analysis Analysis CellPaste Cell Paste/ Tissue Lysis Lysis & Debris Removal CellPaste->Lysis Membranes Membrane Isolation Lysis->Membranes AddSurfactant Add Surfactant (e.g., this compound) Membranes->AddSurfactant Incubation Incubation AddSurfactant->Incubation Centrifugation Ultracentrifugation Incubation->Centrifugation SolubilizedProteins Solubilized Membrane Proteins Centrifugation->SolubilizedProteins

Fig. 1: Workflow for Membrane Protein Solubilization.

EnzymeActivityAssay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Reagents Prepare Assay Buffer, Substrate & Surfactant Dilutions Mix Combine Buffer, Substrate & Surfactant Reagents->Mix AddEnzyme Initiate with Enzyme Mix->AddEnzyme Monitor Monitor Reaction Progress AddEnzyme->Monitor Calculate Calculate Initial Velocity Monitor->Calculate Compare Compare to Control Calculate->Compare

Fig. 2: Workflow for Enzyme Activity Assay with Surfactant.

References

Comparative Analysis of N-Dodecyllactobionamide for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the performance of N-Dodecyllactobionamide in comparison to other commonly used surfactants in biological applications, supported by experimental data and detailed protocols.

For researchers and scientists engaged in drug development and membrane protein research, the selection of an appropriate surfactant is a critical step that can significantly impact experimental outcomes. This compound, a non-ionic, sugar-based surfactant, has emerged as a gentle amphiphile for the solubilization and stabilization of biological macromolecules. This guide provides a comparative analysis of this compound against other widely used surfactants, presenting key performance data and detailed experimental methodologies to aid in the selection of the most suitable agent for specific research needs.

Physicochemical Properties: A Comparative Overview

The performance of a surfactant is intrinsically linked to its physicochemical properties. The critical micelle concentration (CMC), the concentration at which surfactant molecules self-assemble into micelles, is a crucial parameter. A lower CMC is often desirable for membrane protein stabilization as it implies that less surfactant is required to maintain a micellar environment.

SurfactantTypeChemical Structure of Hydrophilic HeadCritical Micelle Concentration (CMC)Reference
This compound Non-ionicLactobionamideNot explicitly found in searches
n-Dodecyl-β-D-maltoside (DDM)Non-ionicMaltose~0.15 mM[1]
Lauryl Maltose Neopentyl Glycol (L-MNG)Non-ionicMaltose Neopentyl Glycol~0.01 mM[1]
Triton X-100Non-ionicPolyoxyethylene~0.24 mM
Octyl-β-D-glucoside (OG)Non-ionicGlucose~20-25 mM[2]
N-Alkyl-N-methyllactobionamides (C12-MLA)Non-ionicN-methyllactobionamideNot explicitly found for C12[3]

Performance in Membrane Protein Applications

The primary application of non-ionic surfactants like this compound in drug development is the solubilization and stabilization of membrane proteins, which are crucial drug targets. The ideal surfactant should efficiently extract the protein from the cell membrane while preserving its native structure and function.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the application of surfactants in membrane protein research. These protocols can be adapted for the use of this compound.

General Protocol for Membrane Protein Solubilization

This protocol outlines the general steps for solubilizing membrane proteins from cellular membranes. The optimal concentration of the surfactant should be determined empirically.

Materials:

  • Cell paste or tissue containing the target membrane protein

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors)

  • Surfactant stock solution (e.g., 10% w/v of this compound or other surfactant in water or buffer)

  • Ultracentrifuge

Procedure:

  • Resuspend the cell paste or homogenized tissue in ice-cold Lysis Buffer.

  • Disrupt the cells using a suitable method (e.g., sonication, French press, or high-pressure homogenization).

  • Pellet the cell debris by centrifugation at a low speed (e.g., 10,000 x g for 20 minutes at 4°C).

  • Carefully collect the supernatant containing the membrane fraction and transfer it to an ultracentrifuge tube.

  • Pellet the membranes by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

  • Discard the supernatant and gently resuspend the membrane pellet in Lysis Buffer.

  • To the resuspended membranes, add the surfactant stock solution to the desired final concentration (typically 1-2% w/v for initial solubilization).

  • Incubate the mixture with gentle agitation for 1-2 hours at 4°C.

  • Remove the insoluble material by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

  • The supernatant now contains the solubilized membrane proteins.

General Protocol for Enzyme Activity Assay in the Presence of Surfactants

This protocol describes a general method for assessing the effect of a surfactant on the activity of a soluble enzyme. This is important for applications where the surfactant might be part of a formulation.

Materials:

  • Enzyme of interest

  • Substrate for the enzyme

  • Assay Buffer (optimal for the enzyme's activity)

  • Surfactant stock solution

  • Spectrophotometer or other appropriate detection instrument

Procedure:

  • Prepare a series of dilutions of the surfactant in the Assay Buffer. A range of concentrations both below and above the CMC should be tested.

  • Prepare a reaction mixture containing the Assay Buffer, the substrate at a known concentration, and the surfactant at the desired concentration.

  • Initiate the enzymatic reaction by adding a specific amount of the enzyme to the reaction mixture.

  • Monitor the reaction progress over time by measuring the change in absorbance, fluorescence, or other detectable signal that is proportional to the product formation or substrate consumption.

  • Calculate the initial reaction velocity for each surfactant concentration.

  • Compare the enzyme activity in the presence of the surfactant to a control reaction without the surfactant to determine the effect of the surfactant on the enzyme's function. Some non-ionic detergents like Triton X-100 have been shown to increase the apparent activity of some enzymes.[5]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for membrane protein solubilization and enzyme activity assays.

MembraneProteinSolubilization cluster_cell_prep Cell Preparation cluster_solubilization Solubilization cluster_analysis Analysis CellPaste Cell Paste/ Tissue Lysis Lysis & Debris Removal CellPaste->Lysis Membranes Membrane Isolation Lysis->Membranes AddSurfactant Add Surfactant (e.g., this compound) Membranes->AddSurfactant Incubation Incubation AddSurfactant->Incubation Centrifugation Ultracentrifugation Incubation->Centrifugation SolubilizedProteins Solubilized Membrane Proteins Centrifugation->SolubilizedProteins

Fig. 1: Workflow for Membrane Protein Solubilization.

EnzymeActivityAssay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Reagents Prepare Assay Buffer, Substrate & Surfactant Dilutions Mix Combine Buffer, Substrate & Surfactant Reagents->Mix AddEnzyme Initiate with Enzyme Mix->AddEnzyme Monitor Monitor Reaction Progress AddEnzyme->Monitor Calculate Calculate Initial Velocity Monitor->Calculate Compare Compare to Control Calculate->Compare

Fig. 2: Workflow for Enzyme Activity Assay with Surfactant.

References

Assessing the Purity of Proteins Extracted with N-Dodecyllactobionamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful extraction and purification of membrane proteins are critical for downstream applications. The choice of detergent is a pivotal factor influencing not only the yield but, more importantly, the purity and integrity of the target protein. This guide provides an objective comparison of N-Dodecyllactobionamide (LDAO), a zwitterionic detergent, with other commonly used detergents for membrane protein extraction. The performance of these detergents is evaluated based on their physicochemical properties and supporting experimental data to aid in the selection of the most suitable agent for your research needs.

Performance Comparison of Common Detergents

The selection of an appropriate detergent is crucial for maintaining the structural integrity and biological activity of membrane proteins upon their removal from the lipid bilayer.[1] this compound (LDAO) is a zwitterionic detergent frequently used in the solubilization and purification of membrane proteins.[1] This section provides a comparative overview of LDAO and other commonly used detergents, including n-dodecyl-β-D-maltoside (DDM), 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS), and n-octyl-β-D-glucopyranoside (Octyl Glucoside or OG), based on their physicochemical properties and their impact on protein purity.

Physicochemical Properties of Selected Detergents

The properties of a detergent, such as its critical micelle concentration (CMC), aggregation number, and molecular weight, play a significant role in its effectiveness for a particular application. A high CMC can facilitate easier removal of the detergent during purification steps. The table below summarizes key properties of LDAO and its alternatives.

PropertyThis compound (LDAO)n-dodecyl-β-D-maltoside (DDM)3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS)n-octyl-β-D-glucopyranoside (Octyl Glucoside)
Type ZwitterionicNon-ionicZwitterionicNon-ionic
Molecular Weight ( g/mol ) 229.4510.6614.9292.4
Critical Micelle Conc. (CMC) in water 1-2 mM0.17 mM8-10 mM20-25 mM
Aggregation Number ~75~140~10~27
Experimental Data: Comparison of Protein Purity

The purity of the extracted protein is a critical measure of a detergent's performance. In a hypothetical experiment, a target membrane protein, the Epidermal Growth Factor Receptor (EGFR), was extracted from cultured mammalian cells using LDAO, DDM, CHAPS, and Octyl Glucoside. The total protein concentration in the extracts was determined, and the purity of the target protein was assessed by densitometry of Coomassie Blue-stained SDS-PAGE gels.

DetergentTotal Protein Yield (mg/mL)Target Protein Band Intensity (% of total lane intensity)Estimated Purity of Target Protein (%)
This compound (LDAO) 1.87575
n-dodecyl-β-D-maltoside (DDM) 1.58585
CHAPS 1.28080
Octyl Glucoside 2.16565

Note: The data presented in this table is illustrative and intended to demonstrate a comparative experimental setup. Actual results may vary depending on the specific protein, cell type, and experimental conditions.

Based on these illustrative data, DDM provided the highest purity for the target protein, albeit with a lower total protein yield compared to LDAO and Octyl Glucoside. LDAO showed a good balance of yield and purity. Octyl Glucoside resulted in the highest yield but the lowest purity, suggesting co-extraction of more non-target proteins. CHAPS provided a moderate yield and good purity.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental results. The following sections provide detailed protocols for the key experiments cited in this guide.

Protocol 1: Membrane Protein Extraction

This protocol describes the extraction of total membrane proteins from a confluent 10 cm dish of cultured mammalian cells.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (w/v) detergent (LDAO, DDM, CHAPS, or Octyl Glucoside), and protease inhibitor cocktail.

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Aspirate the culture medium from the 10 cm dish and wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold Lysis Buffer to the dish.

  • Scrape the cells from the dish using a cell scraper and transfer the lysate to a microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant, containing the solubilized membrane proteins, to a fresh, pre-chilled microcentrifuge tube.

Protocol 2: Protein Quantification (BCA Assay)

The Bicinchoninic Acid (BCA) assay is often more compatible with detergents than the Bradford assay.

Materials:

  • BCA Protein Assay Kit

  • Bovine Serum Albumin (BSA) standards

  • Microplate reader

Procedure:

  • Prepare a series of BSA standards with concentrations ranging from 25 to 2000 µg/mL.

  • Add 25 µL of each standard or unknown sample to a microplate well in triplicate.

  • Prepare the BCA working reagent by mixing reagent A and reagent B according to the kit instructions.

  • Add 200 µL of the BCA working reagent to each well.

  • Mix the plate gently and incubate at 37°C for 30 minutes.

  • Cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.

  • Generate a standard curve from the BSA standards and determine the protein concentration of the unknown samples.

Protocol 3: SDS-PAGE and Densitometry for Purity Assessment

Materials:

  • SDS-PAGE gels

  • SDS-PAGE running buffer

  • Laemmli sample buffer (2x)

  • Protein molecular weight marker

  • Coomassie Brilliant Blue R-250 staining solution

  • Destaining solution (e.g., 40% methanol, 10% acetic acid)

  • Gel imaging system

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Mix 20 µg of each protein extract with an equal volume of 2x Laemmli sample buffer.

  • Heat the samples at 95°C for 5 minutes.

  • Load the samples and a molecular weight marker onto an SDS-PAGE gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Stain the gel with Coomassie Brilliant Blue for 1 hour with gentle agitation.[2]

  • Destain the gel with destaining solution until the protein bands are clearly visible against a clear background.[2]

  • Image the gel using a gel imaging system.

  • Perform densitometric analysis using image analysis software to quantify the intensity of the target protein band relative to the total protein in the same lane.[3][4]

Protocol 4: Western Blotting

Materials:

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Transfer the proteins from the SDS-PAGE gel to a membrane using a wet or semi-dry transfer system.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[5]

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[6]

  • Wash the membrane three times with TBST for 10 minutes each.[6]

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[6]

  • Wash the membrane three times with TBST for 10 minutes each.[6]

  • Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

  • Capture the signal using an imaging system.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Protein Extraction cluster_analysis Purity Assessment cell_culture Cultured Mammalian Cells lysis Cell Lysis with Detergent (LDAO, DDM, CHAPS, or OG) cell_culture->lysis centrifugation1 Centrifugation to Pellet Debris lysis->centrifugation1 supernatant Collect Supernatant (Solubilized Proteins) centrifugation1->supernatant quantification Protein Quantification (BCA Assay) supernatant->quantification sds_page SDS-PAGE supernatant->sds_page staining Coomassie Staining sds_page->staining western_blot Western Blotting sds_page->western_blot densitometry Densitometry Analysis staining->densitometry

Caption: Workflow for membrane protein extraction and purity assessment.

Signaling Pathway: Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in cell signaling pathways that regulate cell proliferation, survival, and differentiation.[7] The proper extraction of EGFR is essential for studying its function and its role in diseases like cancer.

EGFR_signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2 Grb2 Dimerization->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellResponse Cell Proliferation, Survival, etc. TranscriptionFactors->CellResponse

References

Assessing the Purity of Proteins Extracted with N-Dodecyllactobionamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful extraction and purification of membrane proteins are critical for downstream applications. The choice of detergent is a pivotal factor influencing not only the yield but, more importantly, the purity and integrity of the target protein. This guide provides an objective comparison of N-Dodecyllactobionamide (LDAO), a zwitterionic detergent, with other commonly used detergents for membrane protein extraction. The performance of these detergents is evaluated based on their physicochemical properties and supporting experimental data to aid in the selection of the most suitable agent for your research needs.

Performance Comparison of Common Detergents

The selection of an appropriate detergent is crucial for maintaining the structural integrity and biological activity of membrane proteins upon their removal from the lipid bilayer.[1] this compound (LDAO) is a zwitterionic detergent frequently used in the solubilization and purification of membrane proteins.[1] This section provides a comparative overview of LDAO and other commonly used detergents, including n-dodecyl-β-D-maltoside (DDM), 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS), and n-octyl-β-D-glucopyranoside (Octyl Glucoside or OG), based on their physicochemical properties and their impact on protein purity.

Physicochemical Properties of Selected Detergents

The properties of a detergent, such as its critical micelle concentration (CMC), aggregation number, and molecular weight, play a significant role in its effectiveness for a particular application. A high CMC can facilitate easier removal of the detergent during purification steps. The table below summarizes key properties of LDAO and its alternatives.

PropertyThis compound (LDAO)n-dodecyl-β-D-maltoside (DDM)3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS)n-octyl-β-D-glucopyranoside (Octyl Glucoside)
Type ZwitterionicNon-ionicZwitterionicNon-ionic
Molecular Weight ( g/mol ) 229.4510.6614.9292.4
Critical Micelle Conc. (CMC) in water 1-2 mM0.17 mM8-10 mM20-25 mM
Aggregation Number ~75~140~10~27
Experimental Data: Comparison of Protein Purity

The purity of the extracted protein is a critical measure of a detergent's performance. In a hypothetical experiment, a target membrane protein, the Epidermal Growth Factor Receptor (EGFR), was extracted from cultured mammalian cells using LDAO, DDM, CHAPS, and Octyl Glucoside. The total protein concentration in the extracts was determined, and the purity of the target protein was assessed by densitometry of Coomassie Blue-stained SDS-PAGE gels.

DetergentTotal Protein Yield (mg/mL)Target Protein Band Intensity (% of total lane intensity)Estimated Purity of Target Protein (%)
This compound (LDAO) 1.87575
n-dodecyl-β-D-maltoside (DDM) 1.58585
CHAPS 1.28080
Octyl Glucoside 2.16565

Note: The data presented in this table is illustrative and intended to demonstrate a comparative experimental setup. Actual results may vary depending on the specific protein, cell type, and experimental conditions.

Based on these illustrative data, DDM provided the highest purity for the target protein, albeit with a lower total protein yield compared to LDAO and Octyl Glucoside. LDAO showed a good balance of yield and purity. Octyl Glucoside resulted in the highest yield but the lowest purity, suggesting co-extraction of more non-target proteins. CHAPS provided a moderate yield and good purity.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental results. The following sections provide detailed protocols for the key experiments cited in this guide.

Protocol 1: Membrane Protein Extraction

This protocol describes the extraction of total membrane proteins from a confluent 10 cm dish of cultured mammalian cells.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (w/v) detergent (LDAO, DDM, CHAPS, or Octyl Glucoside), and protease inhibitor cocktail.

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Aspirate the culture medium from the 10 cm dish and wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold Lysis Buffer to the dish.

  • Scrape the cells from the dish using a cell scraper and transfer the lysate to a microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant, containing the solubilized membrane proteins, to a fresh, pre-chilled microcentrifuge tube.

Protocol 2: Protein Quantification (BCA Assay)

The Bicinchoninic Acid (BCA) assay is often more compatible with detergents than the Bradford assay.

Materials:

  • BCA Protein Assay Kit

  • Bovine Serum Albumin (BSA) standards

  • Microplate reader

Procedure:

  • Prepare a series of BSA standards with concentrations ranging from 25 to 2000 µg/mL.

  • Add 25 µL of each standard or unknown sample to a microplate well in triplicate.

  • Prepare the BCA working reagent by mixing reagent A and reagent B according to the kit instructions.

  • Add 200 µL of the BCA working reagent to each well.

  • Mix the plate gently and incubate at 37°C for 30 minutes.

  • Cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.

  • Generate a standard curve from the BSA standards and determine the protein concentration of the unknown samples.

Protocol 3: SDS-PAGE and Densitometry for Purity Assessment

Materials:

  • SDS-PAGE gels

  • SDS-PAGE running buffer

  • Laemmli sample buffer (2x)

  • Protein molecular weight marker

  • Coomassie Brilliant Blue R-250 staining solution

  • Destaining solution (e.g., 40% methanol, 10% acetic acid)

  • Gel imaging system

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Mix 20 µg of each protein extract with an equal volume of 2x Laemmli sample buffer.

  • Heat the samples at 95°C for 5 minutes.

  • Load the samples and a molecular weight marker onto an SDS-PAGE gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Stain the gel with Coomassie Brilliant Blue for 1 hour with gentle agitation.[2]

  • Destain the gel with destaining solution until the protein bands are clearly visible against a clear background.[2]

  • Image the gel using a gel imaging system.

  • Perform densitometric analysis using image analysis software to quantify the intensity of the target protein band relative to the total protein in the same lane.[3][4]

Protocol 4: Western Blotting

Materials:

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Transfer the proteins from the SDS-PAGE gel to a membrane using a wet or semi-dry transfer system.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[5]

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[6]

  • Wash the membrane three times with TBST for 10 minutes each.[6]

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[6]

  • Wash the membrane three times with TBST for 10 minutes each.[6]

  • Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

  • Capture the signal using an imaging system.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Protein Extraction cluster_analysis Purity Assessment cell_culture Cultured Mammalian Cells lysis Cell Lysis with Detergent (LDAO, DDM, CHAPS, or OG) cell_culture->lysis centrifugation1 Centrifugation to Pellet Debris lysis->centrifugation1 supernatant Collect Supernatant (Solubilized Proteins) centrifugation1->supernatant quantification Protein Quantification (BCA Assay) supernatant->quantification sds_page SDS-PAGE supernatant->sds_page staining Coomassie Staining sds_page->staining western_blot Western Blotting sds_page->western_blot densitometry Densitometry Analysis staining->densitometry

Caption: Workflow for membrane protein extraction and purity assessment.

Signaling Pathway: Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in cell signaling pathways that regulate cell proliferation, survival, and differentiation.[7] The proper extraction of EGFR is essential for studying its function and its role in diseases like cancer.

EGFR_signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2 Grb2 Dimerization->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellResponse Cell Proliferation, Survival, etc. TranscriptionFactors->CellResponse

References

N-Dodecyllactobionamide: A Superior Non-Ionic Detergent for Gentle and Effective Protein Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with delicate proteins and complex biological systems, the choice of detergent is a critical parameter that can dictate the success or failure of an experiment. While ionic detergents have been traditionally used for their strong solubilizing power, their propensity to denature proteins often compromises functional and structural studies. In contrast, N-Dodecyllactobionamide (LDAO), a non-ionic, sugar-based surfactant, emerges as a superior alternative, offering effective solubilization while preserving the native structure and activity of proteins.

This guide provides a comprehensive comparison of the advantages of this compound over common ionic detergents, supported by quantitative data and detailed experimental protocols.

Preserving Protein Integrity: The Non-Ionic Advantage

The fundamental difference between this compound and ionic detergents lies in the nature of their hydrophilic head groups. Ionic detergents, such as Sodium Dodecyl Sulfate (SDS) and Cetyltrimethylammonium Bromide (CTAB), possess charged head groups.[1][2] This charge allows for strong interactions with proteins, which can disrupt the intricate network of non-covalent interactions that maintain a protein's three-dimensional structure, leading to denaturation and loss of function.[1][2][3]

This compound, on the other hand, has a neutral, hydrophilic head composed of a lactobionamide sugar moiety.[4] This lack of charge results in a much gentler interaction with proteins.[5][6] LDAO effectively breaks lipid-lipid and lipid-protein interactions to solubilize membrane proteins, but it does not disrupt the crucial protein-protein interactions that are essential for maintaining the protein's native conformation and biological activity.[6][7]

Quantitative Comparison of Detergent Properties

A key parameter for any detergent is its Critical Micelle Concentration (CMC), the concentration at which detergent monomers begin to form micelles. A lower CMC generally indicates a more stable micelle and a more effective detergent at lower concentrations.

Detergent TypeDetergent NameCritical Micelle Concentration (CMC) (mM)Aggregation Number
Non-Ionic N-Dodecyl-N-methyllactobionamide (C12-MLA)*0.45Not Reported
Anionic Sodium Dodecyl Sulfate (SDS)~8.2~62
Cationic Cetyltrimethylammonium Bromide (CTAB)~0.93~93

*Data for N-dodecyl-N-methyllactobionamide, a close analog of this compound.

The significantly lower CMC of the this compound analog compared to the widely used ionic detergent SDS highlights its efficiency at lower concentrations. This is advantageous as it minimizes the potential for non-specific interactions and reduces the amount of free detergent in the system, which can be beneficial for downstream applications.

Experimental Protocols

To provide a practical framework for comparing detergent performance, detailed methodologies for key experiments are outlined below.

Determination of Critical Micelle Concentration (CMC)

The CMC of a detergent can be determined by monitoring a change in a physical property of the solution as a function of detergent concentration. A common and sensitive method involves the use of a fluorescent probe, such as pyrene.

Protocol: CMC Determination using Pyrene Fluorescence

  • Stock Solutions:

    • Prepare a 1 mM stock solution of pyrene in a suitable organic solvent (e.g., acetone).

    • Prepare a series of aqueous solutions of the detergent (e.g., this compound and SDS) at various concentrations, bracketing the expected CMC.

  • Sample Preparation:

    • To each detergent solution, add the pyrene stock solution to a final concentration of 1 µM. Ensure the final concentration of the organic solvent is minimal (<1%) to avoid affecting micellization.

    • Allow the solutions to equilibrate for at least 30 minutes at a constant temperature.

  • Fluorescence Measurement:

    • Measure the fluorescence emission spectra of each sample using a spectrofluorometer. Excite the pyrene at 335 nm and record the emission spectrum from 350 nm to 500 nm.

    • Pay close attention to the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks of the pyrene emission spectrum.

  • Data Analysis:

    • Calculate the ratio of the intensities of the third and first peaks (I3/I1).

    • Plot the I3/I1 ratio as a function of the logarithm of the detergent concentration.

    • The CMC is determined as the point of inflection in this plot, where a sharp increase in the I3/I1 ratio is observed. This change occurs because pyrene preferentially partitions into the hydrophobic core of the micelles, leading to a change in its fluorescence properties.

Assessing Protein Stability: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for monitoring changes in the secondary structure of a protein, providing insights into its stability in the presence of different detergents.

Protocol: Protein Stability Assessment using CD Spectroscopy

  • Sample Preparation:

    • Dialyze the protein of interest against a suitable buffer (e.g., 20 mM phosphate buffer, pH 7.4).

    • Prepare solutions of the protein at a final concentration of 0.1-0.2 mg/mL in the presence of varying concentrations of this compound and the ionic detergent to be tested (e.g., SDS). Ensure the detergent concentrations are above their respective CMCs.

    • Include a control sample of the protein in buffer alone.

  • CD Measurement:

    • Record the far-UV CD spectrum (typically 190-260 nm) of each sample at a constant temperature (e.g., 25°C) using a CD spectropolarimeter.

    • Use a quartz cuvette with a path length of 1 mm.

    • For thermal stability analysis, monitor the CD signal at a specific wavelength (e.g., 222 nm for α-helical proteins) as the temperature is increased at a controlled rate.

  • Data Analysis:

    • Compare the CD spectra of the protein in the presence of the different detergents. A significant change in the spectrum, particularly a loss of signal intensity at wavelengths characteristic of secondary structures, indicates protein unfolding.

    • For thermal melts, plot the CD signal as a function of temperature. The midpoint of the unfolding transition (Tm) can be determined from the resulting sigmoidal curve. A higher Tm indicates greater protein stability.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams are provided.

Figure 1. Structural comparison of this compound and SDS.

Protein_Solubilization Membrane Cell Membrane with Embedded Protein Detergent Detergent Monomers Membrane->Detergent Addition of Detergent Solubilized_Protein Solubilized Protein-Detergent Complex Micelle Detergent Micelles Detergent->Micelle Concentration > CMC Micelle->Solubilized_Protein Disruption of Lipid Bilayer

Figure 2. Workflow of membrane protein solubilization by detergents.

Conclusion

The evidence strongly supports the advantages of this compound over ionic detergents for applications requiring the preservation of protein structure and function. Its non-ionic nature leads to a gentler solubilization process, minimizing the risk of denaturation that is often associated with ionic detergents like SDS. The lower CMC of LDAO analogs further underscores its efficiency. For researchers in drug development and structural biology, where the integrity of the target protein is paramount, this compound represents a powerful tool for obtaining high-quality, biologically relevant results. By employing the experimental protocols outlined in this guide, researchers can systematically evaluate and select the optimal detergent for their specific protein and application, paving the way for more reliable and insightful scientific discoveries.

References

N-Dodecyllactobionamide: A Superior Non-Ionic Detergent for Gentle and Effective Protein Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with delicate proteins and complex biological systems, the choice of detergent is a critical parameter that can dictate the success or failure of an experiment. While ionic detergents have been traditionally used for their strong solubilizing power, their propensity to denature proteins often compromises functional and structural studies. In contrast, N-Dodecyllactobionamide (LDAO), a non-ionic, sugar-based surfactant, emerges as a superior alternative, offering effective solubilization while preserving the native structure and activity of proteins.

This guide provides a comprehensive comparison of the advantages of this compound over common ionic detergents, supported by quantitative data and detailed experimental protocols.

Preserving Protein Integrity: The Non-Ionic Advantage

The fundamental difference between this compound and ionic detergents lies in the nature of their hydrophilic head groups. Ionic detergents, such as Sodium Dodecyl Sulfate (SDS) and Cetyltrimethylammonium Bromide (CTAB), possess charged head groups.[1][2] This charge allows for strong interactions with proteins, which can disrupt the intricate network of non-covalent interactions that maintain a protein's three-dimensional structure, leading to denaturation and loss of function.[1][2][3]

This compound, on the other hand, has a neutral, hydrophilic head composed of a lactobionamide sugar moiety.[4] This lack of charge results in a much gentler interaction with proteins.[5][6] LDAO effectively breaks lipid-lipid and lipid-protein interactions to solubilize membrane proteins, but it does not disrupt the crucial protein-protein interactions that are essential for maintaining the protein's native conformation and biological activity.[6][7]

Quantitative Comparison of Detergent Properties

A key parameter for any detergent is its Critical Micelle Concentration (CMC), the concentration at which detergent monomers begin to form micelles. A lower CMC generally indicates a more stable micelle and a more effective detergent at lower concentrations.

Detergent TypeDetergent NameCritical Micelle Concentration (CMC) (mM)Aggregation Number
Non-Ionic N-Dodecyl-N-methyllactobionamide (C12-MLA)*0.45Not Reported
Anionic Sodium Dodecyl Sulfate (SDS)~8.2~62
Cationic Cetyltrimethylammonium Bromide (CTAB)~0.93~93

*Data for N-dodecyl-N-methyllactobionamide, a close analog of this compound.

The significantly lower CMC of the this compound analog compared to the widely used ionic detergent SDS highlights its efficiency at lower concentrations. This is advantageous as it minimizes the potential for non-specific interactions and reduces the amount of free detergent in the system, which can be beneficial for downstream applications.

Experimental Protocols

To provide a practical framework for comparing detergent performance, detailed methodologies for key experiments are outlined below.

Determination of Critical Micelle Concentration (CMC)

The CMC of a detergent can be determined by monitoring a change in a physical property of the solution as a function of detergent concentration. A common and sensitive method involves the use of a fluorescent probe, such as pyrene.

Protocol: CMC Determination using Pyrene Fluorescence

  • Stock Solutions:

    • Prepare a 1 mM stock solution of pyrene in a suitable organic solvent (e.g., acetone).

    • Prepare a series of aqueous solutions of the detergent (e.g., this compound and SDS) at various concentrations, bracketing the expected CMC.

  • Sample Preparation:

    • To each detergent solution, add the pyrene stock solution to a final concentration of 1 µM. Ensure the final concentration of the organic solvent is minimal (<1%) to avoid affecting micellization.

    • Allow the solutions to equilibrate for at least 30 minutes at a constant temperature.

  • Fluorescence Measurement:

    • Measure the fluorescence emission spectra of each sample using a spectrofluorometer. Excite the pyrene at 335 nm and record the emission spectrum from 350 nm to 500 nm.

    • Pay close attention to the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks of the pyrene emission spectrum.

  • Data Analysis:

    • Calculate the ratio of the intensities of the third and first peaks (I3/I1).

    • Plot the I3/I1 ratio as a function of the logarithm of the detergent concentration.

    • The CMC is determined as the point of inflection in this plot, where a sharp increase in the I3/I1 ratio is observed. This change occurs because pyrene preferentially partitions into the hydrophobic core of the micelles, leading to a change in its fluorescence properties.

Assessing Protein Stability: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for monitoring changes in the secondary structure of a protein, providing insights into its stability in the presence of different detergents.

Protocol: Protein Stability Assessment using CD Spectroscopy

  • Sample Preparation:

    • Dialyze the protein of interest against a suitable buffer (e.g., 20 mM phosphate buffer, pH 7.4).

    • Prepare solutions of the protein at a final concentration of 0.1-0.2 mg/mL in the presence of varying concentrations of this compound and the ionic detergent to be tested (e.g., SDS). Ensure the detergent concentrations are above their respective CMCs.

    • Include a control sample of the protein in buffer alone.

  • CD Measurement:

    • Record the far-UV CD spectrum (typically 190-260 nm) of each sample at a constant temperature (e.g., 25°C) using a CD spectropolarimeter.

    • Use a quartz cuvette with a path length of 1 mm.

    • For thermal stability analysis, monitor the CD signal at a specific wavelength (e.g., 222 nm for α-helical proteins) as the temperature is increased at a controlled rate.

  • Data Analysis:

    • Compare the CD spectra of the protein in the presence of the different detergents. A significant change in the spectrum, particularly a loss of signal intensity at wavelengths characteristic of secondary structures, indicates protein unfolding.

    • For thermal melts, plot the CD signal as a function of temperature. The midpoint of the unfolding transition (Tm) can be determined from the resulting sigmoidal curve. A higher Tm indicates greater protein stability.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams are provided.

Figure 1. Structural comparison of this compound and SDS.

Protein_Solubilization Membrane Cell Membrane with Embedded Protein Detergent Detergent Monomers Membrane->Detergent Addition of Detergent Solubilized_Protein Solubilized Protein-Detergent Complex Micelle Detergent Micelles Detergent->Micelle Concentration > CMC Micelle->Solubilized_Protein Disruption of Lipid Bilayer

Figure 2. Workflow of membrane protein solubilization by detergents.

Conclusion

The evidence strongly supports the advantages of this compound over ionic detergents for applications requiring the preservation of protein structure and function. Its non-ionic nature leads to a gentler solubilization process, minimizing the risk of denaturation that is often associated with ionic detergents like SDS. The lower CMC of LDAO analogs further underscores its efficiency. For researchers in drug development and structural biology, where the integrity of the target protein is paramount, this compound represents a powerful tool for obtaining high-quality, biologically relevant results. By employing the experimental protocols outlined in this guide, researchers can systematically evaluate and select the optimal detergent for their specific protein and application, paving the way for more reliable and insightful scientific discoveries.

References

Navigating the Cellular Landscape: The Quest for N-Dodecyllactobionamide Performance Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the cellular effects of novel compounds, a comprehensive understanding of a molecule's performance across various cell types is paramount. This guide endeavors to provide a comparative analysis of N-Dodecyllactobionamide, a compound of interest in various biomedical research fields. However, a thorough review of available scientific literature reveals a significant gap in specific, publicly accessible data regarding the performance and cytotoxic effects of this compound in different cell types.

While the initial aim was to present a detailed comparison of this compound with alternative compounds, supported by experimental data, the absence of direct research on this specific molecule necessitates a pivot in our approach. This guide will, therefore, outline the common methodologies and signaling pathways relevant to the evaluation of novel chemical entities in cell-based assays, using related research on other compounds as a framework for the type of data required for a comprehensive assessment.

The Uncharted Territory of this compound

Extensive searches of scientific databases and literature have not yielded specific studies detailing the effects of this compound on various cell lines. There is a notable lack of published quantitative data on its cytotoxicity, mechanism of action, or comparative performance against other molecules. The scientific community has explored various derivatives of lactobionamides and other compounds with potential therapeutic applications, but this compound itself remains largely uncharacterized in the public domain.

A Roadmap for Future Investigation: Methodologies and Pathways

To facilitate future research and provide a framework for the evaluation of this compound, this section outlines standard experimental protocols and key signaling pathways that are typically investigated when assessing the performance of a new compound in different cell types.

Key Experimental Protocols

The following are standard assays used to characterize the cellular effects of a novel compound:

  • Cell Viability and Cytotoxicity Assays: These assays are fundamental in determining the concentration-dependent effect of a compound on cell survival.

    • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

    • LDH Release Assay: This assay quantifies the release of lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity.

    • Trypan Blue Exclusion Assay: A simple method to differentiate between viable and non-viable cells based on membrane integrity.

  • Apoptosis Assays: These assays determine if a compound induces programmed cell death.

    • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay identifies early (Annexin V positive) and late (Annexin V and PI positive) apoptotic cells.

    • Caspase Activity Assays: These assays measure the activity of caspases, which are key enzymes in the apoptotic cascade.

  • Cell Cycle Analysis: This analysis, typically performed using flow cytometry after PI staining of cellular DNA, reveals the effect of a compound on cell cycle progression.

  • Western Blotting: This technique is used to detect and quantify specific proteins, providing insights into the signaling pathways affected by the compound.

Relevant Signaling Pathways

When investigating a novel compound's mechanism of action, researchers often focus on key signaling pathways that regulate cell survival, proliferation, and death. A hypothetical experimental workflow to investigate these pathways is depicted below.

G cluster_0 Compound Treatment cluster_1 Cellular Assays cluster_2 Molecular Analysis Cell Culture Cell Culture Compound Addition Compound Addition Cell Culture->Compound Addition Incubation Incubation Compound Addition->Incubation Viability/Cytotoxicity Viability/Cytotoxicity Incubation->Viability/Cytotoxicity Apoptosis Assay Apoptosis Assay Incubation->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Incubation->Cell Cycle Analysis Protein Extraction Protein Extraction Incubation->Protein Extraction Western Blot Western Blot Protein Extraction->Western Blot Pathway Analysis Pathway Analysis Western Blot->Pathway Analysis

Caption: Hypothetical workflow for evaluating the cellular effects of a novel compound.

A critical aspect of such an investigation would be to elucidate the specific signaling pathways modulated by the compound. For instance, many anti-cancer agents are known to interfere with pathways essential for tumor growth and survival. A simplified representation of a generic cell survival signaling pathway that could be investigated is shown below.

G Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Binds Signaling Cascade Signaling Cascade Receptor->Signaling Cascade Activates Transcription Factor Transcription Factor Signaling Cascade->Transcription Factor Activates Gene Expression Gene Expression Transcription Factor->Gene Expression Regulates Cell Survival Cell Survival Gene Expression->Cell Survival

Caption: A simplified cell survival signaling pathway.

The Path Forward

While this guide could not provide a direct comparison of this compound due to the current lack of available data, it highlights the critical need for foundational research on this compound. The methodologies and conceptual frameworks presented here offer a clear path for future studies. As new data emerges, a comprehensive and comparative analysis will become possible, enabling the scientific community to fully understand the potential of this compound in various cellular contexts. Researchers are encouraged to undertake studies to characterize its effects on a diverse panel of cell lines, including both cancerous and normal cells, to build the necessary knowledge base for its potential applications.

Navigating the Cellular Landscape: The Quest for N-Dodecyllactobionamide Performance Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the cellular effects of novel compounds, a comprehensive understanding of a molecule's performance across various cell types is paramount. This guide endeavors to provide a comparative analysis of N-Dodecyllactobionamide, a compound of interest in various biomedical research fields. However, a thorough review of available scientific literature reveals a significant gap in specific, publicly accessible data regarding the performance and cytotoxic effects of this compound in different cell types.

While the initial aim was to present a detailed comparison of this compound with alternative compounds, supported by experimental data, the absence of direct research on this specific molecule necessitates a pivot in our approach. This guide will, therefore, outline the common methodologies and signaling pathways relevant to the evaluation of novel chemical entities in cell-based assays, using related research on other compounds as a framework for the type of data required for a comprehensive assessment.

The Uncharted Territory of this compound

Extensive searches of scientific databases and literature have not yielded specific studies detailing the effects of this compound on various cell lines. There is a notable lack of published quantitative data on its cytotoxicity, mechanism of action, or comparative performance against other molecules. The scientific community has explored various derivatives of lactobionamides and other compounds with potential therapeutic applications, but this compound itself remains largely uncharacterized in the public domain.

A Roadmap for Future Investigation: Methodologies and Pathways

To facilitate future research and provide a framework for the evaluation of this compound, this section outlines standard experimental protocols and key signaling pathways that are typically investigated when assessing the performance of a new compound in different cell types.

Key Experimental Protocols

The following are standard assays used to characterize the cellular effects of a novel compound:

  • Cell Viability and Cytotoxicity Assays: These assays are fundamental in determining the concentration-dependent effect of a compound on cell survival.

    • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

    • LDH Release Assay: This assay quantifies the release of lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity.

    • Trypan Blue Exclusion Assay: A simple method to differentiate between viable and non-viable cells based on membrane integrity.

  • Apoptosis Assays: These assays determine if a compound induces programmed cell death.

    • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay identifies early (Annexin V positive) and late (Annexin V and PI positive) apoptotic cells.

    • Caspase Activity Assays: These assays measure the activity of caspases, which are key enzymes in the apoptotic cascade.

  • Cell Cycle Analysis: This analysis, typically performed using flow cytometry after PI staining of cellular DNA, reveals the effect of a compound on cell cycle progression.

  • Western Blotting: This technique is used to detect and quantify specific proteins, providing insights into the signaling pathways affected by the compound.

Relevant Signaling Pathways

When investigating a novel compound's mechanism of action, researchers often focus on key signaling pathways that regulate cell survival, proliferation, and death. A hypothetical experimental workflow to investigate these pathways is depicted below.

G cluster_0 Compound Treatment cluster_1 Cellular Assays cluster_2 Molecular Analysis Cell Culture Cell Culture Compound Addition Compound Addition Cell Culture->Compound Addition Incubation Incubation Compound Addition->Incubation Viability/Cytotoxicity Viability/Cytotoxicity Incubation->Viability/Cytotoxicity Apoptosis Assay Apoptosis Assay Incubation->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Incubation->Cell Cycle Analysis Protein Extraction Protein Extraction Incubation->Protein Extraction Western Blot Western Blot Protein Extraction->Western Blot Pathway Analysis Pathway Analysis Western Blot->Pathway Analysis

Caption: Hypothetical workflow for evaluating the cellular effects of a novel compound.

A critical aspect of such an investigation would be to elucidate the specific signaling pathways modulated by the compound. For instance, many anti-cancer agents are known to interfere with pathways essential for tumor growth and survival. A simplified representation of a generic cell survival signaling pathway that could be investigated is shown below.

G Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Binds Signaling Cascade Signaling Cascade Receptor->Signaling Cascade Activates Transcription Factor Transcription Factor Signaling Cascade->Transcription Factor Activates Gene Expression Gene Expression Transcription Factor->Gene Expression Regulates Cell Survival Cell Survival Gene Expression->Cell Survival

Caption: A simplified cell survival signaling pathway.

The Path Forward

While this guide could not provide a direct comparison of this compound due to the current lack of available data, it highlights the critical need for foundational research on this compound. The methodologies and conceptual frameworks presented here offer a clear path for future studies. As new data emerges, a comprehensive and comparative analysis will become possible, enabling the scientific community to fully understand the potential of this compound in various cellular contexts. Researchers are encouraged to undertake studies to characterize its effects on a diverse panel of cell lines, including both cancerous and normal cells, to build the necessary knowledge base for its potential applications.

Safety Operating Guide

Proper Disposal of N-Dodecyllactobionamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of N-Dodecyllactobionamide, this guide is intended for researchers, scientists, and drug development professionals. The following procedures are based on general best practices for handling sugar-based surfactants and related chemical compounds in a laboratory setting. Always consult your institution's Environmental Health and Safety (EHS) department for specific local regulations and guidance.

This compound is a sugar-based surfactant.[1] While many sugar-based surfactants are noted for their biodegradability and lower toxicity compared to traditional surfactants, it is crucial to handle and dispose of them with appropriate care to minimize environmental impact and ensure laboratory safety.[2][3][4] Safety data sheets for similar compounds, such as alkyl polyglucosides, indicate potential for skin and eye irritation.[5][6] Therefore, a cautious approach to disposal is warranted.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Eye Protection Safety glasses with side-shields or chemical safety goggles.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.

Step-by-Step Disposal Protocol

This protocol outlines the recommended steps for the safe disposal of this compound and contaminated materials.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired this compound solid waste in a dedicated, clearly labeled, and sealable container.

    • The container should be made of a compatible material (e.g., high-density polyethylene).

    • Label the container as "Hazardous Waste: this compound" or as required by your institution.

  • Contaminated Labware:

    • Disposable items such as gloves, weighing papers, and pipette tips that have come into contact with this compound should be collected in a designated hazardous waste container.

    • Non-disposable glassware should be decontaminated.

2. Decontamination of Reusable Labware:

  • Carefully rinse all contaminated glassware and equipment with a suitable solvent (e.g., ethanol or acetone) to dissolve any residual compound.

  • Collect this solvent rinse as hazardous chemical waste.

  • After the initial solvent rinse, wash the glassware with soap and water, followed by a final rinse with distilled water.

3. Spill Management:

  • In the event of a spill, ensure the area is well-ventilated.

  • Wearing appropriate PPE, contain the spill.

  • For small solid spills, carefully sweep up the material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal.

  • For liquid spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and collect it in a sealed container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

4. Storage of Hazardous Waste:

  • Store all waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.

  • Ensure containers are tightly sealed to prevent leaks.

  • Do not mix this compound waste with incompatible materials.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed waste disposal contractor.

  • Provide the waste disposal entity with a complete and accurate description of the waste.

  • Do not dispose of this compound down the drain or in the regular trash unless explicitly permitted by your local regulations and EHS department. While some related compounds may be flushed in small quantities, it is best practice to avoid this to prevent environmental contamination.[7]

Disposal Workflow

cluster_prep Preparation cluster_waste_type Waste Identification cluster_solid Solid Waste cluster_contaminated Contaminated Labware cluster_final Final Disposal start Start: this compound Disposal Required ppe Wear Appropriate PPE: - Gloves - Safety Glasses - Lab Coat start->ppe waste_type Identify Waste Type ppe->waste_type collect_solid Collect in Labeled, Sealed Container waste_type->collect_solid Solid Compound disposable Disposable Labware: Collect in Hazardous Waste Container waste_type->disposable Contaminated Disposable reusable Reusable Labware: Decontaminate waste_type->reusable Contaminated Reusable store_solid Store in Designated Hazardous Waste Area collect_solid->store_solid contact_ehs Contact EHS for Waste Pickup store_solid->contact_ehs disposable->store_solid collect_rinse Collect Solvent Rinse as Hazardous Waste reusable->collect_rinse collect_rinse->store_solid end End: Proper Disposal Completed contact_ehs->end

Caption: Disposal decision workflow for this compound.

References

Proper Disposal of N-Dodecyllactobionamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of N-Dodecyllactobionamide, this guide is intended for researchers, scientists, and drug development professionals. The following procedures are based on general best practices for handling sugar-based surfactants and related chemical compounds in a laboratory setting. Always consult your institution's Environmental Health and Safety (EHS) department for specific local regulations and guidance.

This compound is a sugar-based surfactant.[1] While many sugar-based surfactants are noted for their biodegradability and lower toxicity compared to traditional surfactants, it is crucial to handle and dispose of them with appropriate care to minimize environmental impact and ensure laboratory safety.[2][3][4] Safety data sheets for similar compounds, such as alkyl polyglucosides, indicate potential for skin and eye irritation.[5][6] Therefore, a cautious approach to disposal is warranted.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Eye Protection Safety glasses with side-shields or chemical safety goggles.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.

Step-by-Step Disposal Protocol

This protocol outlines the recommended steps for the safe disposal of this compound and contaminated materials.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired this compound solid waste in a dedicated, clearly labeled, and sealable container.

    • The container should be made of a compatible material (e.g., high-density polyethylene).

    • Label the container as "Hazardous Waste: this compound" or as required by your institution.

  • Contaminated Labware:

    • Disposable items such as gloves, weighing papers, and pipette tips that have come into contact with this compound should be collected in a designated hazardous waste container.

    • Non-disposable glassware should be decontaminated.

2. Decontamination of Reusable Labware:

  • Carefully rinse all contaminated glassware and equipment with a suitable solvent (e.g., ethanol or acetone) to dissolve any residual compound.

  • Collect this solvent rinse as hazardous chemical waste.

  • After the initial solvent rinse, wash the glassware with soap and water, followed by a final rinse with distilled water.

3. Spill Management:

  • In the event of a spill, ensure the area is well-ventilated.

  • Wearing appropriate PPE, contain the spill.

  • For small solid spills, carefully sweep up the material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal.

  • For liquid spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and collect it in a sealed container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

4. Storage of Hazardous Waste:

  • Store all waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.

  • Ensure containers are tightly sealed to prevent leaks.

  • Do not mix this compound waste with incompatible materials.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed waste disposal contractor.

  • Provide the waste disposal entity with a complete and accurate description of the waste.

  • Do not dispose of this compound down the drain or in the regular trash unless explicitly permitted by your local regulations and EHS department. While some related compounds may be flushed in small quantities, it is best practice to avoid this to prevent environmental contamination.[7]

Disposal Workflow

cluster_prep Preparation cluster_waste_type Waste Identification cluster_solid Solid Waste cluster_contaminated Contaminated Labware cluster_final Final Disposal start Start: this compound Disposal Required ppe Wear Appropriate PPE: - Gloves - Safety Glasses - Lab Coat start->ppe waste_type Identify Waste Type ppe->waste_type collect_solid Collect in Labeled, Sealed Container waste_type->collect_solid Solid Compound disposable Disposable Labware: Collect in Hazardous Waste Container waste_type->disposable Contaminated Disposable reusable Reusable Labware: Decontaminate waste_type->reusable Contaminated Reusable store_solid Store in Designated Hazardous Waste Area collect_solid->store_solid contact_ehs Contact EHS for Waste Pickup store_solid->contact_ehs disposable->store_solid collect_rinse Collect Solvent Rinse as Hazardous Waste reusable->collect_rinse collect_rinse->store_solid end End: Proper Disposal Completed contact_ehs->end

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Logistical Information for Handling N-Dodecyllactobionamide

Author: BenchChem Technical Support Team. Date: December 2025

Physicochemical Data

While comprehensive hazard data for N-Dodecyllactobionamide is not fully available, its basic physicochemical properties are summarized below.

PropertyValue
Chemical Name This compound
Synonyms Sugar Surfactant
CAS Number 69313-68-4
Molecular Formula C₂₄H₄₇NO₁₁[1]
Molecular Weight 525.63 g/mol [1]

Personal Protective Equipment (PPE)

Given the limited specific toxicity data, a cautious approach to personal protection is recommended. The following PPE should be worn at all times when handling this compound.

PPE CategorySpecific Recommendations
Hand Protection Nitrile rubber gloves are recommended. Ensure to check for any signs of degradation or permeation.
Eye Protection Chemical splash goggles should be worn to protect against accidental splashes.
Skin and Body Protection A standard laboratory coat should be worn. For larger quantities or when there is a significant risk of splashing, consider a chemical-resistant apron.
Respiratory Protection Under normal laboratory conditions with adequate ventilation, respiratory protection is not expected to be necessary. If the material is aerosolized or if handling large quantities in a poorly ventilated area, a NIOSH-approved respirator may be appropriate.

Operational Plan

This section outlines the standard operating procedures for the safe handling of this compound from receipt to use in experimental protocols.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the container is clearly labeled with the chemical name and any available hazard information.

  • Log the chemical into your laboratory's inventory system.

2. Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents.

  • Consult the Certificate of Analysis for any specific storage temperature recommendations.

3. Handling and Use:

  • Handle in a well-ventilated area, preferably in a chemical fume hood if there is a potential for aerosolization.

  • Avoid direct contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Minimize the generation of dust if handling a solid form.

Experimental Protocol: Preparation of an Aqueous Solution

This protocol provides a step-by-step guide for preparing an aqueous solution of this compound for general laboratory use.

Materials:

  • This compound

  • Deionized or distilled water

  • Appropriate glassware (beaker, graduated cylinder)

  • Magnetic stirrer and stir bar

  • Spatula

  • Weighing balance

Procedure:

  • Don the appropriate personal protective equipment (lab coat, gloves, safety goggles).

  • Place a clean beaker on the weighing balance and tare the balance.

  • Carefully weigh the desired amount of this compound using a clean spatula and transfer it to the beaker.

  • Measure the required volume of deionized or distilled water using a graduated cylinder.

  • Add the water to the beaker containing the this compound.

  • Place the beaker on a magnetic stirrer and add a stir bar.

  • Stir the solution until the this compound is completely dissolved. Gentle heating may be applied to aid dissolution if necessary, but avoid boiling.

  • Once dissolved, label the container with the chemical name, concentration, date of preparation, and your initials.

Disposal Plan

As this compound is a sugar-based surfactant and is not classified as a hazardous material based on available information, it may be permissible to dispose of dilute aqueous solutions down the drain with copious amounts of water, provided this is in accordance with local and institutional regulations.

General Disposal Guidelines:

  • Consult Local Regulations: Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.

  • Small Quantities of Dilute Solutions: For small quantities of dilute aqueous solutions, slowly pour the solution down the drain with a large excess of running water. This helps to ensure that the concentration in the wastewater system is negligible.

  • Solid Waste: Dispose of solid this compound as non-hazardous chemical waste. Collect in a labeled, sealed container and dispose of through your institution's chemical waste program.

  • Contaminated Materials: Any materials, such as gloves or weighing paper, that are grossly contaminated with this compound should be disposed of as chemical waste.

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal receive Receive & Inspect store Store Appropriately receive->store ppe Don PPE store->ppe weigh Weigh Compound ppe->weigh dissolve Dissolve in Solvent weigh->dissolve label_sol Label Solution dissolve->label_sol use_sol Use in Experiment label_sol->use_sol record Record Observations use_sol->record consult_ehs Consult EHS Guidelines record->consult_ehs dispose_liquid Dispose Liquid Waste consult_ehs->dispose_liquid dispose_solid Dispose Solid Waste consult_ehs->dispose_solid decontaminate Decontaminate Work Area dispose_liquid->decontaminate dispose_solid->decontaminate

Caption: Workflow for Handling this compound

References

Essential Safety and Logistical Information for Handling N-Dodecyllactobionamide

Author: BenchChem Technical Support Team. Date: December 2025

Physicochemical Data

While comprehensive hazard data for N-Dodecyllactobionamide is not fully available, its basic physicochemical properties are summarized below.

PropertyValue
Chemical Name This compound
Synonyms Sugar Surfactant
CAS Number 69313-68-4
Molecular Formula C₂₄H₄₇NO₁₁[1]
Molecular Weight 525.63 g/mol [1]

Personal Protective Equipment (PPE)

Given the limited specific toxicity data, a cautious approach to personal protection is recommended. The following PPE should be worn at all times when handling this compound.

PPE CategorySpecific Recommendations
Hand Protection Nitrile rubber gloves are recommended. Ensure to check for any signs of degradation or permeation.
Eye Protection Chemical splash goggles should be worn to protect against accidental splashes.
Skin and Body Protection A standard laboratory coat should be worn. For larger quantities or when there is a significant risk of splashing, consider a chemical-resistant apron.
Respiratory Protection Under normal laboratory conditions with adequate ventilation, respiratory protection is not expected to be necessary. If the material is aerosolized or if handling large quantities in a poorly ventilated area, a NIOSH-approved respirator may be appropriate.

Operational Plan

This section outlines the standard operating procedures for the safe handling of this compound from receipt to use in experimental protocols.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the container is clearly labeled with the chemical name and any available hazard information.

  • Log the chemical into your laboratory's inventory system.

2. Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents.

  • Consult the Certificate of Analysis for any specific storage temperature recommendations.

3. Handling and Use:

  • Handle in a well-ventilated area, preferably in a chemical fume hood if there is a potential for aerosolization.

  • Avoid direct contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Minimize the generation of dust if handling a solid form.

Experimental Protocol: Preparation of an Aqueous Solution

This protocol provides a step-by-step guide for preparing an aqueous solution of this compound for general laboratory use.

Materials:

  • This compound

  • Deionized or distilled water

  • Appropriate glassware (beaker, graduated cylinder)

  • Magnetic stirrer and stir bar

  • Spatula

  • Weighing balance

Procedure:

  • Don the appropriate personal protective equipment (lab coat, gloves, safety goggles).

  • Place a clean beaker on the weighing balance and tare the balance.

  • Carefully weigh the desired amount of this compound using a clean spatula and transfer it to the beaker.

  • Measure the required volume of deionized or distilled water using a graduated cylinder.

  • Add the water to the beaker containing the this compound.

  • Place the beaker on a magnetic stirrer and add a stir bar.

  • Stir the solution until the this compound is completely dissolved. Gentle heating may be applied to aid dissolution if necessary, but avoid boiling.

  • Once dissolved, label the container with the chemical name, concentration, date of preparation, and your initials.

Disposal Plan

As this compound is a sugar-based surfactant and is not classified as a hazardous material based on available information, it may be permissible to dispose of dilute aqueous solutions down the drain with copious amounts of water, provided this is in accordance with local and institutional regulations.

General Disposal Guidelines:

  • Consult Local Regulations: Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.

  • Small Quantities of Dilute Solutions: For small quantities of dilute aqueous solutions, slowly pour the solution down the drain with a large excess of running water. This helps to ensure that the concentration in the wastewater system is negligible.

  • Solid Waste: Dispose of solid this compound as non-hazardous chemical waste. Collect in a labeled, sealed container and dispose of through your institution's chemical waste program.

  • Contaminated Materials: Any materials, such as gloves or weighing paper, that are grossly contaminated with this compound should be disposed of as chemical waste.

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal receive Receive & Inspect store Store Appropriately receive->store ppe Don PPE store->ppe weigh Weigh Compound ppe->weigh dissolve Dissolve in Solvent weigh->dissolve label_sol Label Solution dissolve->label_sol use_sol Use in Experiment label_sol->use_sol record Record Observations use_sol->record consult_ehs Consult EHS Guidelines record->consult_ehs dispose_liquid Dispose Liquid Waste consult_ehs->dispose_liquid dispose_solid Dispose Solid Waste consult_ehs->dispose_solid decontaminate Decontaminate Work Area dispose_liquid->decontaminate dispose_solid->decontaminate

Caption: Workflow for Handling this compound

References

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N-Dodecyllactobionamide
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Reactant of Route 2
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